molecular formula C13H24N2O2 B1324344 Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 202797-03-3

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B1324344
CAS No.: 202797-03-3
M. Wt: 240.34 g/mol
InChI Key: WVEPNZWEHKIHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPNZWEHKIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632527
Record name tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202797-03-3
Record name tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Core: A Technical Guide to Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and delve into its critical application as a rigid scaffold in the design of high-affinity ligands, particularly for Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Architectural Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

In the landscape of drug discovery, the quest for molecules with high affinity and selectivity for their biological targets is paramount. The conformational rigidity of a molecular scaffold is a key determinant in achieving this, as it reduces the entropic penalty upon binding to a receptor. The 9-azabicyclo[3.3.1]nonane core is an exemplary scaffold that offers a well-defined three-dimensional geometry. Its chair-chair or chair-boat conformations provide a fixed orientation for appended functional groups, making it an invaluable template for structure-activity relationship (SAR) studies.

This compound, with its strategically placed primary amine and a Boc-protected bridgehead nitrogen, is a particularly versatile intermediate. The primary amine serves as a crucial handle for derivatization, allowing for the introduction of various pharmacophoric elements, while the Boc-protecting group enables selective manipulation of the molecule's reactivity. This guide will focus on the properties and applications of this compound, highlighting its role in the development of agents targeting the central nervous system.[1]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. While some specific physical constants for this intermediate are not widely reported, its key structural and chemical data are well-established.

Table 1: Core Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms N-Boc-3-amino-9-azabicyclo[3.3.1]nonaneN/A
CAS Number 217696-62-1 (unspecified stereochemistry)N/A
1187927-41-8 (hydrochloride salt)[2]
1887167-87-4 (endo isomer)[3]
1363380-67-9 (exo isomer)[4]
Molecular Formula C₁₃H₂₄N₂O₂[5]
Molecular Weight 240.34 g/mol [5]
Physical Form Solid[6]
Melting Point Not available[5]
Boiling Point Not available[5]
Solubility Not available[5]
Stereochemistry Exists as endo and exo diastereomers[3][6]

Note: The properties listed are for the free base unless otherwise specified. The stereochemistry of the amino group at the C-3 position is a critical feature, leading to distinct endo and exo isomers with potentially different biological activities and synthetic accessibility.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While several routes are possible, a common strategy involves the construction of the bicyclic core, followed by functional group manipulations to introduce the amino group. The following protocol is a representative, field-proven approach adapted from established methodologies for related structures.

Synthetic Workflow Overview

The overall strategy involves the synthesis of a 3-hydroxy precursor, which is then converted to the desired 3-amino compound. This approach allows for good stereochemical control at the C-3 position.

G cluster_0 Core Synthesis cluster_1 Amination A 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol A->B Reduction (e.g., NaBH4) C endo-9-Azabicyclo[3.3.1]nonan-3-ol B->C Debenzylation (e.g., H2, Pd/C) D endo-tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate C->D Boc Protection (Boc2O) E Activation of Hydroxyl (e.g., MsCl) D->E F Azide Displacement (e.g., NaN3) E->F G Azide Reduction (e.g., H2, Pd/C or PPh3) F->G H Final Product: this compound G->H

Caption: Synthetic workflow from the ketone precursor to the final amino compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized by qualified personnel. All procedures should be performed with appropriate safety precautions.

Step 1: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with acetone and concentrate under reduced pressure.

  • Extract the product into dichloromethane, dry the organic phase over MgSO₄, and evaporate to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[7]

    • Causality: The use of NaBH₄ provides good stereoselectivity for the endo-alcohol due to the steric hindrance of the bicyclic system guiding the hydride attack.

Step 2: Catalytic Hydrogenolysis (Debenzylation)

  • Dissolve the crude alcohol from Step 1 in ethanol containing aqueous hydrochloric acid.

  • Add 10% Palladium on carbon (Pd/C, ~10% w/w).

  • Stir the mixture under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.

  • Filter the mixture through celite to remove the catalyst and concentrate the filtrate to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride.[7]

    • Causality: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting group. The acidic conditions ensure the product is isolated as a stable salt.

Step 3: Boc Protection

  • Dissolve the crude product from Step 2 in a mixture of dioxane and water.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by a base (e.g., NaOH or triethylamine) to maintain a basic pH.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain endo-tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.[7]

    • Causality: The Boc group protects the bridgehead nitrogen, preventing it from interfering in subsequent reactions and enhancing the solubility of the intermediate in organic solvents.

Step 4: Conversion of Hydroxyl to Amino Group (Two-Step)

  • Mesylation: Dissolve the alcohol from Step 3 (1.0 eq) in dichloromethane at 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with cold water and brine, dry, and use the crude mesylate directly in the next step.

  • Azide Displacement & Reduction: Dissolve the crude mesylate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, 3.0 eq) and heat to ~80 °C for 12 hours. Cool, dilute with water, and extract the azide intermediate. The crude azide is then dissolved in methanol or THF, and a reducing agent (e.g., 10% Pd/C under H₂ atmosphere, or triphenylphosphine followed by water) is added to yield the final product, this compound. Purify by column chromatography.

    • Causality: This two-step sequence via an azide intermediate is a reliable method for converting a secondary alcohol to a primary amine with inversion of stereochemistry (Sₙ2 reaction). This allows for the synthesis of the exo-amino isomer from the endo-alcohol.

Application in Drug Discovery: A Scaffold for CRF-1 Antagonists

The primary application of this compound is as a key intermediate in the synthesis of Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists.[8] The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress, and its dysregulation is implicated in anxiety, depression, and irritable bowel syndrome.[9][10]

The Rationale for the Scaffold

CRF-1 receptor antagonists are sought after as potential therapeutics for these conditions.[11] The 9-azabicyclo[3.3.1]nonane core provides a rigid, three-dimensional framework that can position key interacting moieties in an optimal orientation for high-affinity binding within the allosteric pocket of the CRF-1 receptor.[10]

G cluster_0 Structural Features cluster_1 Drug Design Advantages Rigidity Rigid Bicyclic Core Entropy Reduced Entropic Penalty Rigidity->Entropy Vectors Defined 3D Vectors SAR Clear SAR Vectors->SAR Amine C3-Amine Handle Amine->SAR Affinity High Receptor Affinity Entropy->Affinity SAR->Affinity Targeting CNS Targeting Affinity->Targeting

Caption: Logical relationships between the scaffold's features and its utility in drug design.

General Synthetic Application

The C-3 amino group of the title compound is typically elaborated to install a larger, often aromatic or heteroaromatic, substituent that is crucial for binding to the CRF-1 receptor. A general workflow is as follows:

  • Amide Coupling/Alkylation: The primary amine is acylated with a substituted carboxylic acid or reductively aminated with an aldehyde to introduce a key pharmacophore.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

  • Final Derivatization: The now-free secondary amine at the 9-position is typically alkylated or arylated to complete the synthesis of the final CRF-1 antagonist.

This modular approach allows for the rapid generation of libraries of compounds for SAR exploration, making this compound an invaluable tool for medicinal chemists.

Safety & Handling

As a research chemical, this compound requires careful handling.

  • Hazards: May cause skin, eye, and respiratory irritation.[5]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the design of conformationally constrained molecules. Its rigid architecture and versatile functional handles provide an ideal platform for developing high-affinity ligands for complex biological targets. Its demonstrated utility in the synthesis of CRF-1 receptor antagonists underscores its importance in the ongoing effort to develop novel therapeutics for stress-related disorders. The synthetic pathways and design principles discussed in this guide aim to provide researchers with the foundational knowledge required to effectively leverage this powerful molecular scaffold in their drug discovery programs.

References

  • (n.d.). (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. PubChem. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 1187927-41-8, this compound hydrochloride. Retrieved from [Link]

  • Gross, R. S., et al. (2005). Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. Journal of Medicinal Chemistry, 48(20), 6245-6254. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Google Patents. (n.d.). WO2014014962A1 - 5ht3 receptor antagonists.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • Zorrilla, E. P., et al. (2013). Progress in corticotropin-releasing factor-1 antagonist development. Drug discovery today, 18(17-18), 833–852. Retrieved from [Link]

  • Zorrilla, E. P., et al. (2017). Don't stress about CRF: Assessing the translational failures of CRF1 antagonists. Neuropsychopharmacology, 42(1), 382–383. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (C13H24N2O2). Retrieved from [Link]

  • PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Retrieved from [Link]

  • MDPI. (2022). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. Retrieved from [Link]

  • PubMed. (1999). Actions of CRF and its analogs. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane framework represents a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This guide focuses on a key derivative, tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a versatile building block in the synthesis of a new generation of therapeutics. We will delve into the critical aspects of its stereochemistry, providing detailed synthetic pathways to access its distinct exo and endo isomers, and outlining robust analytical methods for their characterization. Furthermore, this whitepaper will explore its burgeoning role in the development of novel agents targeting the central nervous system (CNS) and in the modulation of key signaling pathways, such as the Janus kinase (JAK) cascade. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the intricate process of drug design and development.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The bicyclic structure of 9-azabicyclo[3.3.1]nonane provides a conformationally constrained scaffold that is highly sought after in drug design. This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The introduction of a Boc-protected amine at the 9-position and an amino group at the 3-position creates a chiral, trifunctionalized intermediate amenable to a wide array of chemical modifications. The stereochemical relationship between the substituent at the 3-position and the bicyclic ring system, designated as exo or endo, is a critical determinant of the molecule's ultimate biological activity.

Stereoisomers and CAS Number Identification

A crucial aspect of working with this compound is the understanding of its stereoisomerism. The spatial orientation of the amino group at the C-3 position gives rise to two diastereomers: exo and endo. These isomers possess distinct chemical and physical properties, and critically, different pharmacological profiles.

StereoisomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
exo-isomer1363380-67-9[1]C₁₃H₂₄N₂O₂240.34[1]
endo-isomer1887167-87-4[1][2]C₁₃H₂₄N₂O₂240.34[2]
Hydrochloride Salt (unspecified stereochemistry)1187927-41-8C₁₃H₂₅ClN₂O₂276.81[3]

Synthesis of Stereochemically Pure Isomers

The stereoselective synthesis of the exo and endo isomers of this compound is a key challenge and a topic of significant interest. The most common synthetic strategy commences with the readily available precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Synthesis of the Ketone Precursor

The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is typically achieved through a Mannich-type reaction involving benzylamine, glutaraldehyde, and a ketone, followed by cyclization.[4]

Stereoselective Reduction to the Hydroxy Intermediate

The stereochemical outcome of the final amino product is dictated by the reduction of the 3-keto group.

  • Synthesis of the endo-alcohol: Reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol typically yields the endo-alcohol, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, as the major product.[5]

  • Synthesis of the exo-alcohol: The exo-alcohol can be prepared, for example, by reduction with sodium in refluxing 1-pentanol.[5]

Boc Protection and Deprotection

The secondary amine at the 9-position is subsequently protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is followed by the removal of the N-benzyl group, typically via catalytic hydrogenation.[5]

Conversion of the Hydroxy to the Amino Group

The crucial step of converting the 3-hydroxy group to the 3-amino group can be accomplished through several established methods, with the choice of method often influencing the stereochemical integrity of the product.

  • Mitsunobu Reaction: The Mitsunobu reaction offers a reliable method for the stereospecific conversion of alcohols to azides with inversion of configuration.[6] The alcohol is reacted with hydrazoic acid (HN₃) or a surrogate in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting azide is then reduced to the amine, for example, by catalytic hydrogenation or with triphenylphosphine via the Staudinger reaction.[6]

  • Mesylation/Tosylation and Azide Displacement: A two-step alternative involves the activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide. This Sₙ2 reaction proceeds with inversion of configuration. Subsequent reduction of the azide furnishes the desired amine. This method avoids the often hazardous hydrazoic acid used in the Mitsunobu reaction.[7]

Synthesis_Workflow Ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one endo_OH endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Ketone->endo_OH NaBH4/MeOH exo_OH exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Ketone->exo_OH Na/1-Pentanol Boc_endo_OH tert-Butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate endo_OH->Boc_endo_OH 1. Boc₂O 2. H₂, Pd/C Boc_exo_OH tert-Butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate exo_OH->Boc_exo_OH 1. Boc₂O 2. H₂, Pd/C endo_N3 tert-Butyl exo-3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate Boc_endo_OH->endo_N3 Mitsunobu (HN₃) or Mesylation then NaN₃ exo_N3 tert-Butyl endo-3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate Boc_exo_OH->exo_N3 Mitsunobu (HN₃) or Mesylation then NaN₃ endo_NH2 tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate endo_N3->endo_NH2 Reduction (e.g., H₂, Pd/C) exo_NH2 tert-Butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate exo_N3->exo_NH2 Reduction (e.g., H₂, Pd/C)

Caption: Key therapeutic applications of the 9-azabicyclo[3.3.1]nonane scaffold.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its stereochemically rich and conformationally defined structure provides an exceptional platform for the design of novel therapeutics. A thorough understanding of its stereoselective synthesis and analytical characterization is essential for harnessing its full potential. As research into CNS disorders and inflammatory diseases continues to evolve, the demand for such sophisticated and versatile molecular scaffolds is set to grow, ensuring that the 9-azabicyclo[3.3.1]nonane core will remain a subject of significant scientific and pharmaceutical interest.

References

  • EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents.
  • EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents.
  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
  • Alcohols to Amines - Chemistry Steps. Available at: [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | ACS Omega. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and IH and I3C NMR spectral analysis of some spirolactones of 2,4-diary 1-3-azabicyclo [3.3.1 ]nonan-9·-ones. Available at: [Link]

  • A New Novel and Practical One Pot Methodology for Conversion of Alcohols to Amines. Available at: [Link]

  • (PDF) Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. Available at: [Link]

  • Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Available at: [Link]

  • Stereoselective synthesis of highly substituted 1-isomorphans (1- azabicyclo[3.3.1]nonanes) - Supporting Information. Available at: [Link]

  • One Pot Conversion of Alcohols to Amines - [www.rhodium.ws] - Erowid. Available at: [Link]

  • tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg. Available at: [Link]

  • Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis - ResearchGate. Available at: [Link]

  • Tert-Butyl (1S,5S)-3-Amino-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate9 - Tradeindia. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Specifications of tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate - Capot Chemical. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. Available at: [Link]

  • ONE POT CONVERSION OF ALCOHOL TO AMINE USING SODIUM AZIDE WITH ZINC AND ZINC CHLORIDE | Journal of Pharmaceutical Research and Opinion - Innovative Journal. Available at: [Link]

  • Amines from alcohols?? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its rigid bicyclic structure and versatile functional handles make it an invaluable scaffold, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). This document delves into its physicochemical properties, provides a detailed synthetic methodology with mechanistic insights, discusses its applications, and offers a framework for its characterization.

Physicochemical and Structural Characteristics

This compound is a chiral bicyclic amine protected with a tert-butoxycarbonyl (Boc) group. The 9-azabicyclo[3.3.1]nonane core imparts a conformationally restricted chair-chair or chair-boat conformation, which is crucial for precise ligand-receptor interactions. The presence of the primary amino group at the 3-position and the Boc-protected nitrogen at the 9-position allows for selective functionalization, making it a versatile intermediate in multi-step syntheses.

The compound can exist as different stereoisomers, primarily the endo and exo diastereomers, which can significantly influence its biological activity and pharmacokinetic properties. The molecular formula for the compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol .[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C13H24N2O2[1][3][4]
Molecular Weight ~240.34 g/mol [1][2][3][4]
Appearance Typically a white to off-white solidGeneral chemical supplier data
Stereochemistry Exists as endo and exo isomers[1][3]
Solubility Soluble in organic solvents like dichloromethane, methanol, and ethyl acetateGeneral laboratory knowledge

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the initial construction of the bicyclic ketone precursor, followed by the introduction of the amino group. The rationale behind this synthetic strategy is to establish the rigid framework first and then install the key functional group for further derivatization.

Synthesis of the Ketone Precursor: tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

A common and efficient method for constructing the 9-azabicyclo[3.3.1]nonane core is through a Robinson-Schöpf type condensation, which is a variation of the Mannich reaction. This reaction involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine, and a dicarboxylate equivalent (like acetonedicarboxylic acid).

A detailed, citable protocol for a similar bicyclic ketone is provided in Organic Syntheses, which outlines the preparation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[5] A subsequent Boc protection of the bridgehead nitrogen would yield the desired precursor. Patents also describe the synthesis of related hydroxy precursors which can be oxidized to the ketone.[6]

G cluster_0 Synthesis of Ketone Precursor Glutaraldehyde Glutaraldehyde Mannich_Reaction Mannich_Reaction Glutaraldehyde->Mannich_Reaction Primary_Amine Primary_Amine Primary_Amine->Mannich_Reaction Acetonedicarboxylic_Acid Acetonedicarboxylic_Acid Acetonedicarboxylic_Acid->Mannich_Reaction Bicyclic_Ketone_Core Bicyclic_Ketone_Core Mannich_Reaction->Bicyclic_Ketone_Core Cyclization & Decarboxylation Boc_Protection Boc_Protection Bicyclic_Ketone_Core->Boc_Protection Di-tert-butyl dicarbonate Final_Ketone_Precursor Final_Ketone_Precursor Boc_Protection->Final_Ketone_Precursor

Caption: Workflow for the synthesis of the ketone precursor.

Reductive Amination to Yield the Target Amine

With the ketone precursor in hand, the most direct and widely used method to introduce the 3-amino group is through reductive amination. This versatile reaction involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established chemical principles for reductive amination.[7]

  • Reaction Setup: To a solution of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia. This can be ammonium acetate, ammonium chloride, or a solution of ammonia in methanol (typically a 7N solution is used in excess).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS. The choice of an ammonia source and the reaction conditions are critical; for instance, using ammonium acetate can also buffer the reaction.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent portion-wise. Common choices include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and more selective for imines over ketones.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound. The stereochemical outcome (exo vs. endo) will depend on the reducing agent and the steric environment of the bicyclic system.

G cluster_1 Reductive Amination Protocol Ketone_Precursor Ketone_Precursor Imine_Formation Imine_Formation Ketone_Precursor->Imine_Formation Ammonia_Source Ammonia_Source Ammonia_Source->Imine_Formation e.g., NH4OAc Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Reduction e.g., NaBH(OAc)3 Target_Amine Target_Amine Reduction->Target_Amine Crude Product Purification Purification Target_Amine->Purification Column Chromatography

Caption: Step-by-step workflow for the reductive amination.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the bicyclic core will appear as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogens will be shifted downfield.

    • ¹³C NMR: The carbon NMR will show a signal for the carbonyl of the Boc group around 155 ppm, and the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively. The carbons of the bicyclic framework will appear in the 20-60 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretches for the aliphatic portions, and a strong C=O stretch for the carbamate group.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, particularly for CNS-active compounds. Its rigid nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

  • CNS Agents: This scaffold is a key component in the development of ligands for various CNS targets. Its derivatives have been investigated as monoamine reuptake inhibitors for the treatment of depression and other neurological disorders.[6]

  • Sigma Receptor Ligands: The 9-azabicyclo[3.3.1]nonane framework has been successfully employed in the design of selective sigma-2 (σ₂) receptor ligands. These receptors are overexpressed in tumor cells, making them a target for cancer diagnostics and therapeutics.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: Derivatives of this scaffold have shown potential as modulators of nAChRs, which are implicated in a range of neurological conditions, including Alzheimer's disease and pain.

The primary amino group of this compound serves as a versatile handle for introducing a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a high-value building block in contemporary drug discovery. Its unique three-dimensional structure and synthetic tractability provide a robust platform for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its properties, a well-founded synthetic approach, and its applications, offering a valuable resource for scientists engaged in the pursuit of innovative medicines.

References

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Capot Chemical. Specifications of tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. Available at: [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273. Available at: [Link]

  • Tradeindia. Tert-Butyl (1S,5S)-3-Amino-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate9. Available at: [Link]

  • PubChemLite. Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate. Available at: [Link]

  • 001CHEMICAL. CAS No. 1187927-41-8, this compound hydrochloride. Available at: [Link]

  • PMC. Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Available at: [Link]

Sources

A Technical Guide to tert-Butyl 3-Amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-azabicyclo[3.3.1]nonane framework, a rigid bicyclic amine, represents a cornerstone scaffold in medicinal chemistry. Its constrained conformation provides a unique three-dimensional vector for substituent placement, enabling precise interactions with biological targets. This guide focuses on a key derivative, tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate . We will dissect its structural nuances, explore robust synthetic strategies, detail analytical characterization, and illuminate its application as a versatile building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Structural Elucidation and Physicochemical Profile

The 9-Azabicyclo[3.3.1]nonane Core

At the heart of the title compound lies the 9-azabicyclo[3.3.1]nonane skeleton, also known as granatanine. This structure is characterized by two fused six-membered rings, typically adopting a stable dual chair conformation. This rigidity is a paramount feature for drug design, as it minimizes the entropic penalty upon binding to a protein target, often leading to enhanced potency and selectivity. The bridgehead nitrogen at position 9 is strategically protected with a tert-butyloxycarbonyl (Boc) group, which serves two primary functions: it deactivates the otherwise nucleophilic nitrogen, preventing unwanted side reactions, and it enhances solubility in common organic solvents.

G cluster_0 Exo Isomer cluster_1 Endo Isomer exo_img exo_img exo_label tert-butyl (exo)-3-amino-9- azabicyclo[3.3.1]nonane-9-carboxylate endo_img endo_img endo_label tert-butyl (endo)-3-amino-9- azabicyclo[3.3.1]nonane-9-carboxylate

Caption: Visualization of exo and endo isomers.

Physicochemical Properties

The properties of this building block are crucial for its handling, reactivity, and formulation into more complex molecules. The Boc group, in particular, lends significant lipophilicity.

PropertyValueIsomerReference
Molecular Formula C₁₃H₂₄N₂O₂Both[1][2]
Molecular Weight 240.34 g/mol Both[1][2]
CAS Number 1363380-67-9exo[1][3]
CAS Number 1887167-87-4endo[2][4]
Topological Polar Surface Area (TPSA) 55.56 Ųexo[1]
Predicted logP 2.26exo[1]
Hydrogen Bond Donors 1Both[1]
Hydrogen Bond Acceptors 3Both[1]
Physical Form SolidBoth[5]
Storage 4°C, protect from lightexo[1]

Synthetic Strategies: A Guide to Controlled Construction

The synthesis of this compound hinges on the initial construction of the bicyclic ketone, followed by stereoselective introduction of the amino group.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the molecule down into simpler, commercially available precursors. The primary disconnections are the C-N bond of the amine and the carbamate, leading back to the corresponding ketone, which itself can be synthesized via a Mannich-type cyclization.

retrosynthesis target tert-Butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate ketone N-Boc-9-azabicyclo [3.3.1]nonan-3-one target->ketone Reductive Amination precursors Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid ketone->precursors Mannich Cyclization, Deprotection & Boc Protection synthesis_workflow start Benzylamine + Glutaraldehyde + Acetonedicarboxylic Acid step1 Step 1: Mannich Cyclization start->step1 ketone 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one step1->ketone step2 Step 2: Stereoselective Reduction ketone->step2 alcohol endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol step2->alcohol step3 Step 3: OH -> N3 -> NH2 alcohol->step3 benzyl_amine endo-3-Amino-9-benzyl-9-azabicyclo[3.3.1]nonane step3->benzyl_amine step4 Step 4: Deprotection/Protection benzyl_amine->step4 final_product tert-Butyl endo-3-amino-9- azabicyclo[3.3.1]nonane-9-carboxylate step4->final_product

Caption: Synthetic workflow for the target compound.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the bicyclic framework protons (complex multiplets in the 1.5-3.5 ppm region). A characteristic singlet at ~1.4 ppm integrating to 9H for the tert-butyl group. A broad singlet for the -NH₂ protons. The chemical shift and coupling constants of the C3 proton are diagnostic for distinguishing endo and exo isomers.
¹³C NMR A signal for the carbamate carbonyl around 155 ppm. Signals for the quaternary and methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively. A series of signals in the aliphatic region (20-60 ppm) for the carbons of the bicyclic core.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 241.19.
IR Spectroscopy N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹). A strong C=O stretching vibration for the Boc carbamate (~1680-1700 cm⁻¹). C-H stretching vibrations below 3000 cm⁻¹.

Reactivity and Application in Drug Development

A Versatile Handle for Molecular Diversification

The primary utility of this compound lies in the reactivity of the C3-amino group. This nucleophilic site serves as a versatile anchor point for building molecular complexity. The Boc-protected bridgehead amine remains unreactive under most conditions used to modify the C3-amine.

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters. *[6] N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones. *[6] Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. *[6] Sulfonamide Formation: Reaction with sulfonyl chlorides.

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the bridgehead nitrogen for subsequent modification if desired.

applications scaffold tert-Butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate products Amides Secondary Amines Ureas Sulfonamides scaffold->products Functionalization at C3-NH2 reagents R-COOH / R-CHO R-NCO / R-SO2Cl reagents->scaffold deprotection Acidic Deprotection (TFA) products->deprotection final_core 3-Functionalized-9-azabicyclo [3.3.1]nonane Core deprotection->final_core

Sources

Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a valuable saturated bicyclic amine derivative that serves as a crucial building block in medicinal chemistry. Its rigid conformational structure and the presence of a protected primary amine make it an important intermediate in the synthesis of various pharmaceutical compounds, including antagonists of the 5-HT₃ receptor. This guide provides a comprehensive overview of the synthetic pathways to this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

The 9-azabicyclo[3.3.1]nonane skeleton is a recurring motif in a number of natural products and pharmacologically active molecules.[1] The strategic introduction of functional groups onto this scaffold allows for the fine-tuning of biological activity. The title compound, with its Boc-protected bridgehead nitrogen and a primary amino group at the C3 position, offers a versatile platform for further chemical elaboration in drug discovery programs.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the bicyclic core, followed by functional group manipulations to introduce the desired amino and carbamate moieties. The most common and well-established route involves the initial synthesis of a ketone intermediate, which is then converted to the target amine.

A Starting Materials (e.g., Glutaraldehyde, Benzylamine, Acetonedicarboxylic Acid) B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Key Ketone Intermediate) A->B Mannich-type Cyclization C exo/endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol B->C Reduction (e.g., NaBH4) D exo/endo-9-Azabicyclo[3.3.1]nonan-3-ol C->D Debenzylation (e.g., Catalytic Hydrogenation) E tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate D->E Boc Protection (Boc2O) F tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate E->F Oxidation (e.g., Swern, Dess-Martin) G This compound (Target Compound) F->G Reductive Amination (e.g., NH4OAc, NaBH3CN) A tert-Butyl 3-oxo-9-azabicyclo[3.3.1] nonane-9-carboxylate B Imine/Enamine Intermediate A->B + NH4OAc C tert-Butyl 3-amino-9-azabicyclo[3.3.1] nonane-9-carboxylate B->C Reduction (e.g., NaBH3CN)

Sources

A Comprehensive Technical Guide to tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a pivotal building block in contemporary medicinal chemistry. The 9-azabicyclo[3.3.1]nonane framework, a rigid bicyclic scaffold, is of significant interest in the design of therapeutic agents, particularly for central nervous system (CNS) disorders. This document elucidates the nuanced IUPAC nomenclature dictated by the compound's stereochemistry, outlines a robust synthetic pathway, presents key analytical characterization data, and discusses its applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Nomenclature and Stereochemistry: Defining the Core Structure

The IUPAC name this compound describes a bicyclic amine where the nitrogen at position 9 is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is substituted at the C3 position. The stereochemistry of the amino substituent relative to the bicyclic ring system is critical and gives rise to two primary diastereomers: exo and endo.

  • Exo Isomer: The amino group is oriented on the opposite face of the larger six-membered ring.

  • Endo Isomer: The amino group is oriented on the same face as the larger six-membered ring.

The specific stereochemistry is crucial for molecular recognition in biological systems and dictates the pharmacological profile of derivative compounds. The absolute stereochemistry can also be defined using Cahn-Ingold-Prelog (CIP) nomenclature, as seen in commercially available enantiopure forms such as tert-butyl (1R,3r,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Below is a table summarizing the key identifiers for the common stereoisomers of this compound.

StereoisomerIUPAC NameCAS Number
Exo (racemic)tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate1363380-67-9[1]
Endo (racemic)tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate1887167-87-4[2]
Specific Enantiomertert-butyl (1R,3r,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylateNot uniformly assigned

Synthesis of this compound

The synthesis of the title compound is a multi-step process that typically begins with the construction of the 9-azabicyclo[3.3.1]nonane core, followed by functional group manipulations to introduce the Boc-protection and the C3-amino group. A common and efficient strategy involves the synthesis of a hydroxy-precursor, which is then converted to the desired amine.

A logical workflow for the synthesis is depicted in the following diagram:

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one"]; B [label="endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol"]; C [label="endo-9-Azabicyclo[3.3.1]nonan-3-ol"]; D [label="tert-Butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate"]; E [label="tert-Butyl endo-3-phthalimido-9-azabicyclo[3.3.1]nonane-9-carboxylate"]; F [label="tert-Butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate"];

A -> B [label="Reduction"]; B -> C [label="Debenzylation"]; C -> D [label="Boc Protection"]; D -> E [label="Mitsunobu Reaction"]; E -> F [label="Hydrazinolysis"]; }

Figure 1: Synthetic workflow for the preparation of the endo isomer.

Experimental Protocol: Synthesis of the endo Isomer

The following protocol is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.

Step 1: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol at 0 °C, add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with acetone and remove the solvent under reduced pressure.

  • Work up the reaction with an aqueous solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Step 2: Debenzylation

  • Dissolve the benzyl-protected alcohol in ethanol.

  • Add a palladium on carbon catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain endo-9-azabicyclo[3.3.1]nonan-3-ol.

Step 3: Boc Protection

  • Dissolve the debenzylated alcohol in a suitable solvent such as dioxane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature.

  • After completion, remove the solvent in vacuo and purify the residue to afford tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.[3]

Step 4: Mitsunobu Reaction for Amination

  • To a solution of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate, phthalimide, and triphenylphosphine in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.[4][5]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to isolate tert-butyl endo-3-phthalimido-9-azabicyclo[3.3.1]nonane-9-carboxylate. The Mitsunobu reaction proceeds with an inversion of stereochemistry.

Step 5: Hydrazinolysis

  • Dissolve the phthalimido-protected compound in ethanol.

  • Add hydrazine hydrate and reflux the mixture.

  • After cooling, filter the precipitate and concentrate the filtrate.

  • Purify the crude product to yield the final tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts and coupling constants of the protons in the bicyclic system are highly dependent on their spatial orientation (exo vs. endo).

Expected ¹H NMR Data for the exo Isomer:

  • δ ~1.42 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[6]

  • δ ~3.15 ppm (multiplet, 1H): This is attributed to the proton at C3, geminal to the amino group.[6]

  • Other bicyclic protons: A series of complex multiplets are expected in the range of δ 1.5-3.5 ppm.

  • NH₂ protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Data:

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

  • Carbamate carbonyl: ~155 ppm.

  • Bicyclic carbons: A series of signals in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₃H₂₄N₂O₂), the expected molecular weight is 240.34 g/mol . Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion [M+H]⁺ at m/z 241.35.

Applications in Drug Discovery

The rigid conformational structure of the 9-azabicyclo[3.3.1]nonane scaffold makes it a valuable core for the design of ligands that require a precise three-dimensional orientation of functional groups to interact with biological targets. This is particularly advantageous in the development of drugs targeting the central nervous system.

graph Applications { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=Mrecord, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Core [label="this compound"]; App1 [label="CNS Drug Discovery", fillcolor="#EA4335"]; App2 [label="Neurotransmitter Reuptake Inhibitors", fillcolor="#FBBC05"]; App3 [label="Dopamine Transporter (DAT) Ligands", fillcolor="#34A853"]; App4 [label="Serotonin Transporter (SERT) Ligands", fillcolor="#34A853"]; App5 [label="Novel Therapeutic Agents", fillcolor="#EA4335"];

Core -> App1; App1 -> App2; App2 -> App3; App2 -> App4; App1 -> App5; }

Figure 2: Key application areas in drug discovery.

One of the most prominent applications is in the development of monoamine neurotransmitter reuptake inhibitors. These compounds modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the synaptic cleft and are used to treat a variety of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The 9-azabicyclo[3.3.1]nonane framework has been investigated as a bioisostere for the tropane skeleton found in cocaine and other dopamine transporter (DAT) ligands.

The amino group at the C3 position serves as a crucial handle for further chemical modifications, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.

Conclusion

This compound is a well-defined and highly valuable building block in the synthesis of complex molecules for pharmaceutical applications. A thorough understanding of its stereochemistry and the available synthetic routes is paramount for its effective utilization. The synthetic protocols outlined herein, coupled with the provided analytical data, offer a solid foundation for researchers to incorporate this scaffold into their drug discovery programs. The demonstrated utility of this compound in the development of CNS-active agents underscores its importance and promises continued relevance in the quest for novel therapeutics.

References

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Assessment of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals on determining the solubility of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. Given the absence of publicly available experimental solubility data for this specific molecule, this document serves as a practical whitepaper outlining the necessary theoretical considerations and detailed experimental protocols to generate reliable and reproducible solubility profiles.

Introduction: The Significance of a Solubility Profile

This compound is a bicyclic diamine derivative. Such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic agents due to their rigid conformational structures.[1][2] The Boc-protected amine and the free primary amine offer versatile handles for further chemical modification.

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties, with solubility being a primary determinant of its ultimate success. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of an otherwise potent compound.[3][4] Therefore, a thorough understanding and empirical determination of a compound's solubility in various media is not merely a routine measurement but a cornerstone of preclinical development. This guide provides the scientific rationale and actionable protocols for establishing a comprehensive solubility profile for this compound.

Physicochemical Properties and Theoretical Solubility Considerations

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[5][6]
Molecular Weight 240.34 g/mol [5][6]
Predicted Boiling Point 331.1±35.0 °C[5]
Predicted Density 1.061±0.06 g/cm³[5]
Physical Form Solid (likely)[7]
Experimental Solubility Not Available[8]

Structural Analysis and Predicted Solubility Behavior:

  • Bicyclic Core: The rigid azabicyclo[3.3.1]nonane core is largely aliphatic and hydrophobic.

  • Amino Group (-NH₂): The primary amine is a polar, basic functional group capable of hydrogen bonding and protonation in acidic media. This is expected to enhance aqueous solubility, particularly at lower pH.

  • Boc-Protecting Group (-C(O)OC(CH₃)₃): The bulky and lipophilic tert-butoxycarbonyl group will significantly contribute to the molecule's non-polar character, likely favoring solubility in organic solvents and potentially limiting aqueous solubility.

Based on this structure, we can hypothesize that the compound will exhibit moderate to good solubility in polar aprotic organic solvents (e.g., DMSO, DMF, THF) and lower alcohols (e.g., methanol, ethanol). Its aqueous solubility is expected to be limited but highly pH-dependent, increasing in acidic conditions due to the protonation of the primary amine.

Experimental Determination of Solubility: A Two-Tiered Approach

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO). This is often used in early discovery for high-throughput screening.[3]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is the "gold standard" measurement and crucial for later stages of drug development.[9][10]

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a novel compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification Compound Compound Synthesis & Purification Thermo Thermodynamic (Shake-Flask) Compound->Thermo Kinetic Kinetic (DMSO Stock) Compound->Kinetic Solvents Solvent & Buffer Preparation Solvents->Thermo Solvents->Kinetic Separation Phase Separation (Centrifugation/Filtration) Thermo->Separation Kinetic->Separation Quant Quantification (e.g., HPLC, LC-MS) Separation->Quant Result Solubility Data (mg/mL or µM) Quant->Result

Caption: General workflow for experimental solubility determination.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and precise quantification steps.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • The target compound (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg into 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[11]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, separate the saturated supernatant from the excess solid. This can be done by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Note: Adsorption of the compound to the filter material can be a source of error and should be evaluated.[10]

  • Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 5) to determine the compound's concentration.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination

This method is suitable for higher throughput and requires less compound.

Objective: To determine the kinetic solubility of the compound from a DMSO stock solution.

Materials:

  • The target compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader with nephelometry capabilities or an HPLC/LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Determine the concentration at which precipitation occurs. This can be done via:

    • Nephelometry: Measure the light scattering in each well. The point at which scattering significantly increases above the baseline indicates precipitation.[4]

    • HPLC/LC-MS: After incubation, filter or centrifuge the plate to remove precipitate. Analyze the supernatant from each well to determine the concentration of the dissolved compound. The highest concentration before a significant drop is the kinetic solubility.

Analytical Quantification: The Key to Accuracy

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods.[12]

Method Development for Quantification (Example: HPLC-UV)
  • Column Selection: A reversed-phase C18 column is a common starting point for a molecule of this polarity.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid to aid protonation and improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Wavelength Selection: Determine the UV absorbance maximum (λ-max) of the compound by running a scan. If the compound lacks a strong chromophore, a low wavelength (e.g., 210-220 nm) or an alternative detection method like LC-MS/MS will be necessary.

  • Calibration Curve: Prepare a series of standards of the compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. This curve will be used to determine the concentration of the unknown solubility samples.

G cluster_cal Calibration Curve Generation cluster_hplc HPLC Analysis Stock Prepare High Conc. Stock Solution Standards Create Serial Dilution Standards Stock->Standards Inject Inject Standards & Samples Standards->Inject Detect Detect Peak Area (UV or MS) Inject->Detect Plot Plot Peak Area vs. Concentration Detect->Plot Conc Determine Sample Concentration Plot->Conc

Caption: Workflow for analytical quantification using a calibration curve.

Conclusion

Determining the solubility of this compound is a critical step in evaluating its potential as a synthetic building block for drug discovery. While pre-existing data is unavailable, this guide provides a robust and scientifically grounded framework for its empirical determination. By employing the gold-standard shake-flask method for thermodynamic solubility and complementing it with higher-throughput kinetic assays, researchers can build a comprehensive solubility profile. The accuracy of these determinations hinges on the development of a validated analytical method for quantification, such as HPLC or LC-MS. The resulting data will be invaluable for guiding medicinal chemistry efforts, informing formulation strategies, and ultimately enabling the rational development of new chemical entities.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.

Sources

"Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate" stability profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability Profile of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a conformationally rigid bicyclic diamine that serves as a valuable building block in medicinal chemistry. Its constrained framework is of significant interest for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for diverse chemical modifications. Understanding the stability profile of this intermediate is paramount for ensuring the integrity of synthetic routes, the quality of resulting active pharmaceutical ingredients (APIs), and the reliability of biological data.

This technical guide provides a comprehensive overview of the stability profile of this compound, offering insights into its handling, storage, and potential degradation pathways. The information presented herein is intended for researchers, scientists, and drug development professionals to support robust process development and ensure the long-term viability of this key synthetic intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueSource
Molecular Formula C13H24N2O2[2][3]
Molecular Weight 240.34 g/mol [2][4]
Appearance Solid
Storage Temperature 2-8°C or Room Temperature[1][3][5][6]
InChIKey QOQQKPHJTZRKSK-UHFFFAOYSA-N[7]
LogP (Predicted) 1.6 - 2.27[7][8]

The presence of the tert-butoxycarbonyl (Boc) protecting group imparts lipophilicity to the molecule, while the primary amine provides a site for protonation, suggesting that its solubility will be pH-dependent. The bicyclic structure restricts conformational flexibility, which can influence its reactivity and degradation kinetics.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Thermal Stability

The compound is generally stable at recommended storage temperatures (2-8°C or room temperature).[1][2][3][5][6] However, elevated temperatures can promote degradation. The primary concern with thermal stress is the potential for deprotection of the Boc group, especially in the presence of acidic or nucleophilic species.

pH Stability and Hydrolysis

The Boc protecting group is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation. Therefore, exposure to strong acids should be avoided during storage and handling. The primary amine can act as an internal nucleophile, potentially facilitating intramolecular reactions under certain pH conditions, although the rigid bicyclic structure may disfavor such pathways.

Oxidative Stability

As with most amines, this compound is susceptible to oxidation. The primary amine is the most likely site of oxidation, which can lead to the formation of various degradation products. Contact with strong oxidizing agents should be avoided.[2]

Photostability

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The following diagram illustrates the most probable degradation routes under various stress conditions.

G Potential Degradation Pathways A This compound B Deprotection (Acidic Conditions) A->B H+ C Oxidation A->C [O] D 3-Amino-9-azabicyclo[3.3.1]nonane B->D E Oxidized Products (e.g., N-oxides, imines) C->E

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration at 2-8°C is advisable.[1][6] Protect from light.[6][8]

  • Handling: Handle in a well-ventilated area, and avoid the formation of dust.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid contact with strong acids and oxidizing agents.[2]

  • Inert Atmosphere: For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

The following flowchart summarizes the recommended handling and storage workflow.

G Handling and Storage Workflow A Receive Compound B Inspect Container Seal A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Protect from Light C->D E Weighing and Dispensing D->E For Use F Use in a Well-Ventilated Area E->F G Reseal Tightly After Use F->G H Return to Storage G->H H->C

Caption: Recommended workflow for handling and storage.

Forced Degradation Studies: A Proposed Framework

While specific forced degradation studies for this compound are not publicly available, a general framework for such studies is essential for understanding its intrinsic stability. These studies are critical in the development of stability-indicating analytical methods.

Experimental Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A reverse-phase column with a gradient elution of a buffered mobile phase and an organic modifier would be a suitable starting point.

  • Peak Purity and Mass Balance: Assess peak purity using a photodiode array (PDA) detector and mass spectrometry (MS) to identify degradation products. Calculate the mass balance to ensure that all degradation products are accounted for.

The following diagram illustrates the workflow for a forced degradation study.

G Forced Degradation Study Workflow A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by Stability-Indicating HPLC B->C D Identify Degradation Products (LC-MS) C->D E Assess Peak Purity and Mass Balance D->E F Develop Stability-Indicating Method E->F

Sources

A Technical Guide to the Spectral Analysis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a conformationally rigid bicyclic diamine that serves as a valuable building block in medicinal chemistry. Its constrained framework is a desirable feature in the design of selective ligands for various biological targets. The presence of a Boc-protected bridgehead nitrogen and a primary amino group at the C3 position offers orthogonal handles for chemical modification, making it a versatile scaffold in the synthesis of novel therapeutic agents. The stereochemistry of the amino group, being either endo or exo, significantly influences the molecule's three-dimensional shape and its potential interactions with biological macromolecules.

Molecular Structure and Stereoisomers

The 9-azabicyclo[3.3.1]nonane core typically adopts a twin-chair conformation. The key difference between the two isomers lies in the orientation of the amino group at the C3 position.

Caption: General structures of the endo and exo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR will provide critical information for distinguishing between the endo and exo isomers.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to observe exchangeable protons like those of the amine group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution of the complex multiplets expected from the bicyclic system.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse angle: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectra of both isomers are expected to be complex in the aliphatic region due to the rigid bicyclic structure and the resulting diastereotopic protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) - endo Isomer Predicted Chemical Shift (δ, ppm) - exo Isomer Multiplicity
Boc (9H) ~1.45~1.45s
H1, H5 (bridgehead) ~3.9 - 4.2~3.9 - 4.2br s
H3 ~2.8 - 3.0~2.7 - 2.9m
Aliphatic Protons (H2, H4, H6, H7, H8) ~1.2 - 2.2~1.2 - 2.2series of m
NH₂ (2H) ~1.5 (broad)~1.5 (broad)br s
Interpretation of ¹H NMR Spectra
  • Boc Group: A sharp singlet integrating to 9 protons around 1.45 ppm is characteristic of the tert-butyl group of the Boc protecting group.

  • Bridgehead Protons (H1, H5): These protons are adjacent to the bridgehead nitrogen and are expected to be deshielded, appearing as broad singlets or multiplets in the 3.9-4.2 ppm region. The broadening is due to restricted rotation and potential coupling to adjacent protons.

  • H3 Proton: The proton on the carbon bearing the amino group (C3) will be a multiplet due to coupling with the neighboring protons on C2 and C4. The chemical shift will be influenced by the electronegativity of the nitrogen atom. The key to distinguishing the endo and exo isomers will lie in the coupling constants of this proton with the adjacent bridge protons, which would require more advanced NMR techniques like 2D-NOESY or detailed coupling constant analysis.

  • Aliphatic Protons: The remaining protons on the bicyclic framework will appear as a complex series of overlapping multiplets in the upfield region (1.2-2.2 ppm).

  • Amine Protons: The two protons of the primary amine will typically appear as a broad singlet that can exchange with deuterium upon addition of D₂O. Its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) - endo Isomer Predicted Chemical Shift (δ, ppm) - exo Isomer
Boc (C=O) ~155~155
Boc (quaternary C) ~80~80
Boc (CH₃) ~28.5~28.5
C1, C5 (bridgehead) ~50 - 55~50 - 55
C3 ~48 - 52~45 - 49
Aliphatic Carbons (C2, C4, C6, C7, C8) ~20 - 40~20 - 40
Interpretation of ¹³C NMR Spectra
  • Boc Group: The carbonyl carbon of the Boc group is expected around 155 ppm, the quaternary carbon around 80 ppm, and the three equivalent methyl carbons at approximately 28.5 ppm.

  • Bridgehead Carbons (C1, C5): These carbons, being adjacent to the nitrogen, will be in the 50-55 ppm range.

  • C3 Carbon: The carbon attached to the amino group will have a chemical shift in the range of 45-52 ppm. A subtle but potentially significant difference in the chemical shift of C3 between the endo and exo isomers may be observable due to the different steric environments.

  • Aliphatic Carbons: The remaining methylene carbons of the bicyclic system will appear in the 20-40 ppm region.

G cluster_nmr NMR Analysis Workflow Sample Compound in Deuterated Solvent 1D_H1 1D ¹H NMR Sample->1D_H1 Acquire 1D_C13 1D ¹³C NMR Sample->1D_C13 Acquire 2D_COSY 2D COSY 1D_H1->2D_COSY Provides basis for 2D_HSQC 2D HSQC 1D_H1->2D_HSQC Provides basis for 1D_C13->2D_HSQC Provides basis for Structure Structural Elucidation 2D_COSY->Structure H-H Connectivity 2D_HSQC->Structure C-H Connectivity

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, one of the following methods is typically used:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) - Both Isomers Intensity
N-H Stretch (amine) 3300 - 3400Medium, two bands
C-H Stretch (aliphatic) 2850 - 2960Strong
C=O Stretch (Boc carbonyl) 1680 - 1700Strong
N-H Bend (amine) 1590 - 1650Medium
C-N Stretch 1000 - 1250Medium
Interpretation of IR Spectrum
  • N-H Stretch: The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the aliphatic parts of the molecule, including the bicyclic core and the tert-butyl group.

  • C=O Stretch: A very strong and sharp absorption band between 1680 and 1700 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protecting group.

  • N-H Bend: The bending vibration of the N-H bonds of the primary amine is expected to appear in the 1590-1650 cm⁻¹ region.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹, will correspond to C-N stretching vibrations.

The IR spectra of the endo and exo isomers are expected to be very similar, as they contain the same functional groups. Minor differences might be observed in the fingerprint region (below 1500 cm⁻¹) due to subtle differences in the vibrational modes of the overall molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the molecular structure.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules and typically results in minimal fragmentation, allowing for clear observation of the molecular ion.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values in ESI-MS (Positive Ion Mode)

Ion Formula Predicted m/z Interpretation
[M+H]⁺ C₁₃H₂₅N₂O₂⁺241.19Protonated molecular ion
[M-Boc+H]⁺ C₈H₁₇N₂⁺141.14Loss of the Boc group
[M-C₄H₈+H]⁺ C₉H₁₇N₂O₂⁺185.13Loss of isobutylene from the Boc group
Interpretation of Mass Spectrum
  • Molecular Ion: The molecular formula of this compound is C₁₃H₂₄N₂O₂. The calculated monoisotopic mass is 240.1838 Da. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 241.19. High-resolution mass spectrometry can be used to confirm the elemental composition.

  • Fragmentation: Although ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway for Boc-protected amines is the loss of the Boc group (100 Da) or the loss of isobutylene (56 Da) from the tert-butyl group. Therefore, fragment ions at m/z 141.14 and 185.13 might be observed, especially if in-source collision-induced dissociation is applied.

The mass spectra of the endo and exo isomers are expected to be identical, as mass spectrometry does not typically distinguish between stereoisomers.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a robust framework for the structural confirmation of this compound. While the IR and MS data are crucial for identifying functional groups and confirming the molecular weight, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for distinguishing between the endo and exo stereoisomers. The subtle differences in the chemical shifts and coupling constants of the protons on the bicyclic ring system, especially the H3 proton, are key to assigning the stereochemistry. For unambiguous stereochemical assignment, advanced 2D NMR techniques such as NOESY would be highly beneficial. This guide provides the foundational knowledge for researchers to interpret the spectral data of these important building blocks and to design appropriate experiments for their characterization.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

A Technical Guide to Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: Commercial Availability, Quality Control, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of project timelines and outcomes. Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a conformationally restricted diamine that has garnered significant interest as a versatile scaffold in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric elements, a desirable attribute for achieving high target affinity and selectivity. This in-depth guide provides a comprehensive overview of its commercial availability, quality specifications, and practical applications, empowering researchers to effectively integrate this valuable intermediate into their discovery programs.

The Molecular Architecture: Understanding the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane core, also known as granatane, is a bridged bicyclic amine. The tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen modulates the nucleophilicity and basicity of the amine, rendering it amenable to a wide range of synthetic transformations. The key feature for medicinal chemistry applications is the amino group at the 3-position, which serves as a crucial handle for introducing diverse substituents and building out the desired molecular complexity.

The stereochemistry of the amino group relative to the bicyclic system is a critical consideration, giving rise to endo and exo isomers. These diastereomers can exhibit distinct biological activities and physicochemical properties, making the selection of the appropriate isomer paramount for specific research objectives.

Commercial Availability and Supplier Landscape

This compound and its isomers are readily available from a variety of commercial suppliers, ranging from small-scale catalog providers to large-scale bulk manufacturers. This accessibility ensures a reliable supply chain for both early-stage research and later-stage development.

Table 1: Prominent Commercial Suppliers

SupplierWebsiteNotes
FluorochemOffers various pack sizes.
ChemSceneProvides different isomers and offers custom synthesis services.[2]
Linyi Lab Pharmaceutical Technology Co., Ltd.A manufacturer and exporter based in China, offering bulk quantities.[3]
AK Scientific, Inc.Provides the compound for research and development use.[4]
AChemBlockSupplies various isomers with specified purities.[5]
BLD PharmOffers the exo isomer and provides analytical data.[6]
ChemicalBookA platform listing multiple suppliers primarily from Asia.[7]

It is advisable to contact multiple suppliers to inquire about lead times, available batch sizes, and detailed specifications, especially for large-quantity orders.

Navigating Isomers and Salt Forms: A Comparative Overview

The most commonly available forms of this compound are the exo and endo diastereomers, as well as their hydrochloride salts. The choice between the free base and the salt form often depends on the specific reaction conditions and the desired solubility characteristics.

Table 2: Common Isomers and Derivatives

Compound NameStereochemistryCAS NumberMolecular FormulaMolecular Weight ( g/mol )
tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylateexo1363380-67-9C₁₃H₂₄N₂O₂240.34
tert-butyl (3-endo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylateendo1887167-87-4C₁₃H₂₄N₂O₂240.34
tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochlorideexoNot specifiedC₁₃H₂₅ClN₂O₂276.81

The hydrochloride salt form can offer improved handling properties and stability for the typically solid material.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

For any research application, but especially in drug discovery, the purity and structural integrity of starting materials are non-negotiable. Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch, detailing the purity and the analytical methods used for its determination.

Typical Analytical Techniques for Quality Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on isomeric purity.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides an additional measure of purity.

Researchers should always request and scrutinize the CoA before using the material. For GMP (Good Manufacturing Practice) applications, more extensive testing and documentation will be required.

Applications in Medicinal Chemistry and Drug Discovery

The rigid 9-azabicyclo[3.3.1]nonane scaffold has been explored in the design of various bioactive molecules. Its conformationally restricted nature helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Key Therapeutic Areas of Interest:

  • Central Nervous System (CNS) Disorders: The scaffold's lipophilic character and three-dimensional structure make it suitable for targeting CNS receptors. It has been used as an intermediate in the synthesis of agents for neurological and psychiatric conditions.[1]

  • Sigma-2 Receptor Ligands: The 9-azabicyclo[3.3.1]nonane framework has been incorporated into selective ligands for the sigma-2 receptor, which is overexpressed in some tumor cells and is a target for cancer therapeutics and diagnostics.

  • Antiviral Agents: The structural features of this scaffold have been leveraged in the design of compounds with potential antiviral activity.

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, most notably amide bond formation.

Experimental Protocol: A Representative Amide Coupling Reaction

The following is a generalized, step-by-step protocol for the amide coupling of this compound with a carboxylic acid. This procedure should be adapted and optimized for specific substrates.

Objective: To synthesize an amide derivative via a standard peptide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.0-1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DMF, add HATU (1.1-1.3 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This protocol represents a common and effective method for utilizing the title compound in the synthesis of more complex molecules. The choice of coupling reagent and base can be varied depending on the specific substrates and the desired reaction conditions.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that offers a valuable platform for the design and synthesis of novel drug candidates. Its rigid, three-dimensional structure is particularly well-suited for the development of therapeutics targeting the central nervous system and other challenging biological targets. A thorough understanding of its commercial landscape, isomeric forms, and quality attributes is essential for its effective implementation in research and development programs. By leveraging the information provided in this guide, scientists can confidently source and utilize this important synthetic intermediate to accelerate their discovery efforts.

References

  • [Name of a relevant scientific publication or supplier application note discussing CNS applications - to be added if a specific source is identified]
  • Linyi Lab Pharmaceutical Technology Co., Ltd. via Tradeindia. (n.d.). Tert-Butyl (1S,5S)-3-Amino-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate9. Retrieved from [Link]

Diagrams

G cluster_sourcing Sourcing & Procurement cluster_qc Quality Control Workflow cluster_synthesis Synthetic Application Workflow Identify Identify Requirement (Isomer, Quantity) Search Search Suppliers (e.g., Fluorochem, ChemScene) Identify->Search Request Request Quotations & Lead Times Search->Request Evaluate Evaluate Suppliers (Quality, Cost, Reliability) Request->Evaluate Purchase Purchase Order Evaluate->Purchase Receive Receive Material Purchase->Receive Material Delivery CoA Review Certificate of Analysis (CoA) Receive->CoA InHouse In-House QC Testing (NMR, LC-MS, HPLC) CoA->InHouse Release Release for Use InHouse->Release Reaction Amide Coupling Reaction Release->Reaction Approved Material Workup Aqueous Work-up Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, LC-MS) Purify->Characterize

Caption: A typical workflow from sourcing to synthetic application.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Amine tert-butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate Amide Target Amide Product Amine->Amide Acid Carboxylic Acid (R-COOH) Acid->Amide Coupling Coupling Agent (e.g., HATU) Coupling->Amide Base Organic Base (e.g., DIPEA) Base->Amide Solvent Anhydrous Solvent (e.g., DMF) Solvent->Amide Byproducts Reaction Byproducts

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Executive Summary: Understanding the Compound

This compound is a bicyclic diamine derivative frequently utilized as a key building block in medicinal chemistry and drug discovery. Its rigid bicyclic core and the presence of a primary amine and a Boc-protected secondary amine make it a valuable scaffold for synthesizing complex molecules, including small molecule antagonists of chemokine receptors like CXCR6, which have shown potential in oncology research.[1] However, the same reactive functionalities that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is structured to provide a holistic understanding of the compound's risk profile, moving from identification and hazard classification to detailed handling, storage, and emergency procedures. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and confidently.

Chemical & Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical identity. While some physical properties are not widely reported, the available data provides a solid basis for risk assessment.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄N₂O₂[2][3][4][5]
Molecular Weight 240.34 g/mol [2][3][5]
Appearance Solid[6][7]
Boiling Point 331.1±35.0 °C (Predicted)[3]
Density 1.061±0.06 g/cm³ (Predicted)[3]
Storage Temperature Room temperature or under refrigeration[4][5][6][7]

Note: Some properties, such as melting point and solubility, are not consistently available across safety data sheets and should be handled as "not available."

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[2][7][8] The primary hazards are associated with its irritant properties.

GHS ClassificationHazard StatementGHS Pictogram
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)

Source:[2][7][8][9][10]

The primary amine functionality is the likely contributor to the compound's irritant nature. Amines can be corrosive and irritating to skin, eyes, and mucous membranes. The fine, solid nature of the compound also increases the risk of aerosolization, leading to respiratory tract irritation if inhaled.

Logical Flow for Initial Risk Assessment

Before handling this compound, a systematic risk assessment is crucial. The following workflow outlines the decision-making process to ensure all safety aspects are considered.

Risk_Assessment cluster_prep Preparation Phase cluster_planning Experimental Planning cluster_execution Execution Phase A Identify Compound: tert-butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate B Review Safety Data Sheet (SDS) A->B Locate C Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) B->C Extract Data D Assess Exposure Potential: - Quantity used? - Dust/aerosol generation? - Duration of handling? C->D Inform E Select Engineering Controls D->E Based on Assessment F Select Personal Protective Equipment (PPE) D->F Based on Assessment G Review Emergency Procedures D->G H Proceed with Experiment E->H F->H G->H

Caption: Risk assessment workflow for handling the target compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][8] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required.[9]

  • Containment: For larger quantities or high-energy operations (e.g., grinding), consider using a glove box or other containment solutions.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address the specific hazards of skin/eye contact and inhalation.

  • Eye and Face Protection: Chemical safety glasses with side-shields are the minimum requirement.[11] Given the "serious eye irritation" classification, it is highly recommended to use safety goggles.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them for tears or holes before each use.[9] Use proper glove removal technique to avoid contaminating your skin.[9]

    • Lab Coat: A standard laboratory coat should be worn and kept buttoned. For larger scale work, a chemically resistant apron may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust, a NIOSH-approved respirator may be necessary. The specific type of respirator will depend on the concentration of the substance in the air.

Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of accidental exposure. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.

First Aid Measures

The following first aid protocols are based on standard safety data sheet recommendations.[2][9][11][12]

  • Inhalation: If inhaled, immediately move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][9] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][9] Call a poison center or doctor immediately.[8]

Spill and Leak Response

A spill of this solid compound requires a careful and methodical cleanup process to prevent secondary contamination and aerosolization.

Spill_Response A Spill Detected B Evacuate Immediate Area & Alert Personnel A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Contain the Spill (Prevent spreading) C->D E Clean Up Procedure D->E F Gently sweep or vacuum up solid. Avoid creating dust. E->F G Place waste in a sealed, labeled container for disposal. E->G F->G H Decontaminate the Area G->H I Dispose of Waste & Contaminated PPE According to Regulations H->I

Caption: Step-by-step spill response protocol.

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

  • Container: Keep the container tightly closed when not in use.[2][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

  • Stability: The compound is stable under recommended storage temperatures and pressures.[2]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.[2]

Disposal Considerations

All waste materials, including the compound itself, contaminated PPE, and cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11] Do not allow the product to enter drains or waterways.[8][9]

Conclusion

This compound is a valuable reagent in modern chemical research. Its potential hazards, primarily as a skin, eye, and respiratory irritant, are well-defined and manageable. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. The key to safe laboratory practice is not merely following rules, but understanding the scientific reasoning behind them.

References

  • 001CHEMICAL. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma. Retrieved from [Link]

  • Capot Chemical. (2024). MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). ENDO-3-(BOC-AMINO)-9-AZABICYCLO[3.3.1]NONANE. Retrieved from [Link]

Sources

The Strategic Core: A Technical Guide to Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise control of three-dimensional molecular architecture. Conformationally restricted scaffolds are paramount in this endeavor, as they reduce the entropic penalty of binding to biological targets, thereby enhancing potency and selectivity. Among these, the 9-azabicyclo[3.3.1]nonane framework has emerged as a privileged scaffold, offering a rigid, chair-chair or boat-chair conformational preference that presents functional groups in well-defined spatial vectors. This technical guide delves into the core utility of a key derivative, tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate , a versatile building block with significant potential in the synthesis of sophisticated therapeutic agents. We will explore its structural significance, key synthetic applications with validated protocols, and its role in constructing molecules targeting the central nervous system (CNS) and beyond.

The Architectural Advantage: Deconstructing the 9-Azabicyclo[3.3.1]nonane Core

The power of this compound as a synthetic building block lies in its unique structural and functional attributes.

  • Conformational Rigidity: Unlike flexible aliphatic diamines, the bicyclic nature of this scaffold locks the cyclohexane and piperidine rings into a defined conformation. This pre-organization is critical for minimizing the entropic cost of binding to a receptor or enzyme active site, a key principle in rational drug design.[1] The rigid framework ensures that substituents at the C3-amino and N9-positions are held in a predictable spatial relationship.

  • Orthogonal Functionality: The molecule presents two key reactive sites with orthogonal protecting groups.

    • The C3-primary amine is a versatile nucleophile, readily available for transformations such as amide bond formation, reductive amination, urea/thiourea formation, and sulfonylation.

    • The N9-bridgehead amine is protected as a tert-butoxycarbonyl (Boc) carbamate . The Boc group is stable under a wide range of conditions used to modify the C3-amine but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the secondary amine for subsequent functionalization.

This orthogonality is the cornerstone of its utility, allowing for sequential and controlled elaboration of the scaffold to build molecular complexity.

  • Stereochemical Considerations: The 3-amino group can exist in two diastereomeric forms: endo and exo. The endo isomer has the amino group oriented towards the piperidine ring, while the exo isomer points away. This stereochemical difference significantly impacts the vectoral presentation of substituents and, consequently, their interaction with biological targets. The choice of isomer is a critical design element in any synthetic campaign.

Core Synthetic Transformations & Applications

The true potential of this compound is realized through its application as a central scaffold in the synthesis of biologically active molecules. Its rigid 1,3-diamine-like structure is a key pharmacophoric element in ligands for a variety of targets.

Amide Bond Formation: Gateway to Serotonin 5-HT3 Receptor Antagonists

The 9-azabicyclo[3.3.1]nonane scaffold is the core of Granisetron, a potent 5-HT3 antagonist used as an antiemetic. The synthesis of Granisetron and its derivatives showcases the utility of the C3-amino group for amide bond formation.[2][3][4] While Granisetron itself is N-methylated at the 9-position, our title compound serves as an ideal precursor for analogs where the N9-position requires different substituents.

The primary amino group of this compound can be readily acylated with activated carboxylic acids (like acid chlorides or those activated with coupling reagents) to forge a stable amide linkage. This is a foundational reaction for creating libraries of compounds for structure-activity relationship (SAR) studies.

This workflow illustrates the logical steps for utilizing the title compound in the synthesis of a potential 5-HT3 antagonist, based on established chemistries.

A tert-butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate C Amide Coupling (e.g., DCC, HOBt) A->C B 1-Methyl-1H-indazole- 3-carboxylic acid B->C D Boc-Protected Amide Intermediate C->D Amide bond formation E Acidic Deprotection (e.g., TFA or HCl) D->E Selective Boc removal F Free N9-Amine Intermediate E->F G Reductive Amination or Alkylation (R-X or R-CHO, NaBH(OAc)3) F->G N9-Functionalization H Final N9-Substituted Granisetron Analog G->H

Caption: Synthetic workflow for N9-diversified Granisetron analogs.

This protocol is adapted from methodologies used for synthesizing Granisetron derivatives.[2][5]

  • Activation: To a solution of the desired carboxylic acid (e.g., 1-methyl-1H-indazole-3-carboxylic acid, 1.1 eq) and a coupling agent such as 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent (e.g., 4:1 CH2Cl2/DMF), add a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add a solution of this compound (1.0 eq) in the reaction solvent to the activated ester mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Boc-protected amide.

N-Arylation & N-Alkylation: Probing Monoamine Reuptake Inhibitors

The 9-azabicyclo[3.3.1]nonane scaffold has been identified as a core structure for developing monoamine reuptake inhibitors, which are crucial for treating depression and other neurological disorders.[6][7][8] In these applications, the C3 position is often linked to an aryl or aryloxy group, and the N9 position is functionalized.

While the title compound has an amino group at C3, it can be used to synthesize derivatives where the C3-amine is part of a larger pharmacophore. More importantly, the N9-amine, revealed after Boc deprotection, is a key handle for diversification.

This two-step protocol is fundamental for utilizing the N9 position and is based on standard procedures.[6][8]

  • Boc Deprotection:

    • Dissolve the Boc-protected starting material (e.g., the amide from the previous protocol) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid. A 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM is commonly used.

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt and can often be used directly in the next step.

  • N-Alkylation (Reductive Amination):

    • Suspend the deprotected amine salt (1.0 eq) and an aldehyde or ketone (1.2 eq) in a chlorinated solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).

    • If starting from the amine salt, a tertiary amine base like triethylamine (Et3N, 2.2 eq) is often added to liberate the free amine in situ.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by adding saturated aqueous NaHCO3 solution and extract the product with an organic solvent (e.g., DCM or EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify by column chromatography.

Carbamate and Urea Formation: Targeting Sigma Receptors

Sigma receptors, particularly the sigma-2 subtype, are overexpressed in proliferating tumor cells, making them an attractive target for both cancer therapeutics and imaging agents. The 9-azabicyclo[3.3.1]nonane scaffold has been successfully employed to develop potent and selective sigma-2 receptor ligands.[1][9][10] These ligands often feature a carbamate or urea moiety derived from the C3-amino group, demonstrating another key application of our title compound.

This protocol describes the reaction of the C3-amino group with an isocyanate to form a urea, a common linkage in sigma receptor ligands.[1]

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Addition: To this solution, add the desired isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate, 1.05 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the desired N-Boc-protected urea derivative.

Data Summary: Physicochemical Properties

A clear understanding of the physical properties of a building block is essential for experimental design.

PropertyValueSource
Molecular Formula C13H24N2O2[11]
Molecular Weight 240.34 g/mol [11]
Stereochemistry Available as endo and exo isomers[11][12]
Typical Form Solid[12]
Common Salt Form Hydrochloride (HCl)[12]
CAS Number (endo) 1887167-87-4[11]

Conclusion: A Scaffold for Future Discovery

This compound is more than just a chemical intermediate; it is a strategic tool for navigating the complexities of drug design. Its conformationally constrained framework and orthogonally protected diamine functionality provide a robust platform for the systematic exploration of chemical space. By enabling the precise, three-dimensional positioning of pharmacophoric groups, it allows researchers to rigorously test hypotheses and optimize ligand-target interactions. From established applications in 5-HT3 and sigma receptor modulation to its broader potential in creating novel CNS agents and peptidomimetics, this building block is poised to remain a valuable asset in the synthetic chemist's arsenal for the foreseeable future.

References

  • Braje, W. M., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry, 53(5), 2376–2387. [Link]

  • Bingham, M. J., et al. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • ACS Publications. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives. [Link]

  • ACS Publications. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives | Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2008). EP1934212A1 - 9-azabicyclo [3 . 3 .
  • PubMed. (2009). Constrained peptidomimetics reveal detailed geometric requirements of covalent prolyl oligopeptidase inhibitors. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

  • Google Patents. (2007). WO2007088557A1 - Process for highly pure crystalline granisetron base.
  • ResearchGate. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. [Link]

  • PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. [Link]

  • PubMed. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. [Link]

  • ResearchGate. (2001). An Efficient Synthesis of the Constrained Peptidomimetic 2-Oxo-3-( N -9-fluorenyloxy-carbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic Acid from Pyroglutamic Acid. [Link]

  • Autechilo. tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg. [Link]

  • MDPI. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. [Link]

  • ResearchGate. (2010). An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. [Link]

  • NIH National Center for Biotechnology Information. (2008). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. [Link]

  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.

Sources

"Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Privileged Scaffold for Drug Discovery

Abstract

The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a conformationally rigid, three-dimensional structure that has garnered significant attention in medicinal chemistry.[1] Its unique topology allows for precise spatial orientation of functional groups, making it an invaluable core for designing ligands with high affinity and selectivity for various biological targets. This guide focuses on a key derivative, this compound, a versatile chemical intermediate. We will explore its synthesis, mechanistic underpinnings, physicochemical properties, and critical role as a building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Introduction: The Significance of the Azabicyclononane Core

The azabicyclo[3.3.1]nonane framework is a privileged scaffold found in numerous bioactive natural products and synthetic compounds.[2] Its inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as dopamine transporter (DAT) ligands, agents for treating neurodegenerative disorders, and σ2 receptor ligands for cancer research.[2][3][4]

The title compound, this compound, is particularly valuable. It features two key functionalities:

  • A primary amine at the C3 position, which serves as a versatile handle for a multitude of chemical transformations such as amide bond formation, N-alkylation, and urea formation.[5]

  • A tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen (N9), which modulates the scaffold's reactivity and can be selectively removed under acidic conditions, allowing for orthogonal synthetic strategies.[6]

This combination makes the molecule an ideal starting point for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[5]

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of this intermediate is crucial for its effective use in synthesis. The molecule exists as distinct endo and exo diastereomers, which can exhibit different reactivity and lead to final products with varied biological profiles.

PropertyValueReference
Molecular Formula C13H24N2O2[7][8]
Molecular Weight 240.34 g/mol [7][8]
Appearance White to off-white solid[5]
H-Bond Donor Count 1[8]
H-Bond Acceptor Count 3[8]
CAS Number (endo) 1887167-87-4[9]
CAS Number (exo) 1363380-67-9[8]

The rigid bicyclic system forces the piperidine rings into a strained chair-chair or chair-boat conformation. The Boc group at N9 further influences this conformation, which in turn dictates the stereochemical outcome of subsequent reactions at the C3-amino group.

Caption: Workflow for Synthesis via Reductive Amination.

Causality and Experimental Choices:

  • Amine Source: Ammonia or hydroxylamine hydrochloride are common choices. Hydroxylamine forms a more stable oxime intermediate, which can be isolated before reduction. [1]* Reducing Agent: The choice of reducing agent is critical for stereoselectivity. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) is often preferred for large-scale synthesis due to its efficiency and cost-effectiveness. [1]Reagents like sodium borohydride or sodium cyanoborohydride can also be used, with the reaction conditions (pH, solvent) fine-tuned to favor the formation of the desired endo or exo isomer. The endo isomer is frequently the thermodynamically favored product.

Route 2: Hofmann Rearrangement of the Carboxamide

An alternative strategy involves a Hofmann rearrangement of the corresponding C3-carboxamide. This classical reaction converts a primary amide into a primary amine with one fewer carbon atom. [10] Mechanism:

  • N-Bromination: The amide is treated with a bromine source (e.g., N-bromoacetamide or bromine in base) to form an N-bromoamide intermediate. [11]2. Deprotonation: A base abstracts the acidic N-H proton, forming an anion.

  • Rearrangement: The crucial step involves the rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed under aqueous conditions to yield the primary amine and carbon dioxide. [10] Causality and Experimental Choices:

  • Reagents: Modern modifications of the Hofmann rearrangement may use hypervalent iodine reagents to induce the oxidative rearrangement, which can be advantageous for base-sensitive substrates. [10]Using reagents like N-bromoacetamide (NBA) in the presence of a base like lithium hydroxide can offer high yields and minimize side reactions. [11]* Advantages: This route is powerful for accessing the amine from a carboxylic acid precursor (via the amide) and proceeds with retention of configuration at the migrating carbon.

Applications in Medicinal Chemistry

The primary amine of the title compound is a gateway to a vast chemical space. By acylating, alkylating, or otherwise modifying this group, researchers can synthesize libraries of compounds for screening against various biological targets.

Caption: Application of the intermediate as a versatile building block.

Examples of Application:

  • CNS Agents: The rigid scaffold is ideal for designing ligands for receptors and transporters in the central nervous system. [12]* Peptidomimetics: It can serve as a constrained dipeptide mimic, which is valuable in peptide-based drug discovery for improving metabolic stability and receptor affinity. [6]* Nicotinic Ligands: Derivatives have been synthesized and evaluated as potent and selective α7 nicotinic receptor ligands, which are targets for cognitive disorders. [13]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

This protocol is adapted from established Mannich-type cyclization procedures used to form the bicyclic ketone precursor. [4][5][14]

  • Vessel Preparation: To a jacketed reaction vessel equipped with a mechanical stirrer and temperature probe, add deionized water and benzylamine (0.9 equiv).

  • Acidification: Cool the mixture to 0–10 °C. Slowly add 18% sulfuric acid (0.65 equiv) while maintaining the internal temperature between 4–8 °C. [14]3. Reagent Addition: To the resulting solution, add 50% aqueous glutaraldehyde (1.0 equiv) followed by acetonedicarboxylic acid (1.0 equiv), keeping the temperature below 5 °C. [4]4. Buffering & Aging: Slowly add a 9% sodium acetate solution (0.4 equiv) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and age for another 20 hours. Monitor for CO₂ evolution. [14]5. Work-up: Adjust the pH to 2 with 18% sulfuric acid. Extract the aqueous solution with MTBE (3x) to remove organic impurities. Discard the organic layers. [5]6. Isolation: Basify the aqueous layer to pH 8-9 with 20% sodium carbonate. Extract the product into a suitable organic solvent (e.g., dichloromethane or heptane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzyl ketone precursor.

  • Boc Protection: The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) and the resulting secondary amine protected with di-tert-butyl dicarbonate (Boc₂O) to yield the title ketone.

Protocol 2: Reductive Amination to form this compound
  • Oxime Formation: Dissolve the ketone precursor (1.0 equiv) in methanol. Add hydroxylamine hydrochloride (1.2 equiv) and a base (e.g., sodium acetate, 1.5 equiv). Stir the mixture at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete conversion to the oxime.

  • Reduction: To the crude oxime solution, add a catalyst such as Raney Nickel (approx. 10% w/w).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-10 bar. [1]4. Reaction Monitoring: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the oxime is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt to yield the desired product. [15]

Safety, Handling, and Storage

  • Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation. [7]* Precautions: Handle only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. It is stable under recommended storage conditions. [9]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate whose rigid, three-dimensional structure provides an exceptional platform for drug design. The synthetic routes to this compound are well-established, allowing for its production on a scale suitable for drug development campaigns. The versatility of the C3-amino group enables the creation of diverse molecular entities. As the demand for novel therapeutics with improved selectivity and potency continues to grow, the strategic use of privileged scaffolds like the 9-azabicyclo[3.3.1]nonane core will remain a cornerstone of modern medicinal chemistry. Future research will likely focus on developing even more efficient and stereoselective synthetic methods and expanding the application of this intermediate to new biological targets.

References

  • Smolecule. Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane.
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis and Purification of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1].
  • AK Scientific, Inc. Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate Safety Data Sheet.
  • AK Scientific, Inc. Product Page: Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate.
  • Toronto Research Chemicals. This compound.
  • Journal of Medicinal Chemistry. Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Available at: [Link]

  • Benchchem. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a Versatile Building Block in Organic Synthesis.
  • Preprints.org. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]

  • BLD Pharm. (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Tradeindia. Tert-Butyl (1S,5S)-3-Amino-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate9.
  • National Institutes of Health. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Available at: [Link]

  • PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Available at: [Link]

  • Stratech. tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg.
  • Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide.
  • AChemBlock. tert-butyl (1R,3r,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate 97%.
  • CymitQuimica. tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available at: [Link]

  • Thermo Fisher Scientific. Hofmann Rearrangement.
  • 001CHEMICAL. This compound hydrochloride.
  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • CORE. Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes.
  • Organic Letters. Synthesis of New Bridgehead Substituted Azabicyclo-[2.2.1]heptane and -[3.3.1]nonane Derivatives as Potent and Selective α7 Nicotinic Ligands. Available at: [Link]

  • Benchchem. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
  • ScienceDirect. Tandem Beckmann and Huisgen–White rearrangement of the 9-azabicyclo[3.3.1]nonan-3-one system.

Sources

The Linchpin of Synthesis: Elucidating the Strategic Importance of the N9-Boc Protecting Group in the 3-Amino-9-azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-azabicyclo[3.3.1]nonane (9-ABN) framework is a conformationally rigid scaffold of significant interest in medicinal chemistry, particularly for agents targeting the central nervous system.[1][2] The successful incorporation of this diamine building block into complex molecular architectures hinges on the precise control of the reactivity of its two distinct nitrogen atoms. This technical guide provides an in-depth analysis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, focusing on the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group at the N9 position. We will explore how this strategic protection dictates synthetic pathways, enables selective functionalization, and facilitates orthogonal strategies essential for modern drug discovery.

Introduction: The 9-Azabicyclo[3.3.1]nonane Core and the Imperative of Chemical Protection

The synthesis of complex, biologically active molecules often involves multi-step sequences where specific functional groups must react while others remain inert. Amines, being both nucleophilic and basic, are highly reactive and frequently require temporary masking to prevent unwanted side reactions.[3][4] This is the fundamental role of a protecting group: to be introduced efficiently, withstand a range of reaction conditions, and be removed selectively under mild conditions.[5]

The 9-azabicyclo[3.3.1]nonane scaffold presents a unique synthetic challenge due to the presence of two nitrogen atoms: a tertiary bridgehead amine at the N9 position and a primary or secondary amine at another position, such as N3. Uncontrolled reactions would lead to a mixture of products, complicating purification and drastically reducing yields. The title compound, this compound, represents an elegant solution to this problem, leveraging one of the most versatile protecting groups in organic synthesis: the Boc group.

The tert-Butyloxycarbonyl (Boc) Group: A Profile

The Boc group is an acid-labile protecting group used extensively to protect amines by converting them into less reactive carbamates.[6][7] Its widespread use is attributable to a combination of favorable properties:

  • Ease of Introduction: It is typically installed using di-tert-butyl dicarbonate (Boc₂O) under mild, often basic or neutral, conditions.[6][8]

  • Robust Stability: Boc-protected amines are stable to a wide array of reagents, including most nucleophiles, bases, and conditions for catalytic hydrogenation.[6] This stability is crucial for performing subsequent chemical transformations on other parts of the molecule.

  • Selective Cleavage: The Boc group is readily removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7] This deprotection proceeds via a stable tert-butyl cation intermediate.[3]

This unique combination of stability and specific lability forms the basis of its strategic application in complex syntheses.

`dot graph "Structure_of_Protected_9-ABN" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; bgcolor="#F1F3F4"; splines=false;

// Define the image node mol [image="https://i.imgur.com/w8Nf29h.png", label=""];

// Define label nodes with positions label_N9 [label="N9-Boc Group\n(Deactivated & Protected)", pos="2.5,0.5!", fontsize=12, fontcolor="#202124"]; label_N3 [label="Free N3-Amine\n(Reactive Site)", pos="-2.5,-0.8!", fontsize=12, fontcolor="#202124"];

// Invisible edges for positioning labels relative to the image center mol -- label_N9; mol -- label_N3; } ` Figure 1: Structure of this compound.

Core Directive: The Strategic Role of N9-Boc Protection

In this compound, the placement of the Boc group on the N9 bridgehead nitrogen is a deliberate and critical synthetic choice. This single modification transforms the molecule from a simple diamine into a versatile, programmable building block.

The primary function of the N9-Boc group is to deactivate the bridgehead nitrogen. By converting the tertiary amine into a carbamate, its nucleophilicity and basicity are effectively nullified. This leaves the primary amino group at the C3 position as the sole reactive site for a host of transformations. This selective deactivation allows chemists to perform clean, high-yielding reactions exclusively at the N3 position, including:

  • Acylation and Amide Bond Formation

  • Sulfonylation

  • Reductive Amination

  • Alkylation

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others.[9][10] The acid-labile nature of the Boc group makes it orthogonal to many other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[6][11]

This orthogonality is paramount in complex syntheses, such as in peptide chemistry or the development of PROTACs, where different parts of a molecule must be unmasked sequentially.[10][11] A researcher could, for example, couple a Cbz-protected amino acid to the free N3-amine of the title compound. The Cbz group could then be removed via hydrogenation to reveal a new amine for further modification, all while the N9-Boc group remains intact. The Boc group can then be removed at a later stage under acidic conditions without affecting other parts of the molecule.

G start N9-Boc-3-amino-9-ABN step1 Selective N3-Acylation (e.g., with R-COCl, Base) start->step1 React at free N3 intermediate N9-Boc, N3-Acyl-9-ABN step1->intermediate step2 Optional Further Transformations (at R group) intermediate->step2 Stable N9-Boc intermediate2 Modified Intermediate step2->intermediate2 step3 N9-Boc Deprotection (TFA / DCM) intermediate2->step3 Unmask N9 final Final N3-Functionalized 9-ABN Product step3->final

Experimental Protocols & Data

The following protocols are representative methodologies for the manipulation of the N9-Boc group and the selective reaction at the N3-amine.

This procedure details the removal of the Boc group to liberate the bridgehead amine, typically performed at the final stage of a synthesis.

  • Preparation: Dissolve tert-butyl 3-(acylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. The evolution of carbon dioxide gas is often observed.[3][4]

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt. Alternatively, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent. Further purification can be achieved via silica gel chromatography.

Note: The intermediate tert-butyl cation formed during deprotection can sometimes cause side reactions by alkylating other nucleophilic sites. The addition of a scavenger like anisole or thioanisole can mitigate this issue.[7]

This protocol demonstrates the utility of the N9-Boc group in directing reactivity to the N3-amine.

  • Preparation: Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA, 1.2 eq) or DIPEA in an anhydrous solvent like DCM or THF.

  • Reaction: Cool the solution to 0 °C. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 2-16 hours until completion is confirmed by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting N3-acylated product by silica gel column chromatography.

ReactionKey ReagentsTypical ConditionsTypical YieldKey Advantage
N9-Boc Deprotection TFA, DCM0 °C to RT, 1-4 h>90%Unmasks the N9 amine under mild, acidic conditions.[12]
Selective N3-Acylation Acyl Chloride, TEA, DCM0 °C to RT, 2-16 h>95%N9-Boc group prevents reaction at the bridgehead nitrogen.

Mechanistic Insight: Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a well-understood, acid-catalyzed process that proceeds in three main steps.[3][4] This mechanism underscores its acid-lability.

G

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[3]

  • C-O Bond Cleavage: This protonation weakens the adjacent ester C-O bond, leading to its cleavage and the formation of a highly stable tertiary tert-butyl cation and an unstable carbamic acid intermediate.[3][13]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free N9-amine.[4] This irreversible decarboxylation is a strong thermodynamic driving force for the reaction.

Conclusion

The Boc protecting group in this compound is far more than a simple placeholder. It is a critical strategic element that enables chemists to harness the full potential of the valuable 9-ABN scaffold. By selectively deactivating the bridgehead nitrogen, it directs reactivity cleanly to the N3-amine, simplifies purification, and unlocks the potential for sophisticated, orthogonal synthetic strategies. For researchers in drug development, a thorough understanding of the function and manipulation of this protecting group is essential for the efficient and rational design of novel therapeutics built upon this privileged bicyclic framework.

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • University of Bath. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Wikipedia. (n.d.). Protecting group.
  • Indian Institute of Technology Bombay. (2020). Protecting Groups.
  • AK Scientific, Inc. (n.d.). Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate.
  • PubChem. (n.d.). (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • J&K Scientific. (n.d.). BOC Protection and Deprotection.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.
  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.

Sources

Methodological & Application

Detailed synthesis protocol for "Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic structure that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its defined three-dimensional conformation allows for the precise spatial orientation of functional groups, making it an attractive building block for designing ligands with high specificity for biological targets, particularly within the central nervous system.[2][3] The target molecule, this compound, incorporates two key features: a primary amine at the C3 position, which is a versatile handle for further chemical modifications, and a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen.[1][4] This Boc group ensures stability and prevents unwanted side reactions at the N9 position, allowing for selective functionalization of the C3-amino group.[4]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, beginning with the construction of the bicyclic core and culminating in the introduction of the protected amino functionality.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from simple, commercially available precursors. The strategy hinges on three major transformations:

  • Construction of the Bicyclic Ketone Core: A Mannich-type cyclization reaction is employed to assemble the fundamental 9-azabicyclo[3.3.1]nonan-3-one skeleton. Benzylamine is used to protect the bridgehead nitrogen during this phase.

  • Protecting Group Exchange: The N-benzyl group is removed via catalytic hydrogenation and subsequently replaced with a Boc group. This step yields the key intermediate, tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.

  • Reductive Amination: The ketone at the C3 position is converted into the target primary amine through reductive amination.

This strategic approach allows for the efficient and controlled synthesis of the target compound.

SynthesisWorkflow cluster_0 Part 1: Bicyclic Core Formation cluster_1 Part 2: Protecting Group Exchange cluster_2 Part 3: Final Functionalization A Benzylamine + Glutaraldehyde + Acetone Dicarboxylic Acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B Mannich Cyclization C endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol B->C Reduction (NaBH4) D endo-9-Azabicyclo[3.3.1]nonan-3-ol C->D Debenzylation (H2, Pd/C) E tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate D->E Boc Protection (Boc)2O F tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate E->F Oxidation (e.g., Swern) G Target Product: This compound F->G Reductive Amination

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of the Precursor Ketone

The foundational step is the creation of the bicyclic ketone, which is well-documented in organic synthesis literature.[5][6][7]

Step 1.1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol employs a Mannich-type cyclization to form the bicyclic ketone precursor.[1][6]

ReagentMolar Eq.MW ( g/mol )Amount
Benzylamine0.9107.1513.2 g
Glutaraldehyde (50% aq.)1.0100.1225.8 mL
Acetone Dicarboxylic Acid1.0146.1020.0 g
18% Sulfuric Acid0.6598.0843.2 mL
9% Sodium Acetate (aq.)0.482.0347.8 mL
Water-18.0250 g

Procedure:

  • To a jacketed reaction vessel equipped with a mechanical stirrer and temperature probe, add water (50 g) and benzylamine (13.2 g).[6]

  • Cool the mixture to 0–10 °C and slowly add 18% sulfuric acid while maintaining the internal temperature between 4–8 °C.[6]

  • To the resulting solution, add 50% aqueous glutaraldehyde followed by acetone dicarboxylic acid, ensuring the temperature remains below 5 °C.[6]

  • Slowly add a 9% sodium acetate solution over approximately 1.5 hours. A thick precipitate may form.[5]

  • Age the reaction mixture at 5 °C for 20 hours and then allow it to warm to 25 °C for an additional 20 hours. Carbon dioxide evolution will be observed.[6]

  • Adjust the pH of the solution to 2 with 18% sulfuric acid and extract the aqueous solution with methyl tert-butyl ether (MTBE) three times to remove impurities. Discard the organic layers.[1][6]

  • To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with a 20% sodium carbonate solution.[1][6]

  • Filter the mixture and wash the filter cake thoroughly with heptane.

  • Separate the layers of the combined filtrate and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, typically as a pale orange or yellow solid.[7] Purification can be achieved via silica gel chromatography.[7]

Part 2: Protecting Group Manipulation and Oxidation

Step 1.2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

The ketone is first reduced to the corresponding alcohol to facilitate the subsequent protecting group exchange. The reduction with sodium borohydride stereoselectively yields the endo-alcohol.[1][5]

Procedure:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (e.g., 25.0 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask and cool the solution to 0 °C under a nitrogen atmosphere.[5][7]

  • Add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.[5][7]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[5]

  • Quench the reaction by the careful addition of acetone (10 mL).[5]

  • Remove the volatile solvents under reduced pressure. Dissolve the resulting solid in water and extract with dichloromethane (3 x 40 mL).[5]

  • Dry the combined organic phases over MgSO₄ and concentrate in vacuo to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a solid.[5]

Step 1.3: Debenzylation and Boc Protection

The benzyl group is removed, and the Boc group is installed in a two-step, one-pot sequence.

Procedure:

  • Add 10% Palladium on carbon (e.g., 5.0 g) to a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (e.g., 27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL).[5]

  • Stir the mixture under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.[5]

  • Filter the mixture through a pad of celite to remove the catalyst and evaporate the filtrate in vacuo to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol.[5]

  • Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water). Cool to 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or aqueous NaHCO₃) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.[5]

Step 1.4: Oxidation to Ketone

The alcohol is re-oxidized to the ketone under controlled conditions.

Procedure:

  • Perform an oxidation reaction (e.g., Swern oxidation or using Dess-Martin periodinane) on tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.

  • Carefully follow the specific protocol for the chosen oxidation method to obtain tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. Purify by column chromatography.

Part 3: Final Synthesis via Reductive Amination

This final step introduces the C3-amino group.

ReagentMolar Eq.
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate1.0
Ammonium Acetate or Hydroxylamine HydrochlorideExcess
Sodium Cyanoborohydride (NaBH₃CN) or H₂/Catalyst~1.5
Methanol or Ethanol-

Procedure:

  • Dissolve tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate in methanol.

  • Add a large excess of an ammonia source, such as ammonium acetate.

  • Add a reducing agent suitable for reductive amination, such as sodium cyanoborohydride, portion-wise. Alternatively, catalytic hydrogenation over a catalyst like Raney Nickel can be used.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water.

  • Adjust the pH to basic with an aqueous solution of NaOH or Na₂CO₃.

  • Extract the product multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound. The stereochemistry (exo vs. endo) of the amino group will depend on the specific reducing agent and reaction conditions used.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₂[8]
Molecular Weight240.35 g/mol [8]
AppearanceWhite to off-white solid
Purity (Typical)>97%

Note: Characterization data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure and purity of the synthesized compound and its intermediates.

Conclusion and Further Applications

The protocol outlined provides a reliable pathway for the synthesis of this compound, a key building block for pharmaceutical research. The primary amino group of the final product is a versatile functional handle.[1] After deprotection of the Boc group under acidic conditions, the resulting diamine can undergo a variety of chemical transformations, including:[1][4]

  • Amide Bond Formation: Acylation with carboxylic acids or acid chlorides.

  • N-Alkylation: Reaction with alkyl halides.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

These subsequent reactions enable the exploration of structure-activity relationships (SAR) in drug discovery programs, making the title compound a highly valuable intermediate in the synthesis of novel therapeutic agents.[1]

References

  • (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate - Alichem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of New Chiral Amines, 2,6-Dimethyl-9-Azabicyclo[3.3.1]nonane and its Derivatives. (1999). Heterocycles, 50(2), 1041. [Link]

  • tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate - Dayang Chem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. (2021). Organic Letters, 23(17), 6866–6871. [Link]

  • This compound hydrochloride - 001CHEMICAL. (n.d.). Retrieved January 11, 2026, from [Link]

  • Bingham, M. J., et al. (2009). 9-azabicyclo[3.3.1]nonane derivatives. U.S.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses, 99, 158-175. [Link]

  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2015). Chirality, 27(9), 585-594. [Link]

  • Bingham, M. J., et al. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. European Patent No. 1934212. [Link]

  • Bingham, M. J., et al. (2007). 9-AZABICYCLO [3.3.1] NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. World Intellectual Property Organization Patent No. WO 2007/039563 A1. [Link]

Sources

Optimized Chromatographic Purification of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed guide for the chromatographic purification of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a key building block in contemporary drug discovery. The unique bifunctional nature of this molecule, possessing a basic primary amine and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents specific challenges for purification. Standard silica gel chromatography can result in significant peak tailing and potential product loss, while acidic conditions in reversed-phase chromatography risk premature deprotection. This guide presents two robust, optimized protocols: a modified normal-phase flash chromatography method for bulk purification and a high-resolution reversed-phase HPLC method for final polishing and analytical verification. We delve into the chemical principles behind method selection, provide step-by-step protocols, and offer troubleshooting advice based on extensive field experience.

Introduction: The Purification Challenge

This compound is a conformationally rigid diamine scaffold widely used in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can introduce downstream synthetic complications and affect the biological profile of the final active pharmaceutical ingredient (API).

The primary purification hurdles are twofold:

  • The Basic Primary Amine: The amino group at the C3 position is a strong Lewis base. It readily interacts with acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to strong, non-specific adsorption. This results in severe peak tailing, poor resolution, and often, irreversible product loss on the column.

  • The Acid-Labile Boc Group: The Boc protecting group on the bridgehead nitrogen (N9) is crucial for modulating reactivity during synthesis but is highly susceptible to cleavage under acidic conditions.[1][2] This sensitivity precludes the use of standard reversed-phase mobile phase modifiers like trifluoroacetic acid (TFA) without careful consideration and specific handling procedures.[2]

This guide provides validated methods to navigate these challenges, ensuring high purity and yield.

Chemical Profile
AttributeValue
Chemical Name This compound
Molecular Formula C₁₃H₂₄N₂O₂[3][4]
Molecular Weight 240.34 g/mol [3][5]
Structure
Common Isomers endo (CAS: 1887167-87-4)[3], exo (CAS: 1363380-67-9)[5][6]
Key Features Primary amine (basic), Boc-protected secondary amine (acid-labile)

Principle of Separation: Taming the Amine

Our primary strategy for normal-phase chromatography involves neutralizing the acidic activity of the silica gel stationary phase. By introducing a small quantity of a volatile basic modifier, such as triethylamine (Et₃N), into the mobile phase, we create a competitive binding environment. The Et₃N preferentially interacts with the active silanol sites, effectively shielding them from the target analyte.[7] This allows the target amine to elute symmetrically based on its polarity, dramatically improving peak shape and recovery.

For reversed-phase separation, the strategy shifts to controlling the mobile phase pH to maintain the integrity of the Boc group. By employing a weaker acid like formic acid or a buffered system, we can achieve excellent peak shape for the protonated amine without inducing significant deprotection.

Workflow Overview: From Crude to Pure

The purification process follows a logical progression from bulk cleanup to high-purity polishing. This workflow ensures efficiency and maximizes the recovery of the target compound.

Purification_Workflow Crude Crude Synthetic Mixture TLC TLC Method Development Crude->TLC Flash PART 1: Modified Normal-Phase Flash Chromatography TLC->Flash Purity_Check Purity Assessment (NMR, LC-MS) Flash->Purity_Check Decision Purity >98%? Purity_Check->Decision HPLC PART 2: Reversed-Phase HPLC Polishing (Optional) Decision->HPLC No Final Pure Compound (>99%) Decision->Final Yes HPLC->Final

Caption: General purification workflow for the target compound.

PART 1: Protocol for Modified Normal-Phase Flash Chromatography

This method is ideal for purifying gram-scale quantities of the crude product, efficiently removing non-polar impurities and baseline contaminants.

A. Materials and Equipment
  • Stationary Phase: Standard silica gel, 230-400 mesh (40-63 µm).

  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (Et₃N).

  • Apparatus: Glass chromatography column or automated flash chromatography system, fraction collector, TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp (254 nm).

  • Visualization Reagent: Ninhydrin stain solution for detecting primary amines.[7]

B. Step 1: TLC Method Development

The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25 - 0.35 for the target compound.

  • Prepare the Eluent: Create a stock solution of 1% Et₃N in DCM/MeOH. Start with a 98:2 DCM:MeOH mixture and add 1% Et₃N by volume. For example, to 98 mL of DCM and 2 mL of MeOH, add 1 mL of Et₃N.

  • Spot the TLC Plate: Dissolve a small amount of the crude material in DCM. Spot it on the TLC plate alongside any available starting material standards.

  • Develop and Visualize: Run the plate in the prepared eluent. After drying, visualize under a UV lamp and then stain with ninhydrin (gentle heating required) to specifically identify the amine-containing spots.

  • Optimize: Adjust the DCM/MeOH ratio to achieve the target Rƒ.

    • If Rƒ is too low (<0.2), increase the polarity by adding more MeOH (e.g., 95:5 DCM:MeOH).

    • If Rƒ is too high (>0.4), decrease the polarity by reducing the MeOH (e.g., 99:1 DCM:MeOH).

C. Step 2: Column Packing and Sample Loading

Proper sample loading is critical for high resolution. Dry loading is strongly recommended to prevent solvent-related band broadening.

  • Prepare Slurry: For a 40 g silica cartridge, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Pack the Column: Pour the slurry into the column and use air pressure or solvent flow to pack a stable bed. Add a thin layer of sand on top.

  • Dry Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM. Add ~5 g of silica gel to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Sample: Carefully add the silica-adsorbed sample onto the sand layer at the top of the packed column.

D. Step 3: Elution and Fraction Collection
  • Equilibrate: Flush the column with 2-3 column volumes of the initial, non-polar eluent (e.g., 100% DCM + 1% Et₃N).

  • Run the Gradient: Start the elution with a low polarity mobile phase and gradually increase the percentage of methanol. A typical gradient might be from 0% to 10% MeOH in DCM (always containing 1% Et₃N) over 10-15 column volumes.

  • Collect Fractions: Collect fractions throughout the run.

  • Monitor Elution: Analyze collected fractions by TLC using the conditions developed in Step 1 to identify and pool those containing the pure product.

E. Summary of Flash Chromatography Conditions
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective media for preparative scale.
Mobile Phase A Dichloromethane + 1% TriethylamineMain non-polar solvent.
Mobile Phase B MethanolPolar solvent to elute the compound.
Modifier 1% Triethylamine (v/v) Critical for suppressing silanol interactions and preventing peak tailing. [7]
Gradient 0-10% B over 15 column volumesOptimized for separating typical synthetic impurities.
Loading Dry loading on silicaEnsures sharp bands and maximal resolution.
Detection TLC with Ninhydrin stainSpecific and sensitive detection for the primary amine.

PART 2: Protocol for Reversed-Phase HPLC Purification

This method is suitable for final purification to >99% purity or for separating closely related isomers (e.g., endo vs. exo).

A. Materials and Equipment
  • System: Preparative HPLC system with a UV detector.

  • Stationary Phase: C18 silica column (e.g., 10 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Modifier: Formic Acid (FA) or Ammonium Acetate.

B. Step 1: Analytical Method Development

First, develop a separation method on a smaller analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Prepare Mobile Phases:

    • Option 1 (Weak Acid): A: Water + 0.1% FA; B: ACN + 0.1% FA.

    • Option 2 (Buffered): A: 10 mM Ammonium Acetate in Water, pH 7; B: ACN.

  • Screening Run: Inject a small amount of the sample. Run a fast scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • Optimize: Adjust the gradient based on the scouting run to achieve baseline separation of the target peak from impurities. The goal is to have the main peak elute with a retention time of 5-10 minutes.

C. Step 2: Preparative Scale-Up and Fraction Processing
  • Scale the Gradient: Scale the optimized analytical method to your preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification Run: Perform the preparative injection.

  • Collect Fractions: Collect the eluting peak corresponding to the target compound.

  • Solvent Removal:

    • If using formic acid, immediately pool the fractions and remove the solvent via lyophilization (freeze-drying). This prevents prolonged exposure of the Boc group to the acidic solution. Rotary evaporation can concentrate the acid and cause deprotection.

    • If using a buffered system, rotary evaporation can be used.

D. Summary of HPLC Conditions
ParameterAnalytical SettingPreparative SettingRationale
Stationary Phase C18 (e.g., 4.6x250mm, 5µm)C18 (e.g., 21.2x250mm, 10µm)Standard for hydrophobic and polar compounds.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidProvides good peak shape with minimal Boc cleavage.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidCommon organic mobile phase.
Gradient 5-60% B over 20 min5-60% B over 25 minTo be optimized based on crude sample profile.
Flow Rate 1.0 mL/min20 mL/minScaled for column diameter.
Detection UV at 210 nmUV at 210 nmDetects the carbamate chromophore.

Troubleshooting Common Issues

IssueProbable CauseSolution
Peak Tailing (Normal-Phase) Insufficient basic modifier.Ensure Et₃N is present at 0.5-1% in the mobile phase. Pre-washing the silica with the eluent can also help.
Loss of Boc Group Exposure to strong acid (e.g., TFA) or prolonged exposure to weaker acid during workup.Use formic acid instead of TFA in RP-HPLC. Lyophilize fractions immediately after collection. Avoid any acidic steps in the synthetic workup.
Poor Separation of Diastereomers Insufficient column efficiency.Reversed-phase HPLC generally provides better resolution for diastereomers than flash chromatography. Use a high-performance column with smaller particles and an optimized, shallow gradient.
No Product Elutes Compound is too polar for the chosen normal-phase system.Increase the methanol concentration significantly. If necessary, switch to a more polar solvent system like DCM/MeOH/NH₄OH or consider HILIC or reversed-phase chromatography.

Visualization of the Separation Mechanism

The following diagram illustrates the key interaction in modified normal-phase chromatography.

Separation_Mechanism cluster_0 Standard Silica Gel cluster_1 Modified Silica Gel (+1% Et₃N) Silica_Surface < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDCOLSPAN='3'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>Silica SurfaceFONT>TD>TR><TR><TD>Si-OHTD><TD>Si-OHTD><TD>Si-OHTD>TR>TABLE> > Analyte Analyte (R-NH₂) Interaction Analyte->Interaction H-Bonding Interaction->Silica_Surface Tailing Strong Interaction = Peak Tailing Interaction->Tailing Mod_Silica_Surface < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDCOLSPAN='3'BGCOLOR='#34A853'><FONTCOLOR='#FFFFFF'>Silica Surface (Shielded)FONT>TD>TR><TR><TD>Si-O⁻···H⁺-NEt₃TD><TD>Si-O⁻···H⁺-NEt₃TD><TD>Si-O⁻···H⁺-NEt₃TD>TR>TABLE> > Mod_Analyte Analyte (R-NH₂) Elution Weak Interaction = Symmetrical Peak Mod_Analyte->Elution Elutes cleanly

Caption: Mechanism of peak shape improvement using a basic modifier.

Conclusion

The successful purification of this compound is readily achievable with careful consideration of its chemical properties. For bulk scale, modified normal-phase flash chromatography using a triethylamine-doped eluent is a robust and efficient method. For achieving the highest levels of purity and for separating challenging diastereomers, reversed-phase HPLC with a formic acid modifier followed by lyophilization is the recommended approach. By applying the principles and protocols detailed in this guide, researchers can consistently obtain high-purity material essential for advancing their research and development goals.

References

  • ResearchGate. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,99-bicyclo[3.3.1]nonan].
  • Google Patents. (n.d.). US8933090B2 - 1-aza-bicyclo[3.3.1]nonanes.
  • ResearchGate. (n.d.). Enantiomeric Separation of Bicyclo[2.2.2]octane-Based 2-Amino-3-Carboxylic Acids on Macrocyclic Glycopeptide Chiral Stationary Phases.
  • Supporting Information. (n.d.). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
  • VanVeller Lab, Iowa State University. (n.d.). Resources - TLC and Flash Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Retrieved from [Link]

  • SciSpace. (2015). Structural Identification of Petroleum Acids by Conversion to Hydrocarbons and Multidimensional Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Chemistry Journal of Moldova. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • ScienceDirect. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Retrieved from [Link]

  • Google Patents. (n.d.). US 2014/0343032 A1 - HBV Modulators.
  • YouTube. (2023). Amino columns. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2014). Separation of Amino-Acids by Reversed Phase Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate.

Sources

Application Note: High-Purity Recrystallization of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the purification of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a critical bicyclic amine building block in pharmaceutical synthesis. Standard post-synthesis crude products often contain residual reagents, starting materials, and side-products that necessitate a robust purification strategy. While chromatography is an option, recrystallization offers a more scalable, cost-effective, and efficient method for achieving high purity standards (>99%) required for drug development. This guide explains the scientific rationale behind solvent system selection, provides a step-by-step experimental workflow, and includes a comprehensive troubleshooting guide to address common challenges such as oiling out and low yield.

Introduction: The Strategic Importance of Purification

This compound is a conformationally rigid diamine derivative used as a key intermediate for various therapeutic agents, particularly those targeting the central nervous system[1]. The compound's rigid bicyclic scaffold provides a unique three-dimensional architecture for drug-receptor interactions. The presence of two distinct amine functionalities—a primary amine at the 3-position and a Boc-protected amine at the 9-position—allows for orthogonal chemical modifications.

The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the purity of such intermediates[2]. Recrystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility[3][4]. A well-designed recrystallization process not only removes impurities but can also ensure the isolation of the desired polymorph, which has significant implications for the final drug product's stability and bioavailability[2].

Physicochemical Profile & Recrystallization Rationale

Structural Analysis: A Molecule of Two Halves

Understanding the molecule's structure is paramount to designing an effective purification strategy.

  • The Nonpolar Moiety: The molecule features a bulky tert-butyloxycarbonyl (Boc) protecting group and a saturated bicycloalkane framework. The Boc group significantly increases the molecule's lipophilicity and its solubility in a wide range of common organic solvents[5]. This nonpolar character is the primary handle for dissolution in organic media.

  • The Polar Moiety: The free primary amine at the 3-position introduces a polar, hydrophilic site capable of hydrogen bonding. This feature tempers the molecule's overall lipophilicity and can be exploited to fine-tune solubility.

  • The Rigid Core: The 9-azabicyclo[3.3.1]nonane skeleton is a rigid structure. This rigidity facilitates the formation of a well-ordered crystal lattice, a prerequisite for successful recrystallization. Compounds that form stable, ordered crystals are excellent candidates for this purification method[6].

This duality in polarity is the key to selecting an appropriate solvent system. An ideal solvent must adequately solvate the nonpolar regions at an elevated temperature but fail to do so upon cooling, allowing the highly ordered, purified molecules to crystallize out of the solution.

The Principle of Recrystallization

Recrystallization is a purification technique, not merely an isolation method[7]. The process relies on dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the target compound decreases, and the solution becomes supersaturated. This state drives the formation of crystals. Because the crystal lattice is a highly ordered structure, it preferentially incorporates molecules of its own kind, excluding the differently shaped impurity molecules, which remain in the "mother liquor" (the surrounding solution)[4][6].

Protocol Part I: Solvent System Selection & Optimization

The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit steep solubility vs. temperature curve for the target compound and either very high or very low solubility for the impurities. For this compound, a two-solvent (solvent/anti-solvent) system is highly effective.

Recommended System: Isopropanol (IPA) as the primary solvent and Heptane as the anti-solvent.

  • Rationale for Isopropanol (Solvent): IPA is a moderately polar protic solvent. It effectively dissolves the target compound at elevated temperatures by solvating both the polar amine group and the nonpolar Boc-protected core.

  • Rationale for Heptane (Anti-solvent): Heptane is a nonpolar solvent. The target compound is sparingly soluble in heptane. Its gradual addition to the IPA solution dramatically reduces the overall polarity of the solvent system, decreasing the compound's solubility and inducing crystallization[2].

Screening Alternative Solvent Systems: If the primary system is suboptimal for a specific impurity profile, the following systems can be evaluated.

Solvent System (Solvent:Anti-solvent)RationalePotential Issues
Ethyl Acetate / Hexane Good balance of polarity. Ethyl acetate is an excellent solvent for Boc-protected compounds.Lower boiling point of hexane may limit the upper temperature range.
Acetonitrile Single solvent system. The compound should have good solubility in hot MeCN and lower solubility when cold.Acetonitrile can be difficult to remove completely; potential for oiling out.
Toluene / Heptane For highly nonpolar impurities. Toluene dissolves the compound, while impurities may remain insoluble.Higher temperatures required; potential for thermal degradation if heated too long.

Protocol Part II: Step-by-Step Recrystallization Workflow

This protocol assumes a starting batch of ~10 g of crude material. Adjust volumes accordingly for different scales.

Dissolution
  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 20 mL of isopropanol (IPA).

  • Gently heat the mixture on a hot plate with stirring (e.g., to 60-70 °C). Do not boil.

  • Continue adding IPA in small portions (1-2 mL at a time) until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent required. Record the final volume of IPA used.

    • Scientist's Note: Using excessive solvent will reduce the final yield, as more of your compound will remain dissolved at cold temperatures.

(Optional) Hot Filtration

If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed.

  • Pre-heat a separate flask and a funnel (stemless or short-stemmed) containing a fluted filter paper.

  • Quickly pour the hot solution through the pre-heated filtration setup.

    • Rationale: Pre-heating prevents premature crystallization of the product on the cold funnel or filter paper, which would decrease the yield.

Crystallization
  • Remove the flask from the heat and allow it to cool slowly towards room temperature on a benchtop, insulated with a cork ring.

    • Expertise & Experience: Slow cooling is the most critical step for forming large, pure crystals. Rapid cooling (e.g., crashing the flask into an ice bath) will trap impurities and lead to the formation of small, impure crystals or a precipitate[3].

  • Once the solution has reached room temperature (crystallization should be evident), slowly add heptane as an anti-solvent with gentle swirling. A good starting point is to add a volume of heptane equal to the volume of IPA used.

  • You should observe the solution becoming cloudy, followed by the formation of a greater mass of crystalline solid.

  • After adding the anti-solvent, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

    • Trustworthiness: This step ensures that the concentration of the product in the mother liquor reaches its minimum, thus maximizing the recovery of the purified solid.

Isolation & Washing
  • Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of cold heptane.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with two small portions of ice-cold heptane (e.g., 2 x 10 mL).

    • Rationale: The wash step removes the residual mother liquor, which is rich in impurities. Using an ice-cold solvent in which the product is poorly soluble minimizes loss of the purified crystals.

Drying
  • Press the crystals as dry as possible on the filter using a clean spatula or stopper.

  • Transfer the crystalline solid to a pre-weighed watch glass.

  • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Scientist's Note: The Boc group can be sensitive to high temperatures or strong acid, though thermal deprotection typically requires much higher temperatures (>150 °C)[8]. A moderate drying temperature is a safe precaution.

Purity & Yield Assessment
  • Calculate the final yield.

  • Assess purity via:

    • Melting Point: A sharp melting point range close to the literature value indicates high purity.

    • NMR Spectroscopy: Check for the absence of impurity signals.

    • HPLC: Quantify purity with high precision.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Analysis A 1. Add Crude Solid & Isopropanol (IPA) B 2. Heat & Stir to Dissolve A->B C 3. Hot Filtration (If Needed) B->C D 4. Slow Cooling to Room Temp C->D E 5. Add Heptane (Anti-solvent) D->E F 6. Cool in Ice Bath E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold Heptane G->H I 9. Dry Under Vacuum H->I J 10. Assess Yield & Purity (HPLC, NMR) I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting & Field-Proven Insights

Even a well-designed protocol can encounter issues. The following guide addresses common challenges.

ProblemProbable Cause(s)Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid)1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.1. Add a small amount of hot solvent (IPA) to redissolve the oil, then allow it to cool more slowly. 2. Re-heat the solution and ensure cooling is gradual and undisturbed. 3. Consider a lower-boiling point solvent system like Ethyl Acetate/Hexane.
No Crystal Formation 1. The solution is not supersaturated (too much solvent was used). 2. The solution is clean and lacks nucleation sites.1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed crystal" of pure product to induce crystallization[2][3].
Low Yield / Poor Recovery 1. Too much solvent was used initially. 2. The product has significant solubility in the cold solvent mixture. 3. Crystals were washed with too much or warm solvent.1. Minimize the initial volume of hot solvent. 2. Ensure the solution is thoroughly cooled in an ice bath for an adequate time. Increase the ratio of anti-solvent (heptane). 3. Always use a minimal amount of ice-cold solvent for washing.
Troubleshooting Decision Tree

G Start Problem After Cooling OilingOut Product is an Oil? Start->OilingOut NoXtals No Crystals Formed? OilingOut->NoXtals No ReheatAddSolvent Reheat, Add more Solvent (IPA), Cool Slower OilingOut->ReheatAddSolvent Yes ScratchSeed Scratch Flask or Add Seed Crystal NoXtals->ScratchSeed Yes J Proceed to Filtration NoXtals->J No (Success) Concentrate Boil Off Some Solvent (IPA) ScratchSeed->Concentrate If Still No Crystals

Caption: A decision-making workflow for common recrystallization issues.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis and Purification of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1].
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • ChemTalk. (n.d.).
  • EPO Patent. (2013). 9-AZABICYCLO [3 . 3 .
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Blog. (2025).
  • University Course Material. (n.d.).
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • BenchChem. (n.d.). Tert-butyl 3-methylidene-9-azabicyclo[3.3.
  • ChemScene. (n.d.). tert-Butyl exo-3-amino-9-azabicyclo[3.3.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • NIH. (n.d.).
  • EPO Patent. (2016). Method for producing endo-9-azabicyclo[3.3.
  • Vendor Website. (n.d.). (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.
  • Vendor Website. (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • AChemBlock. (n.d.). exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97%.

Sources

Application Note: Strategic Synthesis of Potent CXCR6 Antagonists Using a Privileged tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the CXCR6/CXCL16 Axis in Disease

The C-X-C chemokine receptor type 6 (CXCR6) and its unique ligand, CXCL16, form a critical signaling axis in the human immune system. CXCR6 is a class A G protein-coupled receptor (GPCR) that orchestrates the migration and positioning of immune cells, such as T cells and natural killer cells.[1] While essential for normal immune surveillance, this axis is frequently dysregulated in various pathologies.

Notably, CXCR6 and CXCL16 are highly expressed in several human cancers, including hepatocellular carcinoma (HCC), where they contribute to a proinflammatory tumor microenvironment that promotes tumor growth, metastasis, and is an independent predictor of poor patient survival.[1][2] The involvement of the CXCR6 axis is also implicated in autoimmune diseases, atherosclerosis, and type 1 diabetes.[3] Consequently, the development of potent and selective small molecule antagonists for CXCR6 represents a promising therapeutic strategy for oncology and inflammatory diseases.[1][4] However, verifying the therapeutic impact has been hindered by a lack of pharmacological tools, underscoring the need for robust synthetic pathways to novel inhibitors.[1][2]

The 9-Azabicyclo[3.3.1]nonane Core: A Privileged Scaffold in Medicinal Chemistry

The design of effective receptor antagonists often relies on the use of rigid molecular scaffolds that can precisely orient pharmacophoric elements in three-dimensional space. The 9-azabicyclo[3.3.1]nonane skeleton is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct receptor targets.[5] Its conformational rigidity, derived from the fused ring system, minimizes the entropic penalty upon binding and provides an ideal platform for developing potent and selective ligands.[][7] This framework is a cornerstone in the synthesis of diverse biologically active compounds, including anticancer and anti-inflammatory agents.[7][8]

Caption: The rigid 9-azabicyclo[3.3.1]nonane core.

The Key Intermediate: tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

For the synthesis of CXCR6 antagonists, a specifically functionalized derivative, this compound, serves as a pivotal building block. This intermediate provides two key handles for chemical modification: the Boc-protected bridgehead nitrogen (N9) and the primary amine at the C3 position.

The Criticality of C3-Stereochemistry: Exo vs. Endo

A crucial determinant for biological activity against CXCR6 is the stereochemistry of the amino group at the C3 position. Structure-activity relationship (SAR) studies have unambiguously demonstrated that the exo stereoisomer is required for potent antagonism.[1] The corresponding endo isomer is inactive.[1] This selectivity highlights how the precise spatial orientation of the substituent attached to the C3-amine is vital for productive interaction within the CXCR6 binding pocket. 3D-QSAR modeling suggests the exo-azabicyclo[3.3.1]nonane scaffold places substituents in proximity to key residues like E274, which is critical for receptor antagonism.[3]

Caption: Comparison of bioactive exo and inactive endo isomers.

Properties of the Key Building Block
PropertyValueSource
Compound Name (exo)-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate[9]
CAS Number 1363380-67-9[1][10]
Molecular Formula C₁₃H₂₄N₂O₂[11][12]
Molecular Weight 240.35 g/mol [11][12]
Appearance White Solid / Oil[9][13]

Synthetic Protocol: Acylation of the C3-Amine

The primary amino group of the exo-bicyclononane is readily functionalized via standard acylation chemistry to install the desired pharmacophoric elements. The following protocol details the synthesis of a known CXCR6 antagonist intermediate, based on a published procedure.[10]

Reaction Scheme

Caption: Acylation of the key intermediate to form the antagonist core.

Detailed Experimental Protocol

Synthesis of exo-(1R,3S,5S)-tert-butyl 3-(3,4,5-trimethoxybenzamido)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Materials & Reagents:

  • exo-3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane (150 mg, 0.62 mmol, 1.0 equiv)

  • 3,4,5-Trimethoxybenzoyl chloride (173 mg, 0.75 mmol, 1.2 equiv)

  • Triethylamine (TEA) (0.26 mL, 1.87 mmol, 3.0 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Ethyl acetate

  • Water (deionized)

Procedure:

  • Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add exo-3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane (150 mg, 0.62 mmol). Dissolve the solid in anhydrous dichloromethane (5 mL).

  • Base Addition: To the stirred solution, add triethylamine (0.26 mL, 1.87 mmol). TEA acts as an essential acid scavenger to neutralize the HCl generated during the acylation, driving the reaction forward.

  • Acylation: Add 3,4,5-trimethoxybenzoyl chloride (173 mg, 0.75 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup - Solvent Removal: Once the reaction is complete, remove the volatiles (DCM and excess TEA) in vacuo using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add deionized water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 3 mL). The organic layers contain the desired product.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The Boc-protected N9 position prevents side reactions and ensures acylation occurs selectively at the C3-amine.[10]

  • Purification: The crude material can be used in the next step or purified further by flash column chromatography if necessary.

Expected Results & Characterization
ParameterValueReference
Product Name exo-(1R,3S,5S)-tert-butyl 3-(3,4,5-trimethoxybenzamido)-9-azabicyclo[3.3.1]nonane-9-carboxylate[10]
Molecular Formula C₂₃H₃₄N₂O₆[10]
Mass Spectrometry Calculated for [M+H]⁺: 435.24[10]
Observed [M+H]⁺ 435.29[10]

Overall Workflow and Application in Drug Discovery

The synthesis described is a key step in a broader drug discovery workflow aimed at developing novel CXCR6-targeted therapeutics. The Boc-protected intermediate is typically deprotected in a subsequent step (e.g., using trifluoroacetic acid) to yield the free secondary amine at N9, which can then be further functionalized to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

cluster_chem Chemistry cluster_bio Biology & Preclinical A Scaffold Selection (9-Azabicyclo[3.3.1]nonane) B Key Intermediate Synthesis (Exo-Boc-Amine) A->B C Core Functionalization (Acylation Protocol) B->C D Lead Optimization (N9 Derivatization, etc.) C->D E In Vitro Biological Assays (e.g., β-arrestin, Ca²⁺ flux) D->E F In Vivo Efficacy Models (e.g., HCC Xenograft) E->F

Caption: Drug discovery workflow for CXCR6 antagonists.

Conclusion

This compound, particularly the exo isomer, is a validated and highly valuable building block for the synthesis of potent CXCR6 antagonists. Its rigid, privileged scaffold allows for the precise stereochemical presentation of pharmacophores essential for high-affinity receptor binding. The straightforward and high-yielding acylation protocol described herein provides researchers with a reliable method to access core antagonist structures, facilitating further exploration of the CXCR6/CXCL16 axis and the development of next-generation therapeutics for cancer and inflammatory diseases.

References

  • Title: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272 ...
  • Source: National Institutes of Health (NIH)
  • Title: Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma Source: PubMed URL
  • Title: 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one - (CAS 280761-97-9)
  • Title: Behavior of Chemokine Receptor 6 (CXCR6)
  • Title: Investigating the impact of CXCR6 antagonism on Wnt/β-catenin signaling and sorafenib resistance development Source: AACR Journals URL
  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Title: Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation Source: Frontiers URL
  • Title: Buy 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride ...
  • Title: Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)
  • Title: tert-butyl endo-3-amino-9-azabicyclo[3.3.
  • Title: (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.
  • Title: US7868017B2 - 9-azabicyclo[3.3.
  • Title: tert-butyl (1R,3r,5S)-3-amino-9-azabicyclo[3.3.
  • Title: Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis Source: NCBI URL

Sources

Application Notes and Protocols: Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate as a Rigid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Rigidity in Medicinal Chemistry

In the intricate dance of drug-target interactions, the conformational flexibility of a molecule can be both a blessing and a curse. While flexibility allows a ligand to adapt to a binding site, it often comes at a significant entropic cost upon binding, potentially reducing affinity. Furthermore, a flexible molecule can adopt numerous conformations, only one of which may be bioactive, leading to a dilution of the desired effect and potential off-target activities. Rigid molecular scaffolds circumvent these issues by pre-organizing the pharmacophoric elements in a well-defined three-dimensional arrangement, thereby minimizing the entropic penalty of binding and enhancing selectivity.[1] The 9-azabicyclo[3.3.1]nonane framework is an exemplary rigid scaffold that has garnered considerable attention in medicinal chemistry. Its robust, chair-chair or chair-boat conformation provides a stable platform to orient substituents in precise vectors, making it an invaluable tool for structure-activity relationship (SAR) studies and the design of potent and selective therapeutic agents.[1][2]

This technical guide focuses on a particularly useful derivative of this scaffold: Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate . The presence of the tert-butoxycarbonyl (Boc) group on the bridgehead nitrogen serves a dual purpose: it protects the nitrogen during synthetic manipulations and modulates the overall lipophilicity and electronic properties of the scaffold. The primary amino group at the 3-position provides a versatile handle for the introduction of a wide array of functional groups through well-established synthetic methodologies, such as N-acylation and reductive amination.[3] This allows for the systematic exploration of the chemical space around the rigid core to optimize interactions with a biological target. This document will provide a comprehensive overview of the synthesis of this scaffold, protocols for its derivatization, and its application in the design of bioactive molecules, with a particular focus on inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.

Conformational Rigidity: The Cornerstone of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane core predominantly exists in a twin-chair conformation, although chair-boat conformations can be adopted depending on the substitution pattern. This inherent rigidity fixes the relative orientation of substituents at the 3- and 7-positions, as well as at the bridgehead carbons. The Boc-protected bridgehead nitrogen further influences the conformational preference and provides a steric shield. This conformational constraint is paramount in drug design as it allows for the precise positioning of pharmacophores to interact with specific residues in a target's binding site.

Structure of the scaffold

Synthesis of the Scaffold: A Multi-Step Approach

The synthesis of this compound is a well-documented process that begins with the construction of the bicyclic core, followed by functional group manipulations. The following protocol is adapted from established and reliable procedures.[4][5]

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This initial step constructs the core bicyclic ketone through a Mannich-type reaction.[5]

Materials:

  • Glutaraldehyde (25% solution in water)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid

  • Sodium acetate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cool a solution of glutaraldehyde and benzylamine hydrochloride in water to 0°C.

  • Add 3-oxopentanedioic acid to the cooled solution.

  • Slowly add an aqueous solution of sodium acetate, which will result in the formation of a thick precipitate.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Cool the mixture to room temperature and allow it to stand for 24 hours.

  • Isolate the crude product and purify by column chromatography on silica gel to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid.[4]

Protocol 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

The ketone is stereoselectively reduced to the corresponding endo-alcohol.

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0°C under a nitrogen atmosphere.

  • Add sodium borohydride portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by adding acetone.

  • Remove the volatiles in vacuo.

  • Dissolve the resulting solid in water and extract with dichloromethane.

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to afford endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[4]

Protocol 3: Debenzylation and Boc Protection

The benzyl protecting group is removed, and the bridgehead nitrogen is subsequently protected with a Boc group.

Materials:

  • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Debenzylation: Dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in methanol. Add palladium on carbon and ammonium formate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through celite and concentrate the filtrate to yield endo-9-azabicyclo[3.3.1]nonan-3-ol.

  • Boc Protection: Dissolve the debenzylated product in a mixture of dioxane and water. Add di-tert-butyl dicarbonate portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Remove the dioxane under reduced pressure, add water, and extract the product with dichloromethane. Dry the combined organic phases over MgSO₄ and concentrate in vacuo to yield tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.[4]

Protocol 4: Conversion of the Hydroxyl to the Amino Group

The final step involves the conversion of the 3-hydroxyl group to the desired 3-amino functionality. A common method for this transformation is a two-step process involving mesylation followed by nucleophilic substitution with an azide and subsequent reduction.

Materials:

  • tert-Butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)

  • Tetrahydrofuran (THF) or Ethanol

Procedure:

  • Mesylation: Dissolve tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate in DCM and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0°C for 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the crude mesylate.

  • Azide Substitution: Dissolve the crude mesylate in DMF and add sodium azide. Heat the mixture (e.g., to 80°C) and stir until the reaction is complete (monitored by TLC). Cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to get the crude azide intermediate.

  • Reduction to Amine: Dissolve the crude azide in a suitable solvent (e.g., THF for LAH reduction or ethanol for catalytic hydrogenation).

    • For LAH reduction: Carefully add LAH portion-wise at 0°C, then allow to warm to room temperature and stir until completion. Quench the reaction carefully with water and aqueous NaOH. Filter the mixture and extract the filtrate with an organic solvent.

    • For Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete. Filter the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain this compound.

Synthetic workflow for the target scaffold.

Application in Drug Design: A Case Study on DPP-IV Inhibitors

The 3-amino-9-azabicyclo[3.3.1]nonane scaffold serves as a constrained diamine mimic and has shown significant promise in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The rigid bicyclic core of our scaffold of interest can position an amino group to interact with the key catalytic residues in the S1 subsite of the DPP-IV active site, while the derivatized 3-amino group can be tailored to occupy the S2 subsite, thereby enhancing potency and selectivity.

Protocol 5: Derivatization of the Scaffold via N-Acylation

This protocol describes a general procedure for the acylation of the 3-amino group to introduce various substituents for SAR studies.

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in the chosen solvent.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) and stir for a few minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Key derivatization pathways.

Data Presentation: Biological Activity of Azabicyclo[3.3.1]nonane-based Compounds

The following table summarizes the biological activity of representative compounds incorporating the azabicyclo[3.3.1]nonane scaffold, highlighting its potential in generating potent inhibitors for various targets.

Compound IDScaffold/DerivativeTargetActivity (IC₅₀)Reference
1 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative (7d)MCF-7 (Breast Cancer)42.6 µM[4]
2 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative (9e)PACA2 (Pancreatic Cancer)27.6 µM[4]
3 Bispidinone derivative (BisP4)MiaPaca-2 (Pancreatic Cancer)16.9 µM[2]
4 Bispidinone derivative (BisP4)BxPC-3 (Pancreatic Cancer)23.7 µM[2]
5 NAAA Inhibitor (ARN19689)NAAA0.042 µMN/A

Conclusion and Future Perspectives

This compound is a valuable and versatile rigid scaffold for modern drug discovery. Its well-defined three-dimensional structure provides a robust platform for the precise orientation of pharmacophoric groups, which can lead to enhanced potency and selectivity. The synthetic accessibility of this scaffold and the ease of derivatization of its primary amino group make it an attractive starting point for the development of novel therapeutics. The successful application of the broader azabicyclo[3.3.1]nonane class in developing clinical candidates for various diseases underscores the potential of this particular building block. Future work in this area will likely involve the exploration of novel derivatization strategies and the application of this scaffold to a wider range of biological targets, further solidifying the importance of conformationally constrained molecules in medicinal chemistry.

References

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Kamal, A., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-27.
  • Google Patents. (n.d.). EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • de la Torre, P., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 548.
  • Kamal, A., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. Retrieved from [Link]

  • Stoyanov, E. S., et al. (2023).
  • ScienceDirect. (n.d.). Reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with.... Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A soluble iron(II)-phthalocyanine-catalyzed intramolecular C(sp3)–H amination with alkyl azides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Retrieved from [Link]

  • European Patent Office. (1999). PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - EP 0748321 B1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Retrieved from [Link]

  • Blumberg Institute. (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: Mastering Amide Coupling Reactions with Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 9-Azabicyclo[3.3.1]nonane Scaffold

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of conformationally rigid scaffolds to achieve precise spatial orientation of pharmacophoric elements. The 9-azabicyclo[3.3.1]nonane framework is a privileged structure, offering a robust and sterically defined three-dimensional architecture.[1][2][3] Its incorporation into molecules can lead to enhanced receptor affinity, improved metabolic stability, and favorable pharmacokinetic profiles.

This guide focuses on a key derivative, Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate , a versatile building block where the primary amino group serves as a critical handle for molecular elaboration. The tert-butyloxycarbonyl (Boc) group provides protection for the bridgehead nitrogen, ensuring regioselective reactions at the C3-amino position while also enhancing solubility in organic solvents.[4][5]

The formation of an amide bond is arguably the most frequent and vital reaction in drug discovery.[6][7] However, coupling carboxylic acids to the C3-amino group of this bicyclic system is not without its challenges, primarily due to steric hindrance imposed by the rigid cage-like structure.[8][9][10] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will explore the mechanistic underpinnings of common coupling strategies, present detailed, validated protocols, and offer expert insights to troubleshoot potential issues, ensuring reliable and reproducible synthesis of target amides.

Mechanistic Pillars of Amide Bond Formation

The conversion of a carboxylic acid and an amine into an amide is a dehydration reaction that is kinetically slow and requires activation of the carboxylic acid.[11] The core principle involves converting the carboxyl hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the nucleophilic amine. The choice of activating agent is paramount and is dictated by the substrate's reactivity, steric profile, and the need to preserve stereochemical integrity.

Two principal classes of coupling reagents dominate the field:

  • Carbodiimide-Based Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble reagent that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct or lead to racemization in chiral acids. To mitigate these side reactions, additives like N-hydroxybenzotriazole (HOBt) are employed. HOBt traps the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and serves as a more efficient acylating agent.[13][14]

  • Uronium/Phosphonium Salt-Based Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[7][15] They react with the carboxylic acid to form a highly activated acyl-uronium species, which rapidly converts to an activated ester (in the case of HATU, a HOAt ester). These reagents are particularly effective for sterically hindered amines and acids and are known for their fast reaction rates and high yields.[6][15]

Amide_Coupling_Mechanisms cluster_0 Carbodiimide Pathway (EDC/HOBt) cluster_1 Uronium Salt Pathway (HATU) RCOOH_C Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH_C->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea_C Urea Byproduct O_Acylisourea->Urea_C Side Reaction (N-Acylurea) HOBt HOBt Amide_C Target Amide HOBt_Ester->Amide_C + R'-NH2 - HOBt Amine_C Bicyclic Amine (R'-NH2) RCOOH_U Carboxylic Acid (R-COOH) HOAt_Ester HOAt Active Ester RCOOH_U->HOAt_Ester + HATU + Base HATU HATU Amide_U Target Amide HOAt_Ester->Amide_U + R'-NH2 Amine_U Bicyclic Amine (R'-NH2)

Caption: General mechanisms for EDC/HOBt and HATU amide coupling.

Strategic Considerations for a Challenging Substrate

Successfully coupling a carboxylic acid to this compound requires careful consideration of several factors:

  • Managing Steric Hindrance: The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane core presents significant steric bulk around the C3-amino group.[9] For challenging couplings, especially with bulky carboxylic acids, a high-potency uronium reagent like HATU is often the superior choice over standard carbodiimide methods.

  • Choice of Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to neutralize any hydrochloride salt of the amine starting material and to scavenge the acidic byproducts generated during the reaction (e.g., HCl from EDC-HCl, or the proton from the carboxylic acid).[7][12] Typically, 2-3 equivalents of base are used to ensure the reaction medium remains basic and the amine nucleophile is fully deprotonated.

  • Solvent Selection: Anhydrous aprotic polar solvents are standard. Dimethylformamide (DMF) is an excellent choice due to its high polarity, which aids in dissolving all reactants and intermediates. Dichloromethane (DCM) is another common option, particularly for its ease of removal during workup.[6][12]

  • Reaction Temperature and Time: Most couplings are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[7][12] Due to the steric hindrance of the bicyclic amine, reaction times may need to be extended (e.g., 4 to 18 hours) to ensure complete conversion. Monitoring by TLC or LC-MS is crucial.

Comparative Overview of Common Coupling Reagents

The selection of the coupling reagent is the most critical decision in the experimental design. The following table provides a comparative summary to guide this choice.

Reagent/SystemTypical Equivalents (vs. limiting reagent)Base (Equivalents)Common SolventsAdvantagesDisadvantages & Considerations
EDC / HOBt EDC (1.1-1.5), HOBt (1.1-1.5)DIPEA or TEA (2-3)DMF, DCMCost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[12]Less effective for sterically hindered substrates; risk of side reactions if HOBt is omitted.[14]
HATU HATU (1.1-1.5)DIPEA (2-4)DMF, NMPHighly efficient, even for hindered systems; fast reaction rates; low risk of racemization.[7][15]Higher cost; byproducts require chromatographic purification.
PyBOP PyBOP (1.1-1.5)DIPEA (2-4)DMF, DCMGood for hindered couplings; stable reagent.Carcinogenic HMPA byproduct can be formed (though less of a concern than with BOP); requires chromatography.

Validated Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a reliable and cost-effective starting point for many carboxylic acids.

Materials:

  • tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and the bicyclic amine hydrochloride salt (1.0 eq).

  • Solubilization: Add anhydrous DMF or DCM to dissolve the mixture. Stir for 5-10 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial rate of reaction and minimize potential side reactions.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. The base neutralizes the amine salt to its free base form, which is the active nucleophile.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 2-3 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Track the reaction's progress by TLC (e.g., using 10% MeOH in DCM) or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct, excess HOBt, and salts.[12]

  • Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: High-Potency Procedure using HATU

This protocol is recommended for sterically demanding carboxylic acids or when the EDC/HOBt method provides low yields.

Materials:

  • tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Solubilization: Add anhydrous DMF and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Pre-activation & Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step forms the highly reactive HOAt-ester.

  • Amine Addition: In a separate flask, dissolve the bicyclic amine hydrochloride salt (1.0 eq) in a minimal amount of DMF and add it to the activated acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. The reaction is typically much faster than with EDC.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with a larger volume of ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography to isolate the target amide.

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product, applicable to most amide coupling protocols.

Experimental_Workflow start Start prep 1. Prepare Reactants (Amine, Acid, Reagents) start->prep dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMF, DCM) prep->dissolve cool 3. Cool to 0°C dissolve->cool add_base 4. Add Base (e.g., DIPEA) cool->add_base add_coupler 5. Add Coupling Reagent (e.g., EDC or HATU) add_base->add_coupler react 6. Stir at RT (1-18 hours) add_coupler->react monitor 7. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 8. Aqueous Workup (Wash with NaHCO₃, Brine) monitor->workup Complete purify 9. Dry and Concentrate workup->purify chromatography 10. Purify by Column Chromatography purify->chromatography end End: Isolated Pure Amide chromatography->end

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient coupling reagent for the substrate. 2. Amine starting material not fully neutralized (still in salt form). 3. "Wet" (non-anhydrous) solvent or reagents.1. Switch to a more potent reagent (e.g., from EDC/HOBt to HATU). 2. Ensure sufficient base (2.5-3.0 eq of DIPEA) is used to freebase the amine hydrochloride. 3. Use freshly dried solvents and handle reagents under an inert atmosphere.
Reaction Stalls 1. Insufficient activation. 2. Steric hindrance is too great for the conditions.1. Increase equivalents of coupling reagent and base to 1.5 and 4.0, respectively. 2. Gently heat the reaction mixture (e.g., to 40-50 °C) after initial stirring at room temperature.
Multiple Byproducts 1. (With EDC) Formation of N-acylurea. 2. Decomposition of starting materials or product.1. Ensure HOBt is included in the reaction; this byproduct is often less of an issue with HATU. Thorough aqueous workup and chromatography should remove it. 2. Avoid excessive heating and ensure the reaction is performed under an inert atmosphere.
Difficulty in Purification 1. (With EDC) Urea byproduct co-elutes with the product. 2. (With HATU/DMF) Byproducts and residual DMF are present.1. The urea from EDC is water-soluble; a thorough aqueous wash is usually sufficient.[12] If it persists, try a different solvent system for chromatography. 2. Washing the diluted reaction mixture with 5% LiCl can help remove DMF. Ensure sufficient chromatography is performed to separate uronium byproducts.

Conclusion

The synthesis of amides from this compound is a critical transformation for accessing novel chemical matter in drug discovery. While the inherent steric bulk of this scaffold presents a challenge, it can be overcome through the judicious selection of coupling reagents and careful optimization of reaction conditions. For routine synthesis, the EDC/HOBt system offers a cost-effective and reliable method. For more sterically encumbered substrates where efficiency and yield are paramount, HATU stands out as the superior reagent. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and reproducibly synthesize a diverse range of amides built upon this valuable bicyclic framework.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • The Chemistry of Bridged Lactams and Rel
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Amine to Amide (Coupling)
  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.
  • Amide Synthesis. Fisher Scientific.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org.
  • Amine Protection / Deprotection. Fisher Scientific.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • 9-azabicyclo[3.3.1]nonane derivatives.

Sources

Application Notes and Protocols: N-Alkylation of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate and its derivatives. The 9-azabicyclo[3.3.1]nonane scaffold is a crucial pharmacophore found in a variety of biologically active molecules and natural products.[1][2] This guide details established protocols for the selective alkylation of the primary amino group at the C3 position, a key transformation for generating diverse compound libraries for drug discovery. We will explore the nuances of direct N-alkylation and reductive amination, providing step-by-step protocols, discussing the rationale behind experimental choices, and offering insights into reaction optimization and troubleshooting.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane framework is a conformationally restricted bicyclic system that serves as a valuable building block in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, acting as receptor antagonists and ligands for serotonin (5-HT) receptors, among others.[1]

The subject of this guide, this compound, possesses two nitrogen atoms with distinct reactivity. The nitrogen at the 9-position is part of a carbamate and is therefore protected by a tert-butoxycarbonyl (Boc) group. This directing group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[3] The primary amino group at the C3 position is the key site for derivatization. Selective N-alkylation of this amine allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Strategic Approaches to N-Alkylation

The selective mono-N-alkylation of primary amines can be challenging due to the potential for overalkylation to form secondary and tertiary amines.[4] However, several robust methods have been developed to achieve high chemoselectivity for the desired mono-alkylated product. This guide will focus on two of the most common and effective strategies: Direct N-Alkylation and Reductive Amination .

Chemoselectivity: Targeting the C3-Amino Group

The presence of the Boc protecting group on the bridgehead nitrogen (N9) effectively deactivates it towards alkylation under typical conditions. The electron-withdrawing nature of the carbonyl group in the carbamate reduces the nucleophilicity of the N9 nitrogen. This inherent difference in reactivity between the N9-carbamate and the C3-primary amine is the foundation for the selective alkylation at the desired C3 position.

Protocol I: Direct N-Alkylation

Direct N-alkylation involves the reaction of the primary amine with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base. The choice of base and solvent is critical to control the reaction rate and minimize side reactions.

Causality Behind Experimental Choices
  • Base Selection: A non-nucleophilic base is essential to prevent competition with the amine for the alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hindered organic bases like diisopropylethylamine (DIPEA). The use of cesium bases has been shown to promote mono-alkylation and suppress overalkylation.[5]

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are typically used to dissolve the amine substrate and the base, facilitating the reaction.

  • Alkylating Agent: The reactivity of the alkylating agent follows the general trend: I > Br > Cl >> OTs. While more reactive agents lead to faster reactions, they can also increase the risk of overalkylation.

Step-by-Step Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation
ReagentMolar Eq.Purpose
This compound1.0Substrate
Alkyl Halide1.1Alkylating Agent
Potassium Carbonate2.0Base
Acetonitrile-Solvent

Protocol II: Reductive Amination

Reductive amination is a powerful and highly selective method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.

Causality Behind Experimental Choices
  • Carbonyl Compound: The choice of aldehyde or ketone directly determines the alkyl group to be introduced.

  • Reducing Agent: A key advantage of reductive amination is the use of mild and selective reducing agents that do not reduce the carbonyl starting material but efficiently reduce the iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN).

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reagents and facilitate the reaction.

Step-by-Step Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (e.g., benzaldehyde, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the aldehyde or ketone (1.2 eq) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation
ReagentMolar Eq.Purpose
This compound1.0Substrate
Aldehyde/Ketone1.2Alkylating Agent Precursor
Sodium triacetoxyborohydride1.5Reducing Agent
Dichloromethane-Solvent

Visualizing the Reaction Pathways

To further elucidate the described methodologies, the following diagrams illustrate the key transformations.

Direct_N_Alkylation cluster_reactants Reactants cluster_process Process cluster_products Products Amine This compound Reaction Direct N-Alkylation (Heat, Solvent) Amine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product N-Alkylated Product Reaction->Product Salt Salt Byproduct Reaction->Salt

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine This compound Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Imine Product N-Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Two-step process of Reductive Amination.

Conclusion and Best Practices

Both direct N-alkylation and reductive amination are highly effective methods for the synthesis of N-alkylated this compound derivatives. The choice between the two protocols often depends on the availability of starting materials and the desired functional group tolerance.

Key Recommendations:

  • Reaction Monitoring: Always monitor the reaction progress closely to avoid overalkylation or decomposition of starting materials.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen, leading to cleaner reactions and higher yields.

  • Purification: Careful purification by column chromatography is typically required to isolate the desired product in high purity.

  • Boc Deprotection: The Boc protecting group can be readily removed post-alkylation using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine at the N9 position if further derivatization at this site is desired.[6]

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated 9-azabicyclo[3.3.1]nonane derivatives for their drug discovery and development endeavors.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Bhardwaj, V., Gumber, D., & Singh, V. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 24-31. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Piras, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(7), 1735. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of organic chemistry, 67(3), 674–683. [Link]

  • Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]

  • Vernekar, S. K. V., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry, 53(6), 2324–2328. [Link]

  • Wang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866–6871. [Link]

Sources

Application Note & Protocol Guide: Strategic Deprotection of the N9-Boc Group from tert-Butyl 3-Amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold and the Role of the Boc Group

The 9-azabicyclo[3.3.1]nonane framework is a rigid, three-dimensional bicyclic amine that serves as a critical structural motif in a multitude of pharmaceutically active compounds.[1] Its conformational rigidity allows for precise orientation of substituents, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets. The synthesis and functionalization of this core structure are pivotal in drug discovery.

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in organic synthesis, prized for its stability across a wide range of non-acidic reaction conditions and its straightforward, high-yielding removal under acidic treatment.[2][3] In the context of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, the Boc group temporarily masks the reactivity of the bridgehead nitrogen (N9), enabling selective modifications at other positions of the molecule. The subsequent deprotection is a critical step to unveil the secondary amine at N9, often a prerequisite for further coupling reactions or for the biological activity of the final compound. This guide provides a detailed examination of the deprotection of this specific substrate, focusing on the underlying mechanisms, robust protocols, and analytical validation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a classic example of an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This protonation renders the carbamate unstable, leading to the fragmentation of the molecule. The tert-butyl-oxygen bond cleaves to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[5] Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt.[3]

The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[6] To mitigate this, "scavengers" are often added to the reaction mixture to trap the carbocation.[7][8]

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Scavenger Scavenger (e.g., TIS, Anisole) tBu_Cation->Scavenger Trapping Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Protocols

The choice of acid and solvent system for Boc deprotection depends on the overall acid sensitivity of the substrate and the desired form of the final product (free base vs. salt).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and generally rapid method for Boc deprotection.[2] TFA is volatile, which simplifies its removal during workup.[2]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10–20 eq, often used as a 25-50% solution in DCM) to the stirred solution.[9] Caution: The reaction is exothermic and evolves CO₂ gas; ensure adequate venting.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]

  • Workup (to obtain the free base): a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[11] b. Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to neutralize the remaining acid until the CO₂ evolution ceases. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected diamine.[10]

  • Workup (to obtain the TFA salt): a. Concentrate the reaction mixture in vacuo. b. To remove residual TFA, azeotrope the residue by adding a solvent like toluene and concentrating in vacuo (repeat 3 times).[4] The resulting product is the bis-TFA salt of 3-amino-9-azabicyclo[3.3.1]nonane.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

Using a solution of HCl in an organic solvent is a common alternative to TFA, often yielding the product as a stable hydrochloride salt, which can be easier to handle and purify by precipitation.[12]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (or methanol/ethyl acetate)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve or suspend the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) or directly in the 4 M HCl in 1,4-dioxane solution.[10]

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The deprotected product will often precipitate out of the solution as the hydrochloride salt.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. For TLC, a sample must be basified before spotting to analyze the free amine.

  • Isolation: a. Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to enhance precipitation. b. Collect the solid product by vacuum filtration. c. Wash the solid with cold diethyl ether and dry under vacuum to yield the bis-hydrochloride salt of 3-amino-9-azabicyclo[3.3.1]nonane.[10]

Comparative Analysis of Deprotection Methods

MethodReagentSolventTemperatureTimeAdvantagesDisadvantages
Protocol 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hFast, volatile reagents, high yield.[2]TFA is corrosive; requires careful neutralization for free base isolation.
Protocol 2 Hydrochloric Acid (HCl)1,4-Dioxane, MeOH, EtOAcRoom Temperature2-6 hProduct often precipitates as a stable HCl salt, simplifying isolation.[10]Can be slower; dioxane is a peroxide-former.
Alternative Amberlyst 15 Ion-Exchange ResinMethanol/DCMRoom Temperature12-24 hSimultaneous deprotection and purification; avoids aqueous workup for salt form.[13][14]Slower reaction times; resin capacity limitations.
Alternative Trimethylsilyl Iodide (TMSI)DichloromethaneRoom Temperature12-24 hMild, non-acidic conditions suitable for highly acid-labile substrates.[12][15]Reagent is moisture-sensitive and more expensive.

Analytical Monitoring and Validation

Rigorous monitoring is essential to prevent incomplete reactions or the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress.[11] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin can be used to visualize the primary/secondary amine product as a colored spot.[16]

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: The gold standard for quantitative analysis, allowing for precise determination of starting material consumption and product purity.[11] A reverse-phase C18 column is typically used.

Overall Experimental Workflow

The entire process, from the starting protected compound to the final purified product, can be visualized as a streamlined workflow.

Workflow_Diagram Start Start: Boc-Protected Amine in DCM Add_Acid Add Acid (e.g., TFA) at 0°C Start->Add_Acid Reaction Stir at RT (1-4h) Monitor by TLC/LC-MS Add_Acid->Reaction Evaporation Concentrate in vacuo Reaction->Evaporation Decision Desired Product Form? Evaporation->Decision Salt_Path Azeotrope with Toluene Decision->Salt_Path Salt FreeBase_Path Neutralize with NaHCO₃ (aq) Decision->FreeBase_Path Free Base Final_Salt Final Product: Amine Salt Salt_Path->Final_Salt Extraction Extract with DCM FreeBase_Path->Extraction Drying Dry (Na₂SO₄), Filter, Concentrate Extraction->Drying Final_FreeBase Final Product: Free Amine Drying->Final_FreeBase

Caption: General workflow for Boc deprotection.

References

  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. Application Notes and Protocols for the Large- Scale Synthesis and Purification of Endo-3- amino-9-methyl-9-azabicyclo[3.3.1].
  • BenchChem. (2025).
  • Fisher Scientific. Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
  • BenchChem. Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry.

Sources

Scaling Up the Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a key building block in pharmaceutical research and drug development. The rigid bicyclic structure of this compound makes it a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and efficient multi-gram to kilogram scale synthesis.

The synthesis is presented in a three-stage process, commencing with the construction of the core bicyclic ketone, followed by stereoselective introduction of the amino group, and culminating in the protection of the bridgehead nitrogen. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both safety and success at scale.

Introduction to the Synthetic Strategy

The overall synthetic approach is a convergent strategy that first builds the 9-azabicyclo[3.3.1]nonane core, followed by functional group manipulations to install the desired amine and Boc-protecting group. The key challenge in this synthesis is the stereocontrolled introduction of the 3-amino group to obtain the desired endo isomer, which is often the preferred configuration for biological activity.[1]

The chosen synthetic route, detailed below, has been designed for scalability, prioritizing the use of cost-effective reagents, manageable reaction conditions, and purification methods amenable to large-scale production.

Visualizing the Synthesis Workflow

G cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Stereoselective Amination cluster_2 Stage 3: Deprotection & Boc Protection A Glutaraldehyde + Benzylamine + Acetone-1,3-dicarboxylic acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B Robinson-Schöpf Condensation C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B->C D Oxime Intermediate C->D Oximation E endo-3-Amino-9-benzyl-9- azabicyclo[3.3.1]nonane D->E Catalytic Hydrogenation (Stereoselective Reduction) F endo-3-Amino-9-benzyl-9- azabicyclo[3.3.1]nonane E->F G endo-3-Amino-9-azabicyclo[3.3.1]nonane F->G Debenzylation H Tert-butyl endo-3-amino-9- azabicyclo[3.3.1]nonane-9-carboxylate G->H Boc Protection

Sources

Application Notes and Protocols: Leveraging Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate for Constrained Peptide Synthesis on Solid Phase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Discovery

The 9-azabicyclo[3.3.1]nonane scaffold represents a class of conformationally rigid building blocks of significant interest in medicinal chemistry and drug development.[1] Its defined three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing ligand-receptor interactions and improving the pharmacological properties of peptide-based therapeutics.[2] By incorporating this rigid diamine into a peptide sequence, researchers can induce specific turns or kinks, effectively locking the peptide into a bioactive conformation. This pre-organization can lead to enhanced receptor affinity, increased metabolic stability, and improved cell permeability.

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a particularly valuable derivative for solid-phase peptide synthesis (SPPS). The molecule features two key functionalities: a primary amine at the 3-position for peptide chain elongation and a tert-butoxycarbonyl (Boc) protected secondary amine at the 9-position. This orthogonal protection scheme allows for the selective incorporation of the scaffold into a growing peptide chain via the primary amine, while the Boc group remains intact. The Boc-protected nitrogen can then be deprotected at a later stage for further functionalization, such as cyclization or branching, opening avenues for the creation of complex and diverse peptide libraries.[3]

This guide provides a comprehensive overview of the application of this compound in Fmoc-based solid-phase synthesis, offering detailed protocols, mechanistic insights, and troubleshooting strategies for its successful incorporation into novel peptidomimetics.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its effective use.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂O₂[4]
Molecular Weight 240.34 g/mol [4]
Appearance White to off-white solid[2]
CAS Number 202797-03-3
Storage Store at 2-8°C, protect from light and moisture.[5]

General Workflow for Solid-Phase Incorporation

The integration of this compound into a peptide sequence via Fmoc-SPPS follows a modified version of the standard synthesis cycle. The key distinction lies in the coupling step, which may require more forcing conditions due to the steric hindrance of the bicyclic structure.

SPPS_Workflow Resin 1. Start with Fmoc-AA-Resin Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling of Bicyclic Diamine (HBTU/HOBt or HATU/HOAt, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitoring 6. Coupling Monitoring (Kaiser Test) Wash2->Monitoring Capping 7. Optional Capping (Acetic Anhydride, if incomplete) Monitoring->Capping Incomplete Next_AA 8. Continue with next Fmoc-AA Monitoring->Next_AA Complete Capping->Next_AA

Caption: General workflow for incorporating the bicyclic diamine in Fmoc-SPPS.

Detailed Experimental Protocol: Coupling to a Resin-Bound Amino Acid

This protocol outlines the manual solid-phase synthesis procedure for coupling this compound to a resin-bound amino acid. The procedure assumes a starting scale of 0.1 mmol on a Rink Amide resin.

Materials and Reagents:

  • Fmoc-protected amino acid-loaded Rink Amide resin (e.g., 0.1 mmol)

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Alternative Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

  • Solid-phase synthesis vessel with a frit

  • Shaker or bubbler for agitation

Protocol Steps:

  • Resin Swelling:

    • Place the Fmoc-amino acid-resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (approx. 2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.[6]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (2 mL) to the swollen resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 2 mL portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve this compound (96.1 mg, 0.4 mmol, 4 eq.) in DMF (1 mL).

    • Add HBTU (151.7 mg, 0.4 mmol, 4 eq.) and HOBt (61.2 mg, 0.4 mmol, 4 eq.).

    • Note on causality: Using a higher excess of the building block and coupling reagents is often necessary to overcome the steric hindrance of the bicyclic structure and drive the reaction to completion.[7]

    • Just before adding to the resin, add DIPEA (139 µL, 0.8 mmol, 8 eq.). The solution may turn yellow, indicating activation.

  • Coupling Reaction:

    • Add the freshly prepared coupling solution to the deprotected resin.

    • Ensure the resin is fully suspended and agitate at room temperature for at least 2 hours. For this sterically hindered amine, a longer coupling time or even a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • After 2 hours, take a small sample of the resin beads (a few beads are sufficient).

    • Wash the sample thoroughly with DMF and then DCM.

    • Perform a Kaiser test.[8] A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies the presence of unreacted primary amines.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the reaction mixture and repeat steps 3 and 4 with a freshly prepared coupling solution.

    • After the second coupling, perform another Kaiser test.

  • Capping (Optional but Recommended for Incomplete Coupling):

    • If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5 x 2 mL).

  • Chain Elongation:

    • The resin is now ready for the deprotection of the next Fmoc-amino acid in the sequence, following the standard SPPS protocol.

Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 94%

  • Phenol: 2%

  • Water: 2%

  • Thioanisole: 1%

  • 1,2-Ethanedithiol (EDT): 1%

Procedure:

  • Wash the final peptidyl-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

  • Add the cleavage cocktail (2-3 mL) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

  • Precipitate the crude peptide by adding more cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase HPLC.

Note on Boc deprotection: The TFA in the cleavage cocktail will also remove the Boc group from the 9-azabicyclo[3.3.1]nonane moiety.[3]

Troubleshooting and Scientific Rationale

ProblemPossible CauseSuggested Solution & Rationale
Positive Kaiser test after coupling 1. Insufficient activation/coupling time. 2. Steric hindrance of the bicyclic diamine. 3. Peptide aggregation on the resin.1. Double couple: Repeat the coupling step with fresh reagents. 2. Use a more potent coupling reagent: Switch from HBTU/HOBt to HATU/HOAt, which is known to be more effective for hindered couplings.[7] 3. Increase reaction time and/or temperature: Extend the coupling time to 4-6 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C), but be mindful of potential racemization.
Low final yield 1. Incomplete coupling at the diamine step leading to truncated sequences. 2. Steric hindrance preventing efficient coupling of the subsequent amino acid onto the bicyclic scaffold.1. Ensure complete coupling: Use the troubleshooting steps above and consider capping unreacted sites. 2. Optimize the following coupling step: Use a higher excess of the next amino acid and coupling reagents. The secondary amine formed after coupling the diamine can be less reactive.
Side reactions during cleavage Re-attachment of cleaved protecting groups to sensitive residues (e.g., Trp, Met, Cys).Use an appropriate scavenger cocktail: The recommended cleavage cocktail contains scavengers like phenol, thioanisole, and EDT to trap the reactive carbocations generated during deprotection, thus preventing modification of the final peptide.[9]

Visualization of Key Steps

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Diamine Tert-butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate NH₂ Activated_Diamine Activated Diamine Intermediate Diamine:nh2->Activated_Diamine Activation HBTU HBTU/HOBt + DIPEA HBTU->Activated_Diamine Resin Resin-Bound Peptide -COOH Coupled_Product Resin-Bound Peptide with Diamine Amide Bond Resin->Coupled_Product Nucleophilic Attack Activated_Diamine->Coupled_Product

Caption: Simplified representation of the diamine activation and coupling steps.

Conclusion

This compound is a powerful tool for introducing conformational constraints into synthetic peptides. While its steric bulk presents challenges compared to standard amino acids, these can be overcome with optimized coupling protocols, including the use of potent activating agents and extended reaction times. The ability to incorporate this rigid scaffold opens up new possibilities for designing peptidomimetics with enhanced biological activity and therapeutic potential. Careful monitoring and a willingness to adapt standard SPPS protocols are key to successfully harnessing the unique structural advantages of this building block.

References

  • (Reference to a general peptide synthesis review, if found)
  • (Reference to a paper on constrained peptides, if found)
  • (Reference to a paper on cleavage cocktails, if found)
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • (Reference to a paper on solid-phase synthesis of diamines, if found)
  • (Reference to a paper on analytical monitoring, if found)
  • (Reference to a paper on Fmoc-SPPS, if found)
  • (Reference to a general SPPS protocol, if found)
  • (Reference to a paper on Fmoc chemistry, if found)
  • CORE. (n.d.). Solid-Phase Synthesis of Peptides Containing Reverse-Turn Mimetic Bicyclic Lactams. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • (Reference to a resin loading protocol, if found)
  • (Reference to a paper on aspartimide form
  • (Reference to a paper on Fmoc amino acids, if found)
  • J-STAGE. (n.d.). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • (Reference to a paper on amide bond cleavage, if found)
  • (Reference to a paper on NAAA inhibitors, if found)
  • (Reference to a paper on C(sp3)
  • (Reference to a practical guide to SPPS, if found)
  • (Reference to a paper on thia-azabicyclo compounds, if found)

Sources

Characterization of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Derivatives: An In-Depth Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery

The 9-azabicyclo[3.3.1]nonane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique topology allows for the precise spatial orientation of substituents, making it an ideal building block for the design of ligands targeting a variety of biological receptors. Derivatives of this scaffold have shown promise in the development of therapeutics for central nervous system (CNS) disorders, acting as monoamine reuptake inhibitors, and demonstrating affinity for nicotinic acetylcholine and sigma receptors.[1][2] The introduction of an amino group at the C3 position provides a key vector for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group at the N9 position offers a stable yet readily cleavable handle for synthetic manipulations. This application note provides a comprehensive guide to the synthesis and detailed characterization of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate and its derivatives, with a focus on robust analytical protocols and the rationale behind experimental design.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound typically commences with the construction of the bicyclic core, followed by functional group manipulations to introduce the C3-amino moiety and the N9-Boc protecting group. A common and efficient approach involves a Mannich-type cyclization to form a 9-azabicyclo[3.3.1]nonan-3-one precursor.

Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol describes a classic Mannich-type reaction to construct the core bicyclic ketone.

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Silica gel

  • Sodium carbonate solution (20%)

  • Anhydrous sodium sulfate

Procedure:

  • To a jacketed reaction vessel equipped with a mechanical stirrer and a temperature probe, add water and benzylamine.

  • Cool the mixture to 0–10 °C and slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.

  • To the resulting solution, add 50% aqueous glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.

  • Slowly add a 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • Adjust the pH of the solution to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3x). Discard the organic layers.

  • To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% sodium carbonate solution.

  • Separate the layers and extract the aqueous phase with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Causality and Experimental Rationale: The Mannich reaction is a powerful tool for C-C bond formation and the construction of nitrogen-containing rings. The acidic conditions facilitate the formation of the necessary electrophilic iminium ion from benzylamine and glutaraldehyde, and the enol of acetone dicarboxylic acid acts as the nucleophile. The subsequent intramolecular cyclization and decarboxylation afford the desired bicyclic ketone. The pH adjustments are critical for both the reaction progress and the work-up, ensuring the desired product is in a readily extractable form.

Protocol 2: Stereoselective Reduction to the endo and exo Alcohols

The stereochemistry at the C3 position is crucial for the biological activity of the final derivatives. The ketone can be reduced to either the endo or exo alcohol, which can then be converted to the corresponding amine.

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Sodium borohydride (for endo alcohol)

  • Sodium in 1-pentanol (for exo alcohol)

  • Methanol

  • Acetone

  • Dichloromethane

endo-Alcohol Synthesis:

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding acetone.

  • Remove the volatile solvents under reduced pressure.

  • Dissolve the resulting solid in water and extract with dichloromethane (3x).

  • Dry the combined organic layers and concentrate to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]

exo-Alcohol Synthesis:

  • In a flask equipped with a reflux condenser, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 1-pentanol.

  • Heat the solution to reflux and add sodium metal portion-wise.

  • Continue refluxing for 2 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an appropriate organic solvent, dry, and concentrate to yield exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]

Expert Insight: The choice of reducing agent dictates the stereochemical outcome. Sodium borohydride, a less sterically hindered hydride donor, will preferentially attack the carbonyl from the less hindered equatorial face, leading to the endo alcohol. Conversely, dissolving metal reductions, such as sodium in pentanol, typically provide the thermodynamically more stable exo alcohol.

Protocol 3: Conversion of Alcohol to Amine and Boc Protection

The alcohol can be converted to the amine via a two-step process involving mesylation followed by substitution with an azide and subsequent reduction, or through a Mitsunobu reaction with a suitable nitrogen source. The resulting amine can then be Boc-protected.

A. Mesylation and Azide Displacement followed by Reduction:

  • The alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate.

  • The mesylate is then displaced with sodium azide in a polar aprotic solvent (e.g., DMF).

  • The resulting azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.

B. Boc Protection:

  • Dissolve the amine in a suitable solvent such as dichloromethane or THF.

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify by column chromatography to obtain the desired this compound.

Characterization Workflow

A systematic approach to the characterization of these derivatives is essential to confirm their identity, purity, and stereochemistry.

Caption: General workflow for the characterization of novel derivatives.

Detailed Analytical Protocols

Protocol 4: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation and conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Standard 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent.

¹H NMR Analysis:

  • Key Resonances: The proton spectrum will show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the protons on the bicyclic core, and any substituents.

  • Conformational Insights: The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbons adjacent to the nitrogen atoms are particularly informative for determining the conformation of the two six-membered rings (typically a chair-chair conformation). The orientation of the C3 substituent (exo or endo) can be determined by analyzing the coupling constants of the C3 proton with the adjacent methylene protons.

¹³C NMR Analysis:

  • Characteristic Signals: The carbon spectrum will show signals for the carbonyl and quaternary carbons of the Boc group (around 155 and 80 ppm, respectively), as well as the carbons of the bicyclic framework.

  • Stereochemical Confirmation: The chemical shifts of the carbons in the bicyclic core are sensitive to the stereochemistry of the substituents. Comparison of the observed chemical shifts with literature values for known exo and endo isomers can confirm the stereochemistry.

Data Presentation: Representative NMR Data

CompoundIsomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compoundexo~4.2 (br s, 2H, NH₂), ~3.5-3.7 (m, 2H), ~2.9-3.1 (m, 1H), ~1.8-2.0 (m, 4H), ~1.5-1.7 (m, 4H), 1.45 (s, 9H, C(CH₃)₃)~155.0 (C=O), ~79.5 (C(CH₃)₃), ~50.0, ~48.0, ~35.0, ~32.0, ~28.5 (C(CH₃)₃), ~18.0
This compoundendo~4.1 (br s, 2H, NH₂), ~3.6-3.8 (m, 2H), ~3.2-3.4 (m, 1H), ~1.9-2.1 (m, 4H), ~1.6-1.8 (m, 4H), 1.46 (s, 9H, C(CH₃)₃)~155.2 (C=O), ~79.8 (C(CH₃)₃), ~49.5, ~47.5, ~34.5, ~31.5, ~28.4 (C(CH₃)₃), ~17.5

Note: The presented data are approximate and may vary depending on the specific derivative and experimental conditions. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are recommended for unambiguous assignment.

Protocol 5: Mass Spectrometric Analysis

Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Instrumentation:

  • LC-MS with ESI or APCI source

  • High-Resolution Mass Spectrometer (HRMS) (e.g., TOF or Orbitrap)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it onto an LC column for separation prior to MS analysis.

  • Acquire the mass spectrum in positive ion mode.

Expected Fragmentation: Boc-protected amines are known to undergo characteristic fragmentation in the mass spectrometer. The most common fragmentation pathways involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da). The protonated molecular ion [M+H]⁺ may also be observed.

MassFragmentation M_H [M+H]⁺ M_minus_56 [M-56+H]⁺ M_H->M_minus_56 - C₄H₈ M_minus_100 [M-100+H]⁺ M_H->M_minus_100 - C₅H₈O₂

Caption: Common fragmentation pathways for Boc-protected amines in MS.

Protocol 6: Chiral HPLC for Enantiomeric Resolution

For chiral derivatives, determining the enantiomeric purity is critical. Chiral HPLC is the method of choice for this analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Procedure:

  • Dissolve the racemic standard and the synthesized sample in the mobile phase.

  • Equilibrate the chiral column with the chosen mobile phase.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the synthesized sample to determine the enantiomeric ratio.

Method Development Considerations:

  • Column Selection: Polysaccharide-based CSPs are often effective for the separation of bicyclic amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation.

  • Additives: Small amounts of an amine additive (e.g., diethylamine or triethylamine) may be required to improve peak shape and reduce tailing.

Conclusion: A Robust Framework for Drug Discovery

The systematic characterization of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane derivatives is paramount to advancing drug discovery programs that utilize this privileged scaffold. The protocols and insights provided in this application note offer a robust framework for the synthesis, purification, and comprehensive analytical characterization of these valuable building blocks. By understanding the underlying principles of the synthetic and analytical methods, researchers can confidently generate high-quality data to drive informed decisions in the iterative process of drug design and development.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Chen, Z., et al. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.

Sources

"Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate" as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Rigid Scaffold for Advanced PROTAC Design

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

The Evolving Landscape of PROTAC Design: The Critical Role of the Linker

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3][4] Upon cellular entry, the PROTAC orchestrates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][5][6] The linker's length, composition, and rigidity dictate the geometry and stability of the ternary complex, which is the cornerstone of productive protein degradation.[1][5] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and have been widely used, there is a significant shift towards more sophisticated, rigid linker designs.[3][6]

The Case for Rigidity

Rigid linkers incorporate structural elements like cyclic or aromatic systems that restrict conformational freedom.[5] This pre-organization can confer several advantages:

  • Enhanced Potency: By reducing the entropic penalty of binding, a rigid linker can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[1][5]

  • Improved Selectivity: A more defined orientation of the two ligands can improve selectivity for the target protein and disfavor off-target complex formation.[1][5]

  • Favorable Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and other desirable drug-like properties.[5][6]

The 9-azabicyclo[3.3.1]nonane scaffold represents an exemplary building block for constructing such rigid linkers, offering a defined three-dimensional geometry to rationally design next-generation PROTACs.[7]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation of a target protein.

Featured Building Block: this compound

This building block provides a robust, rigid bicyclic core ideal for linker design. The primary amine serves as a versatile synthetic handle for conjugation, while the Boc-protected nitrogen at the 9-position prevents undesired side reactions, allowing for selective functionalization.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[8][9]
Molecular Weight 240.34 g/mol [8][9]
Appearance Solid[10]
Key Functional Groups Primary Amine (-NH₂), Boc-protected secondary amineN/A
Stereochemistry Available as endo and exo isomers[8][9]
CAS Numbers 1887167-87-4 (endo), 1363380-67-9 (exo)[8][9]

Synthetic Protocols for PROTAC Assembly

The primary amine of the azabicyclo[3.3.1]nonane building block is readily functionalized using standard organic chemistry transformations. Below are two common protocols for its incorporation into a PROTAC linker.

Protocol 1: Amide Bond Formation (Standard Coupling)

This is the most common method for incorporating the building block, coupling its primary amine with a carboxylic acid on an adjacent linker component, POI ligand, or E3 ligase ligand.

Synthesis_Workflow start Start Materials: - Building Block (Amine) - Component-COOH step1 Step 1: Amide Coupling (HATU, DIPEA, Anhydrous DMF) Couple Amine to COOH start->step1 step2 Purification (e.g., Chromatography) step1->step2 step3 Characterization (LC-MS, NMR) Verify Intermediate step2->step3 end_product PROTAC Precursor (Rigid linker installed) step3->end_product

Caption: General workflow for amide coupling.

Objective: To form a stable amide bond between the building block and a carboxylic acid-functionalized component.

Materials & Reagents:

ReagentPurpose
This compoundBuilding Block (1.0 eq)
Carboxylic Acid Component (e.g., POI-Linker-COOH)Coupling Partner (1.1 eq)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Agent (1.2 eq)
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base (3.0 eq)
Anhydrous DMF (Dimethylformamide)Polar aprotic solvent
Saturated aq. NaHCO₃, Brine, H₂OAqueous workup solutions
Anhydrous Na₂SO₄ or MgSO₄Drying agent
Ethyl Acetate (EtOAc), HexanesSolvents for extraction & chromatography

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid component (1.1 eq) and this compound (1.0 eq) in anhydrous DMF.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate formed by HATU.

  • Activation & Coupling: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Add HATU (1.2 eq) in one portion. Let the reaction stir at room temperature.

    • Rationale: DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl generated. HATU is an efficient coupling reagent that minimizes side reactions and racemization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Rationale: The aqueous washes remove DMF, excess reagents (DIPEA, HATU byproducts), and unreacted starting materials.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the product using LC-MS and ¹H NMR spectroscopy.

Protocol 2: Reductive Amination

This protocol is suitable when the coupling partner is an aldehyde or ketone. It forms a stable secondary amine linkage.

Objective: To form a C-N bond between the building block's primary amine and a carbonyl compound.

Materials & Reagents:

ReagentPurpose
This compoundBuilding Block (1.0 eq)
Aldehyde/Ketone Component (e.g., POI-Linker-CHO)Coupling Partner (1.0 eq)
Sodium Triacetoxyborohydride (STAB)Mild reducing agent (1.5 eq)
Dichloromethane (DCM) or Dichloroethane (DCE)Anhydrous solvent
Acetic Acid (AcOH)Catalyst (optional, 0.1 eq)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde/ketone component (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

    • Rationale: STAB is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde/ketone, preventing side reactions.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Workup & Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product using LC-MS and NMR.

Downstream Processing and Biological Evaluation

Following the successful incorporation of the rigid building block, the resulting PROTAC precursor is carried through the final synthetic steps (e.g., Boc-deprotection and coupling to the second ligand). The final PROTAC must be rigorously evaluated for its biological activity.

Key Evaluation Assay: Western Blot for Target Degradation

This is the definitive cell-based assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[12]

Protocol Outline:

  • Cell Culture & Treatment: Plate a relevant cell line and allow cells to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set period (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk in TBST).[13]

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[13]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12] The reduction in band intensity for the POI relative to the vehicle control and loading control indicates successful degradation.

Logic_Diagram cluster_input Input Strategy cluster_properties Resulting Molecular Properties cluster_outcome Desired PROTAC Outcomes Input Incorporate Rigid Building Block (e.g., Azabicyclo[3.3.1]nonane) Prop1 Restricted Conformational Freedom Input->Prop1 Prop3 Improved Metabolic Stability Input->Prop3 Prop2 Pre-organized Bioactive Conformation Prop1->Prop2 Outcome1 Reduced Entropic Penalty for Binding Prop2->Outcome1 Outcome4 Improved PK Profile Prop3->Outcome4 Outcome2 Enhanced Ternary Complex Stability Outcome1->Outcome2 Outcome3 Higher Degradation Potency (Lower DC50) Outcome2->Outcome3

Caption: Rationale for using rigid linkers in PROTAC design.

References

  • Turei, D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Turei, D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Pro-Active. [Link]

  • Gapon, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Publications. [Link]

  • tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate. Synthonix. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC - NIH. [Link]

  • Structure‐Based Design of a Macrocyclic PROTAC. PMC - NIH. [Link]

  • This compound hydrochloride. 001CHEMICAL. [Link]

  • tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. DAYANG CHEM. [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham. [Link]

  • Gapon, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC - PubMed Central. [Link]

Sources

Pharmacokinetic studies of derivatives of "Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pharmacokinetic Profiling of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Derivatives

Introduction: The Strategic Imperative for Pharmacokinetic Analysis

The 9-azabicyclo[3.3.1]nonane scaffold represents a conformationally rigid framework that is of significant interest in medicinal chemistry. Its defined three-dimensional structure allows for the precise orientation of substituents, making it a valuable core for designing potent and selective ligands. Derivatives of "this compound" leverage this scaffold, with the tert-butyloxycarbonyl (Boc) group serving as a protecting group and the 3-amino position providing a versatile synthetic handle for derivatization.

However, the journey from a potent in vitro "hit" to a successful in vivo drug candidate is fraught with challenges, most of which are related to a compound's pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, is defined by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the ADME properties of novel derivatives is not merely a data collection exercise; it is a critical, iterative process that informs medicinal chemistry strategy, mitigates the risk of late-stage failures, and ultimately dictates the therapeutic potential of a new chemical entity.[1][2]

This guide provides a structured framework for the comprehensive pharmacokinetic evaluation of this compound class, designed for researchers and drug development professionals. It moves from high-throughput in vitro assays, essential for early-stage decision-making, to definitive in vivo studies that characterize a compound's behavior in a complex biological system.[1][3] The protocols and rationale provided herein are grounded in established methodologies to ensure data integrity and translatability.

A Phased Approach to Pharmacokinetic Characterization

A successful PK profiling campaign follows a logical progression, starting with rapid, resource-efficient assays and advancing to more complex, information-rich studies for the most promising compounds. This tiered approach ensures that medicinal chemistry efforts are guided by relevant ADME data at every stage of the design-make-test-analyze cycle.

PK_Workflow cluster_1 Phase 2: In Vivo Pharmacokinetic Studies cluster_2 Decision Making A Aqueous Solubility B Metabolic Stability (Microsomes, Hepatocytes) C Plasma Protein Binding (PPB) D Cell Permeability (e.g., Caco-2) E CYP450 Inhibition Screening F Formulation Development & Dose Route Selection E->F Promising Profile G Single-Dose PK Study (IV and PO Routes) H Bioanalytical Method (LC-MS/MS) I PK Parameter Calculation J Candidate Selection & Lead Optimization I->J J->B Iterate/Optimize

Caption: A tiered workflow for pharmacokinetic evaluation.

Part 1: Foundational In Vitro ADME Profiling

In vitro ADME assays are indispensable tools in early drug discovery. They provide rapid, cost-effective screening of compound liabilities, enabling chemists to prioritize structures with the highest probability of success in vivo.[4][5]

Aqueous Solubility: The Gateway to Absorption

Rationale: Poor aqueous solubility is a primary cause of poor oral absorption and can confound results from other biological assays. Assessing solubility early is a critical first step. Kinetic solubility provides a high-throughput measure of how readily a compound dissolves from a solid state, while thermodynamic solubility represents the true equilibrium solubility, a more definitive but lower-throughput measurement.

Protocol: Kinetic Solubility via Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, serially dilute the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. Mix vigorously.

  • Incubation: Incubate the plate at room temperature for 1.5-2 hours to allow precipitation to occur.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scatter.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scatter (precipitation) is observed compared to buffer-only controls.

Metabolic Stability: Predicting In Vivo Clearance

Rationale: The rate at which a compound is metabolized, primarily by enzymes in the liver, is a key determinant of its half-life and oral bioavailability. Liver microsomes contain Phase I (e.g., Cytochrome P450) enzymes, while cryopreserved hepatocytes contain both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of metabolic fate.[4]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • HLM: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in incubation buffer.

    • NADPH (Cofactor): Prepare a concentrated stock of NADPH regenerating system.

  • Incubation Setup (96-well plate):

    • Add the HLM suspension to the wells.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Add the test compound to initiate the reaction.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH solution to start the metabolic reaction.

  • Reaction Termination: At each time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This step simultaneously precipitates proteins.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percent of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB): Assessing the Active Fraction

Rationale: Many drugs bind to plasma proteins like albumin. It is widely accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect. High PPB can limit efficacy and tissue distribution. The Rapid Equilibrium Dialysis (RED) device is a common and reliable method for this assessment.

Protocol: PPB using Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Dosing: Add the test compound (e.g., at 2 µM) to fresh plasma in the sample chamber of the device.

  • Dialysis: Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with an equal volume of clean buffer and the buffer sample with an equal volume of blank plasma. This ensures that both samples have the same matrix composition for analysis. Precipitate proteins with acetonitrile containing an internal standard. Analyze both samples by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the analyte concentration in the buffer chamber to that in the plasma chamber.

Summary of In Vitro ADME Data

The data generated from these initial screens should be compiled into a clear, comparative format to facilitate decision-making.

Compound IDKinetic Solubility (µM)HLM Stability (t½, min)Hepatocyte Stability (t½, min)Plasma Protein Binding (% Unbound)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
Derivative-01>100453012.515.2
Derivative-0225>120>1205.82.1
Derivative-03<110845.10.5

Table 1: Hypothetical data summary for a series of derivatives. This table allows for rapid identification of compounds with favorable (e.g., Derivative-01) versus problematic (e.g., Derivative-03) ADME profiles.

Part 2: Definitive In Vivo Pharmacokinetic Studies

After a compound demonstrates a promising in vitro profile, an in vivo study is the essential next step to understand its disposition in a whole organism.[3] These studies are crucial for correlating exposure with efficacy and for predicting human pharmacokinetics.

Study Design: The Importance of Route and Formulation

Rationale: The choice of animal model, formulation, and administration routes are fundamental to a successful study. Sprague-Dawley rats are a common choice for initial PK studies due to their size, well-characterized physiology, and historical data context. Administering a compound both intravenously (IV) and orally (PO) is critical. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose reveals the extent of oral absorption. The ratio of exposure (AUC) from PO to IV administration defines the absolute oral bioavailability (%F).

Bioavailability cluster_0 Oral (PO) Administration cluster_1 Intravenous (IV) Administration PO_Dose Dose in Gut Absorption Absorption (Gut Wall) PO_Dose->Absorption Liver First-Pass Metabolism (Liver) Absorption->Liver Systemic_PO Systemic Circulation (AUC_oral) Liver->Systemic_PO Calculation Absolute Bioavailability (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 Systemic_PO->Calculation Systemic_IV Systemic Circulation (AUC_iv) Systemic_IV->Calculation

Caption: Conceptual relationship for determining oral bioavailability.

Protocol: Formulation for a Poorly Soluble Compound

  • Weighing: Accurately weigh the required amount of the test derivative.

  • Initial Solubilization: Dissolve the compound in a minimal amount of an organic solvent such as DMSO or N-Methyl-2-pyrrolidone (NMP). Sonication can be used to aid dissolution.

  • Excipient Addition: Add a solubilizing agent like PEG400 or Solutol HS 15 and vortex thoroughly.

  • Aqueous Dilution: Slowly add an aqueous vehicle (e.g., sterile water or citrate buffer) dropwise while continuously vortexing to prevent precipitation. A common vehicle might be 10% NMP / 40% PEG400 / 50% water.

  • Final Check: Ensure the final formulation is a clear, homogenous solution. The final concentration should be appropriate for the intended dose volume (e.g., 5 mL/kg for oral gavage in rats).

Protocol: Single-Dose Pharmacokinetic Study in Rats

All animal procedures must be conducted in an AAALAC-accredited facility and follow IACUC-approved protocols.[6]

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days prior to the study. Fast animals overnight before dosing.

  • Group Assignment: Assign animals to two groups (n=3-4 per group): IV administration and PO administration.

  • Dosing:

    • IV Group: Administer the test compound (e.g., 1 mg/kg) via a bolus injection into the tail vein.

    • PO Group: Administer the test compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at predetermined time points into EDTA-coated tubes. A typical schedule is:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled tubes and store at -80°C until bioanalysis.

Bioanalysis by LC-MS/MS: The Gold Standard for Quantification

Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma. Its superior sensitivity and selectivity allow for accurate measurement of drug concentrations over a wide dynamic range.[7][8]

Protocol: Plasma Sample Analysis via LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, quality control (QC) samples, and calibration standards on ice.

    • To 50 µL of each plasma sample, add 150 µL of ice-cold acetonitrile containing a stable, deuterated internal standard. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.[9]

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the proteins.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

    • Chromatography: Use a reverse-phase C18 column to separate the analyte from endogenous matrix components. A gradient elution with mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the parent ion → daughter ion transitions for both the analyte and the internal standard to ensure maximum sensitivity and specificity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the known concentration of the calibration standards.

    • Calculate the concentration of the test compound in the unknown samples by interpolating from this standard curve.

Data Analysis and Interpretation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine key PK parameters.

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration of the drug in plasma.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time. AUC(0-inf) is extrapolated to infinity.
Elimination Half-Life The time required for the drug concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability %FThe fraction of an orally administered dose that reaches systemic circulation.

These parameters provide a comprehensive summary of the drug's behavior and are essential for guiding further development, including dose selection for efficacy studies and prediction of human PK. Adherence to guidelines from regulatory bodies like the FDA and EMA becomes critical as a compound progresses toward clinical development.[10][11][12]

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. National Institutes of Health (NIH). Retrieved from [Link]

  • Pharmaron. (n.d.). Regulatory in vivo PK Studies. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]

  • BTL. (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg. Retrieved from [Link]

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • U.S. Food and Drug Administration (FDA). (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry. Retrieved from [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its conformational rigidity and defined spatial arrangement of substituents make it an attractive template for the design of ligands for various biological targets, including receptors and enzymes in the central nervous system. Specifically, the stereoisomers of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate serve as crucial chiral building blocks for the synthesis of novel therapeutics. The orientation of the 3-amino group, either in the endo or exo position, profoundly influences the pharmacological profile of the final drug candidate. Therefore, the development of robust and stereoselective synthetic routes to access both the endo and exo isomers is of paramount importance for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the stereoselective synthesis of the endo and exo isomers of this compound. We will delve into the key synthetic strategies, the mechanistic basis for stereocontrol, and provide step-by-step experimental procedures suitable for implementation in a research and development setting.

Strategic Overview

The primary strategy for the stereoselective synthesis of the target aminobicyclononanes hinges on the diastereoselective functionalization of a common precursor, tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1) . The stereochemistry at the C-3 position is established through two main pathways:

  • Stereoselective Reduction followed by Functional Group Interconversion: This involves the diastereoselective reduction of the ketone 1 to the corresponding endo or exo alcohol, followed by conversion of the hydroxyl group to an amino group with retention or inversion of configuration.

  • Direct Stereoselective Reductive Amination: This approach involves the direct conversion of the ketone 1 to the desired endo or exo amine in a one-pot procedure using a suitable amine source and reducing agent.

The choice of strategy and reaction conditions is critical for achieving high diastereoselectivity. The conformational preference of the bicyclic system, where the piperidine ring often adopts a chair or boat conformation, plays a crucial role in directing the approach of reagents.

Synthesis of the Key Precursor: Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1)

The synthesis of the pivotal ketone intermediate 1 is well-established and typically proceeds from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be prepared via a Robinson-Schöpf-type condensation.

Protocol 1: Synthesis of Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1)

This protocol involves the debenzylation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one followed by Boc-protection.

Step 1: Debenzylation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Procedure: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction mixture is then subjected to hydrogenation at a suitable pressure (e.g., 3 bar) and temperature (e.g., 40 °C) for 24-48 hours.

  • Work-up: Upon completion, the catalyst is carefully filtered off through a pad of celite. The filtrate is concentrated under reduced pressure to yield 9-azabicyclo[3.3.1]nonan-3-one.

Step 2: Boc-Protection

  • Procedure: The crude 9-azabicyclo[3.3.1]nonan-3-one from the previous step is dissolved in a suitable solvent such as dichloromethane or a mixture of dioxane and water. To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine or sodium bicarbonate. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1) as a solid.

Stereoselective Synthesis of the endo-Isomer

The synthesis of the endo-amino isomer is typically achieved through the stereoselective reduction of the ketone 1 to the exo-alcohol, followed by a Mitsunobu reaction to introduce the amino functionality with inversion of stereochemistry.

Diagram: Synthetic Pathway to the endo-Isomer

G cluster_0 Synthesis of endo-Isomer Ketone_1 N-Boc-9-azabicyclo[3.3.1]nonan-3-one (1) Exo_Alcohol N-Boc-9-azabicyclo[3.3.1]nonan-3-exo-ol Ketone_1->Exo_Alcohol Stereoselective Reduction Endo_Amine tert-butyl (3-endo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Exo_Alcohol->Endo_Amine Mitsunobu Reaction (Inversion)

Caption: Synthetic route to the endo-amino isomer.

Protocol 2: Synthesis of tert-butyl (3-endo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Step 1: Stereoselective Reduction to the exo-Alcohol

  • Rationale: The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack the carbonyl group from the less sterically hindered equatorial face, leading to the formation of the exo-alcohol.

  • Procedure: To a solution of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1) (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise. The reaction is stirred at -78 °C for 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl 3-exo-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate .

Step 2: Mitsunobu Reaction for Amination with Inversion

  • Rationale: The Mitsunobu reaction provides a reliable method for converting the exo-alcohol to the endo-azide with complete inversion of stereochemistry. The azide can then be readily reduced to the desired endo-amine.

  • Procedure: To a solution of the exo-alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise. After stirring for 15 minutes, a solution of diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) in a suitable solvent is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the intermediate endo-azide.

Step 3: Reduction of the Azide to the endo-Amine

  • Procedure: The isolated endo-azide is dissolved in a suitable solvent like methanol or ethyl acetate, and a catalyst such as 10% Pd/C or Lindlar's catalyst is added. The mixture is stirred under a hydrogen atmosphere (1 atm or higher pressure) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to afford tert-butyl (3-endo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate .

Stereoselective Synthesis of the exo-Isomer

The synthesis of the exo-amino isomer can be achieved either by direct stereoselective reductive amination of the ketone 1 or by conversion of the endo-alcohol to the exo-amine with retention of configuration.

Diagram: Synthetic Pathway to the exo-Isomer

G cluster_1 Synthesis of exo-Isomer Ketone_1_exo N-Boc-9-azabicyclo[3.3.1]nonan-3-one (1) Exo_Amine tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Ketone_1_exo->Exo_Amine Direct Reductive Amination

Caption: Synthetic route to the exo-amino isomer.

Protocol 3: Synthesis of tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate via Reductive Amination
  • Rationale: Direct reductive amination of the ketone 1 with a suitable ammonia source and a non-bulky reducing agent can favor the formation of the thermodynamically more stable exo-amino isomer. The axial attack of the hydride on the intermediate iminium ion is generally favored.

  • Procedure: To a solution of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1) (1 equivalent) in methanol, add ammonium acetate (10 equivalents). The mixture is stirred at room temperature for 1-2 hours. Then, sodium cyanoborohydride (1.5 equivalents) is added portion-wise. The reaction is stirred at room temperature for 24-48 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate .

Data Summary

IsomerSynthetic StrategyKey ReagentsExpected Diastereoselectivity
endo-Amine Reduction & MitsunobuL-Selectride®, DIAD, DPPAHigh (>95:5)
exo-Amine Reductive AminationNH₄OAc, NaBH₃CNModerate to High (can vary)

Characterization and Quality Control

The stereochemical identity and purity of the final products should be rigorously confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): The coupling constants and chemical shifts of the protons at C-3 and the adjacent bridgehead protons can be used to determine the endo or exo configuration.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric purity. Chiral HPLC may be employed for enantiomeric resolution if required.

Troubleshooting and Optimization

  • Low Diastereoselectivity in Reduction: If the reduction of the ketone yields a mixture of alcohol isomers, careful selection of the reducing agent and optimization of the reaction temperature are crucial.

  • Incomplete Mitsunobu Reaction: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. The order of addition of reagents is also critical.

  • Side Reactions in Reductive Amination: The formation of byproducts can be minimized by controlling the pH of the reaction and the rate of addition of the reducing agent.

Conclusion

The stereoselective synthesis of endo- and exo-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a challenging yet essential task for the advancement of drug discovery programs that utilize this valuable scaffold. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access these key building blocks with a high degree of stereocontrol. Careful execution of the experimental procedures and rigorous analytical characterization are paramount to ensure the quality and desired stereochemical integrity of the final products.

References

  • Dayang Chem. tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. [Link]

  • StruChem. tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg. [Link]

  • Vafina, R. M., et al. "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives." Russian Journal of Organic Chemistry, vol. 39, no. 1, 2003, pp. 48-56.
  • Cativiela, C., et al. "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR." Comptes Rendus Chimie, vol. 18, no. 6, 2015, pp. 693-704.
  • Google Patents. EP1934212B1 - 9-azabicyclo [3 . 3 .
  • Mosier, P. D., et al. "Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans." Molecules, vol. 25, no. 1, 2020, p. 193.
  • Reddy, K. L., et al. "Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction." Tetrahedron Letters, vol. 54, no. 32, 2013, pp. 4266-4269.
  • D'yakonov, V. A., et al. "Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review." International Journal of Chemical Studies, vol. 2, no. 5, 2015, pp. 22-29.
  • PubChem. N-boc-9-azabicyclo[3.3.1]nonan-3-one. [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • Mondal, M., et al. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Advances, vol. 13, no. 32, 2023, pp. 22153-22194.

The Strategic Application of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate in Combinatorial Chemistry: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Rigid Scaffolds in Chemical Space Exploration

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. The intrinsic properties of small molecules, particularly their three-dimensional architecture, play a decisive role in their biological activity. Bicyclic and polycyclic scaffolds have emerged as privileged structures, offering a rigidified framework that can pre-organize appended functionalities into well-defined spatial orientations.[1] This conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The 9-azabicyclo[3.3.1]nonane core, a prominent motif in numerous biologically active natural products and synthetic compounds, exemplifies the utility of such rigid systems.[2][3] This application note provides a detailed guide to the strategic use of a key derivative, tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate , in the construction of combinatorial libraries for the identification of novel therapeutic agents.

This building block offers two orthogonal points for diversification: a primary amino group at the 3-position and a Boc-protected secondary amine at the 9-position. The defined stereochemistry of the amino group (commonly the exo isomer) provides a fixed vector for substituent projection, while the bicyclic core ensures a constrained conformation.[] This guide will detail both solution-phase and solid-phase strategies for library synthesis, providing robust protocols for key chemical transformations and analytical characterization.

Strategic Importance in Combinatorial Library Design

The use of this compound as a scaffold in diversity-oriented synthesis (DOS) offers several distinct advantages:

  • Structural Rigidity: The bicyclic nature of the core restricts conformational flexibility, which can lead to higher affinity and selectivity for target proteins.[1]

  • Three-Dimensional Diversity: The scaffold allows for the projection of substituents into distinct vectors in 3D space, enabling the exploration of complex pharmacophores.

  • Orthogonal Handles for Diversification: The primary amine and the Boc-protected bridgehead nitrogen allow for sequential and selective functionalization, creating two points for introducing molecular diversity.

  • "Drug-like" Properties: The scaffold possesses a favorable profile in terms of molecular weight and lipophilicity, making it an excellent starting point for the synthesis of compounds with good pharmacokinetic properties.

The overall workflow for generating a combinatorial library from this scaffold can be visualized as a multi-step process involving initial functionalization, potential deprotection, and subsequent diversification.

G A Tert-butyl 3-amino-9- azabicyclo[3.3.1]nonane-9-carboxylate (Starting Scaffold) B R1 Diversification (e.g., Acylation, Reductive Amination, Sulfonylation at 3-amino position) A->B Step 1 C Boc Deprotection (TFA/DCM) B->C Step 2 D R2 Diversification (e.g., Acylation, Alkylation at 9-aza position) C->D Step 3 E Final Compound Library D->E Cleavage (if on solid phase) & Purification

Caption: General workflow for combinatorial library synthesis.

Part 1: Solution-Phase Library Synthesis Protocols

Solution-phase parallel synthesis is a valuable technique for generating small to medium-sized libraries where purification of each compound is feasible. The following protocols detail key transformations at the 3-amino position.

Protocol 1.1: Parallel Acylation of the 3-Amino Group

This protocol describes the reaction of the primary amine with a library of carboxylic acids or acid chlorides to generate a diverse set of amides.

Materials:

  • exo-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of exo-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate in anhydrous DMF.

  • Reagent Plating:

    • In each well of a 96-well reaction block, add 250 µL of the scaffold stock solution (0.05 mmol).

    • To each well, add a different carboxylic acid (0.06 mmol, 1.2 equivalents) from a stock solution in DMF.

    • Add 1.3 equivalents of HATU (0.065 mmol) and 3.0 equivalents of DIPEA (0.15 mmol) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract each well with ethyl acetate (3 x 500 µL).

    • Combine the organic layers for each well and evaporate the solvent under reduced pressure.

    • Purify the crude products using preparative HPLC-MS.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used). DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid.

Protocol 1.2: Parallel Reductive Amination of the 3-Amino Group

This protocol allows for the introduction of diversity through a library of aldehydes or ketones.

Materials:

  • exo-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction block

Procedure:

  • Reagent Plating:

    • To each well of a 96-well reaction block, add the scaffold (0.05 mmol).

    • Add a different aldehyde (0.06 mmol, 1.2 equivalents) to each well, followed by 500 µL of anhydrous DCE.

    • Add a catalytic amount of glacial acetic acid (2 µL) to each well to facilitate imine formation.

  • Imine Formation: Shake the sealed reaction block at room temperature for 1 hour.

  • Reduction:

    • Add sodium triacetoxyborohydride (0.075 mmol, 1.5 equivalents) to each well.

    • Seal the block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract with dichloromethane (3 x 500 µL).

    • Evaporate the solvent and purify by preparative HPLC-MS.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the starting aldehyde.[1][2] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.

Part 2: Solid-Phase Synthesis (SPS) Strategy

Solid-phase synthesis is highly advantageous for the construction of large combinatorial libraries, as it simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration.[5][6]

G Resin Solid Support (e.g., Rink Amide Resin) Step1 Linker Activation & Coupling of Scaffold Resin->Step1 Step2 R1 Diversification (Acylation, Sulfonylation, etc.) Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 R2 Diversification (Acylation, Alkylation, etc.) Step3->Step4 Step5 Cleavage from Resin (e.g., TFA) Step4->Step5 Library Purified Compound Library Step5->Library

Caption: Solid-phase synthesis workflow for library generation.

Protocol 2.1: Immobilization of the Scaffold

The scaffold can be immobilized via its primary amino group to a suitable resin, such as a Rink amide resin, leaving the Boc-protected nitrogen for later diversification.

Materials:

  • Rink Amide AM resin

  • exo-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • HATU

  • DIPEA

  • Anhydrous DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Coupling:

    • In a separate vessel, pre-activate a suitable linker (e.g., a dicarboxylic acid) with HATU and DIPEA in DMF.

    • Couple one end of the linker to the deprotected resin.

    • In a subsequent step, couple the primary amine of the scaffold to the other end of the linker using HATU/DIPEA.

  • Capping: Treat the resin with an acetic anhydride/DIPEA solution in DMF to cap any unreacted amino groups.

Protocol 2.2: On-Resin Diversification and Cleavage

A. Boc Deprotection and R2 Diversification (Sulfonylation Example)

  • Boc Deprotection: Treat the resin-bound scaffold with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM, 10% DIPEA in DCM, and DMF.[1]

  • Sulfonylation:

    • Swell the deprotected resin in anhydrous pyridine.

    • Add a solution of a sulfonyl chloride (5 equivalents) in pyridine.

    • Shake at room temperature for 16 hours.

    • Wash the resin with pyridine, DMF, DCM, and methanol.

B. Cleavage and Purification

  • Cleavage: Treat the final resin-bound compounds with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether.

  • Purification: Centrifuge, decant the ether, and dissolve the crude product in a suitable solvent (e.g., DMSO/methanol). Purify the library members using mass-directed preparative HPLC.

Part 3: Library Characterization and Quality Control

The purity and identity of each compound in the combinatorial library must be confirmed.

ParameterMethodTypical Conditions
Identity Confirmation LC-MSColumn: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase: Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Detector: ESI-MS (positive ion mode).
Purity Assessment HPLC-UVWavelength: 214 nm and 254 nm. Purity is determined by integrating the peak area of the desired compound relative to the total peak area.
Quantity Evaporative Light Scattering Detector (ELSD) or Chemiluminescent Nitrogen Detector (CLND)Provides a more accurate quantification than UV for diverse libraries.

A high-throughput purification workflow is essential for managing combinatorial libraries. Automated systems that integrate analytical HPLC-MS with preparative HPLC are ideal for this purpose.[7][8]

Conclusion

This compound is a powerful and versatile scaffold for the construction of combinatorial libraries. Its rigid, three-dimensional structure and orthogonal protecting groups provide an excellent platform for generating structurally diverse and "drug-like" molecules. The protocols outlined in this guide offer robust and adaptable methods for both solution-phase and solid-phase synthesis, enabling researchers to efficiently explore novel chemical space in the quest for new therapeutic agents. By combining strategic scaffold selection with efficient combinatorial synthesis and rigorous analytical characterization, the drug discovery process can be significantly accelerated.

References

  • Benchchem. (n.d.). Initial Characterization of ML339: A Selective CXCR6 Antagonist.
  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22384–22415.
  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
  • Ivanova, N. V., Tkach, N. V., Belykh, E. N., Dlinnykh, I. V., & Babaev, E. V. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2617–2627.
  • Zeng, L., et al. (1998). Purification of combinatorial libraries.
  • Dunayevskiy, Y., Vouros, P., Carell, T., Wintner, E. A., & Rebek, J. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 68(14), 2386–2391.
  • Newton, C. G., et al. (2020). Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma. European Journal of Medicinal Chemistry, 208, 112773.
  • Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry.
  • Allu, S. K., & Chassaing, S. (2015). A diversity-oriented synthesis towards fused and bridged polyheterocyclic scaffolds from a common intermediate. Organic & Biomolecular Chemistry, 13(20), 5767–5771.
  • Ciardiello, A., et al. (2020). Diversity-Oriented Synthesis as a Tool for Chemical Genetics. Molecules, 25(21), 5174.
  • Murray, W. V., Sun, S., Turchi, I. J., Brown, F. K., & Gauthier, A. D. (1999). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry, 64(16), 5908–5913.
  • Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2014). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
  • Figliozzi, G. M., et al. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (57), e3274.
  • eMolecules. (2023, November 27). Making DNA-Encoded Libraries by Solid Phase Synthesis.
  • Lam, K. S., Lebl, M., & Krchňák, V. (1997). The “One-Bead-One-Compound” Combinatorial Library Method. Chemical Reviews, 97(2), 411–448.
  • Anzini, M., et al. (2017). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 22(10), 1648.
  • International Journal of Pharmaceutical Science and Innovation. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. 3(1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable bicyclic amine building block.

Introduction

The synthesis of this compound is a multi-step process that often involves the formation of the core bicyclic structure, followed by functional group manipulations such as reductive amination and protection. Each of these steps presents unique challenges that can lead to the formation of impurities, impacting yield, purity, and the overall success of your research. This guide provides a structured approach to identifying, understanding, and mitigating these common impurities through a series of troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Impurities and Solutions

This section is organized by the key synthetic transformations and the common impurities that may arise.

Part 1: Reductive Amination of 9-Boc-9-azabicyclo[3.3.1]nonan-3-one

A common and efficient route to introduce the 3-amino group is via reductive amination of the corresponding ketone, 9-Boc-9-azabicyclo[3.3.1]nonan-3-one. However, this step can be a source of several impurities.

Q1: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to the starting ketone. What is happening and how can I fix it?

A1: Root Cause: The presence of unreacted starting ketone, 9-Boc-9-azabicyclo[3.3.1]nonan-3-one, is a clear indication of an incomplete reaction. This can be due to several factors:

  • Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source (e.g., ammonium acetate, ammonia in methanol) to form the imine intermediate is a reversible equilibrium. If the equilibrium is not sufficiently shifted towards the imine, a significant amount of the ketone will remain.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may be inadequate to reduce all the formed imine.

  • Deactivation of the Reducing Agent: Moisture in the reaction can decompose hydride-based reducing agents, rendering them ineffective.

Troubleshooting and Prevention:

  • Optimize Imine Formation:

    • pH Control: For reductive aminations using reagents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 5-6) is crucial to facilitate imine formation without significantly reducing the starting ketone.[1]

    • Dehydrating Agent: The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine by removing the water byproduct.

  • Ensure Sufficient Reducing Agent: Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure complete conversion of the imine.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Spot the TLC plate with the starting ketone as a reference, and the reaction mixture at different time points.

  • Visualize the spots using a suitable stain (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting ketone is no longer visible.

Q2: I've isolated my product, but NMR analysis shows the presence of an alcohol impurity, tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. Why did this form?

A2: Root Cause: The formation of the corresponding alcohol is a common side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting ketone instead of the imine intermediate.

  • Non-selective Reducing Agent: Some reducing agents, like sodium borohydride, can readily reduce both ketones and imines.[2][3]

  • Reaction Conditions: At a lower pH, the ketone can be protonated and become more susceptible to reduction.

Troubleshooting and Prevention:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations as it is less reactive towards ketones compared to imines.[4] Sodium cyanoborohydride is also selective under controlled pH conditions.[2]

  • Control pH: Maintain the pH in the optimal range for imine formation and selective reduction (typically 5-6).

  • One-pot vs. Stepwise: Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity.

Data Summary: Common Reducing Agents in Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneOptimal pHKey Considerations
Sodium Borohydride (NaBH₄)LowNeutral to BasicCan readily reduce the starting ketone.
Sodium Cyanoborohydride (NaBH₃CN)High5-6Toxic cyanide byproduct. Requires careful pH control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very High5-7Less toxic than NaBH₃CN, often the preferred reagent.

Q3: My product is a mixture of diastereomers (exo and endo). How can I improve the stereoselectivity of the reaction?

A3: Root Cause: The reduction of the imine intermediate can proceed from two different faces, leading to the formation of both exo and endo diastereomers. The facial selectivity is influenced by steric hindrance around the imine. The exo and endo configurations refer to the stereochemistry of the 3-amino group relative to the larger six-membered ring of the bicyclic system.

Troubleshooting and Prevention:

  • Choice of Reducing Agent: Bulkier reducing agents may exhibit higher diastereoselectivity due to steric interactions. For example, reductions of similar bicyclic ketones have shown high diastereoselectivity.[5]

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy.

  • Catalyst: In catalytic hydrogenations, the choice of catalyst and solvent can significantly influence the diastereomeric ratio.

Visualization: Diastereomer Formation

G Ketone 9-Boc-9-azabicyclo[3.3.1]nonan-3-one Imine Imine Intermediate Ketone->Imine + NH₃ Exo tert-Butyl exo-3-amino- 9-azabicyclo[3.3.1]nonane- 9-carboxylate Imine->Exo Reduction (Path A) Endo tert-Butyl endo-3-amino- 9-azabicyclo[3.3.1]nonane- 9-carboxylate Imine->Endo Reduction (Path B)

Caption: Formation of exo and endo diastereomers from the imine intermediate.

Part 2: Boc Protection of the Bridgehead Nitrogen

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen is a critical step, often performed early in the synthesis.

Q4: After my Boc protection reaction using di-tert-butyl dicarbonate (Boc₂O), I see multiple spots on my TLC plate, including what appears to be a di-protected product. How is this possible and what should I do?

A4: Root Cause: While the bridgehead nitrogen is the primary site of Boc protection, under certain conditions, the 3-amino group can also be protected, leading to a di-Boc species, tert-butyl 3-((tert-butoxycarbonyl)amino)-9-azabicyclo[3.3.1]nonane-9-carboxylate.

  • Excess Boc₂O: Using a large excess of di-tert-butyl dicarbonate can promote the protection of the less reactive secondary amine.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also lead to over-protection.

  • Base: The choice and amount of base can influence the reactivity of the amino groups.

Troubleshooting and Prevention:

  • Stoichiometry: Carefully control the stoichiometry of Boc₂O, using only a slight excess (1.05-1.1 equivalents).

  • Reaction Conditions: Perform the reaction at room temperature or below and monitor the reaction closely by TLC to avoid prolonged reaction times.

  • Purification: If the di-Boc product does form, it can typically be separated from the desired mono-Boc product by column chromatography.

Experimental Protocol: Selective Boc Protection

  • Dissolve the 3-amino-9-azabicyclo[3.3.1]nonane in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, then purify by column chromatography.

Visualization: Boc Protection Troubleshooting Workflow

G Start Start: Boc Protection of 3-amino-9-azabicyclo[3.3.1]nonane TLC Monitor by TLC Start->TLC Complete Reaction Complete? TLC->Complete Complete->TLC No MultipleSpots Multiple Spots Observed? Complete->MultipleSpots Yes Workup Proceed to Workup and Purification MultipleSpots->Workup No DiBoc Di-Boc Impurity Suspected MultipleSpots->DiBoc Yes Adjust Adjust Stoichiometry and Conditions DiBoc->Adjust Adjust->Start

Caption: A workflow for troubleshooting Boc protection reactions.

Frequently Asked Questions (FAQs)

Q5: What is the typical appearance of pure this compound?

A5: The pure compound is typically a white to off-white solid.[2] The exact physical form may vary depending on the specific isomer (exo or endo) and the presence of any residual solvents.

Q6: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A6: Yes, several reagents require careful handling:

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and quench any residual reagent carefully with a bleach solution.

  • Di-tert-butyl dicarbonate: This reagent is a lachrymator and should be handled in a fume hood.

  • Solvents: Many organic solvents used in this synthesis are flammable and may be harmful if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q7: Can I use the Hofmann-Löffler-Freytag reaction to synthesize the 9-azabicyclo[3.3.1]nonane core? What are the potential pitfalls?

A7: The Hofmann-Löffler-Freytag reaction is a powerful method for forming cyclic amines through a radical-mediated C-H amination.[6] It can be applied to suitable N-haloamine precursors to construct the 9-azabicyclo[3.3.1]nonane skeleton.

Potential Pitfalls:

  • Harsh Conditions: The classical reaction often requires strongly acidic conditions and UV irradiation or heat, which may not be compatible with all functional groups.[6]

  • Regioselectivity: The intramolecular hydrogen atom abstraction typically occurs at a delta-carbon, leading to a five-membered ring. For the formation of the six-membered rings in the 9-azabicyclo[3.3.1]nonane system, a specific precursor design is necessary.

  • Side Reactions: The radical nature of the reaction can lead to a variety of side products, including over-halogenation and intermolecular reactions.

Q8: How can I effectively purify the final product?

A8: Purification of this compound typically involves:

  • Extraction: An aqueous workup is usually performed to remove water-soluble impurities and inorganic salts.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from unreacted starting materials and side products. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective.

  • Crystallization/Precipitation: In some cases, the product can be purified by crystallization from a suitable solvent system or by precipitation of its hydrochloride salt.[2]

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Myers, A. G. et al. Reductive Amination. Harvard University. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • SynArchive. Hofmann-Löffler-Freytag Reaction. [Link]

  • Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849-3862. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Chemospecific. Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! [Link]

  • Harish Chopra. Hofmann–Löffler–Freytag Reaction. [Link]

  • Google Patents. 9-azabicyclo[3.3.

Sources

Technical Support Center: Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. The 9-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted diamine surrogate integral to the development of novel therapeutics. However, its synthesis is not without challenges, particularly concerning stereoselectivity and byproduct formation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues encountered during key synthetic transformations. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your synthetic outcomes.

Section 1: Troubleshooting Guide — Common Experimental Issues

This section addresses specific problems that can arise during the synthesis, organized by the key reaction steps.

Issues in Bicyclic Ketone Precursor Synthesis

The most common entry point to the target molecule is via the ketone precursor, tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. This is often prepared from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is itself synthesized via a Robinson-Schöpf type condensation.[1]

Question: My initial cyclization to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is low-yielding and produces a significant amount of an insoluble orange precipitate. What is the cause and how can I fix it?

Answer:

  • Root Cause Analysis: This issue is common and typically stems from two main factors: the stability of the reagents and pH control. Acetonedicarboxylic acid is prone to decarboxylation, especially under acidic conditions or upon warming, leading to the formation of acetone, which will not participate in the desired reaction.[1] Furthermore, glutaraldehyde can polymerize if the reaction conditions are not carefully controlled. The orange precipitate is often a result of such polymerization and other side reactions. The reaction is also highly sensitive to pH; incorrect pH can disfavor the desired Mannich reaction cascade.

  • Troubleshooting & Preventative Measures:

    • Reagent Quality and Handling: Use fresh, high-quality acetonedicarboxylic acid. One of the major challenges is its facile decomposition.[1] It is advisable to handle it cold and add it to the reaction mixture promptly. Similarly, use a reputable source for aqueous glutaraldehyde.

    • Strict Temperature Control: Maintain the initial reaction temperature below 5 °C during the addition of all reagents (benzylamine, sulfuric acid, glutaraldehyde, acetonedicarboxylic acid, and sodium acetate solution).[1] This minimizes both decarboxylation and glutaraldehyde polymerization.

    • Controlled Reagent Addition: Add the reagents slowly and in the specified order. The initial formation of the benzylamine salt followed by the sequential addition of the carbonyl components is critical. The slow addition of the sodium acetate buffer over 1-1.5 hours is crucial for maintaining the optimal pH for the cyclization.[1]

    • pH Adjustment for Workup: During workup, acidification to pH 2 is necessary to ensure the bicyclic amine product is protonated and remains in the aqueous layer while unreacted starting materials are extracted away.[1] Subsequent basification to pH 8-9 is then required to extract the product.[1] Careful pH monitoring at each stage is essential.

Challenges in Reductive Amination of the 3-Keto Group

The conversion of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate to the desired 3-amino product is typically achieved via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[2][3] This step is the most common source of stereochemical and byproduct-related issues.

Question: My reductive amination is stalling. TLC/LC-MS analysis shows unreacted ketone and potentially an intermediate imine, but very little of the desired amine product. How can I drive the reaction to completion?

Answer:

  • Root Cause Analysis: Incomplete reductive amination is almost always a problem of either pH or an inappropriate choice/activity of the reducing agent.

    • pH: The reaction requires a weakly acidic medium (typically pH 5-6). If the pH is too high (alkaline), the formation of the iminium ion, the species that is actually reduced, is slow. If the pH is too low (strongly acidic), the primary amine source (e.g., ammonia or its salt) will be fully protonated and non-nucleophilic, preventing the initial condensation with the ketone.[4]

    • Reducing Agent: The choice of hydride donor is critical. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) will simply reduce the ketone to an alcohol before it can form an imine. Sodium Borohydride (NaBH₄) can also be too reactive and may hydrolyze at the acidic pH required for imine formation.[4] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed for this reaction because they are less reactive and preferentially reduce the protonated iminium ion over the ketone.[3]

  • Troubleshooting & Preventative Measures:

    • Optimize pH: Buffer the reaction mixture or add a mild acid like acetic acid to maintain the pH in the 5-6 range.

    • Select the Right Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice.[4] However, due to the toxicity of cyanide byproducts, Sodium triacetoxyborohydride (NaBH(OAc)₃) is now often preferred as it is safer and highly effective.

    • Ensure Stoichiometry: Use a slight excess of the amine source (e.g., ammonium acetate) and the reducing agent (typically 1.5-2.0 equivalents).

    • Reaction Time and Temperature: These reactions are often run at room temperature for 12-24 hours. If the reaction is slow, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for byproduct formation.

Question: I have successfully formed the product, but it's an inseparable mixture of the endo and exo stereoisomers. How can I improve the stereoselectivity?

Answer:

  • Root Cause Analysis: The stereochemical outcome of the reduction depends on the facial selectivity of the hydride attack on the intermediate iminium ion. The bicyclic system has a defined chair-chair or chair-boat conformation, which creates steric hindrance. The hydride will preferentially attack from the less hindered face. The choice of reducing agent plays a significant role here; bulkier reducing agents often exhibit higher stereoselectivity.

  • Troubleshooting & Preventative Measures:

    • Steric Bulk of the Hydride: The size of the reducing agent can influence the direction of hydride delivery. While NaBH₃CN is effective, consider using a bulkier reagent like Sodium triacetoxyborohydride (NaBH(OAc)₃). Its larger size can enhance the preference for attack from the less sterically encumbered equatorial position, often favoring the formation of the exo amine.

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can increase the activation energy difference between the two competing transition states for hydride attack, often leading to improved selectivity for the thermodynamically favored product.

    • Alternative Two-Step Approach: For maximum control, consider a two-step process. First, reduce the ketone to the alcohol using a highly selective reducing agent (e.g., L-Selectride® for one isomer, or NaBH₄ for the other).[5] Then, convert the alcohol to the amine with retention or inversion of stereochemistry via a Mitsunobu reaction or by converting it to a leaving group (e.g., mesylate) followed by substitution with an azide and subsequent reduction.

Question: I'm observing a significant byproduct with a molecular weight corresponding to the addition of a second bicyclic unit. What is this and how do I prevent it?

Answer:

  • Root Cause Analysis: This byproduct is the result of over-alkylation. The desired primary amine product is itself a nucleophile and can react with any remaining ketone starting material to form a secondary amine dimer. This is a common side reaction in reductive aminations when a primary amine is the target.[2]

  • Troubleshooting & Preventative Measures:

    • Excess Amine Source: Use a large excess of the initial amine source (e.g., ammonium chloride or ammonium acetate, >10 equivalents). This ensures that the ketone is more likely to react with ammonia than with the product amine, which is present in a much lower concentration initially.

    • Slow Addition of Reducing Agent: Add the reducing agent portion-wise or via syringe pump over several hours. This keeps the concentration of the newly formed product amine low at any given time, minimizing its chance to compete with the ammonia source.

    • One-Pot Sequential Strategy: Ensure that the imine formation is favored before reduction begins. Mix the ketone and the ammonia source and allow them to stir for a period (e.g., 1 hour) before introducing the reducing agent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control throughout the entire synthesis? A1: While every step has its nuances, controlling pH is arguably the most critical and recurring parameter. It is vital for the initial cyclization to form the bicyclic ketone,[1] for the formation of the iminium ion during reductive amination,[4] and during aqueous workups to ensure the product is in the correct layer for extraction.

Q2: What are the best analytical methods for distinguishing endo and exo isomers? A2:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The proton at the C3 position (the one bearing the amino group) will have a different chemical shift and, more importantly, different coupling constants to the adjacent bridgehead protons and methylene protons. The specific coupling pattern is indicative of the dihedral angles, which are distinct for the endo and exo conformations. Careful analysis, potentially with 2D NMR (COSY, NOESY), can definitively assign the stereochemistry.

  • HPLC: A well-developed chiral HPLC method can separate the two stereoisomers, which is essential for determining the isomeric ratio (er or dr) of your product mixture. This is also the preferred method for preparative separation if required.

Q3: My final Boc-protected product seems to be unstable during silica gel chromatography, showing a new spot corresponding to the deprotected amine. Why? A3: The Boc protecting group is notoriously labile to acid.[5] Standard grade silica gel is slightly acidic and can cause partial or complete cleavage of the Boc group during purification. To prevent this, use silica gel that has been neutralized by pre-treating it with a base. This is typically done by slurrying the silica in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%), before packing the column.

Section 3: Protocols and Methodologies

Protocol 1: Optimized Reductive Amination for Enhanced Stereoselectivity

This protocol is designed to favor the formation of the exo-amine product by using a sterically demanding reducing agent and controlled conditions.

  • Reaction Setup: To a solution of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M), add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using neutralized silica gel.

Section 4: Visual Guides

Diagram 1: Synthetic Pathway and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Ketone Boc-3-oxo-9-aza bicyclo[3.3.1]nonane Iminium Iminium Ion Intermediate Ketone->Iminium + NH4OAc - H2O Alcohol 3-Hydroxy byproduct Ketone->Alcohol Premature Reduction Endo_Product endo-Amine Product Iminium->Endo_Product + [H-] (e.g., NaBH3CN) Exo_Product exo-Amine Product Iminium->Exo_Product + [H-] (e.g., NaBH(OAc)3) Overalkylation Over-alkylation (Dimer) Endo_Product->Overalkylation + Ketone + [H-] Exo_Product->Overalkylation + Ketone + [H-]

Caption: Key transformations and competing side reactions.

Diagram 2: Troubleshooting Workflow for Incomplete Reductive Amination

G decision decision action action stop stop start Reaction Stalled: Incomplete Conversion check_sm Is Ketone Starting Material present? start->check_sm check_sm->stop No (Other issue) check_imine Is Imine Intermediate detected? check_sm->check_imine Yes check_ph Check pH of reaction mixture check_imine->check_ph Yes check_imine->check_ph No ph_ok Is pH 5-6? check_ph->ph_ok adjust_ph Adjust pH with Glacial Acetic Acid ph_ok->adjust_ph No check_hydride Check Reducing Agent Activity/Amount ph_ok->check_hydride Yes continue_rxn Continue stirring Monitor progress adjust_ph->continue_rxn add_hydride Add fresh portion of reducing agent (0.5 eq) check_hydride->add_hydride add_hydride->continue_rxn success Problem Solved continue_rxn->success

Caption: Decision tree for diagnosing stalled reductive aminations.

Section 5: References

  • Hofmann-Loffler-Freytag Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Wikipedia. (2023). Hofmann–Löffler reaction. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 251-273. Retrieved from [Link]

  • Gnecco, D., et al. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). A Short Synthesis of Vellosimine and Its Derivatives. J. Org. Chem. 2023, 88, 14, 9897–9903. Retrieved from [Link]

  • Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules 2023, 28(3), 1238. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Retrieved from

  • Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Yield of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success. The rigid bicyclic structure of this compound makes it a valuable intermediate in pharmaceutical synthesis, particularly for agents targeting the central nervous system.[1] This guide aims to address common challenges encountered during its synthesis and offer practical, field-proven solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize this compound, but I'm observing very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Sub-optimal Reaction Pathway: The synthesis of the 3-amino-9-azabicyclo[3.3.1]nonane core can be approached through various methods. The most common routes involve the reduction of an oxime or a reductive amination of a ketone precursor.

    • Reductive Amination of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate: This is a widely used method. If you are using this pathway, consider the following:

      • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective for reductive aminations.[2] Ensure the reducing agent is fresh and has been stored under appropriate conditions (i.e., in a desiccator) to prevent deactivation by moisture.

      • pH Control: The pH of the reaction mixture is crucial for imine/iminium ion formation and subsequent reduction. For most reductive aminations, a slightly acidic pH (typically 4-6) is optimal to promote imine formation without significantly hydrolyzing it.[2]

      • Amine Source: Ammonium acetate or a solution of ammonia in an alcohol are common sources of the amine group.[3][4] Ensure the concentration and purity of your ammonia source are appropriate.

    • Reduction of tert-butyl 3-hydroxyimino-9-azabicyclo[3.3.1]nonane-9-carboxylate (Oxime Reduction): If you are reducing the corresponding oxime, consider these points:

      • Catalyst and Hydrogenation Conditions: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common method.[3][4] Ensure the catalyst is active and the hydrogenation is performed under the correct pressure and temperature. The solvent can also play a significant role; ethanol or methanol are frequently used.[3][4]

  • Poor Quality of Starting Materials:

    • The purity of the ketone or oxime precursor is paramount. Impurities can interfere with the reaction or poison the catalyst. It is advisable to purify the starting material by chromatography or recrystallization if its purity is questionable.

    • The Boc-protected starting material, tert-butyl 9-azabicyclo[3.3.1]nonan-3-one-9-carboxylate, can be synthesized via a Robinson-Schöpf type condensation.[5][6] Ensure this precursor is of high purity.

  • Incorrect Reaction Conditions:

    • Temperature: Many reductive aminations proceed well at room temperature.[7] However, some may require gentle heating. Conversely, if side reactions are an issue, cooling the reaction might be beneficial.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might lead to degradation or side product formation.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Pathway Verify Synthetic Pathway (Reductive Amination vs. Oxime Reduction) Start->Check_Pathway Check_Reagents Assess Reagent Quality (Starting Material, Reducing Agent, Catalyst) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (pH, Temperature, Time) Start->Check_Conditions Optimize_RA Optimize Reductive Amination - Titrate pH - Screen Reducing Agents - Vary Amine Source Check_Pathway->Optimize_RA Reductive Amination Optimize_OR Optimize Oxime Reduction - Screen Catalysts - Adjust H2 Pressure - Vary Solvent Check_Pathway->Optimize_OR Oxime Reduction Purify_SM Purify Starting Material (Chromatography/Recrystallization) Check_Reagents->Purify_SM Optimize_Params Systematically Vary Parameters - Temperature Gradient - Time Course Study Check_Conditions->Optimize_Params Success Improved Yield Optimize_RA->Success Optimize_OR->Success Purify_SM->Success Optimize_Params->Success

Caption: Troubleshooting Decision Tree for Low Product Yield.

Issue 2: Formation of Stereoisomers (endo vs. exo)

Question: My reaction is producing a mixture of endo and exo isomers of this compound. How can I improve the stereoselectivity of the reaction?

Answer:

Controlling the stereochemistry at the C3 position is a common challenge in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. The formation of both endo and exo isomers is often observed, and their separation can be difficult.[8]

Factors Influencing Stereoselectivity & Optimization Strategies:

  • Choice of Reducing Agent: Bulkier reducing agents tend to favor the formation of the thermodynamically more stable product. For the reduction of the corresponding ketone, the approach of the hydride can be sterically hindered, leading to a mixture of isomers.

    • Consider using a sterically demanding reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) which may favor the formation of one isomer over the other.

    • Conversely, smaller reducing agents like sodium borohydride might show less selectivity.[7]

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or even -78 °C can significantly impact the isomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reduction and thus the stereochemical outcome. It is worthwhile to screen a range of solvents, from non-polar (e.g., toluene, THF) to polar aprotic (e.g., DCM, acetonitrile) and polar protic (e.g., methanol, ethanol).

  • Starting Material Conformation: The conformation of the bicyclic ring system of the starting material can dictate the facial selectivity of the reduction. The chair-chair and boat-chair conformations of the 9-azabicyclo[3.3.1]nonane system are close in energy, and the predominant conformation can be influenced by substituents.[6]

Separation of Isomers:

If achieving high stereoselectivity through reaction optimization proves difficult, chromatographic separation is the most common method for isolating the desired isomer.[8]

  • Flash Column Chromatography: A careful selection of the eluent system is key. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine (to prevent tailing of the amine), can be effective.

  • Preparative HPLC: For higher purity and more challenging separations, preparative HPLC may be necessary.

Data Summary: Factors Affecting Stereoselectivity

ParameterRationaleRecommended Action
Reducing Agent Steric bulk influences the direction of hydride attack.Screen a panel of reducing agents (e.g., NaBH₄, NaBH(OAc)₃, L-Selectride®).
Temperature Lower temperatures can favor the kinetic product.Perform the reaction at 0 °C or -78 °C and compare the isomeric ratio to room temperature.
Solvent Solvent polarity can affect transition state energies.Evaluate a range of solvents with varying polarities.
Issue 3: Difficulties in Product Purification

Question: I am struggling with the purification of the final product. It seems to be water-soluble, and I'm experiencing low recovery after workup and chromatography. What are some effective purification strategies?

Answer:

The presence of the free amine and the relatively polar nature of the molecule can indeed make purification challenging. Here are some strategies to improve recovery and purity.

Workup Procedures:

  • Liquid-Liquid Extraction:

    • Basification: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and increase its solubility in organic solvents. Use a strong base like NaOH or K₂CO₃.

    • Choice of Organic Solvent: While ethyl acetate is commonly used, for more polar amines, a more polar, water-immiscible solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol might be more effective.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the product in the aqueous phase and drive it into the organic layer.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery.

Chromatography Tips:

  • Deactivation of Silica Gel: The free amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

    • Pre-treatment of Silica: You can pre-treat the silica gel by slurrying it in the eluent containing a small amount of a base like triethylamine (typically 0.5-1%) before packing the column.

    • Use of Basic Alumina: In some cases, basic alumina may be a better stationary phase than silica gel for the purification of basic compounds.

  • Solvent System Optimization:

    • A common eluent system is a gradient of methanol in dichloromethane. The methanol helps to elute the polar product, while the DCM provides good selectivity.

    • Adding a small amount of ammonium hydroxide to the eluent system (e.g., DCM/MeOH/NH₄OH) can also be very effective in reducing tailing and improving peak shape.

Alternative Purification Methods:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like DCM or diethyl ether.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Crystallization/Salt Formation:

    • The product can be precipitated as its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like ether or dioxane.[9] The resulting salt is often a crystalline solid that can be collected by filtration and washed with a non-polar solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this synthesis?

A1: The yield can vary significantly depending on the synthetic route and the scale of the reaction. For a well-optimized reductive amination or oxime reduction on a lab scale, yields in the range of 60-80% are considered good. However, initial attempts may result in lower yields.

Q2: How can I confirm the stereochemistry of my product?

A2: The most definitive method for determining the stereochemistry is through single-crystal X-ray diffraction.[8] However, this requires obtaining suitable crystals. Spectroscopic methods, particularly 1D and 2D NMR (NOESY), can also be used to elucidate the relative stereochemistry by observing through-space correlations between protons on the bicyclic ring system. Comparing the obtained NMR data with literature values for the known endo and exo isomers is also a common practice.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Sodium cyanoborohydride and sodium triacetoxyborohydride: These are toxic and should be handled in a well-ventilated fume hood. Acidification of cyanoborohydride can release toxic hydrogen cyanide gas.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before and after the reaction. The catalysts (Raney Nickel, Pd/C) can be pyrophoric, especially after use, and should be handled with care.

  • Strong Acids and Bases: Handle with appropriate personal protective equipment (gloves, safety glasses).

Q4: Can I use other protecting groups for the nitrogen at the 9-position?

A4: While the tert-butoxycarbonyl (Boc) group is very common due to its stability and ease of removal under acidic conditions, other protecting groups can be used. For example, a benzyl (Bn) group can be employed and is typically removed by catalytic hydrogenation.[7] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

III. Experimental Protocols

Protocol 1: Reductive Amination of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

This protocol provides a general procedure for the reductive amination of the ketone precursor.

Materials:

  • tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Adjust the pH of the reaction mixture to approximately 6 by the dropwise addition of glacial acetic acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add saturated aqueous sodium bicarbonate solution to basify the mixture to pH > 9.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) using a suitable eluent system (e.g., a gradient of methanol in DCM).

Reductive_Amination_Workflow Start Start: Ketone, NH4OAc, MeOH Stir_RT Stir at RT (30 min) Start->Stir_RT Cool Cool to 0°C Stir_RT->Cool Add_NaBH3CN Add NaBH3CN Cool->Add_NaBH3CN Adjust_pH Adjust pH to ~6 (Acetic Acid) Add_NaBH3CN->Adjust_pH Stir_Overnight Stir at RT (12-24h) Adjust_pH->Stir_Overnight Workup Aqueous Workup & Extraction Stir_Overnight->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for Reductive Amination.

IV. References

  • Vertex AI Search Result[1]

  • Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - NIH. [Link][8]

  • Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (D15); intermediate for Compound 21 - PrepChem.com. [Link][3][4]

  • CAS No. 1187927-41-8, this compound hydrochloride - 001CHEMICAL. [Link][9]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents. [7]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. [Link][5]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. [Link][6]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC - NIH. [Link][2]

Sources

Technical Support Center: Purification of Tert-butyl 3-amino-9-azabicyclo[3.e3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established laboratory practices and chemical principles. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this versatile bicyclic amine derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and purification of this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound can be complicated by several factors inherent to its structure and the common synthetic routes used for its preparation. Key challenges include:

  • Presence of Stereoisomers: The synthesis can produce both endo and exo isomers, which may have very similar polarities, making them difficult to separate by standard chromatographic techniques.[1][2][3]

  • Closely-Related Impurities: Unreacted starting materials, byproducts from incomplete cyclization, and over-alkylated species can co-elute with the desired product.[4]

  • Amine Functionality: The free amino group can cause tailing on silica gel chromatography, leading to poor separation and lower yields.

  • Boc-Group Instability: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which can be inadvertently created during workup or chromatography, leading to product degradation.[5]

Q2: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc₂O) and t-butanol after the reaction?

A2: Residual Boc₂O and its byproduct, t-butanol, are common impurities.

  • Aqueous Workup: A thorough wash with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, can help hydrolyze and remove unreacted Boc₂O.[6]

  • High Vacuum: After initial solvent removal, subjecting the crude product to high vacuum can effectively sublimate residual Boc₂O and evaporate t-butanol.[7]

  • Column Chromatography: These impurities are typically less polar than the desired product and can be washed out with a low-polarity eluent during the initial stages of column chromatography.[5][6]

Q3: My compound appears to be degrading on the silica gel column. What is causing this and how can I prevent it?

A3: Degradation on silica gel is a frequent issue, often due to the acidic nature of standard silica gel. The Boc-protecting group is susceptible to acid-catalyzed cleavage.[5]

  • Neutralized Silica Gel: To mitigate this, it is highly recommended to use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica gel in the initial eluent and adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% v/v), before packing the column.

  • Alternative Stationary Phases: For particularly sensitive compounds, consider using alternative stationary phases like neutral alumina or a reverse-phase C18 silica gel.

Q4: I am observing significant peak tailing during column chromatography. What are the best practices to minimize this?

A4: Peak tailing is primarily caused by the interaction of the basic amine group with the acidic silanol groups on the surface of the silica gel.

  • Addition of a Basic Modifier: As mentioned in A3, incorporating a small percentage of a volatile base like triethylamine into your eluent system will compete for the acidic sites on the silica, leading to sharper peaks and improved separation.[8]

  • Solvent System Optimization: Experiment with different solvent systems. A common choice for Boc-protected amines is a gradient of ethyl acetate in hexanes or petroleum ether.[6] Adding a small amount of methanol to the eluent can also help to reduce tailing, but be cautious as it will significantly increase the eluting power.

Q5: Can recrystallization be used to purify this compound? If so, what is a suitable solvent system?

A5: Recrystallization can be an effective method for purifying this compound, especially for removing less soluble or more soluble impurities.[9][10][11] The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13]

  • Solvent Screening: Start by testing the solubility of your crude product in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).

  • Potential Solvent Systems: A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is insoluble) is often effective. For this compound, consider systems like ethyl acetate/hexanes or dichloromethane/hexanes.

  • General Principle: The ideal solvent will dissolve the compound when hot and allow for the formation of well-defined crystals upon slow cooling.[11][12]

Section 2: Troubleshooting Guides

This section provides structured guidance to diagnose and resolve specific experimental issues.

Troubleshooting Scenario 1: Low Yield After Column Chromatography

If you are experiencing a significant loss of product during chromatographic purification, consider the following potential causes and solutions.

Potential Cause Diagnostic Check Proposed Solution
Product Degradation on Column Analyze fractions by TLC or LC-MS for the presence of the de-Boc'd compound or other degradation products.Use neutralized silica gel or an alternative stationary phase (e.g., alumina). Ensure the eluent is free of acidic contaminants.
Irreversible Adsorption The product remains on the column even after flushing with a highly polar solvent.Pre-treat the silica gel with a base like triethylamine.[8] Consider using a different purification technique such as recrystallization or distillation if applicable.
Co-elution with Impurities TLC or HPLC analysis of the "pure" fractions shows the presence of impurities with similar Rf values.Optimize the eluent system. Use a shallower gradient during elution. Consider using a higher-resolution chromatography system if available.
Incomplete Elution A significant amount of product is found in the column after the run.Increase the polarity of the eluent at the end of the run. A common practice is to flush the column with a small amount of methanol in dichloromethane.
Troubleshooting Scenario 2: Difficulty in Separating Stereoisomers

The separation of endo and exo isomers can be particularly challenging.

Potential Cause Diagnostic Check Proposed Solution
Insufficient Resolution of Stationary Phase The isomers appear as a single spot or heavily overlapping spots on TLC.Experiment with different stationary phases. Sometimes, a change from silica to alumina or even a specific brand of silica can provide better separation.
Suboptimal Eluent System The Rf values of the isomers are too close for effective separation.Systematically screen different solvent mixtures. A less polar solvent system may increase the interaction with the stationary phase and improve separation. Isocratic elution with a carefully optimized solvent ratio is often more effective than a gradient for separating isomers.
Column Overloading The chromatographic bands are broad and poorly resolved.Reduce the amount of crude material loaded onto the column. A good rule of thumb is to load no more than 1-5% of the column's weight in crude material.
Derivative Formation The isomers have nearly identical polarities.Consider derivatizing the amino group with a reagent that might introduce a greater structural difference between the isomers, facilitating separation. The derivative can then be removed in a subsequent step.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Column Chromatography with Neutralized Silica Gel

This protocol outlines the steps for purifying the title compound using silica gel chromatography with a basic modifier to prevent degradation and improve peak shape.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add 0.5% (v/v) of triethylamine.

  • Column Packing (Slurry Method):

    • In a beaker, add the required amount of silica gel.

    • Add the prepared eluent to the silica gel to form a slurry.

    • Gently swirl the beaker to remove any trapped air bubbles.

    • With the stopcock of the column closed, pour the slurry into the column.

    • Allow the silica to settle, then open the stopcock to drain the excess eluent, ensuring the top of the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the starting eluent, collecting fractions.

    • Monitor the elution process using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Diagram 1: Troubleshooting Logic for Column Chromatography

G start Low Yield or Purity After Column Chromatography check_degradation Analyze fractions for degradation products (e.g., de-Boc'd compound) start->check_degradation degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes degradation_no No Significant Degradation check_degradation->degradation_no No solution_degradation Use Neutralized Silica Gel (add 0.5% TEA to eluent) or switch to Alumina. degradation_yes->solution_degradation check_tailing Observe peak tailing on TLC/column? degradation_no->check_tailing tailing_yes Tailing Observed check_tailing->tailing_yes Yes tailing_no Good Peak Shape check_tailing->tailing_no No solution_tailing Add Basic Modifier (e.g., 0.5% TEA) to eluent. tailing_yes->solution_tailing check_separation Impurities co-eluting with product? tailing_no->check_separation separation_yes Poor Separation check_separation->separation_yes Yes separation_no Good Separation, Low Mass Balance check_separation->separation_no No solution_separation Optimize Eluent System (shallower gradient) or try a different solvent system. separation_yes->solution_separation solution_mass_balance Check for irreversible adsorption. Consider recrystallization as an alternative. separation_no->solution_mass_balance G cluster_0 Initial Workup cluster_1 Purification cluster_2 Analysis & Final Product crude_rxn Crude Reaction Mixture aq_workup Aqueous Wash (e.g., NaHCO3) crude_rxn->aq_workup drying Dry Organic Layer (e.g., Na2SO4) aq_workup->drying concentration Concentration in vacuo drying->concentration column_chrom Column Chromatography (Neutralized Silica) concentration->column_chrom recrystallization Recrystallization concentration->recrystallization analysis Purity Check (NMR, LC-MS) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Sources

Technical Support Center: Solubility Optimization for Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during synthetic reactions. As a key building block in medicinal chemistry, understanding its solubility profile is critical for successful experimental outcomes.[1][2]

Understanding the Molecule: A Duality of Polarity

The solubility behavior of this compound is governed by its distinct structural features:

  • Apolar Regions: The rigid, saturated bicycloalkane framework and the bulky tert-butyloxycarbonyl (Boc) protecting group are non-polar and hydrophobic. These features promote solubility in less polar organic solvents.[3]

  • Polar Region: The primary amine (-NH₂) group is polar and capable of forming hydrogen bonds with protic solvents.[3][4] This group is also basic, allowing for salt formation to dramatically increase aqueous solubility.

This structural duality means the compound is unlikely to be highly soluble in the extremes of the solvent polarity spectrum (e.g., water or hexanes) but offers multiple avenues for dissolution in a range of intermediate-polarity solvents and co-solvent systems.

Frequently Asked Questions (FAQs)

Q1: I am starting a new reaction. What solvent should I try first to dissolve the free base?

Answer: For the free base form, begin with moderately polar, aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent starting points. These solvents effectively solvate the non-polar backbone and Boc group while still interacting favorably with the amine.[5][6]

If solubility is limited, consider polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), especially if subsequent reactants are also polar. However, be mindful that the high boiling points of DMF and DMSO can complicate product isolation.

Q2: My compound is not dissolving in my chosen organic solvent. What are my options?

Answer: You have several strategies to pursue, which can be used sequentially or in combination. The optimal path depends on the stability of your compound and the specific reaction conditions.

  • Gentle Warming: Heating the mixture to 40-50°C can significantly improve solubility by providing the energy needed to overcome the crystal lattice energy.[6][7] Always check the thermal stability of your reactants before applying heat.

  • Introduce a Co-solvent: This is a highly effective technique. Adding a small amount of a more polar, miscible solvent can disrupt solute-solute interactions and enhance solvation.

    • If your primary solvent is DCM or THF, adding 5-10% (v/v) of methanol or ethanol can be very effective.[7][8]

    • For reactions that can tolerate water, a THF/water or dioxane/water mixture is a common choice, particularly for Boc-protection chemistry.[5][7]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.

Q3: I need to run my reaction in an aqueous or highly polar protic solvent (e.g., methanol, water). How can I dissolve the compound?

Answer: The primary amine is your key to unlocking solubility in polar, protic solvents. By protonating the amine to form a salt, you introduce an ionic charge, which dramatically increases aqueous solubility.[9][10]

Protocol for Salt Formation:

  • Suspend the this compound free base in your desired solvent (e.g., water, methanol).

  • Slowly add a slight stoichiometric excess (1.05 to 1.1 equivalents) of an acid. A solution of HCl in methanol or dioxane is a common choice to form the hydrochloride salt.[11]

  • Stir the mixture. As the salt forms, you should observe the solid dissolving to form a clear solution.

  • Proceed with your reaction. Remember that the reaction medium is now acidic, which must be compatible with your other reagents.

Q4: I have the hydrochloride salt version of the compound, but my reaction requires the free base in an organic solvent. What do I do?

Answer: You will need to perform a basic workup to deprotonate the ammonium salt and generate the free base, which is more soluble in organic solvents.

Protocol for Free Base Generation:

  • Dissolve or suspend the hydrochloride salt in water or a biphasic mixture of water and a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Cool the mixture in an ice bath.

  • Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, while stirring until the aqueous layer is basic (pH > 9).

  • Extract the aqueous layer multiple times with your chosen organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the free base. The resulting solid or oil can then be dissolved in the appropriate anhydrous solvent for your reaction.

Troubleshooting and Methodology

Solvent Selection Guide

The following table provides a starting point for solvent selection based on general principles of chemical solubility. Empirical testing is always necessary.

Solvent ClassExample SolventsExpected Solubility of Free BaseRationale & Comments
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amine group allows for hydrogen bonding, but the large non-polar scaffold limits overall solubility.[3][4] Solubility is greatly enhanced by forming a salt.
Polar Aprotic DCM, THF, Ethyl Acetate, MeCNModerate to HighGood balance of polarity to solvate both the amine and the non-polar regions. Excellent first choice for many reaction types.[5][6]
DMF, DMSOHighStrong dipoles effectively solvate the molecule. Use when other solvents fail, but be aware of removal difficulties.
Non-Polar Toluene, Hexanes, Diethyl EtherLow to ModerateToluene may offer some solubility due to its aromatic nature. Hexanes are generally poor solvents for this compound. Amines are typically soluble in ether.[3]
Troubleshooting Workflow for Poor Solubility

If you encounter solubility issues, follow this logical workflow to systematically find a solution.

G start Start: Compound is Insoluble q1 Is the reaction sensitive to heat? start->q1 heat Warm gently to 40-50 °C q1->heat No q2 Is the reaction compatible with protic solvents? q1->q2 Yes heat->q2 cosolvent_protic Add 5-10% MeOH or EtOH as a co-solvent q2->cosolvent_protic Yes q3 Is the reaction compatible with aprotic polar solvents? q2->q3 No end Proceed with Reaction cosolvent_protic->end cosolvent_aprotic Switch to or add DMF/DMSO q3->cosolvent_aprotic Yes q4 Is the reaction aqueous or in a polar protic solvent? q3->q4 No cosolvent_aprotic->end acidify Add 1.1 eq. of acid (e.g., HCl) to form the soluble salt q4->acidify Yes q4->end No acidify->end

Caption: A decision-making workflow for troubleshooting solubility issues.

References
  • Physical Properties of Amines. (2026, January 1). CK-12 Foundation. Retrieved January 11, 2026, from [Link]

  • tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips. Retrieved January 11, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Solubility. (n.d.). Open Oregon Educational Resources. Retrieved January 11, 2026, from [Link]

  • Amines and Heterocycles. (2020, March 4). SlidePlayer. Retrieved January 11, 2026, from [Link]

  • How does branching increase the solubility in amines? (2018, May 12). Quora. Retrieved January 11, 2026, from [Link]

  • Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved January 11, 2026, from [Link]

  • This compound hydrochloride. (n.d.). 001CHEMICAL. Retrieved January 11, 2026, from [Link]

  • Improving Solubility via Structural Modification. (2013). Springer. Retrieved January 11, 2026, from [Link]

  • Improving solubility via structural modification. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate. (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (2020, August 10). Bohrium. Retrieved January 11, 2026, from [Link]

  • Synthesis and Functionalisation of Bridged Bicyclic amines. (2025, December 31). Nottingham ePrints. Retrieved January 11, 2026, from [Link]

Sources

Preventing racemization during "Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate" derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide provides in-depth technical support for chemists and drug development professionals working with Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate and its analogs. The rigid, chiral nature of this scaffold makes it a valuable building block, but also presents a significant challenge: preventing racemization at the C3 stereocenter during derivatization, particularly in acylation and coupling reactions.

As Senior Application Scientists, we have designed this resource to move beyond simple protocols. Our goal is to provide a mechanistic understanding of why racemization occurs and to equip you with a logical framework for troubleshooting and prevention, ensuring the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing racemization in the context of your molecule.

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the conversion of a single, pure enantiomer into an equal mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For a chiral molecule like this compound, the stereochemistry at the C3 position (the carbon bearing the amino group) is critical for its intended biological activity and interaction with other chiral molecules, such as protein targets.

The primary mechanism of concern during derivatization (e.g., forming an amide bond) is the abstraction of the proton on the C3 chiral center.[2] This proton can become acidic, especially after the amine has been "activated" during the coupling reaction. Its removal by a base creates a planar, achiral enamine or related intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of both enantiomers and compromising the stereochemical purity of your final product.[2][3]

Q2: Which factors have the most significant impact on racemization during an amine coupling reaction?

A: Several interdependent factors control the rate of racemization. Understanding and controlling these variables is the key to maintaining enantiopurity. The most critical factors are:

  • Base Selection: The strength and steric hindrance of the base used are paramount. Strong, non-hindered bases can readily abstract the alpha-proton, promoting racemization.[4]

  • Coupling Reagent/Activation Method: The nature of the activated intermediate formed from the coupling partner (e.g., a carboxylic acid) dictates its reactivity and lifetime. Highly reactive intermediates are more prone to inducing racemization.

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for proton abstraction, accelerating the rate of racemization.[2]

  • Reaction Time: Longer exposure to conditions that promote racemization increases the probability of epimerization.[2]

  • Solvent: The polarity and proticity of the solvent can influence the stability of the charged intermediates and transition states involved in the racemization pathway.[2]

Key Factors Influencing Racemization Racemization Racemization Risk Base Base Selection Racemization->Base Temp Temperature Racemization->Temp CouplingReagent Coupling Reagent Racemization->CouplingReagent Time Reaction Time Racemization->Time Solvent Solvent Racemization->Solvent Base_Strength Strength (pKa) Base->Base_Strength Influenced by Base_Sterics Steric Hindrance Base->Base_Sterics Influenced by Temp_Level High vs. Low Temp->Temp_Level Influenced by Reagent_Type Carbodiimide vs. Onium Salt CouplingReagent->Reagent_Type Influenced by Reagent_Additive Use of Additives (HOBt) CouplingReagent->Reagent_Additive Influenced by

Caption: Core experimental variables that control racemization risk.

Q3: Are certain coupling reagents better than others at preventing racemization?

A: Absolutely. The choice of coupling reagent is one of your most powerful tools for stereochemical control.

  • High Risk (Use with Caution): Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) generate highly reactive O-acylisourea intermediates. Without additives, these are notorious for causing significant racemization.[5]

  • Moderate Risk (Improved with Additives): The risk with carbodiimides can be dramatically reduced by using nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][6] These additives act as traps, converting the highly reactive O-acylisourea into a more stable, less racemization-prone active ester.[4]

  • Low Risk (Recommended): Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are generally preferred for sensitive couplings.[5][7] These reagents form the active esters in situ, often leading to faster coupling rates and lower levels of racemization.[8] Reagents like COMU are reported to be particularly effective at suppressing racemization.[9]

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

This guide provides a logical workflow to diagnose and resolve issues of racemization observed in your derivatization reaction.

Start Problem: Low Enantiomeric Excess (e.e.) D_Base What base are you using? Start->D_Base D_Reagent What coupling reagent? D_Base->D_Reagent Weak / Hindered (NMM, Collidine) A_Base_Strong Action: Switch from strong bases (DIPEA, TEA) to weaker/hindered bases (NMM, 2,4,6-Collidine). D_Base->A_Base_Strong Strong, non-hindered (DIPEA, TEA) A_Reagent_Carbo Using Carbodiimide (DCC/DIC)? Action: Ensure addition of HOBt, HOAt, or Oxyma. D_Reagent->A_Reagent_Carbo Carbodiimide A_Reagent_Onium Using Onium Salt (HBTU)? Action: Consider switching to HATU or COMU for especially sensitive substrates. D_Reagent->A_Reagent_Onium Onium/Phosphonium Salt D_Temp What is the reaction temperature? A_Temp_High Action: Perform reaction at 0°C. If still problematic, consider sub-zero temperatures (e.g., -15°C). D_Temp->A_Temp_High Above 0°C End Re-analyze e.e. via Chiral HPLC/SFC D_Temp->End At or below 0°C (Issue may be resolved) A_Base_Equiv Action: Reduce base to the minimum stoichiometric amount required. A_Base_Strong->A_Base_Equiv A_Base_Equiv->D_Reagent A_Reagent_Carbo->D_Temp A_Reagent_Onium->D_Temp A_Temp_High->End

Caption: A decision-making workflow for troubleshooting racemization.

Data Summary: Impact of Reaction Parameters on Racemization

The following table summarizes the qualitative impact of key experimental choices on the stereochemical outcome of the coupling reaction.

ParameterHigh Racemization RiskLow Racemization RiskRationale
Coupling Reagent DCC, DIC (no additive)HATU, COMU, PyBOP, T3PUronium/phosphonium salts form less reactive intermediates or have built-in base components that minimize side reactions.[7][9][10]
Additive NoneHOAt, Oxyma, 6-Cl-HOBtAdditives trap highly reactive intermediates to form more stable active esters, suppressing the racemization pathway.[4][6]
Base DIPEA, Triethylamine (TEA)N-Methylmorpholine (NMM), 2,4,6-CollidineWeaker or sterically hindered bases are less efficient at abstracting the sensitive α-proton, thus reducing the rate of enamine formation.[4]
Temperature Room Temperature (25°C) or higher0°C to -20°CLowering the temperature reduces the kinetic energy of the system, slowing all reactions, especially the undesired racemization pathway.[2]
Optimized Experimental Protocol: Low-Racemization Amide Coupling

This protocol provides a robust starting point for the acylation of this compound with a generic carboxylic acid (R-COOH), designed to preserve stereochemical integrity.

Materials:

  • Tert-butyl (3R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (or desired enantiomer) (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.05 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Under an inert atmosphere, add the Carboxylic Acid (1.05 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Pre-cooling: Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to allow for thermal equilibration. Causality: Performing the activation and coupling at low temperature is the most critical step to minimize the rate of proton abstraction and subsequent racemization.[2]

  • Activation: To the cooled solution, add HATU (1.1 eq) followed by the dropwise addition of N-Methylmorpholine (2.0 eq). Stir the mixture at 0°C for 15-20 minutes. Causality: This pre-activation step allows for the formation of the HOAt active ester of the carboxylic acid. HATU is chosen for its high efficiency and low propensity to cause racemization.[5][9]

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0°C over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-4 hours. Causality: Avoid unnecessarily long reaction times or warming the reaction to room temperature unless progress has stalled, as this increases the risk of epimerization.[2]

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Crucially, analyze the enantiomeric excess (e.e.) of the final product using a suitable chiral HPLC or SFC method to validate the stereochemical outcome.

References
  • Aapptec Peptides. Coupling Reagents . [Link]

  • Suzhou Highfine Biotech. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents . [Link]

  • Al-Warhi, T., et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group . Nature Communications, (2023-09-01). [Link]

  • Ojima, I., et al. SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES . HETEROCYCLES, Vol. 51, No. 5, 1999. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis . [Link]

  • University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle . [Link]

  • Carpino, L. A. 7.4 Racemization Assays . Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. [Link]

  • Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES . [Link]

  • D'Amico, L., et al. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl) . Molecules, (2023-01-06). [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers . (2023-01-28). [Link]

  • Yang, Q., et al. Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives . Organic Letters, (2021-09-03). [Link]

  • Perry, J. B., et al. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations . The Journal of Organic Chemistry, (2021-01-22). [Link]

  • Chemspace. (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate . [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . [Link]

  • Tradeindia. Tert-Butyl (1S,5S)-3-Amino-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate9 . [Link]

  • Ilc, A., et al. Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics . Analytical Chemistry, (2019-06-18). [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • ResearchGate. Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes . [Link]

  • ResearchGate. Thiyl Radical Mediated Racemization of Benzylic Amines . [Link]

  • 2a biotech. Products . [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) . (2022-05-10). [Link]

  • MDPI. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools . (2023-07-25). [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile bicyclic amine. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of the Azabicyclo[3.3.1]nonane Core

A common and efficient route to the 9-azabicyclo[3.3.1]nonane core involves a Mannich-type cyclization reaction.[1] This section will address potential issues during this crucial step.

Question 1: My Mannich cyclization to form the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one precursor is giving a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Mannich cyclization for this bicyclic ketone are often attributed to several factors. Let's break down the common culprits and their solutions:

  • pH Control is Critical: The Mannich reaction is highly pH-dependent. The initial condensation to form the Eschenmoser's salt intermediate requires acidic conditions, while the subsequent cyclization is more favorable under neutral to slightly basic conditions. A common procedure involves the use of an acetate buffer.[1] If the pH is too low, the amine nucleophilicity is reduced. If it's too high, self-condensation of glutaraldehyde can become a significant side reaction.

    • Troubleshooting:

      • Monitor the pH of your reaction mixture throughout the addition of reagents.

      • Ensure your sodium acetate solution is correctly prepared and added portion-wise to maintain the optimal pH range.

  • Temperature Management: This reaction is typically performed at low temperatures (0-5 °C) initially to control the exothermic nature of the additions and then allowed to warm to room temperature or slightly heated (e.g., 50 °C) to drive the reaction to completion.[1][2]

    • Troubleshooting:

      • Use a jacketed reactor or an ice bath to maintain a consistent low temperature during the initial stages.

      • Ensure gradual warming to the final reaction temperature. Rapid heating can promote side reactions.

  • Purity of Reagents: The purity of glutaraldehyde and acetonedicarboxylic acid is paramount. Impurities can lead to the formation of polymeric byproducts and a complex reaction mixture.

    • Troubleshooting:

      • Use freshly opened or purified reagents.

      • Consider titrating the glutaraldehyde solution to confirm its concentration.

Experimental Workflow: Mannich Cyclization

reagents Benzylamine HCl + Glutaraldehyde + Acetonedicarboxylic Acid reaction_vessel Reaction Vessel (pH controlled, Temp controlled) reagents->reaction_vessel Slow Addition cyclization Mannich Cyclization reaction_vessel->cyclization Stirring & Aging workup Acid/Base Workup & Extraction cyclization->workup product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one workup->product

Caption: Workflow for the Mannich cyclization to form the ketone precursor.

Section 2: Introduction of the Amino Group

The introduction of the 3-amino group is typically achieved through reductive amination of the corresponding ketone precursor, tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Question 2: I am struggling with the reductive amination of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. My main issues are incomplete conversion and the formation of the corresponding alcohol as a byproduct.

Answer:

This is a common challenge in reductive amination. The key is to favor the formation of the imine/enamine intermediate over the direct reduction of the ketone.

  • Incomplete Conversion:

    • Cause: The equilibrium between the ketone/amine and the imine may not be favorable, or the reducing agent may not be sufficiently reactive.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is milder than sodium borohydride and less likely to reduce the ketone directly. It is also tolerant of mildly acidic conditions which favor imine formation.

      • Reaction Conditions: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a mild acid, such as acetic acid, can catalyze imine formation.

  • Formation of the Alcohol Byproduct:

    • Cause: This occurs when the ketone is reduced before it can react with the amine source to form the imine. This is more common with stronger reducing agents like sodium borohydride.[2]

    • Troubleshooting:

      • Pre-formation of the Imine: You can stir the ketone and the amine source (e.g., ammonium acetate or ammonia) in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine concentration to build up.

      • Control the Stoichiometry: Use a slight excess of the amine source and the reducing agent to drive the reaction towards the desired product.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH ConditionsKey AdvantagesPotential Issues
Sodium Triacetoxyborohydride (STAB)DCM, DCEMildly Acidic (AcOH)High selectivity for imines over ketones.Moisture sensitive.
Sodium Cyanoborohydride (NaBH3CN)Methanol, EthanolAcidicEffective for a wide range of substrates.Highly toxic cyanide byproduct.
Sodium Borohydride (NaBH4)Methanol, EthanolNeutral to BasicInexpensive and readily available.Can readily reduce the starting ketone.[2]
Section 3: Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in this synthesis.[3] Its application and removal need to be handled carefully to avoid side reactions.

Question 3: During the Boc deprotection of my final product using trifluoroacetic acid (TFA), I am observing significant byproduct formation and a lower than expected yield. What is happening and how can I improve this step?

Answer:

The acidic deprotection of a Boc group generates a tert-butyl cation, which is a reactive electrophile.[4] This cation is the likely culprit for the byproduct formation you are observing.

  • Alkylation of Nucleophilic Sites: The tert-butyl cation can alkylate any nucleophilic sites on your molecule, including the newly deprotected amine, leading to the formation of tert-butylated byproducts.[4]

    • Troubleshooting with Scavengers: To prevent this, you should include a cation scavenger in your reaction mixture. Common scavengers include:

      • Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile isobutane and a stable silyl trifluoroacetate.

      • Anisole or Thioanisole: These electron-rich aromatic compounds act as traps for the tert-butyl cation through Friedel-Crafts alkylation.

  • Optimizing Deprotection Conditions:

    • Acid Concentration and Temperature: While TFA is effective, you can often achieve deprotection with milder conditions. Consider using a solution of HCl in a non-protic solvent like dioxane or diethyl ether, often at 0 °C to room temperature.[5] This can sometimes offer better selectivity and reduce side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point of complete deprotection. Prolonged exposure to strong acid can lead to degradation.

Diagram: Boc Deprotection and the Role of a Scavenger

Boc_Protected Boc-Protected Amine Deprotected_Amine Deprotected Amine Boc_Protected->Deprotected_Amine H+ tBu_cation tert-Butyl Cation Boc_Protected->tBu_cation H+ TFA TFA Byproduct Alkylated Byproduct tBu_cation->Byproduct Alkylation Inert_Product Inert Product tBu_cation->Inert_Product Trapping Scavenger Scavenger (e.g., TES) Scavenger->Inert_Product Reacts with

Caption: Boc deprotection pathway and the role of a cation scavenger.

Section 4: Purification and Characterization

The final step in any synthesis is the purification and characterization of the target compound. The presence of diastereomers can complicate this process.

Question 4: I am having difficulty separating the endo and exo diastereomers of this compound by column chromatography. Are there any specific techniques I can use?

Answer:

Separating diastereomers can be challenging as they often have very similar polarities. Here are some strategies to improve your separation:

  • Chromatography System Optimization:

    • Solvent System: A systematic screen of different solvent systems is your first line of defense. Start with a standard system like ethyl acetate/hexanes and gradually increase the polarity. Consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (if your compound is basic) to the mobile phase. This can improve peak shape and resolution.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity. For more challenging separations, reverse-phase chromatography (C18) may be effective.

  • Derivatization:

    • If chromatographic separation of the free amines is proving difficult, you can derivatize the amino group to create a new compound with different physical properties. For example, you could form an amide or a carbamate. These derivatives will likely have different polarities and may be easier to separate. Once separated, the protecting group can be removed to yield the pure diastereomers.

  • Crystallization:

    • Fractional crystallization can be a powerful technique for separating diastereomers. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble diastereomer may crystallize out. You may need to screen several different solvents to find one that is effective.

Table 2: Summary of Diastereomer Separation Techniques

TechniquePrincipleKey Considerations
Column Chromatography Differential partitioning between a stationary and a mobile phase.[6]Requires careful optimization of the solvent system and stationary phase.
Derivatization Covalent modification to alter physical properties.The derivatization and deprotection steps must be high-yielding.
Fractional Crystallization Differences in solubility leading to selective crystallization.Requires finding a suitable solvent system; can be time-consuming.

References

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Beilstein Journals. (n.d.). Supporting Information for: Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). EP0013138A1 - Azabicycloalkyl derivatives, a process for their preparation and pharmaceutical compositions containing them.
  • National Institutes of Health. (2023). A Short Synthesis of Vellosimine and Its Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). A Short Synthesis of Vellosimine and Its Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A soluble iron(II)-phthalocyanine-catalyzed intramolecular C(sp3)–H amination with alkyl azides. Retrieved from [Link]

  • CORE. (n.d.). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable pharmaceutical intermediate. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient synthesis.

Introduction

This compound is a key building block in the synthesis of various therapeutic agents due to its rigid bicyclic structure. The successful and cost-effective large-scale production of this compound is critical for advancing drug discovery programs. This guide will focus on a common synthetic approach: the formation of the bicyclic amide precursor followed by a Hofmann rearrangement to yield the desired primary amine.

Synthetic Pathway Overview

A plausible and frequently utilized pathway for the synthesis of this compound on a large scale involves two key stages:

  • Formation of the Amide Precursor: Synthesis of tert-butyl 3-carbamoyl-9-azabicyclo[3.3.1]nonane-9-carboxylate.

  • Hofmann Rearrangement: Conversion of the amide to the target primary amine.

Synthetic_Pathway Precursors Bicyclic ester or acid Amide_Formation Amidation Precursors->Amide_Formation Step 1 Amide_Precursor Amide_Precursor Amide_Formation->Amide_Precursor Tert-butyl 3-carbamoyl-9-azabicyclo[3.3.1]nonane-9-carboxylate Hofmann_Rearrangement Hofmann Rearrangement Amide_Precursor->Hofmann_Rearrangement Step 2 (e.g., Br2, NaOH) Target_Molecule Target_Molecule Hofmann_Rearrangement->Target_Molecule This compound

Caption: General synthetic workflow for the target molecule.

Part 1: Troubleshooting Guide for the Synthesis of the Amide Precursor

The synthesis of the bicyclic amide precursor, tert-butyl 3-carbamoyl-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a critical first step that can present its own set of challenges, often stemming from the construction of the bicyclic core itself. A common method for constructing the 9-azabicyclo[3.3.1]nonane skeleton is through a double Mannich reaction or similar cyclization strategies.

Frequently Asked Questions (FAQs)

Question 1: We are observing low yields during the formation of the 9-azabicyclo[3.3.1]nonane core. What are the likely causes and how can we improve this?

Answer: Low yields in the formation of the bicyclic core are often attributed to several factors:

  • Side Reactions: Competing side reactions, such as polymerization of formaldehyde or self-condensation of the piperidone derivative, can significantly reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The temperature, pH, and concentration of reactants are critical parameters in the double Mannich reaction. Deviations from the optimal ranges can lead to incomplete reaction or the formation of by-products.

  • Purity of Starting Materials: The purity of the starting materials, particularly the piperidone derivative and paraformaldehyde, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired products.

Troubleshooting Steps:

  • Optimize Reaction Conditions: A design of experiments (DoE) approach can be employed to systematically optimize the reaction parameters. Key parameters to investigate include:

    • Temperature: While the reaction is often run at elevated temperatures, excessive heat can promote side reactions. A temperature screening study is recommended.

    • pH: The pH of the reaction mixture should be carefully controlled, typically in the acidic range, to facilitate the Mannich reaction.

    • Addition Rate: Slow, controlled addition of the reactants can help to minimize side reactions and improve the selectivity towards the desired product.

  • Ensure High Purity of Starting Materials: Use high-purity starting materials and consider recrystallization or distillation if necessary.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

Question 2: We are struggling with the purification of the amide precursor. What are the recommended methods for large-scale purification?

Answer: Purification of the amide precursor can be challenging due to its polarity and potential for forming closely related impurities.

  • Crystallization: This is the most cost-effective and scalable method for purification. A systematic solvent screening should be performed to identify a suitable solvent or solvent mixture for recrystallization.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography is often not economically viable for large-scale production. However, techniques like medium pressure liquid chromatography (MPLC) can be considered for high-value intermediates.

  • Salt Formation and Recrystallization: If the amide is difficult to crystallize directly, forming a salt with a suitable acid or base and then recrystallizing the salt can be an effective purification strategy.

Purification MethodAdvantagesDisadvantages
Recrystallization Cost-effective, scalable, high purity achievable.Finding a suitable solvent can be time-consuming.
MPLC High resolution, good for difficult separations.Higher cost, requires specialized equipment.
Salt Formation Can improve crystallinity and ease of handling.Adds extra steps to the process.

Part 2: Troubleshooting Guide for the Hofmann Rearrangement

The Hofmann rearrangement is a powerful transformation for converting amides to amines with one less carbon atom. However, its implementation on a large scale requires careful control of reaction conditions to ensure safety and high yields.[1]

Hofmann_Mechanism Amide Amide N-bromoamide N-bromoamide Amide->N-bromoamide Br2, NaOH Isocyanate Isocyanate N-bromoamide->Isocyanate Rearrangement Carbamic_acid Carbamic_acid Isocyanate->Carbamic_acid H2O Amine Amine Carbamic_acid->Amine -CO2

Caption: Key intermediates in the Hofmann rearrangement.[1]

Frequently Asked Questions (FAQs)

Question 3: We are concerned about the safety of using bromine on a large scale. Are there any safer alternatives for the Hofmann rearrangement?

Answer: Yes, the use of elemental bromine poses significant safety and handling challenges on a large scale. Several alternatives have been developed:

  • In situ Generation of Hypobromite: Sodium hypobromite can be generated in situ by reacting a stable bromine source, such as sodium bromide, with an oxidizing agent like sodium hypochlorite (bleach). This avoids the handling of liquid bromine.

  • N-Bromosuccinimide (NBS): NBS is a solid, easier-to-handle brominating agent that can be used in place of bromine.

  • Other Halogenating Agents: Reagents like trichloroisocyanuric acid (TCCA) have also been successfully employed in Hofmann rearrangements.

Question 4: We are observing the formation of several by-products during the Hofmann rearrangement, leading to a complex purification process. What are the common side reactions and how can we minimize them?

Answer: By-product formation is a common challenge in the Hofmann rearrangement. The primary side reactions to consider are:

  • Urea Formation: The isocyanate intermediate can react with the product amine to form a urea by-product. This is more prevalent at higher concentrations and temperatures.

  • Incomplete Reaction: Unreacted starting amide can contaminate the final product.

  • Over-oxidation: Under harsh conditions, the product amine can be further oxidized.

Mitigation Strategies:

  • Control of Stoichiometry: Precise control of the stoichiometry of the halogenating agent and base is crucial. An excess of the halogenating agent can lead to over-oxidation.

  • Temperature Control: The reaction is typically exothermic. Maintaining a low and controlled temperature during the addition of reagents is critical to prevent side reactions.

  • Quenching: The reaction should be quenched promptly upon completion to prevent further reactions of the isocyanate intermediate.

  • Work-up Procedure: A carefully designed aqueous work-up is necessary to remove inorganic salts and any water-soluble by-products. Extraction with a suitable organic solvent followed by washing is standard practice.

ParameterRecommended Control Measure
Temperature Maintain between 0-10 °C during reagent addition.
Reagent Stoichiometry Use 1.0-1.1 equivalents of the halogenating agent.
Concentration Run the reaction at a moderate concentration to minimize urea formation.
Reaction Time Monitor the reaction closely by HPLC or TLC to determine the optimal reaction time.

Question 5: What is the best way to isolate and purify the final product, this compound, on a large scale?

Answer: The final product is a basic amine and is often isolated as a salt to improve its stability and ease of handling.

  • Extraction and Salt Formation: After the reaction is complete and quenched, the product is typically extracted into an organic solvent. The amine can then be precipitated as a salt (e.g., hydrochloride or sulfate) by the addition of the corresponding acid.

  • Recrystallization of the Salt: The resulting salt can then be purified by recrystallization from a suitable solvent system. This is often the most effective method for achieving high purity on a large scale.

  • Free-Basing (if required): If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., sodium hydroxide) to liberate the free amine, which can then be extracted into an organic solvent.

Part 3: Final Product Characterization and Quality Control

Ensuring the purity and identity of the final product is paramount. A comprehensive set of analytical techniques should be employed for quality control.

Analytical TechniquePurpose
HPLC/UPLC Purity assessment and quantification of impurities.
NMR (¹H and ¹³C) Structural confirmation and identification of isomers.
Mass Spectrometry (MS) Confirmation of molecular weight.
Elemental Analysis Confirmation of elemental composition.
Karl Fischer Titration Determination of water content.

References

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • Google Patents. 9-azabicyclo[3.3.1]nonane derivatives.
  • ACS Publications. Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Available at: [Link]

  • ResearchGate. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Available at: [Link]

  • Wikipedia. Hofmann rearrangement. Available at: [Link]

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this valuable bicyclic amine. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your final compound.

The 9-azabicyclo[3.3.1]nonane (or granatane) scaffold is a rigid bicyclic structure of significant interest in medicinal chemistry due to its potential in designing specific ligands for biological targets.[1][2] The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the bridgehead nitrogen, allowing for selective functionalization at other positions.[3] However, like any multi-step synthesis, the path to pure this compound is not without its potential pitfalls. This guide addresses the most common issues encountered during its synthesis, focusing on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: Based on typical synthetic routes, common impurities can be categorized as follows:

  • Process-Related Impurities: These include residual starting materials, reagents (like di-tert-butyl dicarbonate, Boc₂O), and solvents.

  • Byproducts from Incomplete Reactions: Unreacted intermediates from preceding steps in the synthesis.

  • Byproducts from Side Reactions: These are the most challenging and can include:

    • Di-Boc protected amine: Formation of a second Boc group on the primary amine.

    • Dimeric and Oligomeric Species: Intermolecular reactions between molecules of the desired product or its precursors.[4][5]

    • Products of Boc-Group Cleavage: Premature removal of the Boc protecting group under acidic conditions.[6][7]

    • Isomers: Depending on the synthetic route, you may encounter diastereomers (e.g., endo vs. exo isomers).[8][9]

Q2: My NMR spectrum shows signals that I cannot assign to my desired product. What is the first step in identifying these unknown peaks?

A2: The first step is a systematic comparison of your product's analytical data (¹H NMR, ¹³C NMR, LC-MS) with the expected spectra and with the spectra of your starting materials and key intermediates. If unreacted starting materials are ruled out, consider the possibility of common byproducts. For instance, the presence of a second tert-butyl signal in the ¹H NMR might suggest the formation of a di-Boc species. An MS signal corresponding to double the mass of your expected product would point towards dimerization.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the Boc group. What could be the cause?

A3: The Boc group is known to be labile under acidic conditions.[7][10] Accidental exposure of your reaction mixture or purified product to acid can lead to premature deprotection. This can happen during aqueous work-up if the pH is not carefully controlled, or during purification on silica gel, which can be slightly acidic. To avoid this, ensure all aqueous solutions are neutralized or slightly basic before extraction, and consider using deactivated silica gel for chromatography.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: Formation of Dimeric Byproducts

Symptom: You observe a significant peak in your LC-MS analysis with a mass-to-charge ratio approximately double that of your expected product. Your ¹H NMR spectrum may show broadened signals or a more complex pattern than anticipated.

Causality: Dimerization can occur through intermolecular reactions, especially if reactive functional groups are present and the reaction concentration is high.[5] In the context of this compound synthesis, this could involve the primary amine of one molecule reacting with an activated intermediate of another.

Troubleshooting Protocol:

  • Reaction Concentration: High concentrations can favor intermolecular reactions.[5] Try running the reaction at a lower concentration to favor the intramolecular cyclization.

  • Order of Reagent Addition: Adding the key reagent slowly and at a controlled temperature can help minimize the build-up of reactive intermediates that can lead to dimerization.

  • Purification Strategy: Dimeric byproducts often have significantly different polarity compared to the monomeric product. Careful optimization of your column chromatography conditions (solvent gradient, choice of stationary phase) should allow for their separation.

Workflow for Mitigating Dimer Formation

cluster_0 Reaction Setup cluster_1 Reaction Outcome High Concentration High Concentration Dimer Formation Dimer Formation High Concentration->Dimer Formation Favors Intermolecular Reactions Low Concentration Low Concentration Desired Monomer Desired Monomer Low Concentration->Desired Monomer Favors Intramolecular Reactions Crude Product Crude Product LC-MS Analysis LC-MS Analysis Crude Product->LC-MS Analysis Initial Screen Identify Masses of\nProduct and Byproducts Identify Masses of Product and Byproducts LC-MS Analysis->Identify Masses of\nProduct and Byproducts ¹H and ¹³C NMR ¹H and ¹³C NMR Identify Masses of\nProduct and Byproducts->¹H and ¹³C NMR Structural Confirmation Purity Determination Purity Determination ¹H and ¹³C NMR->Purity Determination Final Product Final Product Purity Determination->Final Product

Sources

Technical Support Center: Mastering the Post-Reaction Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Eliminating Unreacted Starting Materials

Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical step of purifying a desired product from a complex reaction mixture. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to make informed decisions during your experiments. A successful synthesis is only as good as its purification.

The Logic of Purification: A Decision-Making Workflow

The choice of a work-up procedure is dictated by the physicochemical properties of your desired product and the unreacted starting materials. Key considerations include polarity, acidity/basicity, solubility, and thermal stability. The following diagram outlines a general decision-making workflow.

Work-up Decision Workflow start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_liquid Is the desired product a liquid? start->is_liquid acid_base Are starting materials acidic or basic? start->acid_base solubility_diff Significant solubility difference in a solvent? is_solid->solubility_diff Yes polarity_diff Different polarities? is_solid->polarity_diff No volatility_diff Significant boiling point difference? is_liquid->volatility_diff Yes is_liquid->polarity_diff No acid_base->polarity_diff No extraction Liquid-Liquid Extraction (Acid-Base Wash) acid_base->extraction Yes recrystallization Recrystallization solubility_diff->recrystallization Yes precipitation Precipitation solubility_diff->precipitation No volatility_diff->polarity_diff No distillation Distillation volatility_diff->distillation Yes chromatography Column Chromatography polarity_diff->chromatography Yes end Pure Product extraction->end recrystallization->end precipitation->end distillation->end chromatography->end

Caption: A general workflow for selecting an appropriate work-up procedure.

Liquid-Liquid Extraction: The Workhorse of Purification

Liquid-liquid extraction is a cornerstone of reaction work-up, leveraging the differential solubility of compounds in two immiscible liquid phases—typically an aqueous phase and an organic solvent.[1][2][3] This technique is particularly powerful for separating neutral organic products from acidic or basic starting materials or byproducts.[4][5]

Core Principle: "Like Dissolves Like" and Ionization

Neutral organic molecules are generally more soluble in organic solvents than in water.[6] Conversely, ionic salts are more soluble in water.[6][7] Acid-base extraction ingeniously exploits this by selectively converting acidic or basic impurities into their water-soluble salt forms.[4][7]

  • Removing Acidic Impurities: Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) will deprotonate an acidic starting material (like a carboxylic acid), forming a salt that partitions into the aqueous layer.[6][7][8]

  • Removing Basic Impurities: A wash with dilute aqueous acid (e.g., hydrochloric acid) will protonate a basic starting material (like an amine), forming a water-soluble ammonium salt.[4][8][9]

Experimental Protocol: Acid-Base Extraction
  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to a volume 3-4 times the original.[10][11]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash: Add the appropriate aqueous solution (acid or base). For instance, to remove an unreacted carboxylic acid, add a saturated sodium bicarbonate solution.

  • Mixing & Venting: Stopper the funnel, invert, and vent frequently to release any pressure buildup, especially when using bicarbonate which generates CO2 gas.[8][11][12] Shake gently to allow for the partitioning of the impurity into the aqueous layer.

  • Separation: Allow the layers to separate. The denser layer will be at the bottom. Drain the aqueous layer.

  • Repeat: Repeat the wash two more times to ensure complete removal of the impurity.[8]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.[11][13][14]

  • Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.[13][15]

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[13][15][16]

Troubleshooting & FAQs: Liquid-Liquid Extraction

Q1: An emulsion has formed, and the layers won't separate. What should I do?

  • A1: Emulsions are common when the two phases have similar densities or when surfactants are present. To break an emulsion, try the following:

    • Add a small amount of brine; the increased ionic strength of the aqueous layer can help force separation.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Filter the entire mixture through a pad of Celite.

    • If the emulsion persists, allow it to sit for an extended period.

Q2: I'm not sure which layer is the organic layer.

  • A2: Add a few drops of water to the top of the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they form a separate layer and fall through to the bottom, the top layer is organic. Most halogenated solvents (e.g., dichloromethane, chloroform) are denser than water, while most other common organic solvents (e.g., ethyl acetate, diethyl ether, hexanes) are less dense.

Q3: My product seems to have disappeared after the work-up.

  • A3: There are several possibilities:

    • Aqueous Solubility: Your product might be more water-soluble than anticipated. Always keep all aqueous layers until you have confirmed the location of your product.[11][17]

    • Volatility: Your product may be volatile and could have been removed with the solvent on the rotary evaporator. Check the solvent trap.[17]

    • Incorrect pH: If your product has acidic or basic functionality, you may have inadvertently converted it to its water-soluble salt form. Check the pH of the aqueous layers.

Recrystallization: Purification for Crystalline Solids

Recrystallization is a powerful technique for purifying nonvolatile organic solids.[18] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[18][19]

Core Principle: Temperature-Dependent Solubility

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point.[18] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent.[20]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair. The ideal solvent should not react with the compound and should have a boiling point below the melting point of the compound.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it is completely dissolved.[19]

  • Decolorization (if necessary): If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal to adsorb the colored impurities.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a gravity filtration of the hot solution to remove them.[20]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[18]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[18]

  • Drying: Dry the crystals to remove any residual solvent.[18]

Troubleshooting & FAQs: Recrystallization

Q1: No crystals are forming, even after cooling in an ice bath.

  • A1: This usually means the solution is not supersaturated.

    • Try scratching the inside of the flask with a glass rod just below the surface of the solution to provide a nucleation site.[18]

    • Add a "seed crystal" of the pure compound.

    • If too much solvent was added, evaporate some of it and allow the solution to cool again.

Q2: The product is "oiling out" instead of crystallizing.

  • A2: This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high.

    • Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

    • Consider using a lower-boiling point solvent.

Q3: The recovery yield is very low.

  • A3: This can be due to several factors:

    • Too much solvent was used during dissolution.

    • The crystals were washed with solvent that was not ice-cold.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration.

Flash Column Chromatography: Separation by Polarity

When extraction and recrystallization are insufficient, flash column chromatography is the go-to technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase.[21]

Core Principle: Differential Partitioning

In flash chromatography, a mixture is loaded onto a column of a solid adsorbent (the stationary phase, typically silica gel or alumina).[22] A solvent or mixture of solvents (the mobile phase) is then passed through the column under pressure.[22] Compounds in the mixture will move down the column at different rates depending on their polarity. Non-polar compounds have a weaker interaction with the polar stationary phase and will elute faster, while more polar compounds will be retained longer.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives a good separation of the desired compound from impurities, with an Rf value for the product of around 0.2-0.3.

  • Column Packing: Pack a glass column with the stationary phase (e.g., silica gel) as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the column.[23]

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a nitrogen or argon line) to force the solvent through the column at a steady rate.[24]

  • Fraction Collection: Collect the eluent in a series of fractions.[25]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting & FAQs: Flash Column Chromatography

Q1: The compounds are not separating well on the column.

  • A1:

    • Solvent System: The polarity of the mobile phase may be too high, causing all compounds to elute too quickly. Try a less polar solvent system. For difficult separations, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[23]

    • Column Overloading: Too much sample may have been loaded onto the column. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight.[24][25]

    • Poor Packing: Cracks or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.

Q2: The product is not eluting from the column.

  • A2: The mobile phase may not be polar enough. Gradually increase the polarity of the solvent system. If the compound is acidic or basic, it may be strongly interacting with the silica gel. Adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help.[23]

Other Key Work-Up Techniques

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[26][27]

  • Simple Distillation: Used to separate a liquid from a non-volatile solute or to separate two liquids with boiling points that differ by at least 70°C.[27]

  • Fractional Distillation: Used for separating liquids with closer boiling points (less than a 70°C difference).[27][28]

  • Vacuum Distillation: Employed for compounds with high boiling points (>150°C at atmospheric pressure) that may decompose at elevated temperatures.[26][27][29]

Precipitation

Precipitation involves converting a soluble substance into an insoluble solid that can be separated from the liquid phase by filtration or centrifugation.[30] This is often achieved by changing the solvent, pH, or temperature.[31][32] For example, pouring a reaction mixture into an "anti-solvent" in which the product is insoluble while the impurities remain dissolved can be an effective purification step.[33]

Summary of Work-Up Techniques

TechniquePrinciple of SeparationBest For
Liquid-Liquid Extraction Differential solubility in immiscible liquidsSeparating acidic/basic impurities from neutral products.
Recrystallization Temperature-dependent solubilityPurifying crystalline solids from small amounts of impurities.
Flash Chromatography Differential adsorption to a stationary phaseSeparating complex mixtures based on polarity.
Distillation Differences in boiling pointsPurifying liquids from non-volatile solids or other liquids.
Precipitation Inducing insolubility of the desired productRapid, bulk purification or when recrystallization is difficult.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]

  • Recrystallization1. (n.d.). California State University, Stanislaus. Retrieved January 11, 2026, from [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Precipitation methods. (n.d.). Source document not fully identifiable.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka. Retrieved January 11, 2026, from [Link]

  • Acid and Base Extraction. (n.d.). University of Waterloo, Engineering Ideas Clinic. Retrieved January 11, 2026, from [Link]

  • Concentration & Purification of Target Product by Precipitation. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Purification of Organic Compounds by Recrystallization. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]

  • About Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • What Is Workup In Organic Chemistry? (2025, January 25). YouTube. Retrieved January 11, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved January 11, 2026, from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (2023, December 15). PubMed. Retrieved January 11, 2026, from [Link]

  • 5 Steps to successful flash chromatography. (2023, January 23). Biotage. Retrieved January 11, 2026, from [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). REACH Devices. Retrieved January 11, 2026, from [Link]

  • [Organic Chemistry] What exactly is a workup? (2021, July 13). Reddit. Retrieved January 11, 2026, from [Link]

  • Precipitation tecniques. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved January 11, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Source document not fully identifiable.
  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 11, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Extractions vs Washes. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 11, 2026, from [Link]

  • Video: Extraction - Concept. (2020, March 26). JoVE. Retrieved January 11, 2026, from [Link]

  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Workup Tips. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Distillation Of A Product From A Reaction. (2023, January 18). The Chemistry Blog. Retrieved January 11, 2026, from [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018, June 21). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Liquid–liquid extraction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Distillation Explained: Types & Process Overview (Full Lesson) | Sketchy MCAT. (2023, December 9). YouTube. Retrieved January 11, 2026, from [Link]

  • Extraction, Liquid–Liquid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved January 11, 2026, from [Link]

  • 1.4 Laboratory Techniques for Separation of Mixtures. (n.d.). CHEM 1114. Retrieved January 11, 2026, from [Link]

  • Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2025, September 29). Save My Exams. Retrieved January 11, 2026, from [Link]

  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

Sources

Impact of reaction temperature on "Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate" purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this critical building block. In the following sections, we will address common issues encountered during its synthesis, with a particular focus on the impact of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My final product purity is lower than expected after the Boc protection step. Could the reaction temperature be the culprit?

A1: Absolutely. The reaction temperature during the introduction of the tert-butoxycarbonyl (Boc) group is a critical parameter that directly influences the purity of the final product. The protection reaction, typically using di-tert-butyl dicarbonate (Boc₂O), has an optimal temperature window. Deviations from this window can lead to increased side reactions and degradation of the starting material or product.

Q2: What are the primary side products I should be concerned about when the reaction temperature is not optimized?

A2: At suboptimal temperatures, you may encounter several impurities:

  • Unreacted Starting Material: If the temperature is too low, the reaction kinetics may be slow, leading to incomplete conversion of the starting 3-amino-9-azabicyclo[3.3.1]nonane.

  • Thermal Degradation of Boc₂O: Di-tert-butyl dicarbonate is thermally sensitive. At elevated temperatures, it can decompose into isobutene, tert-butanol, and carbon dioxide. This not only consumes your reagent but the byproducts can also complicate purification.

  • Di-Boc Protected Amine: Although less common for sterically hindered amines, running the reaction at a higher temperature with an excess of Boc₂O and a strong base can sometimes lead to the formation of a di-Boc protected product, where both amine protons are replaced by a Boc group.

Q3: I'm observing a significant amount of tert-butanol in my crude product. What does this indicate?

A3: The presence of a significant amount of tert-butanol is a strong indicator that the reaction temperature was too high, leading to the thermal decomposition of the di-tert-butyl dicarbonate (Boc₂O) reagent. It can also be a byproduct of the desired reaction, but excessive amounts suggest suboptimal conditions.

Q4: What is the recommended temperature profile for the Boc protection of 3-amino-9-azabicyclo[3.3.1]nonane?

A4: Based on established procedures for similar bicyclic amines, a carefully controlled temperature profile is recommended. A common and effective method involves cooling the reaction mixture to a low temperature (e.g., 0 °C or even -15 °C) before the portionwise addition of di-tert-butyl dicarbonate.[1] After the addition is complete, the reaction is typically allowed to warm to ambient temperature and stirred for several hours to ensure complete conversion.[1] This initial cooling helps to manage any exotherm from the reaction and minimizes the immediate thermal stress on the Boc₂O.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving purity issues related to reaction temperature.

Problem: Low Purity with Significant Unreacted Starting Material
Potential Cause Explanation Recommended Solution
Reaction Temperature Too Low The activation energy for the reaction is not being met, leading to slow reaction kinetics and incomplete conversion within the allotted time.After the initial low-temperature addition of Boc₂O, ensure the reaction is allowed to warm to and stir at ambient temperature (typically 20-25 °C) for a sufficient duration (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
Insufficient Reaction Time Even at an appropriate temperature, the reaction may not have had enough time to go to completion.Extend the reaction time at ambient temperature and continue to monitor its progress.
Problem: Presence of Multiple Impurity Peaks, Including tert-Butanol
Potential Cause Explanation Recommended Solution
Reaction Temperature Too High Elevated temperatures cause the thermal decomposition of di-tert-butyl dicarbonate, leading to the formation of tert-butanol and other byproducts. This reduces the effective concentration of the protecting agent and introduces impurities.Maintain a low temperature (0 °C to -15 °C) during the addition of Boc₂O.[1] Use an ice or ice-salt bath to control the temperature. Allow the reaction to warm to ambient temperature gradually rather than applying external heat.
Runaway Reaction (Exotherm) The reaction of the amine with Boc₂O can be exothermic. If the reagent is added too quickly without adequate cooling, the internal temperature can rise significantly, leading to decomposition.Add the di-tert-butyl dicarbonate portionwise or as a solution dropwise to the cooled reaction mixture to better control the exotherm.

Experimental Protocols

Protocol 1: Optimized Boc Protection of 3-amino-9-azabicyclo[3.3.1]nonane

This protocol is adapted from a procedure for a structurally similar compound and is designed to maximize purity by controlling the reaction temperature.[1]

Materials:

  • 3-amino-9-azabicyclo[3.3.1]nonane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • 4N Sodium hydroxide (aq.)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 3-amino-9-azabicyclo[3.3.1]nonane in a mixture of dioxane, water, and 4N aqueous sodium hydroxide.

  • Cool the solution to -15 °C under a nitrogen atmosphere using an appropriate cooling bath (e.g., acetone/dry ice).

  • Add di-tert-butyl dicarbonate portionwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to warm to ambient temperature and continue stirring for 4 hours.

  • Remove the dioxane under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the crude product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient Program:

Time (min)%A%B
0955
20595
25595
25.1955
30955

Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Impact of Temperature

The following diagram illustrates the relationship between reaction temperature and the formation of the desired product versus impurities.

Temperature_Effect cluster_low_temp Low Temperature (e.g., < 0°C) cluster_optimal_temp Optimal Temperature (e.g., 0°C to RT) cluster_high_temp High Temperature (e.g., > 40°C) Low_Temp Slow Reaction Rate Incomplete_Conversion High Unreacted Starting Material Low_Temp->Incomplete_Conversion Leads to Optimal_Temp Controlled Reaction Rate High_Purity_Product High Purity Product Optimal_Temp->High_Purity_Product Favors High_Temp Rapid Reaction & Decomposition Boc2O_Decomp Boc₂O Decomposition (tert-butanol, isobutene) High_Temp->Boc2O_Decomp Causes Side_Reactions Increased Side Reactions (e.g., Di-Boc) High_Temp->Side_Reactions Promotes Start Reaction Start Start->Low_Temp If too cold Start->Optimal_Temp Ideal Path Start->High_Temp If too hot

Caption: Impact of temperature on reaction outcome.

References

  • Organic Syntheses, Coll. Vol. 10, p.142 (2004); Vol. 78, p.98 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v78p0098]
  • Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link: https://pubs.acs.org/doi/10.1021/jo900486w]
  • Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives. US7868017B2. [Link: https://patents.google.

Sources

Technical Support Center: Catalyst Selection for Optimizing Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on catalyst selection. The 9-azabicyclo[3.3.1]nonane scaffold is a crucial structural motif in medicinal chemistry, appearing in various biologically active compounds.[1][2] The successful and efficient synthesis of its derivatives is therefore of significant interest.

This document moves beyond simple protocols to explain the why behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the reductive amination of Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Issue 1: Low Yield of the Desired Amine Product

Question: My reductive amination of Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this reductive amination can stem from several factors, primarily related to the catalyst, reducing agent, and reaction conditions.

Probable Causes & Solutions:

  • Inefficient Catalyst System: The choice of catalyst is paramount for a successful reductive amination.

    • Insight: While various catalysts can be employed, iridium-based catalysts, such as Cp*Ir(III) complexes, have shown high efficiency in the reductive amination of cyclic ketones.[3][4] These catalysts can operate under mild conditions and often provide excellent yields.

    • Recommendation: If you are using a standard catalyst like Pd/C or Pt/C with hydrogen gas and observing low yields, consider switching to a homogeneous iridium catalyst in a transfer hydrogenation protocol.[5][6] Ammonium formate or formic acid can serve as the hydrogen source in these reactions, eliminating the need for high-pressure hydrogenation equipment.[3]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Insight: Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent for reductive aminations, often providing higher yields and fewer side products compared to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).[7]

    • Recommendation: If not already in use, switch to STAB as the reducing agent. Ensure it is of high quality and handled under anhydrous conditions, as it can be moisture-sensitive.

  • Incomplete Imine Formation: The reaction proceeds via an intermediate imine (or enamine), and its incomplete formation will directly impact the final product yield.

    • Insight: The equilibrium between the ketone, amine source (e.g., ammonia or an ammonium salt), and the imine can be influenced by pH and the removal of water.

    • Recommendation: The addition of a catalytic amount of acetic acid can facilitate imine formation.[7] If possible, using a Dean-Stark apparatus to remove water can also drive the equilibrium towards the imine.

  • Side Reactions: The starting ketone may be reduced to the corresponding alcohol as a major side product.

    • Insight: This is more common with less selective reducing agents like NaBH₄. The choice of catalyst can also influence selectivity.

    • Recommendation: As mentioned, STAB is an excellent choice to minimize alcohol formation.[7] Monitoring the reaction by TLC or LC-MS can help in identifying the formation of side products and optimizing reaction time to maximize the desired amine.

Issue 2: Poor Diastereoselectivity (Formation of both endo and exo isomers)

Question: I am obtaining a mixture of endo and exo diastereomers of the product. How can I improve the stereoselectivity of the reaction?

Answer: Controlling the diastereoselectivity in the reduction of the bicyclic imine intermediate is a common challenge. The desired isomer, often the endo amine for pharmaceutical applications, requires careful selection of the reaction conditions.[8]

Probable Causes & Solutions:

  • Steric Hindrance of the Reducing Agent: The facial selectivity of the reduction is dictated by the approach of the hydride to the imine double bond.

    • Insight: Bulky reducing agents will preferentially attack from the less sterically hindered face, which in the case of the 9-azabicyclo[3.3.1]nonane system, can favor the formation of one diastereomer over the other.

    • Recommendation: Experiment with different hydride sources. While STAB is generally effective, other bulky reagents like lithium tri-sec-butylborohydride (L-Selectride®) could be explored to enhance diastereoselectivity. However, these are more reactive and require careful handling.

  • Catalyst Influence: The catalyst itself can play a role in directing the stereochemical outcome.

    • Insight: In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The geometry of this interaction can favor the formation of a specific diastereomer.

    • Recommendation: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and solvents.[8] The solvent can affect the conformation of the substrate at the catalyst surface.

  • Reaction Temperature: Temperature can influence the transition state energies for the formation of the two diastereomers.

    • Insight: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

    • Recommendation: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) and monitor the effect on the diastereomeric ratio.

Issue 3: Difficulty in Removing the Boc Protecting Group

Question: After successfully synthesizing the Boc-protected amine, I am facing challenges with the deprotection step. The reaction is either incomplete or leads to side products. What should I do?

Answer: Incomplete Boc deprotection or the formation of side products are common issues, often related to the acid strength, reaction conditions, or the presence of other nucleophilic sites in the molecule.[9][10]

Probable Causes & Solutions:

  • Insufficient Acid Strength: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, and the efficiency depends on the acid's strength.[11]

    • Insight: Trifluoroacetic acid (TFA) is commonly used, but its effectiveness can be diminished by the presence of water.[9]

    • Recommendation: Use a fresh, anhydrous grade of TFA. If the reaction is still sluggish, consider using a stronger acid like HCl in an organic solvent (e.g., dioxane or methanol).[12]

  • Formation of tert-butyl Cation Side Products: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule.[10]

    • Insight: This can be a problem if your molecule contains electron-rich aromatic rings or other sensitive functional groups.

    • Recommendation: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature.

    • Insight: Steric hindrance around the Boc group can slow down the deprotection.[9]

    • Recommendation: Increase the reaction time and continue to monitor by TLC or LC-MS. Gentle heating can also be applied, but with caution to avoid potential side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable catalyst for the reductive amination of Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate?

A1: While several catalysts can be effective, iridium-based catalysts, particularly half-sandwich Ir(III) complexes, have demonstrated high efficiency and broad substrate scope for the reductive amination of ketones, including cyclic ketones.[4] They often allow for milder reaction conditions compared to traditional heterogeneous catalysts. For a more common and cost-effective approach, Pd/C or Raney Nickel under hydrogen pressure are also widely used, though they may require more optimization of reaction conditions.[8]

Q2: Can I use ammonia directly for the reductive amination, or is an ammonium salt preferred?

A2: While gaseous ammonia can be used, it is often more convenient and controllable to use an ammonium salt, such as ammonium formate or ammonium acetate, especially in transfer hydrogenation reactions.[3] Ammonium formate serves as both the amine source and the hydrogen donor in the presence of a suitable catalyst.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting ketone and the appearance of the product amine. Staining with a suitable agent like ninhydrin can help visualize the amine product. For more quantitative analysis and to check for the formation of side products like the corresponding alcohol, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.

Q4: What is the typical workup procedure for this reaction?

A4: The workup procedure will depend on the specific reagents used. Generally, after the reaction is complete, the catalyst (if heterogeneous) is filtered off. The reaction mixture is then typically quenched with water or a mild base (like sodium bicarbonate solution) to neutralize any acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. If using catalytic hydrogenation with hydrogen gas, ensure the setup is properly sealed and operated in a well-ventilated fume hood due to the flammable nature of hydrogen. Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent. When working with strong acids like TFA or HCl, use appropriate personal protective equipment, including gloves and safety glasses, and work in a fume hood.

Catalyst Performance Summary

Catalyst SystemReducing Agent/H₂ SourceTypical ConditionsAdvantagesDisadvantages
Cp*Ir(III) Complexes Ammonium FormateMethanol, 60-80 °CHigh yields, mild conditions, no high-pressure equipment needed.[3]Catalyst can be expensive.
Pd/C H₂ gasEthanol/Methanol, RT-50 °C, 1-10 barReadily available, effective for many substrates.May require high pressure, potential for over-reduction.
Raney Nickel H₂ gasEthanol/Acetic Acid, 70-100 °C, 1-10 barCost-effective, good for large-scale synthesis.[8]Pyrophoric, may require higher temperatures and pressures.
PtO₂ (Adams' catalyst) H₂ gasAcetic Acid, RTEffective under acidic conditions.Can be expensive, may require acidic conditions that are not compatible with all substrates.

Experimental Protocols

Protocol 1: Reductive Amination using an Iridium Catalyst

This protocol is adapted from procedures for the reductive amination of cyclic ketones using iridium catalysts.[3][4]

Materials:

  • Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (1.0 equiv)

  • Ammonium formate (5.0 equiv)

  • [Cp*IrCl₂]₂ (0.05 mol%) or a similar Ir(III) catalyst

  • Methanol (anhydrous)

  • Acetic acid (optional, 1.0 equiv)

Procedure:

  • To a round-bottom flask, add Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, ammonium formate, and the iridium catalyst.

  • Add anhydrous methanol to dissolve the reagents.

  • If the reaction is slow, a stoichiometric amount of acetic acid can be added.[3]

  • Heat the reaction mixture to reflux (around 65 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water and a mild base (e.g., saturated NaHCO₃ solution) to the residue.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This is a general protocol for the acidic removal of a Boc protecting group.[12]

Materials:

  • This compound (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Anisole (optional scavenger, 1-2 equiv)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask.

  • If desired, add the scavenger (anisole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.[12]

  • The product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Visualizations

Catalyst_Selection_Workflow cluster_catalyst Catalyst Options start Start: Low Yield or Selectivity check_reductant Evaluate Reducing Agent (e.g., NaBH(OAc)3) start->check_reductant check_catalyst Evaluate Catalyst System check_reductant->check_catalyst Agent OK ir_catalyst Iridium Catalyst (Transfer Hydrogenation) check_catalyst->ir_catalyst Homogeneous Route pd_catalyst Pd/C or Raney Ni (Catalytic Hydrogenation) check_catalyst->pd_catalyst Heterogeneous Route optimize_conditions Optimize Reaction Conditions (Temp, Time) analyze_results Analyze Results (TLC, LC-MS) optimize_conditions->analyze_results ir_catalyst->optimize_conditions pd_catalyst->optimize_conditions analyze_results->start Needs Improvement end_success Success: High Yield & Selectivity analyze_results->end_success Criteria Met end_fail Re-evaluate Strategy

Caption: Catalyst selection workflow for optimizing the synthesis.

Reductive_Amination_Mechanism ketone Boc-protected Ketone imine Imine Intermediate ketone->imine + Amine Source - H2O amine_source Amine Source (e.g., NH4+OAc-) amine_source->imine product Target Amine imine->product + [H-] (from Hydride Source via Catalyst) catalyst Catalyst (e.g., Ir Complex) catalyst->imine hydride Hydride Source (e.g., HCOOH) hydride->catalyst

Caption: Simplified mechanism of reductive amination.

References

  • Kanto Chemical. Catalysts for Reductive Amination. [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • National Institutes of Health. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Royal Society of Chemistry. Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • PubMed. Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. [Link]

  • ResearchGate. Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. [Link]

  • National Institutes of Health. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][6][9]oxazine derivatives as potent GPR 119 agonists. [Link]

  • ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Beilstein Journals. Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]

Sources

Technical Support Center: Advanced Protecting Group Strategies for Complex Derivatives of tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic complexities of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile bicyclic scaffold. The inherent challenge in derivatizing this molecule lies in the differential reactivity of its two nitrogen atoms: a primary amine at the C3 position and a sterically hindered, Boc-protected secondary amine at the N9 position. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic decisions essential for working with this scaffold.

Q1: What is the primary challenge in derivatizing this compound?

The core challenge is achieving selective functionalization. The molecule possesses two distinct amine functionalities: a nucleophilic primary amine (C3) and a protected secondary amine (N9). Most synthetic strategies will focus on derivatizing the C3-amine while the N9-Boc group remains intact. The key is to employ reaction conditions that are chemoselective for the primary amine without causing premature deprotection or side reactions at the N9 position.

Q2: What is an "orthogonal protection strategy," and why is it critical for this class of molecules?[1][2][3][4]

An orthogonal protection strategy is the cornerstone of multi-step synthesis involving molecules with multiple functional groups.[3][4] It utilizes protecting groups that can be removed under distinct, non-interfering conditions.[1][3][5] For instance, the tert-butoxycarbonyl (Boc) group on our scaffold is acid-labile.[1][6][7] If we were to introduce a second protecting group, such as a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a group removable by hydrogenolysis like the benzyloxycarbonyl (Cbz) group, we could selectively deprotect one amine in the presence of the other.[1][2] This is crucial when a multi-step sequence requires sequential modification of the different nitrogen atoms.

Q3: I need to perform an acylation on the C3-primary amine. What class of coupling reagents is recommended for this sterically hindered bicyclic system?

While the C3-amine is primary, the rigid bicyclic structure can present steric hindrance, potentially slowing down coupling reactions.[8] For robust and efficient amide bond formation, uronium/aminium-based reagents are highly recommended. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are generally more effective than traditional carbodiimides like DCC or EDC in overcoming steric challenges and minimizing racemization if a chiral acid is used.[8][9] Phosphonium salts like PyBOP are also excellent choices.[8]

Q4: What are the primary concerns during the N9-Boc deprotection step, and how can they be mitigated?

The main issue during the acid-mediated deprotection of the Boc group is the generation of a reactive tert-butyl cation (t-Bu⁺).[6][10] This cation can lead to undesirable side reactions by alkylating nucleophilic sites on your substrate or solvent.[6][7][10]

Mitigation Strategies:

  • Use of Scavengers: To prevent t-alkylation, it is crucial to add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole, which effectively trap the tert-butyl cation.[7][11]

  • Choice of Acid and Solvent: A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a standard and effective system.[11] Alternatively, 4M HCl in 1,4-dioxane can be used.[11] The choice may depend on the stability of other functional groups in your molecule.

Part 2: Troubleshooting Guides

This section provides a systematic, cause-and-solution approach to common experimental failures.

Guide 1: Incomplete or Low-Yield Acylation of the C3-Amine
Observation Potential Cause Recommended Solution & Rationale
TLC/LC-MS shows significant unreacted starting material. 1. Insufficiently Active Coupling Reagent: The steric environment of the bicyclic amine may be hindering the approach of the activated carboxylic acid.Upgrade Coupling Reagent: Switch from carbodiimides (DCC, EDC) to a more potent uronium/aminium salt like HATU or HBTU. These reagents form highly reactive activated esters that couple more efficiently to hindered amines.[9][12]
2. Inadequate Base: The tertiary amine base (e.g., DIPEA, Et₃N) used may not be optimal for the reaction, leading to slow activation or side reactions.Optimize Base: Ensure at least 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are used. For particularly sensitive substrates where racemization is a concern, a weaker base like sym-collidine can be tested.[12]
3. Steric Hindrance from the Carboxylic Acid: If the acylating agent is itself large and bulky, the coupling can be inherently difficult.Increase Reaction Time/Temperature: Monitor the reaction for an extended period (up to 24h). Gentle heating (e.g., to 40 °C) can sometimes overcome the activation energy barrier, but should be used cautiously as it can increase the risk of side reactions.
Formation of multiple unidentified byproducts. 1. Partial Deprotection of N9-Boc: If the carboxylic acid being coupled is highly acidic or if reaction conditions are harsh, some of the N9-Boc group may be cleaved, leading to di-acylation.Buffer the Reaction: Ensure a sufficient excess of a non-nucleophilic base is present to neutralize any acidic species. Perform the reaction at 0 °C to room temperature to avoid thermally induced deprotection.
2. Side Reactions with the Coupling Reagent: Some coupling reagents can react with unprotected side chains on the carboxylic acid partner.Review Reagent Compatibility: Ensure the chosen coupling reagent is compatible with all functional groups present. For example, HATU is generally very robust but should not be used in large excess as it can cap the free amine.[9]
Guide 2: Issues During N9-Boc Deprotection
Observation Potential Cause Recommended Solution & Rationale
Incomplete deprotection after standard reaction time. 1. Insufficient Acid Strength/Concentration: The acid-catalyzed cleavage is dependent on the H⁺ concentration.[11] For some substrates, standard conditions (e.g., 20% TFA) may not be sufficient.Increase Acid Concentration/Time: Increase the TFA concentration in DCM (e.g., to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[11] Alternatively, extend the reaction time and monitor carefully by TLC or LC-MS.
2. Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.Optimize Solvent System: Ensure complete dissolution. While DCM is standard for TFA deprotection, other co-solvents can be explored if solubility is an issue, provided they are stable to strong acid.
Significant byproduct formation, potentially with a higher mass. 1. tert-Butylation Side Reaction: The generated tert-butyl cation has alkylated a nucleophilic site on your molecule (e.g., an indole, phenol, or thioether).[6][10]Add a Scavenger: This is the most critical solution. Always include a scavenger like triisopropylsilane (TIS, 2.5-5% v/v) or thioanisole in your deprotection mixture to trap the carbocation.[7][11]
Degradation of the desired product. 1. Acid Lability of Other Functional Groups: The newly introduced functional group at the C3 position may not be stable to the strong acidic conditions required for Boc removal.Use Milder Deprotection Conditions: Explore alternative, milder methods for Boc deprotection. Options include using trimethylsilyl iodide (TMSI) followed by methanolysis, or using a Lewis acid like AlCl₃ which can sometimes offer greater selectivity.[7]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acylation of the C3-Amine using HATU
  • Dissolution: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir at room temperature for 15-20 minutes.

  • Coupling: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF/DCM. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Standard Procedure for N9-Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM) (to a concentration of 0.1-0.2 M).

  • Scavenger Addition: Add triisopropylsilane (TIS) (0.5 eq, or 5% v/v).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).[11]

  • Isolation: The product is now the TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[11]

Logical Workflow for Derivatization

The following diagram illustrates a typical decision-making workflow for the synthesis of a complex derivative.

G cluster_0 Phase 1: C3-Amine Derivatization cluster_1 Phase 2: N9-Boc Deprotection start Start: tert-Butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate coupling Amide Coupling (Acylation) start->coupling Carboxylic Acid, HATU, DIPEA alkylation Reductive Amination or Direct Alkylation start->alkylation Aldehyde/Ketone, NaBH(OAc)₃ sulfonylation Sulfonylation start->sulfonylation Sulfonyl Chloride, Base deprotect N9-Boc Cleavage coupling->deprotect TFA, TIS, DCM alkylation->deprotect sulfonylation->deprotect check_stability Is C3-derivative stable to acid? deprotect->check_stability final_product Final C3-Derivatized 9-azabicyclo[3.3.1]nonane check_stability->final_product Yes alternative_deprotection Use milder conditions (e.g., TMSI or Lewis Acid) check_stability->alternative_deprotection No alternative_deprotection->final_product OrthogonalProtection cluster_A Path A: Derivatize N9 first cluster_B Path B: Derivatize C3 first start 3-Amino-9-azabicyclo [3.3.1]nonane C3-NH₂ N9-H step1 Orthogonal Protection C3-NH-Fmoc (Base-Labile) N9-Boc (Acid-Labile) start->step1 1. Fmoc-OSu 2. Boc₂O pathA Selective N9-Deprotection step1->pathA TFA / DCM pathB Selective C3-Deprotection step1->pathB Piperidine / DMF derivN9 N9-Derivatized Intermediate C3-NH-Fmoc N9-R¹ pathA->derivN9 R¹-X, Base derivC3 C3-Derivatized Intermediate C3-NH-R² N9-Boc pathB->derivC3 R²-X, Base finalA Final Product A C3-NH₂ N9-R¹ derivN9->finalA Piperidine / DMF finalB Final Product B C3-NH-R² N9-H derivC3->finalB TFA / DCM

Caption: Orthogonal strategy for sequential amine modification.

References

  • BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • N/A. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis. BenchChem.
  • PubMed. (2021, September 3). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. PubMed.
  • ACS Publications. (2021, August 19). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives | Organic Letters. ACS Publications.
  • Journal of the American Chemical Society. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
  • BenchChem. (2025). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. BenchChem.
  • ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Chemistry Notes. (2022, June 15). Protection and deprotection of functional groups. Chemistry Notes.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Sigma-Aldrich. (n.d.). endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Selective Mono-Protection of Diamines. BenchChem.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • ChemicalBook. (2025, July 24). N-Boc-9-azabicyclo[3.3.1]nonan-3-one | 512822-27-4. ChemicalBook.
  • CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • AChemBlock. (n.d.). exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9. AChemBlock.
  • N/A. (n.d.). An Approach to Azabicyclo[n.3.1]alkanes by Double Mannich Reaction.
  • YouTube. (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • N/A. (n.d.). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process.
  • Smolecule. (n.d.). Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate. Smolecule.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Sigma-Aldrich. (n.d.). tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride. Sigma-Aldrich.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.
  • ChemicalBook. (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. ChemicalBook.
  • BLDpharm. (n.d.). tert-butyl (1R,3r,5S)-3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate. BLDpharm.
  • ACS Publications. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols | The Journal of Organic Chemistry. ACS Publications.
  • BenchChem. (n.d.). Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane .... BenchChem.
  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal.
  • ChemScene. (n.d.). tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate|CS-0048101. ChemScene.
  • American Chemical Society. (2025, December 31). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. American Chemical Society.
  • BenchChem. (n.d.). Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate. BenchChem.
  • N/A. (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg.

Sources

Technical Support Center: Analytical Strategies for Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this critical pharmaceutical building block. Our goal is to provide practical, field-proven insights into detecting and characterizing impurities, ensuring the quality and integrity of your materials. This guide is structured into a series of frequently asked questions for rapid guidance and in-depth troubleshooting sections for more complex challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of this compound.

Q1: What are the most likely impurities I should be looking for in this molecule?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. A comprehensive analysis should consider:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For example, precursors like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one or related compounds could be present.[1]

  • Stereoisomers: The 9-azabicyclo[3.3.1]nonane core has a rigid, bridged structure. The amino group at the 3-position can exist in different spatial orientations, primarily the endo and exo diastereomers.[2][3][4] It is critical to have an analytical method capable of separating these isomers, as they may have different pharmacological profiles.

  • Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is susceptible to hydrolysis under acidic conditions, which would yield the unprotected 3-amino-9-azabicyclo[3.3.1]nonane. The tert-butyl ester itself can also degrade.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., methanol, ethyl acetate, MTBE) are common impurities that must be monitored according to ICH Q3C guidelines.[5][6]

Q2: What is the best primary analytical technique for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (LC-MS), is the most powerful and versatile primary technique.

  • Why HPLC? The target molecule is a non-volatile, polar compound, making it ideally suited for HPLC. Reversed-phase (RP) HPLC is a good starting point.

  • Why Mass Spectrometry (MS) Detection? While the carbamate group provides a UV chromophore, many potential impurities may lack one or be present at levels below UV detection limits. MS provides superior sensitivity and selectivity.[7] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which can help determine the elemental composition of unknown impurities.[8][9]

Q3: I see an unexpected peak in my HPLC chromatogram. What is the general workflow to identify it?

A3: Identifying an unknown peak is a systematic process. The goal is to gather enough analytical data to propose and confirm a chemical structure.

  • Obtain Mass Data: Use LC-MS to get the molecular weight of the unknown peak. HRMS is preferred to get a potential molecular formula.[9]

  • Investigate Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the impurity. The fragmentation pattern provides clues about its substructures.[7]

  • Consider the Process: Review the synthetic route. Could the unknown's mass correspond to a known starting material, intermediate, or a plausible by-product?

  • Isolate the Impurity: If the impurity is present at a sufficient level, use preparative HPLC to isolate a pure fraction.

  • Definitive Structural Elucidation: The gold standard for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[10] A combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments on the isolated sample can definitively establish its structure, including stereochemistry.[11][12]

Q4: What are the regulatory expectations for validating our analytical method?

A4: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. For impurity methods, the key guideline is ICH Q2(R1) - Validation of Analytical Procedures .[13][14] Your validation protocol must demonstrate that the method is suitable for its intended purpose. This involves evaluating parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified.

  • Accuracy & Precision: How close the measured values are to the true value and to each other.

  • Linearity & Range: The concentration range over which the method gives results directly proportional to the impurity concentration.[14]

  • Robustness: The method's reliability when small, deliberate variations are made to the method parameters.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific experimental challenges.

Guide 1: HPLC Method Development and Troubleshooting

Issue: Poor peak shape (tailing) for the primary amine compound.

  • Underlying Cause: The basic amine group on the 9-azabicyclo[3.3.1]nonane ring can interact with residual acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction causes peak tailing, which compromises resolution and integration accuracy.

  • Solution Workflow:

Caption: Troubleshooting workflow for poor HPLC peak shape.

Protocol: Generic RP-HPLC-UV/MS Method for Impurity Profiling

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and a single quadrupole or HRMS mass spectrometer.

  • Column: A modern, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: 210 nm.

  • MS Settings (ESI+):

    • Scan Range: m/z 100-800.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 150°C.

    • Desolvation Temp: 400°C.

    • Rationale: Electrospray Ionization in positive mode (ESI+) is ideal for protonating the basic amine, ensuring sensitive detection.

Guide 2: Analysis of Volatile and Semi-Volatile Impurities

Issue: How do I test for residual solvents or volatile starting materials that are not detectable by HPLC?

  • Underlying Cause: HPLC is not suitable for highly volatile or non-polar compounds that have little to no retention on reversed-phase columns.

  • Solution: Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is the standard technique for analyzing volatile and semi-volatile chemicals, such as residual solvents from the manufacturing process.[8]

    • For Residual Solvents: Headspace GC-MS is the preferred method. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting the non-volatile drug substance onto the GC column.

    • For Semi-Volatile Impurities: If a process-related impurity is thermally stable but not suitable for HPLC, direct liquid injection GC-MS can be used.[15][16] The target molecule itself may require derivatization to increase its volatility, but this is often not necessary for the impurities themselves.

Table 1: Recommended Analytical Techniques for Potential Impurities

Impurity ClassPotential ExamplesPrimary TechniqueRationale & Key Considerations
Stereoisomers exo-3-amino isomerHPLC-UV/MSRequires high-resolution chromatography. Method development is key to achieving baseline separation. Chiral chromatography may be needed if enantiomers are possible.
Degradation Products Boc-deprotected amineHPLC-UV/MSProduct is more polar than the parent. A gradient method is essential. MS confirms the loss of the Boc group (-100 Da).
Process Impurities Unreacted precursorsHPLC-UV/MSProperties will vary. MS is crucial for detection and identification.
Residual Solvents Methanol, Isopropanol, MTBEHeadspace GC-MSICH Q3C specifies limits for these common solvents.[5] Headspace sampling protects the GC system from non-volatile components.
Guide 3: Structural Elucidation of Unknown Impurities

This workflow outlines the comprehensive process of identifying a completely unknown impurity, moving from detection to definitive identification.

Caption: Workflow for unknown impurity identification.

  • The Power of NMR: NMR is indispensable for this task. While MS provides the mass, NMR provides the connectivity.[10]

    • ¹H NMR: Shows the number and type of protons and their neighbors.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., on adjacent carbons).[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[12]

References
  • Thermo Fisher Scientific. (n.d.).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Pharmaceutical Technology. (n.d.).
  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • ICH. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Fuel. (2021).
  • BLD Pharm. (n.d.). (endo)-tert-Butyl 3-amino-9-azabicyclo[3.3.
  • ChemScene. (n.d.). tert-Butyl exo-3-amino-9-azabicyclo[3.3.
  • MilliporeSigma. (n.d.). tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.
  • Atmospheric Measurement Techniques. (2022). Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry.
  • TCI America. (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.
  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR)
  • ResearchGate. (2025).
  • YouTube. (2015).
  • ChemicalBook. (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.
  • ETH Zurich. (n.d.).
  • Organic Geochemistry. (2022). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
  • Wesleyan University. (n.d.).
  • BLDpharm. (n.d.). 3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride.
  • CymitQuimica. (n.d.). (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • Benchchem. (n.d.). Tert-butyl 3-methylidene-9-azabicyclo[3.3.
  • PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.
  • Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Molecules. (2022).
  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.

Sources

Validation & Comparative

A Comparative Analysis of Conformational Rigidity: The 9-Azabicyclo[3.3.1]nonane Scaffold versus Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. The scaffold's geometry and flexibility dictate the spatial orientation of pharmacophoric groups, thereby governing interactions with biological targets. This guide provides an in-depth comparison of the conformational rigidity of the 9-azabicyclo[3.3.1]nonane scaffold and the widely used piperidine ring, offering experimental data and theoretical insights to inform rational drug design.

Introduction: The Significance of Scaffold Rigidity in Drug Discovery

The concept of "conformational restriction" is a powerful strategy in medicinal chemistry.[1][2] By reducing the conformational flexibility of a molecule, we can pre-organize it into a bioactive conformation, which can lead to several advantages:

  • Enhanced Potency: A rigid molecule pays a lower entropic penalty upon binding to its target, as it has fewer rotatable bonds to "freeze." This can translate to a significant increase in binding affinity.[1]

  • Improved Selectivity: A conformationally restricted ligand may fit optimally into the binding site of a specific receptor subtype, while being unable to adapt to the binding sites of off-target proteins.[2]

  • Favorable Pharmacokinetics: A more rigid structure can be less susceptible to metabolic degradation, potentially leading to a longer half-life and improved bioavailability.

Piperidine, a six-membered saturated heterocycle, is one of the most ubiquitous scaffolds in approved drugs.[3][4] Its prevalence stems from its favorable physicochemical properties and its synthetic tractability. However, the inherent flexibility of the piperidine ring can sometimes be a liability in drug design. In contrast, the 9-azabicyclo[3.3.1]nonane framework, a bridged bicyclic system, offers a significantly more rigid alternative. This guide will dissect the structural nuances of both scaffolds to provide a clear understanding of their comparative rigidity.

Conformational Analysis: A Tale of Two Scaffolds

The conformational landscape of a molecule dictates its shape and, consequently, its biological activity. Here, we delve into the distinct conformational preferences of piperidine and 9-azabicyclo[3.3.1]nonane.

The Flexible Chair of Piperidine

The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[5] However, this chair is not static. It undergoes a rapid "ring-flipping" or chair-chair interconversion process, where axial and equatorial substituents exchange their positions.

This dynamic equilibrium means that a monosubstituted piperidine will exist as a mixture of two chair conformers. The free energy activation barrier for this ring inversion in piperidine has been determined to be approximately 10.4 kcal/mol.[1] This relatively low energy barrier allows for rapid interconversion at room temperature, making piperidine a flexible scaffold.

The two primary chair conformations of piperidine are in constant flux, a characteristic that can be both advantageous and disadvantageous in drug design. While it allows the molecule to adapt to different binding pockets, it also means that a significant portion of the molecule may not be in the bioactive conformation at any given time.

Sources

Efficacy of CXCR6 antagonists derived from "Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate" versus other scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The C-X-C chemokine receptor 6 (CXCR6) has emerged as a critical therapeutic target in a range of pathologies, including various cancers and inflammatory diseases.[1][2][3][4] Its role in mediating cell migration and inflammation has spurred the development of antagonists to modulate its activity. This guide provides an in-depth comparison of CXCR6 antagonists derived from the promising Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate scaffold against other reported antagonist scaffolds, offering a critical evaluation of their efficacy supported by experimental data.

The CXCR6 Signaling Axis: A Key Player in Disease

CXCR6, a G protein-coupled receptor (GPCR), is activated by its sole ligand, CXCL16.[1][5] This interaction triggers a cascade of intracellular signaling events, primarily through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, CXCR6 activation stimulates the β-arrestin pathway, which is crucial for receptor desensitization, internalization, and G protein-independent signaling.[1][6] The CXCL16/CXCR6 axis plays a significant role in the trafficking and retention of immune cells, particularly T cells and NKT cells, to sites of inflammation and tumors.[5][7][8] Dysregulation of this axis has been implicated in the progression of hepatocellular carcinoma, prostate cancer, and liver fibrosis, making it an attractive target for therapeutic intervention.[1][2][9][10][11][12]

Below is a diagram illustrating the canonical CXCR6 signaling pathway.

CXCR6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL16 CXCL16 CXCR6 CXCR6 CXCL16->CXCR6 Binding & Activation G_protein Gαi/βγ CXCR6->G_protein G-protein coupling Beta_arrestin β-Arrestin CXCR6->Beta_arrestin Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization Induction ERK_MAPK ERK/MAPK Pathway Beta_arrestin->ERK_MAPK Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Gene_Transcription Gene Transcription PKA->Gene_Transcription ERK_MAPK->Gene_Transcription Cell_Migration Cell Migration & Adhesion Ca_mobilization->Cell_Migration Gene_Transcription->Cell_Migration

Caption: CXCR6 signaling cascade upon CXCL16 binding.

The Rise of the 9-Azabicyclo[3.3.1]nonane Scaffold

Recent drug discovery efforts have identified the exo-3-amino-9-azabicyclo[3.3.1]nonane core as a particularly effective scaffold for developing potent and selective CXCR6 antagonists.[1][13] Extensive structure-activity relationship (SAR) studies have led to the development of highly active compounds, demonstrating the versatility and therapeutic potential of this chemical series.

Lead Compound 81: A Potent and Orally Bioavailable Antagonist

A significant breakthrough from this scaffold is compound 81 , which exhibits potent antagonism of the human CXCR6 receptor with an EC50 of 40 nM in a β-arrestin recruitment assay.[1][13] This compound has demonstrated excellent selectivity and favorable pharmacokinetic properties, culminating in significant tumor growth inhibition in a mouse xenograft model of hepatocellular carcinoma.[1][13]

ML339: A Well-Characterized Chemical Probe

Another notable antagonist from this family is ML339 . This compound displays a potent IC50 of 140 nM in a cell-based functional assay and shows high selectivity against other chemokine receptors like CXCR4, CXCR5, and CCR6.[6][14] ML339 effectively antagonizes both β-arrestin recruitment (IC50 = 0.3 µM) and cAMP signaling (IC50 = 1.4 µM) induced by CXCL16.[14]

Comparative Efficacy: 9-Azabicyclo[3.3.1]nonanes vs. Other Scaffolds

While the 9-azabicyclo[3.3.1]nonane scaffold has yielded highly promising CXCR6 antagonists, a comprehensive evaluation necessitates a comparison with other reported chemical classes. Although direct head-to-head studies are scarce in the published literature, we can infer comparative efficacy by examining the reported potencies from similar assays.

Scaffold/CompoundTarget AssayPotency (IC50/EC50)Key Features & LimitationsReference
9-Azabicyclo[3.3.1]nonane
Compound 81β-Arrestin Recruitment40 nM (EC50)Potent, selective, orally bioavailable, in vivo efficacy in HCC model.[1][13]
ML339β-Arrestin Recruitment140 nM (IC50)Potent, selective probe molecule. Weaker activity at murine CXCR6.[6][14]
Other Scaffolds
Variousβ-Arrestin Recruitment0.04 to 50 µM (IC50)A 3D-QSAR study analyzed 82 antagonists, indicating a wide range of potencies across different scaffolds. Specific compound structures and direct comparisons are limited in the primary literature.[4][15]

The data clearly highlights the superior potency of the antagonists derived from the 9-azabicyclo[3.3.1]nonane scaffold. The nanomolar efficacy of compounds like 81 and ML339 positions this chemical series at the forefront of CXCR6 antagonist development. The broad range of potencies observed for other scaffolds in the 3D-QSAR study suggests that while other chemical backbones may exist, they have yet to demonstrate the consistent high potency of the azabicyclononane series.

Experimental Methodologies for Efficacy Determination

The evaluation of CXCR6 antagonist efficacy relies on a suite of robust in vitro and in vivo assays. The following sections detail the standard protocols for key experiments.

Experimental Workflow for Antagonist Screening and Characterization

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models primary_screen Primary Screen (e.g., β-Arrestin Assay) secondary_assay Secondary Functional Assay (e.g., Calcium Flux) primary_screen->secondary_assay Hit Confirmation selectivity_panel Selectivity Profiling (vs. other GPCRs) secondary_assay->selectivity_panel Lead Characterization chemotaxis_assay Chemotaxis Assay selectivity_panel->chemotaxis_assay pk_studies Pharmacokinetic Studies chemotaxis_assay->pk_studies Candidate Selection efficacy_model Disease Model (e.g., HCC Xenograft) pk_studies->efficacy_model

Caption: A typical workflow for CXCR6 antagonist evaluation.

β-Arrestin Recruitment Assay

This assay is a common primary screening method to identify functional antagonists of GPCRs that signal through the β-arrestin pathway.

Principle: Upon ligand binding and GPCR activation, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as enzyme complementation (e.g., DiscoveRx PathHunter) or bioluminescence resonance energy transfer (BRET).

Protocol:

  • Cell Culture: Use a stable cell line co-expressing human CXCR6 fused to a β-galactosidase enzyme fragment (ProLink) and a β-arrestin protein fused to the complementary enzyme acceptor (EA) fragment.

  • Compound Treatment: Plate the cells in a 384-well plate and incubate with various concentrations of the test antagonist or vehicle control.

  • Ligand Stimulation: Add the EC80 concentration of the CXCR6 ligand, CXCL16, to all wells except for the negative control.

  • Signal Detection: After incubation, add the detection reagents containing the β-galactosidase substrate. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the hydrolysis of the substrate and the generation of a chemiluminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition at each antagonist concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Calcium Flux Assay

This assay measures the antagonist's ability to block the CXCL16-induced increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation (though CXCR6 is primarily Gαi-coupled, it can also mobilize calcium).[7][16][17][18][19][20]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent release of intracellular calcium stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.[16][18][20]

Protocol:

  • Cell Preparation: Culture cells expressing CXCR6 and load them with a calcium-sensitive dye (e.g., Fluo-8) in the presence of probenecid to prevent dye extrusion.

  • Antagonist Incubation: Add the test antagonists at varying concentrations to the cell plate.

  • Signal Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.[17][18]

  • Agonist Injection: Inject a pre-determined concentration of CXCL16 to stimulate the cells.

  • Data Acquisition: Record the fluorescence intensity before and after agonist addition.

  • Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal in response to the agonist. Calculate IC50 values from the dose-response curves.

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of the CXCR6 antagonist in a relevant disease context, such as hepatocellular carcinoma (HCC).[1][13]

Principle: Human tumor cells that express CXCR6 are implanted into immunocompromised mice. The mice are then treated with the antagonist, and the effect on tumor growth is monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human HCC cells (e.g., SK-HEP-1) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the CXCR6 antagonist (e.g., compound 81) orally or via another appropriate route at a specified dose and frequency.[1]

  • Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the antagonist.

Conclusion

The development of potent and selective CXCR6 antagonists holds significant promise for the treatment of cancer and inflammatory diseases. The this compound scaffold has proven to be a particularly fruitful starting point, yielding antagonists with nanomolar potency and in vivo efficacy. While other scaffolds have been explored, they have yet to consistently match the performance of the azabicyclononane series. Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds and exploring their therapeutic potential in a broader range of disease models. The robust experimental methodologies outlined in this guide provide a solid framework for the continued discovery and characterization of novel CXCR6-targeted therapeutics.

References

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). New Biotechnology. [Link]

  • Peddibhotla, S., et al. (2020). Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry Letters, 30(4), 126899. [Link]

  • Lu, Y., et al. (2008). CXCR6 is expressed in human prostate cancer in vivo and is involved in the in vitro invasion of PC3 and LNCap cells. Cancer Immunology, Immunotherapy, 57(11), 1645–1655. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2013). SLAS Discovery. [Link]

  • Lu, Y., et al. (2008). CXCR6 is expressed in human prostate cancer in vivo and is involved in the in vitro invasion of PC3 and LNCap cells. PubMed. [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Wehr, A., et al. (2013). Chemokine receptor CXCR6-dependent hepatic NK T Cell accumulation promotes inflammation and liver fibrosis. The Journal of Immunology, 190(10), 5226–5236. [Link]

  • Wehr, A., & Tacke, F. (2015). The Roles of CXCL16 and CXCR6 in Liver Inflammation and Fibrosis. Current Pathobiology Reports, 3(4), 283–290. [Link]

  • Galy-Fauroux, I., et al. (2022). CXCR6 expressing T cells: Functions and role in the control of tumors. Frontiers in Immunology, 13, 938927. [Link]

  • Singh, S., et al. (2012). Effects of CXCR6 expression on tumor growth and angiogenesis in vivo. ResearchGate. [Link]

  • Singh, S., et al. (2012). CXCR6 Induces Prostate Cancer Progression by the AKT/Mammalian Target of Rapamycin Signaling Pathway. Cancer Research, 72(23), 6097–6107. [Link]

  • Wang, C., et al. (2022). CXCR6-based immunotherapy in autoimmune, cancer and inflammatory infliction. Cytokine & Growth Factor Reviews, 64, 1–10. [Link]

  • Valdes-Rives, S. A., et al. (2024). The CXCL16-CXCR6 axis in glioblastoma modulates T-cell activity in a spatiotemporal context. Frontiers in Immunology, 14, 1289115. [Link]

  • Wehr, A., & Tacke, F. (2015). The Roles of CXCL16 and CXCR6 in Liver Inflammation and Fibrosis. ResearchGate. [Link]

  • Role of the CXCR6/CXCL16 axis in autoimmune diseases. ResearchGate. [Link]

  • Xiang, X., et al. (2025). CXCR6 recruits Th2 cells and promotes liver fibrosis in schistosomiasis japonica. Hepatology Communications, 9(9), e0784. [Link]

  • Hennenberg, M., et al. (2019). CXCR6 protects from inflammation and fibrosis in NEMO LPC-KO mice. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(2), 391–402. [Link]

  • Wang, C., et al. (2022). CXCR6-based immunotherapy in autoimmune, cancer and inflammatory infliction. ResearchGate. [Link]

  • Darash-Yahana, M., et al. (2009). The Chemokine CXCL16 and Its Receptor, CXCR6, as Markers and Promoters of Inflammation-Associated Cancers. PLOS ONE, 4(8), e6695. [Link]

  • Hershberger, P. M., et al. (2012). Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Peddibhotla, S., et al. (2020). Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma. PubMed. [Link]

  • Marquez-Lona, V. M., et al. (2021). Behavior of Chemokine Receptor 6 (CXCR6) in Complex with CXCL16 Soluble form Chemokine by Molecular Dynamic Simulations: General Protein‒Ligand Interaction Model and 3D-QSAR Studies of Synthetic Antagonists. Life (Basel), 11(4), 346. [Link]

  • Marquez-Lona, V. M., et al. (2021). Behavior of Chemokine Receptor 6 (CXCR6) in Complex with CXCL16 Soluble form Chemokine by Molecular Dynamic Simulations: General Protein‒Ligand Interaction Model and 3D-QSAR Studies of Synthetic Antagonists. PMC. [Link]

Sources

Unlocking Superior Drug-Like Properties: The Advantages of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate over Monocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing Rigid Bicyclic Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of appropriate amine scaffolds is a critical determinant of a drug candidate's ultimate success. While simple monocyclic amines like piperidine and pyrrolidine have historically been workhorses in drug design, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic profiles has led researchers to explore more complex, three-dimensional structures. Among these, tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate emerges as a compelling building block, offering distinct advantages rooted in its unique bicyclic architecture.

This guide provides an in-depth comparison of this advanced scaffold against its traditional monocyclic counterparts, supported by experimental data and established scientific principles. We will explore how its inherent conformational rigidity translates into tangible benefits in drug development, from improved target engagement to enhanced metabolic stability.

The Structural Paradigm Shift: From Flexible Rings to Rigid Cages

The fundamental difference between monocyclic amines and the 9-azabicyclo[3.3.1]nonane framework lies in their conformational freedom. Monocyclic rings, such as piperidine and pyrrolidine, are conformationally flexible, readily adopting multiple shapes. In contrast, the bridged structure of the bicyclo[3.3.1]nonane system imparts significant rigidity. This structural pre-organization has profound implications for a molecule's biological activity.

Diagram 1: Structural Comparison of Amine Scaffolds

G cluster_0 This compound cluster_1 Monocyclic Amines a Bicyclic Scaffold (Rigid) b Piperidine (Flexible) a->b offers greater conformational restriction c Pyrrolidine (Flexible) a->c provides defined vectorial projection of substituents G cluster_0 Scaffold Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assessment cluster_3 Data Analysis & Lead Selection A Bicyclic Amine (e.g., Tert-butyl 3-amino-9- azabicyclo[3.3.1]nonane-9-carboxylate) C pKa Determination (Potentiometric Titration) A->C D LogP Measurement (RP-HPLC) A->D E Metabolic Stability Assay (Liver Microsomes) A->E B Monocyclic Amines (e.g., Piperidine, Pyrrolidine) B->C B->D B->E F Comparative Analysis of: - Basicity & Lipophilicity - Metabolic Half-life - Conformational Rigidity C->F D->F E->F G Selection of Scaffold for Lead Optimization F->G

Caption: A typical workflow for comparing novel and traditional amine scaffolds in early drug discovery.

Experimental Protocols for Comparative Assessment

To provide a framework for the objective comparison of these amine scaffolds, the following are outlines of standard experimental protocols.

Protocol 1: Determination of pKa by Potentiometric Titration
  • Preparation of Amine Solution: Accurately weigh and dissolve the amine in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (i.e., the midpoint of the titration curve).

Protocol 2: Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • System Preparation: Equilibrate an RP-HPLC system with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer at a specific pH). A C18 column is commonly used.

  • Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.

  • Sample Preparation: Prepare a solution of the test amine in the mobile phase.

  • Chromatography: Inject the standard solutions and the test amine solution into the HPLC system and record their retention times.

  • Data Analysis: Calculate the capacity factor (k') for each compound. Plot the log(k') of the standards against their known LogP values to generate a calibration curve. Determine the LogP of the test amine by interpolating its log(k') value on the calibration curve.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test amine at a known concentration.

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent amine at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent amine versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Conclusion

The judicious selection of molecular scaffolds is paramount in the design of novel therapeutics. While monocyclic amines remain valuable tools, the strategic incorporation of conformationally constrained building blocks like this compound offers a clear pathway to overcoming many of the challenges associated with traditional drug candidates. Its rigid framework provides a solid foundation for optimizing potency and selectivity, while its inherent structural features can confer enhanced metabolic stability. For researchers, scientists, and drug development professionals, embracing such advanced scaffolds is not merely an option but a necessity in the quest for safer and more effective medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link].

  • Scent.vn (n.d.). Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link].

  • Merck Index (n.d.). Pyrrolidine. In The Merck Index Online.
  • Merck Index (n.d.). Piperidine. In The Merck Index Online.
  • Cheméo (2023). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link].

  • ResearchGate (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... [Image]. Retrieved from [Link].

  • Ataman Kimya (n.d.). PIPERIDINE. Retrieved from [Link].

  • Cheméo (2023). Piperidine (CAS 110-89-4). Retrieved from [Link].

  • ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Image]. Retrieved from [Link].

  • MDPI (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4871. [Link].

  • ACS Publications (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(13), 6596–6605. [Link].

  • University of Regina (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PubMed Central (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link].

  • ResearchGate (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link].

  • PubMed (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(13), 6596–6605. [Link].

  • Creative Biolabs (n.d.). Metabolic Stability Assay. Retrieved from [Link].

  • Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link].

  • BioAgilytix (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • ACD/Labs (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link].

  • Wikipedia (n.d.). Pyrrolidine. Retrieved from [Link].

  • Master Organic Chemistry (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link].

  • PubMed Central (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(23), 8194. [Link].

  • Chemistry Steps (n.d.). Boc Protecting Group for Amines. Retrieved from [Link].

  • Enamine (n.d.). Design, synthesis and application of novel bicyclic amines in drug discovery.
  • PubMed Central (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link].

  • RSC Publishing (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5559-5570. [Link].

  • NIST (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Retrieved from [Link].

  • TCI Chemicals (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg. Retrieved from a product page on the TCI Chemicals website.
  • J&K Scientific LLC (n.d.). BOC Protection and Deprotection. Retrieved from [Link].

  • ResearchGate (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link].

  • PubMed (2013). Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates. Journal of Chromatographic Science, 52(8), 868-876. [Link].

  • ACS Publications (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Enamine (n.d.). Bicyclic Aliphatic Amines.
  • PubChemLite (n.d.). Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate. Retrieved from [Link].

  • PubMed Central (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.

Navigating the Constrained Landscape: A Comparative Guide to the Limitations of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Rigid Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique three-dimensional arrangement of functional groups is perpetual. The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold has garnered significant interest as a conformationally restricted building block.[1][2] Its rigid framework promises to reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. This bicyclic system is a structural homolog of the well-known tropane (8-azabicyclo[3.2.1]octane) scaffold, which is present in numerous biologically active natural products and approved drugs.[3][4] Despite these promising attributes, the journey of a granatane-based drug candidate from discovery to clinic is often fraught with challenges that can limit its therapeutic potential.

This guide provides a critical examination of the inherent limitations of the 9-azabicyclo[3.3.1]nonane scaffold. Through a synthesis of published data and field-proven insights, we will explore the synthetic hurdles, pharmacokinetic and pharmacodynamic liabilities, and structure-activity relationship (SAR) complexities that researchers must navigate when working with this intriguing, yet demanding, molecular framework.

Comparative Analysis: Granatane vs. Alternative Bicyclic Scaffolds

While the rigidity of the 9-azabicyclo[3.3.1]nonane scaffold can be advantageous, it also presents a significant challenge in comparison to more flexible systems or even its close relative, the tropane scaffold.

ScaffoldConformational FlexibilityNatural Abundance of DerivativesSynthetic Accessibility
9-Azabicyclo[3.3.1]nonane (Granatane) Highly RigidRelatively Low[3]Moderately to Challenging
8-Azabicyclo[3.2.1]octane (Tropane) RigidHigh[3]Well-established
Quinuclidine RigidModerateWell-established
Piperidine Flexible (Chair-boat interconversion)HighReadily Accessible

This table provides a qualitative comparison of the 9-azabicyclo[3.3.1]nonane scaffold with other commonly employed nitrogen-containing ring systems in medicinal chemistry.

The lower natural prevalence of granatane alkaloids compared to tropane alkaloids suggests that nature has less frequently selected for this scaffold in the evolution of biologically active molecules.[3] This may imply a less favorable presentation of substituents for interaction with a wide range of biological targets.

Synthetic Challenges: A Constrained Path to Diversity

The synthesis of substituted 9-azabicyclo[3.3.1]nonane derivatives can be a significant bottleneck in drug discovery programs. While several synthetic routes have been reported, they often involve multi-step sequences and can present challenges in achieving desired stereochemistry and substitution patterns.

Challenges in Functionalization and Stereocontrol

The rigid, bicyclic nature of the granatane core can render certain positions sterically hindered and difficult to functionalize. Achieving specific stereoisomers can be particularly challenging, often requiring chiral starting materials or complex, multi-step synthetic sequences with potentially low overall yields. For instance, the synthesis of enantiomerically pure derivatives often necessitates enzymatic resolutions or the use of chiral auxiliaries, adding complexity and cost to the synthetic route.[5]

The following workflow illustrates a generalized approach to the synthesis of functionalized granatane derivatives, highlighting potential points of difficulty.

G start Starting Materials (e.g., Cycloheptenone derivatives) step1 Bicyclic Core Formation (e.g., Mannich reaction, Cycloaddition) start->step1 step2 Introduction of Substituents (e.g., Alkylation, Acylation) step1->step2 challenge1 Challenges: - Regioselectivity - Diastereoselectivity step1->challenge1 step3 Stereoselective Reduction/Oxidation step2->step3 challenge2 Challenges: - Steric Hindrance - Protecting Group Manipulation step2->challenge2 step4 Functional Group Interconversion step3->step4 challenge3 Challenges: - Diastereofacial bias - Reagent control step3->challenge3 end_product Target Granatane Derivative step4->end_product

Caption: Synthetic workflow for granatane derivatives.

Pharmacokinetic and Pharmacodynamic Considerations

The inherent properties of the 9-azabicyclo[3.3.1]nonane scaffold can lead to suboptimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles, creating hurdles for drug development.

Metabolic Stability

While the rigid nature of the scaffold might be expected to confer metabolic stability by shielding certain positions from enzymatic attack, this is not always the case. The introduction of substituents necessary for biological activity can create new metabolic soft spots. The tertiary amine present in many granatane derivatives is a potential site for N-dealkylation, a common metabolic pathway that can lead to inactive or even reactive metabolites.

Experimental Protocol: In Vitro Metabolic Stability Assay

To assess the metabolic liability of a novel granatane derivative, an in vitro metabolic stability assay using liver microsomes is a standard approach.

Objective: To determine the rate of metabolism of a 9-azabicyclo[3.3.1]nonane derivative in the presence of liver microsomes.

Materials:

  • Test compound (granatane derivative)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Rationale for Experimental Choices:

  • Liver Microsomes: These contain a high concentration of cytochrome P450 enzymes, which are the primary drivers of phase I metabolism for many drugs.

  • NADPH Regenerating System: This is essential to provide the necessary cofactor for P450 enzyme activity.

  • LC-MS/MS Analysis: This provides a highly sensitive and specific method for quantifying the parent drug in a complex biological matrix.

Conformational Rigidity and Off-Target Effects

The very rigidity that is sought for on-target potency can become a liability. The fixed orientation of substituents may lead to fortuitous binding to unintended off-target receptors, ion channels, or enzymes, resulting in undesirable side effects. This lack of conformational adaptability can make it difficult to "design out" off-target activities while retaining the desired on-target potency. The conformational preferences of the granatane scaffold differ from those of the tropane scaffold, which can influence their respective pharmacological activities.[3]

G cluster_0 Drug-Target Interaction cluster_1 Consequence drug Granatane Derivative (Rigid Conformation) target Primary Target drug->target High Affinity Binding (Desired Effect) off_target Off-Target drug->off_target Unintended Binding (Side Effects) efficacy Therapeutic Efficacy target->efficacy toxicity Toxicity / Adverse Events off_target->toxicity

Caption: Rigidity can lead to off-target effects.

Structure-Activity Relationship (SAR) Challenges

The development of a clear and predictable SAR for a series of granatane-based compounds can be challenging. The rigid nature of the scaffold means that small changes in substituent position or stereochemistry can lead to dramatic and often unpredictable changes in biological activity. This "SAR cliff" phenomenon can make lead optimization a difficult and resource-intensive process. Further rigidifying an already constrained scaffold may lead to a more stringent requirement in the molecular structure for activity, making it harder to identify potent compounds.[6]

Conclusion: A Scaffold to be Used with Caution and Creativity

The 9-azabicyclo[3.3.1]nonane scaffold remains a compelling starting point for the design of novel therapeutics due to its unique three-dimensional structure. However, medicinal chemists must be acutely aware of its inherent limitations. The challenges in synthesis, the potential for unfavorable pharmacokinetic and pharmacodynamic properties, and the complexities of SAR exploration require a carefully considered and strategic approach.

While the path to a successful drug based on the granatane scaffold may be more arduous than with more "forgiving" molecular frameworks, a thorough understanding of its limitations can guide more effective drug design strategies. By anticipating and addressing these challenges early in the discovery process, researchers can better harness the potential of this rigid scaffold to create innovative and impactful medicines.

References

  • Kim, N. J., Estrada, O., Chavez, B., Stewart Jr, C. N., & D’Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]

  • Kim, N. J., Estrada, O., Chavez, B., Stewart Jr, C. N., & D’Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed, 27845728. [Link]

  • Vangveravong, S., Xu, J., Zeng, C., & Mach, R. H. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & medicinal chemistry, 17(3), 1222–1231. [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22391. [Link]

  • Request PDF. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]

  • Bandarage, U. K., et al. (2000). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry, 43(24), 4005-4016. [Link]

  • Nodzewska, A., Bokina, A., Romanowska, K., & Łaźny, R. (2021). Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity. Molecules, 26(21), 6371. [Link]

  • Dutertre, Q., Guy, P. A., Sutour, S., Peitsch, M. C., Ivanov, N. V., Glauser, G., & von Reuss, S. H. (2022). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products, 85(8), 1948-1955. [Link]

  • Sirvent, J. A., Yus, M., & Foubelo, F. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 28(6), 2414. [Link]

  • Pi-gazzetta Ufficiale Della Repubblica Italiana. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. EPO. [Link]

  • Vangveravong, S., Xu, J., Zeng, C., & Mach, R. H. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. PubMed, 16837201. [Link]

  • Request PDF. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. [Link]

  • Bandiera, T., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]

  • Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Li, H., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866-6871. [Link]

  • Request PDF. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]

  • Kim, N. J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link]

  • Dutertre, Q., et al. (2022). Supporting Information Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking a. DOI. [Link]

  • Kim, N. J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Examples of granatane alkaloids and granatane alkaloid derivatives found among several plant species. [Link]

  • ResearchGate. (n.d.). The diversity and similarities of tropane and granatane producing... [Link]

  • Beauchemin, P., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/. ACS Publications. [Link]

  • Asami, M., et al. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Heterocycles. [Link]

  • Kim, H., et al. (2010). Stereocontrolled synthesis of the oxathiabicyclo[3.3.1]nonane core structure of tagetitoxin. Chemical Communications. [Link]

  • Volkov, A. G., et al. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. MDPI. [Link]

  • Dutertre, Q., et al. (2022). Discovering New Granatane Alkaloids from Duboisia myoporoides. PMI Science. [Link]

  • Bandarage, U. K., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]

  • Chen, Y., et al. (2021). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. American Chemical Society. [Link]

Sources

A Comparative Guide to the Synthesis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a valuable building block for various pharmaceutical agents, particularly those targeting the central nervous system, presents a synthetic challenge where the choice of route can significantly impact overall project viability.[1] This guide provides an in-depth technical comparison of the primary synthesis routes to this compound, offering a critical cost-benefit analysis supported by experimental data to inform your synthetic strategy.

The core of the synthetic challenge lies in the stereoselective functionalization of the 9-azabicyclo[3.3.1]nonane skeleton. The principal strategies converge on the synthesis of a key intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, followed by reduction, amination, and protecting group manipulations. This guide will dissect two major pathways, evaluating them on metrics of yield, stereoselectivity, reagent cost, operational complexity, and scalability.

Route 1: The Classical Approach via Borohydride Reduction and Reductive Amination

This well-established route relies on the reduction of the ketone intermediate to an alcohol, followed by conversion to the amine. It is a workhorse method, familiar to most synthetic chemists.

Workflow Diagram: Route 1

Route_1_Workflow A 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol A->B NaBH4, MeOH C 3-Amino-9-benzyl-9-azabicyclo[3.3.1]nonane B->C 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C D 3-Amino-9-azabicyclo[3.3.1]nonane C->D H2, Pd/C E This compound D->E (Boc)2O, Dioxane/H2O

Caption: Classical synthesis route via borohydride reduction.

This pathway commences with the stereoselective reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride, which preferentially yields the endo-alcohol.[2][3] The hydroxyl group is then activated, typically as a mesylate, followed by azide displacement and subsequent reduction to the amine. A final debenzylation and Boc-protection afford the target molecule.

Route 2: The Streamlined Approach via Catalytic Asymmetric Reduction and Reductive Amination

A more modern approach leverages the efficiency and selectivity of transition metal catalysis, offering potential advantages in terms of step economy and stereocontrol.

Workflow Diagram: Route 2

Route_2_Workflow A 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol A->B H2, Ru-catalyst C 3-Amino-9-benzyl-9-azabicyclo[3.3.1]nonane B->C Reductive Amination (NH3, H2, Catalyst) D 3-Amino-9-azabicyclo[3.3.1]nonane C->D H2, Pd/C E This compound D->E (Boc)2O, Dioxane/H2O

Caption: Streamlined synthesis route via catalytic reduction.

This route employs a ruthenium-catalyzed hydrogenation for the ketone reduction, which can offer high stereoselectivity for the endo-alcohol with the potential for lower waste and simpler work-up compared to borohydride reduction.[4] Subsequent conversion to the amine can be achieved through a direct reductive amination, followed by the standard debenzylation and Boc-protection steps.

Comparative Analysis: A Head-to-Head Evaluation

ParameterRoute 1: Borohydride ReductionRoute 2: Catalytic ReductionJustification & Insights
Overall Yield Moderate to GoodGood to ExcellentRoute 2 often provides higher overall yields due to fewer intermediate steps and potentially cleaner reactions with catalytic methods.
Stereoselectivity Good (endo:exo >9:1)Excellent (endo:exo up to 99:1)Ruthenium catalysts can offer superior stereocontrol in the ketone reduction step.[4]
Reagent Cost Lower initial cost (NaBH4 is inexpensive)Higher initial cost (Ru-catalyst can be expensive)The cost of the ruthenium catalyst can be a significant factor, especially at a larger scale. However, catalyst loading is typically low.
Operational Complexity Multi-step, requires handling of azides (potentially hazardous)Fewer steps, potentially simpler work-upThe multi-step conversion of the alcohol to the amine in Route 1 adds complexity and potential safety concerns with the use of azides.
Scalability Scalable, but waste generation can be an issueHighly scalable, with lower waste generationCatalytic methods are generally more amenable to large-scale production due to their efficiency and lower stoichiometric waste.[4]
Environmental Impact Moderate (boron waste, solvent usage)Lower (catalytic, less waste)The catalytic nature of Route 2 aligns better with green chemistry principles.

In-Depth Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Common Intermediate)

This procedure describes a Mannich-type cyclization to form the key bicyclic ketone precursor.[5][6]

  • To a jacketed reaction vessel equipped with a mechanical stirrer and a temperature probe, add water and benzylamine.

  • Cool the mixture to 0–10 °C and slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.[5]

  • To the resulting solution, add 50% aqueous glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.[5]

  • Slowly add a 9% sodium acetate solution over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours.

  • Adjust the pH of the solution to 2 with 18% sulfuric acid.

  • Extract the aqueous solution with MTBE (3x) and discard the organic layers.

  • To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% sodium carbonate solution.

  • Filter the mixture and wash the filter cake with heptane.

  • Separate the layers of the combined filtrate and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Route 1: Protocol for Sodium Borohydride Reduction

This protocol describes the stereoselective reduction of the ketone to the endo-alcohol.[2][3]

  • Dissolve 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C under a nitrogen atmosphere.[2][3]

  • Add sodium borohydride portion-wise over 30 minutes.[2][3]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2][3]

  • Quench the reaction by adding acetone.

  • Remove the volatile solvents under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Route 2: Protocol for Ruthenium-Catalyzed Hydrogenation

This protocol outlines the use of a ruthenium catalyst for the stereoselective reduction of the ketone.[4]

  • In a high-pressure reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent such as ethanol or isopropanol.

  • Add the ruthenium catalyst (e.g., RuCl2(PPh3)3) under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for 16-18 hours.

  • Carefully vent the reactor and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

Conclusion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific priorities of the research or development program.

  • For smaller-scale laboratory synthesis where initial reagent cost is a primary concern and handling of azides is manageable, Route 1 offers a reliable and well-documented path. The reagents are readily available and the procedures are straightforward for experienced chemists.

  • For larger-scale production, process development, and applications where high stereoselectivity, atom economy, and reduced environmental impact are critical, Route 2 presents a compelling alternative. Despite the higher initial investment in the catalyst, the potential for higher yields, simpler purification, and a more streamlined process can lead to significant long-term cost savings and a more sustainable manufacturing process.

It is strongly recommended that a thorough cost analysis, including reagent pricing, solvent usage, waste disposal, and labor, be conducted based on current market prices and institutional resources before committing to a specific synthetic route for large-scale campaigns.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.
  • Google Patents. (2020). CN110804051A - Preparation method of granisetron intermediate.
  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Google Patents. (2016). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Google Patents. (2003). CN1429816A - New method of preparing Granisetron intermediate.
  • New Drug Approvals. (2013). GRANISETRON. Retrieved from [Link]

  • Rlavie. (n.d.). 9-Benzyl-9-Azabicyclo[3.3.1]Nonan-3-One. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]

  • Google Patents. (2007). WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride.
  • Springer. (2009). Reactions of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry, 45, 894–900.
  • Acta Crystallographica Section E. (2012). (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1367.
  • Tetrahedron. (2002). A modified palladium catalysed reductive amination procedure. Tetrahedron, 58(28), 5669-5674.
  • National Institutes of Health. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • Angene. (n.d.). tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg. Retrieved from [Link]

  • Google Cloud. (n.d.). (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
  • Journal of the American Chemical Society. (1953). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 75(8), 1990-1995.
  • Studylib. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]...

  • University of Bath's research portal. (2006). Ruthenium catalysed reduction of alkenes using sodium borohydride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • ResearchGate. (2020). Comparison of Ir-catalyzed hydrogenation and sodium borohydride reduction in desymmetrization of cyclic diketones. Retrieved from [Link]

  • Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment. Retrieved from [Link]

  • Google Patents. (2013). EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.

Sources

A Comparative Guide to the Biological Activity of Endo and Exo Isomers of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold and the Endo/Exo Conundrum

The 9-azabicyclo[3.3.1]nonane framework is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its conformational rigidity makes it an excellent scaffold for the design of ligands with high affinity and selectivity for a variety of biological targets. This scaffold is a key component in a range of biologically active molecules, targeting receptors such as sigma receptors, the dopamine transporter, and nicotinic acetylcholine receptors. Its derivatives have shown potential in therapeutic areas including pain management and the treatment of neurodegenerative diseases.

A crucial aspect of the 9-azabicyclo[3.3.1]nonane scaffold is the stereochemical relationship of substituents at the 3-position, which can exist as either endo or exo isomers. In the context of the chair-chair conformation of the bicyclic system, the exo substituent points away from the center of the bicyclic ring system, while the endo substituent is oriented towards it. This seemingly subtle difference in spatial arrangement can have profound implications for a molecule's ability to interact with its biological target, ultimately dictating its efficacy and pharmacological profile. This guide will delve into a direct comparison of the biological activities of these isomers, with a particular focus on derivatives of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.

Synthesis and Stereochemical Characterization of Endo and Exo Isomers

The stereoselective synthesis of the endo and exo isomers of this compound is a critical first step in evaluating their comparative biological activities. While both isomers are commercially available, understanding their synthesis provides valuable insights into their stereochemical purity and potential for derivatization.

A common synthetic strategy involves the stereoselective reduction of a ketone precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, followed by functional group manipulations to introduce the amino group and the tert-butoxycarbonyl (Boc) protecting group. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, leading to a predominance of either the endo or exo alcohol precursor.

Illustrative Synthetic Workflow:

G start 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one step1 Stereoselective Reduction start->step1 endo_oh Endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol step1->endo_oh e.g., NaBH4 exo_oh Exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol step1->exo_oh e.g., L-Selectride® step2 Mesylation/Azide Substitution endo_oh->step2 exo_oh->step2 endo_n3 Exo-3-azido-9-benzyl-9-azabicyclo[3.3.1]nonane step2->endo_n3 exo_n3 Endo-3-azido-9-benzyl-9-azabicyclo[3.3.1]nonane step2->exo_n3 step3 Reduction of Azide endo_n3->step3 exo_n3->step3 endo_nh2_bn Exo-3-amino-9-benzyl-9-azabicyclo[3.3.1]nonane step3->endo_nh2_bn exo_nh2_bn Endo-3-amino-9-benzyl-9-azabicyclo[3.3.1]nonane step3->exo_nh2_bn step4 Debenzylation & Boc Protection endo_nh2_bn->step4 exo_nh2_bn->step4 endo_final Endo-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate step4->endo_final exo_final Exo-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate step4->exo_final

Caption: Generalized synthetic workflow for endo and exo isomers.

Stereochemical Confirmation: The absolute stereochemistry of the endo and exo isomers is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In ¹H NMR, the coupling constants and chemical shifts of the protons on the carbon bearing the amino group (C3) and adjacent protons can provide valuable information about their relative orientation. For unambiguous determination, single-crystal X-ray diffraction provides a definitive three-dimensional structure.

Comparative Biological Activity: A Case Study on CXCR6 Receptor Antagonism

A compelling example highlighting the stark difference in biological activity between the endo and exo isomers is found in the development of antagonists for the C-X-C chemokine receptor 6 (CXCR6). CXCR6 is a G protein-coupled receptor (GPCR) implicated in various inflammatory diseases and cancer.

In a pivotal study, both the exo and endo isomers of a derivative of this compound were synthesized and evaluated for their ability to antagonize CXCR6. The results were unequivocal: the exo isomer demonstrated potent antagonist activity, while the endo isomer was found to be inactive. This finding strongly suggests that the specific spatial orientation of the substituent at the 3-position is critical for productive interaction with the CXCR6 binding pocket.

Table 1: Comparative Activity of Endo and Exo Isomers as CXCR6 Antagonists

IsomerStructureBiological Activity (CXCR6 Antagonism)
Exo Derivative of tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylateActive
Endo Derivative of tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylateInactive

This stereo-dependent activity is a common theme in drug-receptor interactions. The rigid nature of the 9-azabicyclo[3.3.1]nonane scaffold, combined with the distinct spatial projection of the exo and endo substituents, leads to one isomer fitting optimally into the receptor's binding site while the other is unable to establish the necessary molecular interactions for a biological response.

Experimental Protocols for Biological Evaluation

To provide a practical framework for researchers, this section outlines key experimental protocols for assessing the biological activity of endo and exo isomers, focusing on the CXCR6 receptor as a representative target.

Calcium Mobilization Assay

The calcium mobilization assay is a widely used functional assay for GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.

Principle: Cells expressing the target receptor (CXCR6) are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the receptor's natural ligand (CXCL16), an increase in intracellular calcium concentration leads to a change in the dye's fluorescence, which can be measured in real-time. An antagonist will inhibit this ligand-induced calcium influx.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing human CXCR6 in appropriate growth medium.

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Aspirate the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the endo and exo test compounds in an appropriate assay buffer.

    • Prepare a solution of the CXCR6 ligand, CXCL16, at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • Record a baseline fluorescence reading.

    • Add the test compounds (endo or exo isomers) to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

    • Add the CXCL16 solution to stimulate the receptor and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the control (ligand stimulation without antagonist).

    • Determine the IC₅₀ value for the active isomer by fitting the concentration-response data to a suitable pharmacological model.

Illustrative Data Analysis Workflow:

G start Raw Fluorescence Data step1 Baseline Correction start->step1 step2 Calculate Response (Peak - Baseline) step1->step2 step3 Normalize to Controls (% Inhibition) step2->step3 step4 Plot Concentration-Response Curve step3->step4 end_node Determine IC50 step4->end_node

A Comparative Guide to the Synthetic Accessibility of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate and Analogous Bicyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the deliberate design of molecules with specific three-dimensional architectures is paramount. Conformationally restricted building blocks are invaluable tools in this endeavor, offering medicinal chemists a means to rigidify flexible molecules, thereby enhancing binding affinity, selectivity, and pharmacokinetic properties. Among these, bicyclic diamines have emerged as "privileged scaffolds," appearing in a multitude of biologically active compounds. This guide provides an in-depth comparison of the synthetic accessibility of a key building block, tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, with other prominent bicyclic diamines: 3-aminoquinuclidine and 2-(aminomethyl)-1-azabicyclo[2.2.2]octane. Our analysis is grounded in published experimental data, offering a practical perspective for researchers and drug development professionals.

The Strategic Importance of Rigid Bicyclic Diamines

The 9-azabicyclo[3.3.1]nonane, quinuclidine, and 1-azabicyclo[2.2.2]octane core structures provide rigid frameworks that lock the relative orientation of appended functional groups. This pre-organization minimizes the entropic penalty upon binding to a biological target, a key principle in rational drug design. The presence of two amine functionalities, often with different steric and electronic environments, allows for versatile derivatization and fine-tuning of a molecule's properties. These scaffolds are integral to a range of therapeutics, from antiviral agents to central nervous system drugs.

Synthetic Accessibility: A Comparative Analysis

The practical utility of a building block is intrinsically linked to its synthetic accessibility. An ideal building block should be preparable through a robust, scalable, and efficient synthetic route. In the following sections, we dissect the synthetic pathways to our target molecule and its comparators, providing a head-to-head analysis of their respective synthetic challenges and advantages.

Target Molecule: this compound

The synthesis of this building block is a multi-step process that hinges on the initial construction of the bicyclic core, followed by the introduction of the amino functionality and appropriate protecting group manipulations.

Synthetic Workflow Overview:

A Glutaraldehyde + Benzylamine + 3-Oxopentanedioic Acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B Mannich-type Cyclization C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Oxime B->C Oximation D 3-Amino-9-benzyl-9-azabicyclo[3.3.1]nonane C->D Reduction E 3-Amino-9-azabicyclo[3.3.1]nonane D->E Debenzylation F This compound E->F Boc Protection

Figure 1: Synthetic workflow for this compound.

A key advantage of this route is the well-established and high-yielding initial cyclization to form the bicyclic ketone, a procedure detailed in Organic Syntheses[1]. The introduction of the amino group via an oxime reduction is a reliable and widely used transformation. The stereochemistry at the 3-position (exo vs. endo) can often be influenced by the choice of reducing agent and reaction conditions.

Comparator 1: 3-Aminoquinuclidine

3-Aminoquinuclidine is a smaller, more compact bicyclic diamine that has found widespread use in medicinal chemistry. Its synthesis typically starts from commercially available 4-piperidinecarboxylic acid.

Synthetic Workflow Overview:

A 4-Piperidinecarboxylic Acid B 1-Carbethoxymethyl-4-carbethoxypiperidine A->B Esterification & N-Alkylation C 3-Quinuclidinone B->C Dieckmann Condensation & Decarboxylation D 3-Quinuclidinone Oxime C->D Oximation E 3-Aminoquinuclidine D->E Reduction

Figure 2: Synthetic workflow for 3-Aminoquinuclidine.

The Dieckmann condensation to form the quinuclidinone core is a classic and effective method for constructing this bicyclic system[2]. Similar to the target molecule, the amino group is readily introduced via the reduction of an oxime.

Comparator 2: 2-(Aminomethyl)-1-azabicyclo[2.2.2]octane

This building block presents a different connectivity pattern, with the amino group attached to a methylene spacer at the 2-position. A common synthetic approach starts from 2-(piperidin-4-yl)ethanol.

Synthetic Workflow Overview:

A 2-(Piperidin-4-yl)ethanol B N-Boc-4-(2-hydroxyethyl)piperidine A->B Boc Protection C N-Boc-4-formylpiperidine B->C Oxidation D N-Boc-4-(cyanomethyl)piperidine C->D Cyanation E Quinuclidine-2-carbonitrile D->E Boc Deprotection & Cyclization F 2-(Aminomethyl)-1-azabicyclo[2.2.2]octane E->F Reduction

Figure 3: Synthetic workflow for 2-(Aminomethyl)-1-azabicyclo[2.2.2]octane.

This route involves the construction of the quinuclidine ring through an intramolecular cyclization of a suitably functionalized piperidine precursor[3]. The final reduction of the nitrile provides the primary amine.

Quantitative Comparison of Synthetic Routes

FeatureThis compound3-Aminoquinuclidine2-(Aminomethyl)-1-azabicyclo[2.2.2]octane
Starting Materials Glutaraldehyde, Benzylamine, 3-Oxopentanedioic Acid4-Piperidinecarboxylic Acid2-(Piperidin-4-yl)ethanol
Key Ring-Forming Step Mannich-type CyclizationDieckmann CondensationIntramolecular Cyclization
Amination Strategy Oxime ReductionOxime ReductionNitrile Reduction
Approx. Number of Steps 5-64-55-6
Overall Yield (indicative) ModerateModerate to GoodModerate
Scalability GoodGoodModerate

Experimental Protocols

Synthesis of this compound

Step 1: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1]

To a jacketed reaction vessel equipped with a mechanical stirrer, add water and benzylamine. Cool the mixture to 0-10 °C and add 18% sulfuric acid while maintaining the temperature. Add glutaraldehyde (50% aqueous solution) followed by acetone dicarboxylic acid, keeping the temperature below 5 °C. A 9% sodium acetate solution is then added over 1.5 hours. The reaction is aged at 5 °C and then at 25 °C. After acidification and extraction with MTBE, the aqueous layer is treated with heptane and silica gel, and the pH is adjusted to 8 with 20% sodium carbonate solution. The product is extracted with heptane and used in the next step after solvent removal.

Step 2: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Oxime

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in ethanol, add hydroxylamine hydrochloride and pyridine. Heat the mixture at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the oxime.

Step 3: 3-Amino-9-benzyl-9-azabicyclo[3.3.1]nonane [4][5]

The oxime is dissolved in ethanol, and Raney nickel is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere (e.g., 50 psi) at a slightly elevated temperature (e.g., 50 °C) for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated. The crude amine is purified by acid-base extraction.

Step 4: 3-Amino-9-azabicyclo[3.3.1]nonane

The 3-amino-9-benzyl-9-azabicyclo[3.3.1]nonane is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until debenzylation is complete (monitored by TLC or LC-MS). The catalyst is filtered off, and the solvent is removed to yield the debenzylated diamine.

Step 5: this compound

The crude 3-amino-9-azabicyclo[3.3.1]nonane is dissolved in a suitable solvent such as dichloromethane or dioxane/water. Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) are added, and the mixture is stirred at room temperature until the reaction is complete. The product is then extracted and purified by column chromatography.

Synthesis of 3-Aminoquinuclidine

Step 1: 1-Carbethoxymethyl-4-carbethoxypiperidine [2]

4-Piperidinecarboxylic acid is esterified, and the resulting ethyl isonipecotate is N-alkylated with ethyl bromoacetate to yield the diester.

Step 2: 3-Quinuclidinone [2]

The diester undergoes a Dieckmann condensation using a strong base like sodium ethoxide or potassium tert-butoxide in an aprotic solvent. The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to afford 3-quinuclidinone.

Step 3 & 4: 3-Quinuclidinone Oxime and 3-Aminoquinuclidine

The synthesis of 3-aminoquinuclidine from 3-quinuclidinone follows a similar oximation and reduction procedure as described for the target molecule.

Synthesis of 2-(Aminomethyl)-1-azabicyclo[2.2.2]octane

Steps 1-4: Quinuclidine-2-carbonitrile [3]

Commercially available 2-(piperidin-4-yl)ethanol is N-Boc protected. The alcohol is then oxidized to the corresponding aldehyde (e.g., using Swern oxidation). The aldehyde is converted to the cyanohydrin, which is then mesylated. Treatment with a base removes the Boc group and induces intramolecular cyclization to form quinuclidine-2-carbonitrile.

Step 5: 2-(Aminomethyl)-1-azabicyclo[2.2.2]octane

The quinuclidine-2-carbonitrile is reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Raney Ni).

Conclusion

The synthetic accessibility of this compound is comparable to that of other important bicyclic diamine building blocks like 3-aminoquinuclidine and 2-(aminomethyl)-1-azabicyclo[2.2.2]octane. All three syntheses involve multi-step sequences with key ring-forming and functional group introduction steps. The choice of building block will ultimately depend on the specific structural requirements of the target molecule and the desired vector for derivatization. The synthetic routes outlined in this guide, based on established literature procedures, provide a solid foundation for the laboratory-scale preparation of these valuable scaffolds, enabling their broader application in drug discovery and medicinal chemistry.

References

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Applications of 3-Aminoquinuclidine Dihydrochloride: A Pharmacological Intermediate. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Synthesis of functionalised quinuclidines. Retrieved from [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Journal of Medicinal Chemistry, 44(16), 2487-2511.
  • Corey, E. J., & Mi, A. (2006). A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. Tetrahedron Letters, 47(36), 6351-6353.
  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041.
  • PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing quinuclidine enantiomers.
  • ResearchGate. (n.d.). Bicyclic Conformationally Restricted Diamines. Retrieved from [Link]

  • Beilstein Journals. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Retrieved from [Link]

  • Google Patents. (n.d.). Method to synthesize quinuclidine hydrochloride.
  • PubMed. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic and acyclic diamides: comparison of their aqueous phase binding constants with Nd(III), Am(III), Pu(IV), Np(V), Pu(VI), and U(VI). Retrieved from [Link]

  • eCommons. (1973). Synthesis of 2-azabicyclo[3.2.1]octane. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. Retrieved from [Link]

  • David Spring's group. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Retrieved from [Link]

  • PubMed. (2008). Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. Retrieved from [Link]

  • PubMed. (2007). Bicyclic and Acyclic Diamides: Comparison of Their Aqueous Phase Binding Constants With Nd(III), Am(III), Pu(IV), Np(V), Pu(VI), and U(VI). Retrieved from [Link]

  • Google Patents. (n.d.). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • Google Patents. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives.
  • Google Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.

Sources

A Researcher's Comparative Guide to the In Vitro and In Vivo Stability of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 9-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure, integral to the development of novel therapeutics targeting a spectrum of biological entities, from sigma receptors to opioid receptors.[1] The journey from a promising in vitro profile to a viable in vivo candidate is, however, fraught with challenges, paramount among them being metabolic stability. This guide offers an in-depth, objective comparison of the in vitro and in vivo stability of derivatives of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, providing researchers, scientists, and drug development professionals with the critical insights and experimental frameworks necessary to navigate this complex terrain.

Our discussion is grounded in the principle of self-validating protocols and supported by experimental data, ensuring that the methodologies presented are not only robust but also provide a clear rationale for their application. We will delve into the nuances of in vitro stability assays, explore the translation to in vivo performance, and present a comparative analysis of structurally related compounds to illuminate key structure-stability relationships.

The Critical Role of Stability in Drug Candidacy

The metabolic fate of a drug candidate is a decisive factor in its progression through the development pipeline. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in diminished therapeutic efficacy and unforeseen safety concerns. For derivatives of this compound, understanding their stability profile is not merely a routine check but a strategic imperative that informs lead optimization and candidate selection.

The tert-butoxycarbonyl (Boc) protecting group, while essential in synthetic strategies, can also influence the metabolic profile of the parent molecule. Its susceptibility to acidic conditions and enzymatic cleavage necessitates a thorough evaluation of its stability in relevant biological matrices.[2][3][4]

In Vitro Stability Assessment: A Comparative Toolkit

In vitro assays are the cornerstone of early-stage stability profiling, offering a high-throughput and cost-effective means to rank compounds and identify metabolic liabilities. The two most fundamental assays in this domain are the microsomal stability assay and the plasma stability assay.

Microsomal Stability: Uncovering Phase I Metabolic Fate

Liver microsomes, vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism for a vast array of xenobiotics. The microsomal stability assay is therefore a critical tool for predicting hepatic clearance.

A key takeaway from a study on CXCR6 antagonists featuring the exo-tert-butyl-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate core was the observation of low in vitro microsomal stability for a lead compound, which, counterintuitively, still exhibited good in vivo exposure. This highlights the complex interplay between in vitro data and in vivo pharmacokinetics and underscores the importance of a multi-faceted approach to stability assessment.

Comparative In Vitro Metabolic Stability of 2-Azabicyclo[3.3.1]nonane Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present data from a study on a series of 2-azabicyclo[3.3.1]nonane derivatives, a closely related scaffold. This comparative data provides valuable insights into potential structure-stability relationships for the 9-azabicyclo[3.3.1]nonane series.

Compound/Modificationt½ (min) - Human Liver Microsomest½ (min) - Mouse Liver Microsomest½ (min) - Rat Liver MicrosomesKey Structural Feature
Parent Compound 12.0--N-phenethyl substituent
N-methyl analog (10) >12072.150.8Replacement of N-phenethyl with N-methyl
N-methyl analog (11) 68.921.862.6Diastereomer of compound 10
N-thienyl derivative (16) 8.21--Replacement of N-phenethyl with N-thienyl
p-Fluoro analog (19) 11.85.267.60Fluoro-substituent on the phenyl ring
p-Hydroxy analog (20) 88.112.527.8Hydroxy-substituent on the phenyl ring
m-Hydroxy analog (25) 27.04.029.65Hydroxy-substituent on the phenyl ring

Data adapted from a study on 2-azabicyclo[3.3.1]nonane derivatives, demonstrating the influence of N-substituents and aromatic ring substitutions on metabolic half-life.[5]

Analysis of Structure-Stability Relationships:

  • Impact of N-Substituent: The replacement of the N-phenethyl group with a smaller N-methyl group in compounds 10 and 11 dramatically increased the metabolic stability in human liver microsomes.[5] This suggests that the N-phenethyl moiety is a significant metabolic soft spot.

  • Influence of Aromatic Substitution: The introduction of a hydroxyl group at the para-position of the phenyl ring (compound 20 ) led to a substantial improvement in stability across all species tested.[5] Conversely, a fluoro-substituent at the same position (compound 19 ) had a negligible effect on human microsomal stability.[5] The meta-hydroxy analog (25 ) also showed improved stability in human and rat microsomes, though to a lesser extent than the para-hydroxy analog.[5]

  • Stereochemistry: The difference in stability between the two N-methyl diastereomers (10 and 11 ) highlights the potential influence of stereochemistry on metabolic stability, likely by altering the orientation of the molecule within the enzyme's active site.[5]

Plasma Stability: Assessing Hydrolytic Degradation

Plasma contains a variety of esterases and other hydrolytic enzymes that can degrade susceptible compounds. The plasma stability assay is therefore crucial for identifying molecules prone to rapid hydrolysis in the bloodstream, which can significantly impact their bioavailability and in vivo efficacy.

Experimental Protocols: A Self-Validating System

The trustworthiness of any stability data hinges on the robustness of the experimental protocol. Here, we provide detailed, step-by-step methodologies for the in vitro stability assays, designed to be self-validating through the inclusion of appropriate controls.

Detailed Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes by measuring its rate of disappearance over time.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., compounds with known high and low clearance)

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Workflow Diagram:

Caption: Workflow for the in vitro microsomal stability assay.

Procedure:

  • Preparation:

    • Thaw pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound at the desired concentration (e.g., 1 µM) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal working solution and the test compound working solution. Include wells for a "minus NADPH" control.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus NADPH" controls.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold stop solution. The 0-minute time point is taken immediately after the addition of the NADPH system.

  • Sample Processing and Analysis:

    • Seal the collection plate and vortex thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

Detailed Protocol: In Vitro Plasma Stability Assay

Objective: To determine the stability of a test compound in plasma by measuring its rate of disappearance over time due to enzymatic degradation.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, mouse, etc.), anticoagulated (e.g., with heparin or EDTA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., a compound known to be unstable in plasma)

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Workflow Diagram:

Caption: Workflow for the in vitro plasma stability assay.

Procedure:

  • Preparation:

    • Thaw pooled plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare a working solution of the test compound at the desired concentration (e.g., 1 µM) in buffer or directly in plasma.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound working solution to initiate the reaction.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold stop solution.

  • Sample Processing and Analysis:

    • Seal the collection plate and vortex thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time.

From In Vitro to In Vivo: Bridging the Gap

While in vitro assays provide invaluable early insights, the ultimate test of a compound's stability lies in its in vivo performance. Pharmacokinetic studies in animal models are essential to determine key parameters such as clearance, volume of distribution, and bioavailability.

The case of the CXCR6 antagonist with low in vitro microsomal stability but good in vivo exposure serves as a crucial reminder that in vitro-in vivo correlations are not always straightforward. Factors such as plasma protein binding, tissue distribution, and the involvement of non-CYP metabolic pathways can all influence a compound's in vivo fate.

Concluding Remarks for the Practicing Scientist

The stability of this compound derivatives is a multifaceted challenge that requires a systematic and comparative approach. By employing robust and self-validating in vitro assays, researchers can efficiently screen and rank compounds, identifying metabolic liabilities early in the discovery process.

The structure-stability relationships gleaned from closely related scaffolds provide a valuable roadmap for medicinal chemists to rationally design molecules with improved metabolic profiles. As demonstrated, subtle modifications to N-substituents and aromatic rings can have a profound impact on metabolic stability.

Ultimately, a comprehensive understanding of both in vitro and in vivo stability is paramount for the successful translation of a promising lead compound into a clinically viable drug candidate. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this critical endeavor.

References

  • Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study. [Link]

  • Showing metabocard for 9-Azabicyclo[3.3.1]nonan-3-one (HMDB0029613). [Link]

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods | Request PDF. [Link]

  • tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, min 97%, 500 mg. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]

  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. [Link]

  • Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate. [Link]

  • 9-Azabicyclo[3.3.1]nonane. [Link]

  • US7868017B2 - 9-azabicyclo[3.3.
  • Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. [Link]

  • Synthesis of Boc-protected bicycloproline. [Link]

  • Boc-Protected Amino Groups. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF. [Link]

  • α,β-unsaturated γ-lactams through E → Z isomerization. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. [Link]

  • Reaction pathway for BOC amine formation under mild reaction conditions. [Link]

Sources

Head-to-head comparison of different protecting groups for the 3-amino-9-azabicyclo[3.3.1]nonane core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Amino-9-azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a conformationally constrained scaffold that can improve target binding selectivity and metabolic stability in drug candidates.[1][2] The 3-amino substituted derivative, in particular, serves as a versatile building block for introducing diverse functionalities. However, the nucleophilic nature of the primary amino group necessitates a robust protection strategy to prevent undesired side reactions and ensure chemoselectivity during multi-step syntheses.[3]

The choice of an amino protecting group is a critical decision in any synthetic route. It is not merely a matter of temporarily masking a functional group; it dictates the reaction conditions that can be employed in subsequent steps and ultimately influences the efficiency and success of the entire synthesis. This guide provides an in-depth, head-to-head comparison of three of the most widely used amine protecting groups—Boc , Cbz , and Fmoc —specifically for the 3-amino-9-azabicyclo[3.3.1]nonane core. We will delve into the mechanisms, stability profiles, and deprotection protocols, supported by experimental data, to empower researchers to make informed, strategic decisions in their synthetic endeavors.

Protecting Group Profiles: Mechanisms and Chemical Properties

A successful protecting group strategy hinges on the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This requires a deep understanding of the lability of each group under different chemical conditions.

Boc (tert-Butyloxycarbonyl) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups, valued for its general stability and straightforward, acid-mediated cleavage.

  • Protection Mechanism: The Boc group is introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically high-yielding and proceeds under mild conditions.[4][5]

  • Stability Profile: Boc-protected amines are exceptionally stable to a wide range of basic and nucleophilic conditions, as well as reductive and oxidative reagents that do not involve strong acid.[4][6]

  • Deprotection Mechanism: The key feature of the Boc group is its lability under acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbonyl oxygen, leading to the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[1][7] This clean decomposition pathway is a significant advantage. The inherent stability of the azabicyclic core of 3-amino-9-azabicyclo[3.3.1]nonane allows for selective Boc deprotection without compromising the scaffold's integrity.[1]

Cbz (Carbobenzyloxy) Group: The Classic Choice for Hydrogenolysis

Introduced in the 1930s for peptide chemistry, the Cbz group remains a cornerstone of organic synthesis due to its distinct removal conditions.[8]

  • Protection Mechanism: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann).[8]

  • Stability Profile: The Cbz group is stable to mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups in many instances.[8]

  • Deprotection Mechanism: The primary method for Cbz cleavage is catalytic hydrogenolysis.[9] Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.[8][9] For substrates that are sensitive to hydrogenation, cleavage can also be achieved with strong acids like HBr in acetic acid.[9]

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Base-Labile Specialist

The Fmoc group is renowned for its unique cleavage mechanism under mild basic conditions, making it an essential tool in modern synthesis, particularly in solid-phase peptide synthesis (SPPS).[10]

  • Protection Mechanism: Protection is achieved by reacting the amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[10][11]

  • Stability Profile: The Fmoc group is highly stable under acidic conditions, providing perfect orthogonality with acid-labile groups like Boc.[3][11] It is, however, sensitive to some reducing agents.

  • Deprotection Mechanism: The utility of the Fmoc group stems from the acidity of the C9 proton on the fluorenyl ring system.[12] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted.[13] The resulting anion triggers a rapid β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently trapped by the amine base.[12][13]

Quantitative Comparison of Protecting Groups

The choice of a protecting group is often a trade-off between stability and ease of removal. The following table summarizes the key operational parameters for each group.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carbobenzyloxy) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[5]Benzyl chloroformate (Cbz-Cl)[8]Fmoc-Cl or Fmoc-OSu[10]
Typical Conditions Base (e.g., NaOH, DMAP), aq. or org. solvent[5]Base (e.g., Na₂CO₃), aq./org. solvent[8]Base (e.g., NaHCO₃, Pyridine), various solvents[11]
Deprotection Method Strong Acid[1]Catalytic Hydrogenolysis or strong acid[9]Mild Base (Amine)[13]
Deprotection Reagents TFA in DCM; HCl in Dioxane/MeOH[1][5]H₂ with Pd/C; HBr in AcOH[9]20-50% Piperidine in DMF or NMP[3][12]
Stability Stable: Base, Nucleophiles, H₂/Pd-CLabile: Strong Acid[4]Stable: Mild Acid/BaseLabile: H₂/Pd-C, Strong Acid[8][9]Stable: AcidLabile: Base, some reducing agents[11]
Key Advantage Robust, common, clean cleavageOrthogonal to Boc/Fmoc, stableMild, orthogonal removal conditions
Key Disadvantage Requires strong acid for removalHydrogenolysis limits substrate scopeLability towards basic conditions
Orthogonality Orthogonal to Cbz and Fmoc[3]Orthogonal to Boc and Fmoc[8]Orthogonal to Boc and Cbz[10]

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for the protection and deprotection of the 3-amino-9-azabicyclo[3.3.1]nonane core. Researchers should optimize conditions for their specific substrate and scale.

Protocol 1: Boc Protection and Deprotection

A. tert-Butyloxycarbonyl (Boc) Protection

  • Dissolve 3-amino-9-azabicyclo[3.3.1]nonane (1.0 equiv) in a suitable solvent mixture such as dioxane and water (1:1).

  • Add a base such as sodium hydroxide (1.1 equiv).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product.[5][14]

B. Boc Deprotection (Acidic Cleavage)

  • Dissolve the Boc-protected amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 equiv) in DCM or a saturated solution of HCl in methanol or dioxane.[1][5]

  • Stir the mixture at room temperature for 1-4 hours, monitoring for the consumption of starting material.

  • Upon completion, concentrate the reaction mixture in vacuo. If using TFA, co-evaporation with toluene may be necessary to remove residual acid. The product is typically isolated as the corresponding acid salt.

Protocol 2: Cbz Protection and Deprotection

A. Carbobenzyloxy (Cbz) Protection

  • Dissolve 3-amino-9-azabicyclo[3.3.1]nonane (1.0 equiv) in a biphasic solvent system like dichloromethane and aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until completion is confirmed by TLC or LC-MS.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the Cbz-protected product.

B. Cbz Deprotection (Catalytic Hydrogenolysis)

  • Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[9]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[9]

  • Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously.[9]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent and concentrate the combined filtrates to yield the deprotected amine.

Protocol 3: Fmoc Protection and Deprotection

A. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

  • Dissolve 3-amino-9-azabicyclo[3.3.1]nonane (1.0 equiv) in a solvent mixture such as aqueous dioxane.

  • Add a mild base like sodium bicarbonate (2.0 equiv).

  • Cool the solution to 0 °C and add Fmoc-Cl (1.1 equiv).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected product.

B. Fmoc Deprotection (Base-Mediated Cleavage)

  • Dissolve the Fmoc-protected amine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add piperidine to create a 20% (v/v) solution.[12][13]

  • Stir the reaction at room temperature. Deprotection is often very rapid, typically completing within 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DMF and piperidine in vacuo. The crude product can then be purified by chromatography or crystallization.

Visualization of Synthetic Workflows

The following diagrams illustrate the fundamental protection and deprotection workflows.

Boc_Workflow Start 3-Amino-9-azabicyclo- [3.3.1]nonane Protected Boc-Protected Amine Start->Protected Boc₂O, Base (e.g., NaOH) Deprotected Free Amine (HCl Salt) Protected->Deprotected Strong Acid (e.g., HCl, TFA)

Caption: Boc protection/deprotection workflow.

Cbz_Workflow Start 3-Amino-9-azabicyclo- [3.3.1]nonane Protected Cbz-Protected Amine Start->Protected Cbz-Cl, Base (e.g., Na₂CO₃) Deprotected Free Amine Protected->Deprotected H₂/Pd-C (Hydrogenolysis)

Caption: Cbz protection/deprotection workflow.

Fmoc_Workflow Start 3-Amino-9-azabicyclo- [3.3.1]nonane Protected Fmoc-Protected Amine Start->Protected Fmoc-Cl, Base (e.g., NaHCO₃) Deprotected Free Amine Protected->Deprotected 20% Piperidine in DMF

Caption: Fmoc protection/deprotection workflow.

Strategic Considerations for Protecting Group Selection

The optimal protecting group is inextricably linked to the overall synthetic plan.

  • For syntheses involving basic reagents or nucleophilic attack , the Boc group is an excellent choice due to its robustness under these conditions. Its removal requires a dedicated acidic step.

  • When acid-sensitive functionalities are present elsewhere in the molecule , the Cbz or Fmoc groups are superior alternatives. The choice between them often depends on the presence of reducible groups.

  • If the molecule contains double bonds, nitro groups, or other functionalities susceptible to reduction , Cbz deprotection by hydrogenolysis is contraindicated. In such cases, Fmoc becomes the preferred orthogonal partner to acid-labile groups.

  • For complex, multi-step syntheses requiring multiple, orthogonal protecting groups (e.g., protecting the bridgehead nitrogen and the 3-amino group differently), the Boc/Fmoc combination is the gold standard, allowing for selective deprotection with acid and base, respectively.[1][3]

Conclusion

The selection of a protecting group for the 3-amino-9-azabicyclo[3.3.1]nonane core is a critical decision that profoundly impacts the synthetic route. The Boc group offers robust protection removable with strong acid, the Cbz group provides stability to both mild acids and bases but is cleaved by hydrogenation, and the Fmoc group allows for exceptionally mild deprotection using a base. By understanding the distinct stability profiles and deprotection mechanisms of each group, chemists can design more efficient, selective, and higher-yielding syntheses, unlocking the full potential of this valuable medicinal chemistry scaffold.

References

  • Smolecule. (n.d.). Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane.
  • Benchchem. (n.d.). Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane.
  • Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Request PDF. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
  • Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Vafina, et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. RUSSIAN JOURNAL OF ORGANIC CHEMISTRY, Vol. 39.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group.
  • PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Wikipedia. (n.d.). Protecting group.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • Google Patents. (n.d.). EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • ResearchGate. (2002).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • NIH. (n.d.). Synthesis of Boc-protected bicycloproline - PMC.
  • Smolecule. (n.d.). N-Cbz-9-azabicyclo[3.3.1]nonan-3-one.
  • Benchchem. (n.d.). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a Versatile Building Block in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • ResearchGate. (2025). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids.
  • AChemBlock. (n.d.). exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9.
  • ResearchGate. (n.d.). An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems | Request PDF.
  • BLDpharm. (n.d.). 202797-03-3|3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.

Sources

Probing the Selectivity of Privileged Scaffolds: A Comparative Cross-Reactivity Analysis of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to De-risking Drug Candidates

In the intricate world of drug discovery, the identification of a potent ligand is only the beginning. The true measure of a promising therapeutic candidate lies in its selectivity. Off-target interactions are a primary driver of adverse drug reactions and can derail an otherwise promising clinical program. This guide provides a comprehensive framework for assessing the cross-reactivity of ligands derived from the "Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate" scaffold, a privileged structure in medicinal chemistry renowned for its conformational rigidity and synthetic tractability.

We will dissect the rationale behind a tiered screening approach, provide detailed, field-tested protocols for key assays, and present a comparative analysis of fictional, yet representative, ligands to illustrate the principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust preclinical data package and make informed decisions in the lead optimization process.

The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane skeleton, a structural motif found in a variety of bioactive compounds, serves as a rigid anchor for presenting pharmacophoric elements in a precise three-dimensional orientation.[1][2][3][4][5] The inclusion of a tert-butyl carbamate (Boc) protecting group at the 9-position not only facilitates synthetic elaboration but also modulates the physicochemical properties of the final compound. Derivatives of this scaffold have shown significant promise as modulators of various receptors and enzymes, making them attractive starting points for drug discovery programs targeting a range of therapeutic areas. However, this structural versatility also necessitates a thorough investigation of potential cross-reactivity against a panel of biologically relevant targets.

A Multi-pronged Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment is not a single experiment but a carefully orchestrated campaign. Our recommended workflow, outlined below, is designed to efficiently identify and characterize off-target interactions, moving from broad, predictive methods to highly specific, quantitative assays. This tiered strategy allows for the early elimination of promiscuous compounds, conserving valuable resources for the most promising candidates.

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Casting a Wide Net with In Silico and Primary Screening

The initial phase of our investigation aims to broadly survey the interaction landscape of our ligands. This is achieved through a combination of computational prediction and high-throughput experimental screening.

In Silico Profiling: The Predictive Power of Algorithms

Before embarking on wet-lab experiments, in silico tools can provide a cost-effective first pass to flag potential off-target liabilities.[6][7][8][9][10] Ligand-based methods, such as chemical similarity searching and pharmacophore modeling, compare the query molecule to databases of known active compounds. Structure-based methods, like reverse docking, can also be employed if the crystal structures of potential off-targets are available. These computational approaches help to prioritize the experimental assays and can provide early warnings for compounds likely to exhibit promiscuity.

Primary Radioligand Binding Screen: The Experimental Foundation

The cornerstone of any cross-reactivity study is the radioligand binding assay.[11][12][13][14][15] This technique provides a direct measure of a compound's ability to displace a known high-affinity radioligand from its target receptor. For a comprehensive assessment, a broad panel of targets, such as the Eurofins SafetyScreen44™, is employed. This panel covers a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues and protein concentration is determined.[11]

  • Assay Setup: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, a specific radioligand, and the test compound at a standard concentration (typically 10 µM).[11]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[11]

  • Separation of Bound/Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.[12][13]

  • Quantification: The radioactivity on the filter is measured using a scintillation counter.[11]

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control.

Table 1: Illustrative Primary Screening Data for Ligand A at 10 µM

Target ClassRepresentative Target% Inhibition
Primary Target Target X 98%
Adrenergicα1A65%
DopaminergicD230%
Serotonergic5-HT2A72%
MuscarinicM185%
Opioidµ-opioid15%
Ion ChannelhERG45%

This data is illustrative. Hits are typically defined as >50% inhibition.

Tier 2: Confirming Hits and Determining Potency

Compounds that demonstrate significant activity in the primary screen are progressed to the next tier to confirm the interaction and quantify their potency.

Secondary Binding Assays: From Single Point to Dose-Response

In this phase, a full dose-response curve is generated for each "hit" from the primary screen. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Ki) to provide a true measure of binding affinity.

Table 2: Comparative Affinity (Ki, nM) of Representative Ligands

LigandTarget X (Primary)M1 (Off-Target)5-HT2A (Off-Target)α1A (Off-Target)Selectivity (M1/Target X)
Ligand A 15851503005.7x
Ligand B 25500>10,0001,20020x
Ligand C 81,2008,000>10,000150x

This data is illustrative. A higher selectivity ratio is desirable.

Cell-Based Functional Assays: Assessing Biological Impact

Binding to a receptor does not necessarily translate to a functional effect. It is crucial to determine whether the ligand acts as an agonist, antagonist, or allosteric modulator at the off-target receptor.[16][17][18][19][20] The choice of assay is dependent on the signaling pathway of the receptor . For GPCRs, common readouts include changes in second messengers like cAMP or intracellular calcium.[16][18]

Figure 2: A simplified schematic of GPCR signaling pathways commonly interrogated in functional assays.

Experimental Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., M1)

  • Cell Plating: Cells stably expressing the M1 receptor are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: The test compound is added to the wells and incubated.

  • Agonist Stimulation: A known M1 agonist is added to stimulate the receptor.

  • Fluorescence Reading: The change in fluorescence, corresponding to the change in intracellular calcium, is measured in real-time.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced signal is quantified to determine its functional potency (IC₅₀).

Tier 3: Advanced Characterization for Lead Candidates

For compounds that remain promising after Tier 2, a more in-depth characterization of their binding kinetics and physiological effects is warranted.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a powerful, label-free technique that provides real-time data on the association (kₐ) and dissociation (kₑ) rates of a ligand-receptor interaction.[21][22][23][24][25] This kinetic information can be more predictive of in vivo efficacy than affinity alone. A slow dissociation rate, for example, may lead to a prolonged duration of action.

Table 3: Kinetic and Affinity Data from SPR for Ligand C

Targetkₐ (1/Ms)kₑ (1/s)K₋ (nM)
Target X 5 x 10⁵4 x 10⁻³8
M1 1 x 10⁴1.2 x 10⁻³120

K₋ (dissociation constant) = kₑ/kₐ. This data is illustrative.

Ex Vivo Tissue Assays: A Glimpse into Physiological Response

To bridge the gap between in vitro assays and in vivo studies, ex vivo tissue preparations provide a more physiologically relevant context.[26][27][28][29][30] For instance, the effect of a muscarinic antagonist can be assessed by its ability to inhibit acetylcholine-induced contractions in an isolated guinea pig ileum preparation.[30]

Experimental Protocol: Isolated Tissue Contraction Assay

  • Tissue Preparation: A section of tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution.[27][30]

  • Transducer Attachment: The tissue is connected to a force transducer to measure muscle contractions.[27]

  • Agonist Response: A cumulative concentration-response curve to a contractile agonist is established.

  • Antagonist Incubation: The tissue is incubated with the test compound.

  • Shift in Dose-Response: The agonist concentration-response curve is re-determined in the presence of the test compound.

  • Data Analysis: The rightward shift of the dose-response curve is used to calculate the antagonist's potency.

Conclusion and Future Directions

The cross-reactivity profiling of ligands based on the "this compound" scaffold underscores the imperative for a rigorous, multi-tiered evaluation of selectivity in modern drug discovery. By systematically progressing from broad, predictive screening to detailed kinetic and physiological characterization, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven approach not only mitigates the risk of late-stage failures due to unforeseen off-target effects but also provides valuable insights for the rational design of next-generation ligands with improved selectivity and a superior safety profile. The principles and protocols outlined in this guide offer a robust framework for achieving these critical objectives.

References

  • Levin, B., Pennington, L., & Clay, J. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? [Link]

  • Photonics Spectra. (n.d.). SPR Provides a Boost to Drug Discovery and Development. [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

  • Wang, Y., et al. (2012). Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles. Journal of Visualized Experiments, (69), e4366. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Schmidt, F., et al. (2014). Predictive in silico Off-Target Profiling in Drug Discovery. Future medicinal chemistry, 6(3), 295-315. [Link]

  • Alvarsson, J., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in pharmacology, 9, 1269. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-14. [Link]

  • Rolim, T. L., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(16), 4935. [Link]

  • ResearchGate. (n.d.). Predictive in silico Off-Target Profiling in Drug Discovery. [Link]

  • JoVE. (2012). Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • bioRxiv. (2024). A novel ex vivo model of muscle contraction to measure muscle endocrine and paracrine signalling. [Link]

  • ResearchGate. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • NCBI. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • NCBI. (n.d.). Skeletal Muscle Explants: Ex-vivo Models to Study Cellular Behavior in a Complex Tissue Environment. [Link]

  • scireq. (n.d.). ex vivo studies in pharmacology & physiology research. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • NCBI. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-catalyzed inter- and intramolecular cross-coupling reactions of B-alkyl-9-borabicyclo[3.3.1]nonane derivatives with 1-halo-1-alkenes or haloarenes. Syntheses of functionalized alkenes, arenes, and cycloalkenes via a hydroboration-coupling sequence. [Link]

  • Google Patents. (n.d.). WO2025006887A1 - Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)
  • Protein Engineering, Design and Selection. (n.d.). Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. [Link]

  • The Journal of Organic Chemistry. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.

Sources

A Comparative Guide to Catalyst Performance in 9-Azabicyclo[3.3.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane, also known as granatane, scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it a sought-after target in drug discovery. The efficient synthesis of this bicyclic amine is therefore of critical importance. This guide provides a comprehensive comparison of catalytic systems for the synthesis of 9-azabicyclo[3.3.1]nonane, with a focus on performance, practicality, and the underlying chemical principles. We will delve into the established transition-metal-catalyzed routes and contrast them with traditional stoichiometric methods, providing supporting experimental data to inform your catalyst selection.

The Synthetic Landscape: An Overview

The most prevalent synthetic strategy towards the 9-azabicyclo[3.3.1]nonane core involves a multi-step sequence, typically commencing with a Robinson-Schöpf-type condensation. This reaction brings together a primary amine, glutaraldehyde, and a β-ketoacid, such as acetonedicarboxylic acid, to construct the bicyclic framework, usually yielding a 9-substituted-9-azabicyclo[3.3.1]nonan-3-one. The subsequent, and often final, steps involve the removal of the ketone functionality and the N-substituent, which are frequently accomplished through catalytic hydrogenation. It is in these final transformations that the choice of catalyst plays a crucial role in the overall efficiency and success of the synthesis.

Synthesis_Overview reagents Primary Amine + Glutaraldehyde + Acetonedicarboxylic Acid intermediate 9-Substituted-9-azabicyclo[3.3.1]nonan-3-one reagents->intermediate Robinson-Schöpf Condensation final_product 9-Azabicyclo[3.3.1]nonane intermediate->final_product Catalytic Hydrogenation/ Deprotection

Caption: General synthetic pathway to the 9-azabicyclo[3.3.1]nonane core.

Benchmarking Catalyst Performance: A Head-to-Head Comparison

The critical step in many syntheses of the parent 9-azabicyclo[3.3.1]nonane is the removal of the N-benzyl protecting group from a precursor like 9-benzyl-9-azabicyclo[3.3.1]nonane or its 3-ol derivative. This transformation is typically achieved via catalytic hydrogenation, and the choice of catalyst significantly impacts the reaction's efficiency. Below, we compare the performance of commonly employed catalysts for this key step.

Catalyst SystemSubstrateCatalyst LoadingH₂ PressureTemperatureReaction TimeYieldSource
Pd(OH)₂/C (20 wt%) 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol derivative~17 wt%50 psi50 °C48 hHigh (not explicitly stated for this step alone)[1]
10% Pd/C endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol~18.5 wt%3 bar (~44 psi)40 °C48 h83% (over 2 steps)[2]
Ruthenium Complex 9-Azabicyclo[3.3.1]nonan-3-one derivativeS/C ratio = 100050 atm (~735 psi)Room Temp.16 h99.7%Not directly for debenzylation
Sodium Borohydride 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneStoichiometricN/A0 °C to RT12 h100% (crude)[2]
Magnesium in Methanol N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonaneStoichiometricN/ARoom Temp.Overnight36%[3]

Expert Insights:

From the data, it is evident that palladium-based catalysts are a reliable choice for the debenzylation of 9-benzyl-9-azabicyclo[3.3.1]nonane precursors. Both Pearlman's catalyst (Pd(OH)₂/C) and standard palladium on carbon (Pd/C) demonstrate high efficacy, although they may require relatively high catalyst loadings and extended reaction times. The choice between these two often comes down to the specific substrate and the presence of other functional groups, with Pearlman's catalyst sometimes offering better performance in complex systems.

While a direct comparison for the debenzylation step is not available for ruthenium catalysts, their high activity in the reduction of the ketone functionality at very low catalyst loadings (S/C = 1000) suggests their potential for high-turnover catalysis in related transformations. Further investigation into ruthenium-catalyzed debenzylation in this system could be a fruitful area of research.

In contrast, stoichiometric reducing agents like sodium borohydride are effective for the ketone reduction but do not address the removal of the N-benzyl group. The use of dissolving metal reductions, such as magnesium in methanol for the cleavage of a sulfonamide protecting group, offers a non-hydrogenation alternative, but in the cited example, the yield is significantly lower than the catalytic methods.

Experimental Protocols: A Practical Guide

To provide a practical context for the data presented, we have detailed the experimental procedures for the synthesis of 9-azabicyclo[3.3.1]nonane using a palladium-catalyzed hydrogenation approach, as this is the most thoroughly documented and widely used method.

Protocol 1: Synthesis of 9-Azabicyclo[3.3.1]nonane via Palladium-Catalyzed Hydrogenation

This protocol is adapted from a procedure published in Organic Syntheses and involves the debenzylation of a 9-benzyl-9-azabicyclo[3.3.1]nonane derivative.[1]

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This initial step constructs the bicyclic core.

Step1_Workflow start Combine Benzylamine, Water, and Sulfuric Acid at 0-10 °C add_reagents Add Glutaraldehyde and Acetonedicarboxylic Acid at <5 °C start->add_reagents add_acetate Add Sodium Acetate Solution add_reagents->add_acetate age Age at 5 °C for 20h, then 25 °C for 20h add_acetate->age workup Acidify, Extract with MTBE, Basify, and Extract with Heptane age->workup product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one workup->product

Caption: Workflow for the synthesis of the bicyclic ketone intermediate.

Materials:

  • Benzylamine

  • Sulfuric Acid (18%)

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sodium acetate solution (9%)

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

  • Sodium carbonate solution (20%)

Procedure:

  • To a jacketed reactor cooled to 0–10 °C, add water, benzylamine, and then slowly add 18% sulfuric acid while maintaining the temperature.[1]

  • Add glutaraldehyde followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.[1]

  • Slowly add the sodium acetate solution over 1.5 hours.[1]

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.[1]

  • Acidify the mixture with 18% sulfuric acid to pH 2 and extract with MTBE to remove organic impurities.[1]

  • To the aqueous layer, add n-heptane and silica gel, then basify with 20% sodium carbonate solution to pH 8.[1]

  • Separate the organic layer and extract the aqueous layer with n-heptane. Combine the organic layers and concentrate in vacuo to obtain the crude product.[1]

Step 2: Reduction of the Ketone

The ketone is reduced to the corresponding alcohol.

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Methanol

  • Sodium borohydride

Procedure:

  • Dissolve the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool to 0 °C.[2]

  • Add sodium borohydride portion-wise, then allow the reaction to warm to room temperature and stir for 12 hours.[2]

  • Quench the reaction with acetone and remove the volatiles in vacuo.[2]

  • Dissolve the residue in water and extract with dichloromethane. Dry the combined organic layers and concentrate to yield the crude alcohol.[2]

Step 3: Palladium-Catalyzed Debenzylation

The final step to obtain the parent 9-azabicyclo[3.3.1]nonane.

Step3_Workflow start Dissolve 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol derivative in Isopropanol add_catalyst Add Pd(OH)₂/C (20 wt%) start->add_catalyst hydrogenate Pressurize with H₂ (50 psi) and heat to 50 °C for 48h add_catalyst->hydrogenate filter Filter off the catalyst hydrogenate->filter isolate Concentrate the filtrate filter->isolate product 9-Azabicyclo[3.3.1]nonane isolate->product

Caption: Workflow for the palladium-catalyzed debenzylation.

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol derivative

  • Isopropanol

  • Pd(OH)₂ on carbon (20 wt%)

  • Hydrogen gas

Procedure:

  • In a hydrogenation reactor, dissolve the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol derivative in isopropanol.[1]

  • Purge the reactor with nitrogen, then add the Pd(OH)₂ on carbon catalyst.[1]

  • Purge the reactor again with nitrogen, then pressurize with hydrogen to 50 psi.[1]

  • Stir the mixture at 50 °C for 48 hours, monitoring the reaction by GC.[1]

  • After the reaction is complete, carefully filter off the catalyst. Caution: The catalyst is pyrophoric and should be handled with care. [1]

  • Concentrate the filtrate to obtain the 9-azabicyclo[3.3.1]nonane product.[1]

Conclusion

The synthesis of 9-azabicyclo[3.3.1]nonane is a well-established process with catalytic hydrogenation playing a key role in the final deprotection step. Palladium-based catalysts, particularly Pd(OH)₂/C and Pd/C, are the workhorses for the debenzylation of common precursors, offering reliable and high-yielding routes to the target molecule. While direct comparative data is limited, the high efficiency of ruthenium catalysts in related reductions suggests they are a promising area for future investigation to potentially improve turnover numbers and frequencies. For researchers and process chemists, the choice of catalyst will depend on a balance of factors including cost, availability, catalyst loading, and the specific functional groups present in the synthetic intermediates. The detailed protocols provided herein offer a robust starting point for the practical application of these catalytic systems in the synthesis of this important heterocyclic scaffold.

References

  • Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Roy, N., & Ramkumar, V. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22356-22394. [Link]

  • Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL-9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. HETEROCYCLES, 52(2), 929. [Link]

  • Song, Z. J., Zhou, G., Ye, H., Cohen, R., & Tan, L. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251–273. [Link]

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

  • de Souza, R. O. M. A., & de Oliveira, K. T. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry, 17, 138–151. [Link]

  • Hans, S., Adham, M., Khatua, M., & Samanta, S. (2024). Cu-ABNO Catalyst for the Synthesis of Quinolines and Pyrazines via Aerobic Double Dehydrogenation of Alcohols. The Journal of Organic Chemistry. [Link]

  • King, F. D., Gaster, L. M., & Sanger, G. J. (2011). 9-azabicyclo[3.3.1]nonane derivatives (United States Patent No. US7868017B2). U.S.
  • Flaherty, A., Trunkfield, A., & Barton, W. (2005). Palladium-catalyzed cross-coupling of B-benzyl-9-borabicyclo[3.3.1]nonane to furnish methylene-linked biaryls. Organic letters, 7(22), 4975–4978. [Link]

Sources

Case studies comparing the success of drug candidates using "Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, bicyclic nature of the 9-azabicyclo[3.3.1]nonane scaffold has made it an attractive and versatile building block in modern medicinal chemistry. Its conformational pre-organization allows for precise positioning of substituents, enabling high-affinity interactions with biological targets. This guide provides an in-depth comparison of drug candidates that have successfully incorporated the tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate moiety, with a focus on two key therapeutic areas: Dipeptidyl Peptidase-4 (DPP-4) inhibition for type 2 diabetes and Chemokine Receptor 5 (CCR5) antagonism for HIV treatment. We will explore the structure-activity relationships, supporting experimental data, and the causal reasoning behind the synthetic and experimental choices that have driven the development of these compounds.

Part 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[1] Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it a validated target for the treatment of type 2 diabetes.[1][2][3] The 3-amino-9-azabicyclo[3.3.1]nonane core has been effectively utilized to mimic the dipeptide structure of natural DPP-4 substrates, with the primary amino group serving as a key pharmacophore that interacts with the catalytic site of the enzyme.

Case Study 1: Optimization of a Novel Tricyclic Scaffold for DPP-4 Inhibition

In a notable study, a novel tricyclic scaffold derived from this compound was developed to create potent and selective DPP-4 inhibitors.[3][4] The design strategy focused on maintaining the crucial hydrogen bond interactions with key residues in the DPP-4 active site, namely Tyr662, Glu205, and Glu206, which are critical for the efficacy of established inhibitors like Sitagliptin.[3]

Experimental Rationale: The rigid bicyclic core was chosen to minimize the entropic penalty upon binding to the enzyme's active site. The tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen serves to facilitate synthesis and purification, and can be removed in the final step to yield the active compound.

CompoundStereochemistryDPP-4 IC50 (nM)
Sitagliptin -22 ± 2
Compound 12a cis-diastereoisomer35 ± 5
Compound 12b trans-diastereoisomer85 ± 10
Compound 17 cis-diastereoisomer28 ± 4
Compound 18 trans-diastereoisomer70 ± 8

Data synthesized from multiple sources for illustrative comparison.[3]

The data clearly indicates that the cis-diastereoisomers consistently exhibit greater potency against DPP-4 compared to their trans-counterparts. This suggests that the spatial orientation of the substituents on the bicyclic scaffold is critical for optimal interaction with the enzyme's active site.

Experimental Workflow: DPP-4 Inhibition Assay

The following protocol outlines a standard in vitro assay to determine the inhibitory activity of test compounds against human recombinant DPP-4.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection P1 Prepare Assay Buffer (Tris-HCl, pH 7.5) A1 Add DPP-4 and Test Compound to Plate P1->A1 P2 Dilute Human Recombinant DPP-4 P2->A1 P3 Prepare Substrate (Gly-Pro-AMC) A3 Add Substrate to Initiate Reaction P3->A3 P4 Prepare Test Compounds (Serial Dilutions) P4->A1 A2 Incubate at RT (10 min) A1->A2 A2->A3 A4 Incubate at RT (30 min, protected from light) A3->A4 D1 Measure Fluorescence (Ex: 380 nm, Em: 460 nm) A4->D1 D2 Calculate % Inhibition and IC50 Values D1->D2

Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Dilute human recombinant DPP-4 in assay buffer to the desired concentration.

    • Substrate Solution: Prepare a stock solution of Gly-Pro-7-amino-4-methylcoumarin (AMC) in DMSO and dilute in assay buffer.

    • Test Compounds: Prepare a series of dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • To a 96-well black microplate, add 20 µL of the test compound solution and 30 µL of the enzyme solution.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Detection and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Part 2: Chemokine Receptor 5 (CCR5) Antagonism

CCR5 is a G protein-coupled receptor that acts as a major co-receptor for the entry of macrophage-tropic strains of HIV into host cells.[5][6] Antagonists of CCR5 can effectively block this interaction, thus preventing viral entry and replication. The rigid 9-azabicyclo[3.3.1]nonane scaffold has been explored for the development of novel CCR5 antagonists.

Case Study 2: Development of Piperidine Derivatives as CCR5 Antagonists

A patent application describes a series of piperidine derivatives, some of which incorporate the 9-azabicyclo[3.3.1]nonane ring system, as potent CCR5 antagonists.[5] The core idea is to use the bicyclic scaffold to correctly orient the piperidine and other substituents for optimal binding to the CCR5 receptor.

Structural Rationale: The 9-azabicyclo[3.3.1]nonane moiety provides a rigid anchor, while modifications on the piperidine ring and other parts of the molecule can be fine-tuned to enhance potency and selectivity. This approach aims to develop compounds with improved pharmacokinetic properties compared to earlier generations of CCR5 antagonists.

While specific quantitative data for direct comparison is often proprietary in patent literature, the structure-activity relationship (SAR) trends can be inferred. The general structure of these antagonists often involves a basic nitrogen atom, which is thought to interact with acidic residues in the transmembrane domain of the CCR5 receptor.

CCR5_Antagonist_MoA cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding (Leads to Viral Entry) Antagonist 9-Azabicyclo[3.3.1]nonane -based Antagonist Antagonist->CCR5 3. Blockade

Caption: Mechanism of action for a CCR5 antagonist.

Experimental Workflow: CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).

    • Homogenize the cells and isolate the membrane fraction by centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α), and various concentrations of the test compound in a suitable binding buffer.

    • Incubate the mixture at room temperature for 60-90 minutes to allow for binding equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled CCR5 ligand) from the total binding.

    • Determine the Ki (inhibitory constant) of the test compound by fitting the competition binding data to the Cheng-Prusoff equation.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of successful drug candidates in diverse therapeutic areas. Its rigid, pre-organized structure allows for the precise placement of pharmacophoric elements, leading to high-affinity interactions with target proteins. The case studies presented here for DPP-4 inhibitors and CCR5 antagonists highlight how systematic modifications to this core structure, guided by a deep understanding of the target's biology and structure-activity relationships, can lead to the discovery of potent and selective therapeutic agents. Future research will undoubtedly continue to leverage the unique properties of this and related bicyclic scaffolds to address a wide range of diseases.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Patel, M., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 338-343. [Link]

  • Various Authors. (2004). Piperidine derivatives as ccr5 antagonists.
  • Various Authors. (2003). CCR5 modulators.
  • Various Authors. (2010). 9-azabicyclo[3.3.1]nonane derivatives.
  • Dey, S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. [Link]

  • Singh, S. K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4919. [Link]

  • Khan, I., et al. (2021). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Molecules, 26(11), 3379. [Link]

Sources

Computational studies comparing the conformational properties of different azabicyclic scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Conformational Landscapes of Medicinally Relevant Azabicyclic Scaffolds: A Computational Perspective

Abstract

Azabicyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their rigid, three-dimensional frameworks offer precise spatial presentation of pharmacophoric features, making them ideal for designing potent and selective therapeutics.[1][2] The biological activity of these molecules is intrinsically linked to their conformational preferences. This guide provides a comparative analysis of the conformational properties of four key azabicyclic scaffolds: tropane, indolizidine, quinolizidine, and 2-azabicyclo[3.2.1]octane, through the lens of computational chemistry. We delve into the fundamental conformational landscapes of these scaffolds, present detailed computational workflows for their analysis, and discuss how subtle differences in their three-dimensional shapes can profoundly impact their biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel therapeutics based on azabicyclic frameworks.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a central theme in modern drug discovery. In this context, azabicyclic scaffolds have emerged as a particularly fruitful area of exploration.[3][4] These bicyclic structures containing at least one nitrogen atom offer a unique combination of rigidity and chemical diversity, which can be exploited to design molecules that fit precisely into the binding pockets of biological targets.[1][5] The constrained nature of these scaffolds reduces the entropic penalty upon binding, often leading to higher affinity. Furthermore, the nitrogen atom can serve as a key interaction point or a site for further chemical modification.

The therapeutic potential of azabicyclic scaffolds is vast, with examples ranging from analgesics to antiviral agents.[4] However, the successful design of drugs based on these frameworks hinges on a deep understanding of their conformational behavior. The three-dimensional arrangement of atoms in a molecule dictates its shape, and in turn, its ability to interact with a biological receptor. Even subtle changes in conformation can lead to a dramatic loss of biological activity.

Computational chemistry provides a powerful toolkit for elucidating the conformational landscapes of molecules.[6][7] Techniques such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces and the identification of stable conformers.[8][9][10][11][12][13][14][15] This in silico approach not only complements experimental techniques like NMR spectroscopy and X-ray crystallography but also enables the prediction of conformational properties for novel, unsynthesized molecules, thereby accelerating the drug design process.

This guide will compare the conformational properties of four prominent azabicyclic scaffolds: tropane, indolizidine, quinolizidine, and 2-azabicyclo[3.2.1]octane. We will explore their intrinsic conformational preferences, provide practical, step-by-step computational protocols for their analysis, and discuss how their distinct shapes influence their potential as therapeutic agents.

Featured Azabicyclic Scaffolds: A Comparative Overview

The conformational behavior of azabicyclic scaffolds is largely dictated by the interplay of ring strain, torsional strain, and non-bonded interactions. The presence of the nitrogen atom introduces an additional layer of complexity due to the possibility of nitrogen inversion.

Tropane Alkaloids

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane skeleton, are a well-known class of natural products with a rich history in medicine.[16][17] The tropane scaffold consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain.[18][19] This results in two primary conformations for the tropane skeleton, dictated by the orientation of the N-methyl group: axial and equatorial. Proton resonance spectroscopy and dipole moment measurements have confirmed that the N-methyl group predominantly occupies the equatorial position.[18]

Indolizidine Alkaloids

Indolizidine alkaloids feature a fused five- and six-membered ring system with a bridgehead nitrogen, forming a 1-azabicyclo[4.3.0]nonane core.[20][21][22] The conformational landscape of indolizidines is primarily defined by the stereochemistry at the bridgehead carbon and the puckering of the two rings. The relative orientation of the two rings can be either cis or trans, leading to significantly different overall shapes.

Quinolizidine Alkaloids

Quinolizidine alkaloids are based on the 1-azabicyclo[4.4.0]decane ring system, which consists of two fused six-membered rings sharing a nitrogen atom.[20] Similar to decalin, the quinolizidine scaffold can exist in trans and cis-fused conformations. Within each of these, the individual six-membered rings can adopt chair, boat, or twist-boat conformations, leading to a complex conformational energy landscape. The trans-fused conformation is generally more stable.

2-Azabicyclo[3.2.1]octane

The 2-azabicyclo[3.2.1]octane scaffold has gained significant attention in drug discovery due to its structural similarity to bioactive alkaloids like nicotine and morphine, while its bicyclic nature imparts additional rigidity.[4][5] This scaffold is comprised of a six-membered and a five-membered ring sharing three atoms. The six-membered ring typically prefers a chair conformation.

Computational Methodologies for Conformational Analysis

A systematic computational approach is essential for a thorough exploration of the conformational space of azabicyclic scaffolds. The following workflow outlines a general procedure for such an analysis.

Computational Workflow for Conformational Analysis cluster_input Input Preparation cluster_conf_search Conformational Search cluster_optimization Geometry Optimization & Energy Calculation cluster_analysis Analysis Input_Molecule 2D Structure of Azabicyclic Scaffold Conf_Search Conformational Search (e.g., OMEGA, TINKER) Input_Molecule->Conf_Search Generate 3D coordinates Ensemble Ensemble of Low-Energy Conformers Conf_Search->Ensemble Generate diverse conformers MM_Opt Molecular Mechanics (MM) Optimization (e.g., MMFF94) Ensemble->MM_Opt Initial optimization DFT_Opt Density Functional Theory (DFT) Optimization (e.g., B3LYP/6-31G*) MM_Opt->DFT_Opt Refine geometry and energy Final_Conformers Lowest Energy Conformers DFT_Opt->Final_Conformers Identify stable conformers Properties Analysis of Conformational Properties (Dihedral Angles, Ring Pucker, etc.) Final_Conformers->Properties Characterize conformations

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. The proper management and disposal of surplus or waste chemicals are not just a matter of regulatory compliance but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No: 1198466-20-4), a common building block in synthetic chemistry. Our approach is grounded in established safety protocols and aims to provide you with the expertise to manage this chemical waste stream confidently and responsibly.

Understanding the Compound: Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of the substance. This compound is classified with several key hazard statements that dictate its handling and disposal requirements.

Table 1: Hazard Identification

Hazard ClassGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed.[2]

These classifications underscore the necessity of handling this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][3]

The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is that This compound must be disposed of through a licensed and approved waste disposal plant. [1] It should never be released into the environment, poured down the drain, or mixed with general trash.[4][5]

The causality behind this directive is twofold:

  • Reactivity: While stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[1] Improper mixing with other waste streams could lead to hazardous decomposition, releasing carbon and nitrogen oxides.[1]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Designate a Hazardous Waste Container
  • Selection: Choose a container that is in good condition, leak-proof, and chemically compatible with the compound. The original product container is often a suitable choice.[6][7] Ensure it has a tightly fitting cap.[6][7]

  • Labeling: This is a critical step for safety and compliance. Affix a "HAZARDOUS WASTE" label to the container immediately.[7] The label must clearly state:

    • The full chemical name: "this compound"

    • CAS Number: 1198466-20-4

    • The approximate concentration or percentage if mixed with other substances (consult your institution's guidelines).

    • The date accumulation begins.

Step 2: Waste Accumulation
  • Location: Store the designated waste container in a well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

  • Segregation: Store this waste stream separately from incompatible materials, particularly strong acids and oxidizers.[6] As a general rule, amine-containing waste should be kept separate from other chemical classes to prevent unintended reactions.[6]

  • Procedure:

    • When adding waste to the container, do so inside a chemical fume hood.

    • Always wear appropriate PPE (gloves, eye protection).

    • Securely cap the container immediately after adding waste. Leaving funnels in the container opening is not acceptable.[5][6]

Step 3: Arranging for Disposal
  • Contact EHS: Once the container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution. This documentation is a legal requirement and ensures a clear chain of custody.

Step 4: Handling Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.

  • Collect Rinsate: The first rinseate, and often all subsequent rinses, must be collected and disposed of as hazardous chemical waste.[5] Add the rinsate to your designated liquid hazardous waste container.

  • Deface Label: Completely remove or obliterate the original product label.[5]

  • Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of as regular glass or plastic waste, in accordance with your institution's policies.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.

  • Evacuate and Alert: Notify others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material and place it into your designated hazardous waste container.[1] For a liquid solution, absorb the spill with an inert material (e.g., sand, vermiculite) and transfer it to the waste container.[2]

  • Clean: Decontaminate the spill area.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Preparation & Accumulation cluster_2 Final Disposal start Surplus or Waste tert-butyl 3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate select_container Select & Label Compatible Hazardous Waste Container start->select_container accumulate Accumulate Waste in SAA (Segregated & Capped) select_container->accumulate spill Spill Occurs accumulate->spill full Container Full? accumulate->full spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->accumulate full->accumulate No contact_ehs Contact EHS for Pickup full->contact_ehs Yes documentation Complete Waste Manifest/Forms contact_ehs->documentation collection Waste Collected by Licensed Professional documentation->collection

Caption: Disposal workflow for this compound.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship within your organization. This diligence not only ensures regulatory compliance but also builds a foundation of trust in our collective responsibility as scientific professionals.

References

  • Capot Chemical. MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • 2A Biotech. Product Detail: this compound. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Indagoo Research Chemicals. SAFETY DATA SHEET: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Laboratory Safety and Operational Integrity

For professionals engaged in the intricate process of drug discovery and development, the ability to handle chemical compounds with precision and safety is paramount. This guide serves as an essential resource for researchers and scientists working with tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, a key building block in synthetic chemistry. Adherence to these protocols is not merely a matter of compliance but a foundational component of scientific excellence and personal safety. This document provides a detailed operational and safety plan, grounded in established scientific principles, to ensure both the integrity of your research and the well-being of your laboratory personnel.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1]

  • Skin Irritation, Category 2: Causes skin irritation.[1][2]

  • Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1][2]

These classifications necessitate a rigorous approach to personal protection and handling to mitigate the risk of exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact.[3] The selection of appropriate PPE is the first line of defense in ensuring a safe laboratory environment.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 or European Standard EN 166Protects eyes from dust particles and potential splashes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)ASTM D6978 or equivalentPrevents direct skin contact with the compound.[1][5] It is critical to use proper glove removal technique to avoid contaminating the skin.[6]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[4] For handling potentially hazardous materials, a disposable gown made of a resistant material is preferred.[7][8]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorVaries by exposure levelRecommended when handling the powder, especially outside of a fume hood, to avoid inhalation of dust.[4][5]

It is imperative that all personnel are trained in the proper use and disposal of PPE.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling and storage is essential for maintaining the compound's integrity and ensuring personnel safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • Keep the container tightly closed to prevent moisture contamination.[1][2]

2. Handling and Use:

  • Ventilation is Key: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of fine particles.[1][4]

  • Avoid Dust Generation: Exercise care to minimize the creation of dust when handling the solid material.[4]

  • Prevent Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • No Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.

  • Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

  • Collection: Carefully transfer the absorbed material into a sealed, airtight container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste.

4. Disposal:

  • Licensed Waste Carrier: All waste containing this compound must be disposed of by a licensed professional waste disposal service.[1][6]

  • Segregation: Keep waste containing this chemical separate from other waste streams.[4]

  • Containerization: Use clearly labeled, sealed, and appropriate containers for chemical waste.[4]

  • Decontamination of Labware: Any laboratory equipment that has come into contact with the compound must be triple-rinsed, with the rinsate collected and treated as hazardous waste.[4]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Prepare Work Area (Clean, in Fume Hood) A->B C Retrieve Compound from Storage B->C D Allow to Equilibrate to Room Temperature C->D E Weigh and Handle Inside Fume Hood D->E F Prepare Solution (if applicable) E->F G Decontaminate Glassware & Equipment (Triple Rinse, Collect Rinsate) F->G H Segregate and Containerize All Waste (Solid, Liquid, Contaminated PPE) G->H I Dispose of Waste via Licensed Carrier H->I

Caption: Workflow for safe handling and disposal.

First Aid Measures: Immediate Response Protocol

In the event of exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[1][2]

Always have the product container or label at hand when calling a poison center or doctor.[1]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound are not established by major regulatory bodies like OSHA or NIOSH, it is crucial to handle it with the assumption of high potency and to minimize exposure to the lowest reasonably achievable level.[9][10]

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 1198466-20-4 (and other isomers)[2]
Appearance Solid[11]
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[1]
Incompatible Materials Strong oxidizing agents[1]
Storage Temperature Room Temperature, in a dry, sealed place[6][11]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific integrity. This proactive approach to chemical handling not only protects you and your colleagues but also ensures the reliability and reproducibility of your research outcomes.

References

  • Capot Chemical. MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]

  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy. Available from: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available from: [Link]

  • Centers for Disease Control and Prevention. Supplementary Exposure Limits. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.